1-Bicyclo[2.2.1]hept-2-ylethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-6(10)9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZIFIKZHLSCFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2CCC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974193 | |
| Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58654-66-3 | |
| Record name | 1-Bicyclo[2.2.1]hept-2-ylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58654-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bicyclo(2.2.1)hept-2-ylethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058654663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 58654-66-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bicyclo[2.2.1]hept-2-ylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Acetylnorbornane structural analysis
An In-depth Technical Guide to the Structural Analysis of 2-Acetylnorbornane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[2.2.1]heptane (norbornane) framework is a cornerstone in medicinal chemistry and materials science, prized for its rigid, conformationally restricted structure. As a substituted derivative, 2-acetylnorbornane presents a fascinating and instructive case study in structural analysis due to its inherent stereochemical complexity. This guide provides a comprehensive exploration of the analytical methodologies required to fully characterize 2-acetylnorbornane, moving beyond simple identification to a deep understanding of its isomeric forms. We will delve into the causality behind experimental choices, present field-proven protocols, and integrate spectroscopic and crystallographic data into a coherent analytical workflow.
The Stereochemical Landscape of 2-Acetylnorbornane
The primary analytical challenge of 2-acetylnorbornane stems not from its elemental composition but from its complex three-dimensional architecture. The molecule possesses multiple stereogenic centers and exists as a set of distinct stereoisomers.
Endo and Exo Diastereomerism
The defining stereochemical feature of substituted norbornanes is endo-exo isomerism.[1] This arises from the orientation of the substituent at the C2 position relative to the bridges of the bicyclic system.
-
Exo Isomer: The substituent is oriented anti (away from) the longer six-membered ring bridge (C5-C6). This is generally the thermodynamically more stable isomer due to reduced steric hindrance.[2]
-
Endo Isomer: The substituent is oriented syn (on the same side as) the longer six-membered ring bridge. This isomer is often the kinetic product in Diels-Alder syntheses due to stabilizing secondary orbital interactions in the transition state.[2][3]
The interconversion between these forms is not possible without breaking and reforming covalent bonds. Therefore, they are stable, separable diastereomers with distinct physical and spectroscopic properties.
Chirality and Enantiomerism
The norbornane scaffold itself is achiral, but substitution at C2 renders the molecule chiral. 2-Acetylnorbornane has three stereogenic centers: C1, C2, and C4. This gives rise to enantiomeric pairs for both the endo and exo diastereomers.
-
(1R,2R,4S)-2-acetylnorbornane (exo) and its enantiomer (1S,2S,4R)
-
(1R,2S,4S)-2-acetylnorbornane (endo) and its enantiomer (1S,2R,4R)
A typical synthesis will produce a racemic mixture of the endo and/or exo products. The complete structural elucidation, therefore, requires not only distinguishing between diastereomers but also potentially resolving and identifying specific enantiomers if a stereoselective synthesis or separation is employed.
Caption: Relationship between the stereoisomers of 2-acetylnorbornane.
Spectroscopic and Crystallographic Elucidation
A multi-technique approach is essential for the unambiguous characterization of 2-acetylnorbornane isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing endo and exo isomers in solution. The rigid framework results in highly dispersed and diagnostic proton and carbon signals.
Causality of Spectral Differences: The key to differentiation lies in the anisotropic effect of the C-C single bonds within the bicyclic cage. The proton at C2 (the methine proton adjacent to the acetyl group) experiences a different magnetic environment in each isomer. In the endo isomer, this proton is shielded by the C5-C6 bond, typically causing its signal to appear at a higher field (lower ppm) compared to the corresponding proton in the exo isomer. Conversely, the bridgehead protons (C1 and C4) and the vinyl protons in related norbornene systems show predictable shifts.
Table 1: Representative ¹H NMR Chemical Shifts for Distinguishing Isomers
| Proton Position | Expected δ (ppm) for Endo Isomer | Expected δ (ppm) for Exo Isomer | Rationale |
| H2 (methine) | ~2.8 - 3.0 | ~2.4 - 2.6 | Shielding by C5-C6 bond in endo |
| H3-endo | ~1.3 - 1.5 | ~1.8 - 2.0 | Deshielding by acetyl group in exo |
| H3-exo | ~2.1 - 2.3 | ~1.4 - 1.6 | Steric compression/anisotropy |
| CH₃ (acetyl) | ~2.15 | ~2.10 | Minor difference, less diagnostic |
Note: These are approximate values and can vary based on the solvent and specific substitution.
Protocol 1: High-Resolution ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the 2-acetylnorbornane sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure adequate resolution to resolve complex coupling patterns.
-
Acquire a ¹³C NMR spectrum with proton decoupling.
-
For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
-
Data Analysis:
-
Reference the spectra to the TMS signal.
-
Integrate the proton signals to determine the relative ratio of isomers in a mixture.
-
Analyze the chemical shift of the H2 proton and the coupling constants (J-values) to assign the endo or exo configuration based on established literature values and the principles outlined above. The coupling constant between H2 and H3 protons also differs predictably between isomers.
-
Mass Spectrometry (MS)
Mass spectrometry is primarily used to confirm the molecular weight (138.21 g/mol for C₉H₁₄O) and to gain structural information from fragmentation patterns, which can be subtly different for the two diastereomers. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly effective as it can separate the isomers prior to analysis.
Expected Fragmentation Pathways:
-
Loss of Acetyl Radical (·CH₃CO): A prominent peak at m/z 95 resulting from the cleavage of the C2-acetyl bond.
-
McLafferty Rearrangement: A potential rearrangement involving the acetyl group can lead to a characteristic neutral loss.
-
Retro-Diels-Alder (rDA) Reaction: While more common in the unsaturated norbornene systems, fragmentation of the norbornane skeleton itself can occur, often initiated by other cleavages. The fragmentation pattern can provide clues to the substitution pattern.
Table 2: Key EI-MS Fragments for 2-Acetylnorbornane
| m/z | Proposed Fragment | Significance |
| 138 | [M]⁺ | Molecular Ion |
| 123 | [M - CH₃]⁺ | Loss of a methyl group |
| 95 | [M - CH₃CO]⁺ | Loss of the acetyl group |
| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak) |
Protocol 2: GC-MS for Isomer Separation and Identification
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Inject 1 µL of the solution into a GC-MS system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms).
-
Use a temperature program that effectively separates the isomers (e.g., start at 50°C, ramp at 10°C/min to 250°C). The less sterically hindered exo isomer typically elutes slightly earlier than the endo isomer.
-
-
MS Analysis:
-
Acquire mass spectra using Electron Ionization (EI) at 70 eV.
-
Scan a mass range of m/z 40-200.
-
-
Data Interpretation:
-
Identify the peaks in the chromatogram corresponding to the separated isomers.
-
Compare the obtained mass spectra with a reference database (e.g., NIST) and analyze for the expected molecular ion and key fragments listed in Table 2.
-
X-ray Crystallography
For an unequivocal and definitive determination of molecular structure, single-crystal X-ray diffraction is the gold standard.[4] It provides precise atomic coordinates in the solid state, allowing for the absolute confirmation of connectivity, relative stereochemistry (endo vs. exo), and, with appropriate techniques, absolute stereochemistry (R/S configuration).
Applicability and Limitations: The primary prerequisite is the ability to grow a high-quality single crystal of the compound.[4] This can be a significant challenge, especially if the sample is an oil or crystallizes poorly. For mixtures, one isomer may need to be purified to homogeneity before crystallization can be attempted.
Protocol 3: Single-Crystal X-ray Diffraction Workflow
-
Crystallization: Attempt to grow single crystals from a purified isomer using techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Screen a variety of solvents.
-
Crystal Mounting and Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[5]
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or other algorithms to generate an initial electron density map.
-
Build an atomic model into the electron density map and refine the atomic positions and thermal parameters against the experimental data.[6]
-
-
Structural Validation: The final refined structure provides a complete 3D model, from which the endo or exo configuration can be visually confirmed without ambiguity.
Integrated Analytical Workflow
A logical and efficient approach to characterizing an unknown sample of 2-acetylnorbornane combines these techniques.
Caption: Integrated workflow for the structural analysis of 2-acetylnorbornane.
Conclusion
The structural analysis of 2-acetylnorbornane is a microcosm of the challenges faced in modern organic and medicinal chemistry. A successful characterization relies not on a single "magic bullet" technique, but on the thoughtful integration of complementary methods. GC-MS provides initial confirmation of mass and isomeric complexity, high-field NMR spectroscopy serves as the primary tool for differentiating diastereomers, and X-ray crystallography offers the ultimate, unambiguous proof of structure. By understanding the stereochemical principles of the norbornane scaffold and the strengths of each analytical technique, researchers can confidently elucidate the structure of this and other similarly complex molecules.
References
- National Institute of Standards and Technology. (2014). 2-Acetyl-5-norbornene. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. U.S. Secretary of Commerce. [Link]
- Douglas, J. J., et al. (2023). Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer. Angewandte Chemie International Edition, 62(51), e202314700. [Link]
- Wikipedia contributors. (2023, February 24). Endo–exo isomerism. In Wikipedia, The Free Encyclopedia. [Link]
- ResearchGate. (2023).
- Takahashi, I., et al. (2015). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry, 5, 153-160. [Link]
- Wikipedia contributors. (2024, January 5). X-ray crystallography. In Wikipedia, The Free Encyclopedia. [Link]
- Tulane University. (2010). X-Ray Crystallography. [Link]
- Let's Talk Science. (2021, September 26). Understanding x-ray crystallography structures [Video]. YouTube. [Link]
- Chemistry LibreTexts. (2022, October 4). 10.5: Endo and Exo Products. [Link]
- National Institute of Standards and Technology. (n.d.). Norbornane. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. U.S. Secretary of Commerce. [Link]
Sources
Part 1: Core Chemical Identity and Stereochemistry
An In-Depth Technical Guide to Methyl Norbornyl Ketone (2-Acetyl-5-norbornene)
This guide provides a comprehensive technical overview of Methyl Norbornyl Ketone (CAS 58654-66-3), also known as 2-Acetyl-5-norbornene. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, stereochemistry, analytical characterization, applications, and safety considerations. The unique bridged-ring structure of the norbornene scaffold makes this ketone a valuable intermediate in medicinal chemistry and a functional ingredient in the fragrance industry.
Methyl norbornyl ketone is a bicyclic organic compound characterized by a norbornene framework with an acetyl group substituent. Its rigid, strained structure is a direct result of the methylene bridge across a cyclohexene ring. This conformationally restricted scaffold is of significant interest in the design of bioactive molecules.
Table 1: Physicochemical Properties of 2-Acetyl-5-norbornene
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 58654-66-3 (mixture); 5063-03-6 | [1] |
| Molecular Formula | C₉H₁₂O | [2] |
| Molecular Weight | 136.19 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 84-86 °C at 18 mmHg | [4] |
| Density | ~1.005 g/mL at 25 °C |
| Synonyms | Methyl 5-norbornen-2-yl ketone, 5-Acetyl-2-norbornene |[3][5] |
The Critical Aspect of Endo and Exo Isomerism
A key feature of substituted norbornenes is the existence of stereoisomers, designated as endo and exo. This isomerism arises from the orientation of the substituent (the acetyl group in this case) relative to the main six-membered ring of the bicyclic system.
-
Exo Isomer: The substituent points away from the longer etheno bridge (C5-C6) and towards the shorter ethano bridge (C7).
-
Endo Isomer: The substituent points towards the longer etheno bridge and is oriented "under" the main ring structure.
The steric environment and electronic accessibility of the acetyl group differ significantly between the two isomers, which can influence their reactivity in subsequent synthetic steps and their interaction with biological targets.[6] Commercial preparations of 2-acetyl-5-norbornene are typically sold as a mixture of these isomers.[1]
Part 2: Synthesis Pathway and Experimental Protocol
The primary and most efficient method for synthesizing 2-acetyl-5-norbornene is the Diels-Alder reaction , a powerful [4+2] cycloaddition for forming six-membered rings.[7] This reaction involves the combination of a conjugated diene (cyclopentadiene) with a dienophile (methyl vinyl ketone).
The reaction is notable for its high degree of stereoselectivity. Due to favorable secondary orbital interactions between the developing pi system and the carbonyl group of the dienophile, the reaction predominantly yields the endo isomer.[7][8][9] This selectivity can be further enhanced through the use of Lewis acid catalysts, which also accelerate the reaction rate.[10]
Detailed Laboratory Protocol: Synthesis of 2-Acetyl-5-norbornene
This protocol is adapted from established procedures for Diels-Alder reactions involving cyclopentadiene.[11]
-
Reagent Preparation:
-
Freshly crack dicyclopentadiene by heating it to ~180 °C and collecting the cyclopentadiene monomer via distillation (b.p. 41 °C). Keep the monomer chilled on an ice bath to prevent dimerization.
-
Prepare a solution of methyl vinyl ketone in a suitable solvent, such as hexane or toluene.
-
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add the chilled cyclopentadiene (1.0 eq) and hexane.
-
Cool the flask in an ice-water bath to maintain a low temperature.
-
-
Execution:
-
Add the methyl vinyl ketone (1.0 eq) solution dropwise from the dropping funnel to the stirred cyclopentadiene solution over a period of 30-45 minutes. A mild exothermic reaction is expected; control the addition rate to keep the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a mixture of endo and exo isomers, can be purified by vacuum distillation (b.p. 84-86 °C at 18 mmHg).
-
-
Characterization:
-
Confirm the product identity and determine the endo:exo isomer ratio using GC-MS and ¹H NMR spectroscopy.
-
Part 3: Analytical Characterization Workflow
Rigorous analytical characterization is essential to confirm the identity, purity, and isomeric ratio of the synthesized Methyl norbornyl ketone.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for assessing purity and confirming the molecular weight of the compound.
-
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer.[12]
-
GC Column: A non-polar capillary column, such as a 5% phenyl polymethylsiloxane (e.g., HP-5ms), is recommended (30 m length, 0.25 mm i.d., 0.25 µm film thickness).[12]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Oven Program: Initial temperature of 50 °C (hold for 1 min), then ramp to 280 °C at 10 °C/min.[12]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
-
-
Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 136. The most prominent fragment is typically observed at m/z = 66, corresponding to the cyclopentadiene fragment from a retro-Diels-Alder fragmentation, which is a hallmark of norbornene systems.[2][3]
Table 2: Key Mass Fragments for 2-Acetyl-5-norbornene
| m/z | Identity | Significance |
|---|---|---|
| 136 | [C₉H₁₂O]⁺ | Molecular Ion (M⁺) |
| 66 | [C₅H₆]⁺ | Cyclopentadiene fragment (Retro-Diels-Alder) |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for structural elucidation and for quantifying the endo and exo isomer ratio.
-
¹H NMR: The vinyl protons (C5-C6) typically appear as distinct multiplets between 6.0 and 6.2 ppm. The protons adjacent to the acetyl group are key for distinguishing isomers due to different shielding environments.
-
¹³C NMR: The carbonyl carbon provides a characteristic signal around 208-209 ppm. The olefinic carbons appear around 132-138 ppm.[3]
Table 3: Representative ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Approximate δ (ppm) | Multiplicity |
|---|---|---|
| Vinylic (C=C-H) | 6.0 - 6.2 | m |
| Bridgehead (C1, C4) | ~3.0 - 3.2 | m |
| CH-Ac | ~2.5 - 2.9 | m |
| Methyl (CH₃) | ~2.1 | s |
| Bridge (CH₂) | ~1.3 - 1.9 | m |
Infrared (IR) Spectroscopy
IR spectroscopy is used to quickly verify the presence of key functional groups.
Table 4: Characteristic IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| ~1710 cm⁻¹ | C=O stretch | Ketone |
| ~1640 cm⁻¹ | C=C stretch | Alkene (norbornene) |
| ~3060 cm⁻¹ | =C-H stretch | Alkene C-H |
Part 4: Applications in Scientific Research and Development
Methyl norbornyl ketone serves a dual purpose as both a functional ingredient and a versatile synthetic building block.
Fragrance and Perfumery
The unique structural characteristics of norbornene derivatives often impart distinct and tenacious odors. Several patents describe the use of norbornene-based compounds, including ketones, as perfuming ingredients.[13][14] They are valued for contributing fresh, fruity, and sometimes melon-like notes to fragrance compositions for use in cosmetics, detergents, and air fresheners.[13]
The Norbornane Scaffold in Medicinal Chemistry
The true potential of Methyl norbornyl ketone for the target audience lies in its role as a precursor to pharmacologically active molecules. The rigid norbornane scaffold is an attractive template in drug design because it reduces conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.
Derivatives of the norbornane skeleton have been investigated for a wide range of therapeutic applications:
-
Neuroprotective Agents: Norbornane-containing compounds have been synthesized and shown to act as NMDA receptor inhibitors, offering potential for treating neurodegenerative disorders.[15]
-
Anticancer Agents: The norbornene scaffold is being explored for the development of novel chemotherapeutic agents.[16][17]
-
CNS and Anticonvulsant Activity: Amides and amines derived from norbornane ketones have demonstrated CNS depressant and anticonvulsant properties in preclinical studies.[18]
Methyl norbornyl ketone provides a key entry point for accessing this chemical space. The ketone functionality is readily transformed into other groups (amines, alcohols, oximes), allowing for the generation of diverse libraries of novel compounds for biological screening.
Part 5: Safety, Toxicology, and Handling
Proper handling of Methyl norbornyl ketone is essential. It is classified as a combustible liquid and is harmful if swallowed.[5]
Table 5: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
|---|
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
Protocol: Safe Handling and Storage
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[19]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[5][20]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment.[5][21]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Toxicological Considerations
Specific, in-depth toxicological data for 2-acetyl-5-norbornene is not widely published. However, as a matter of scientific integrity and trustworthiness, it is crucial to consider data from structurally related compounds. Other ketones, such as methyl n-butyl ketone (MBK), are well-documented neurotoxins that can cause peripheral neuropathy through their metabolite, 2,5-hexanedione.[22][23] While the bicyclic structure of norbornane significantly alters its metabolic profile compared to linear ketones, the potential for neurotoxic effects should not be dismissed without specific toxicological studies. Researchers should exercise caution and handle the compound with the assumption of potential toxicity until more data becomes available.
Conclusion
Methyl norbornyl ketone (2-Acetyl-5-norbornene) is a compound of significant interest due to its foundational role in both applied and research chemistry. Its synthesis via the robust Diels-Alder reaction, its distinct stereoisomeric forms, and its versatile ketone functionality make it a valuable molecule. While it finds immediate application in the fragrance industry, its greater potential lies in its use as a rigid, synthetically tractable scaffold for the development of novel therapeutics, particularly in the fields of oncology and neuroscience. Adherence to strict safety and handling protocols is paramount for any researcher working with this compound.
References
- Title: Kinetics study and theoretical modeling of the Diels-Alder reactions of cyclopentadiene and cyclohexadiene with methyl vinyl ketone. The effects of a novel organotungsten catalyst. Source: Journal of Organic Chemistry URL:[Link]
- Title: Synthesis and pharmacological activity of derivatives of exo-trimethylenenorbornane. I Source: PubMed URL:[Link]
- Title: Kinetics Study and Theoretical Modeling of the Diels-Alder Reactions of Cyclopentadiene and Cyclohexadiene with Methyl Vinyl Ketone. The Effects of a Novel Organotungsten Catalyst Source: The Journal of Organic Chemistry URL:[Link]
- Title: Novel norbornane derivatives as potential neuroprotective agents Source: UWCScholar URL:[Link]
- Title: Diels-Alder - endo vs exo Methyl vinyl ketone Source: ChemTube 3D URL:[Link]
- Title: BIOLOGICALLY ACTIVE DERIVATIVES OF NORBORNENE SERIES Source: Journal of Advances in Chemistry URL:[Link]
- Title: Diels-Alder reaction of cyclopentadiene (CP) and methyl vinyl ketone...
- Title: Ab initio study of Diels-Alder reactions of cyclopentadiene with ethylene, isoprene, cyclopentadiene, acrylonitrile, and methyl vinyl ketone Source: Journal of the American Chemical Society URL:[Link]
- Title: Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments Source: Pharmaceuticals (Basel) URL:[Link]
- Title: Norbornene and Related Structures as Scaffolds in the Search for New Cancer Tre
- Title: 2-Acetyl-5-norbornene, mixture of endo and exo Source: Seedion URL:[Link]
- Title: Methyl (8,9,10-trinorborn-5-en-2-yl) ketone Source: PubChem URL:[Link]
- Title: Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization Source: Polymer Chemistry (RSC Publishing) URL:[Link]
- Title: NORBORNENE Safety Data Sheet Source: Gelest, Inc. URL:[Link]
- Title: Norbornane (-ene)
- Title: Critical review of the toxicity of methyl n-butyl ketone: risk from occupational exposure Source: American Journal of Industrial Medicine URL:[Link]
- Title: 2-Acetyl-5-norbornene Source: NIST WebBook URL:[Link]
- Title: 5-ENDO-ACETYL-2-NORBORNENE - 13C NMR Source: SpectraBase URL:[Link]
- Title: Synthesis of acetyl norbornene Source: PrepChem.com URL:[Link]
- Title: Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis Source: Semantic Scholar URL:[Link]
- Title: Fine fragrance compositions containing norbornene ester derivatives Source: Google Patents URL
- Title: Toxic polyneuropathy produced by methyl N-butyl ketone Source: Science URL:[Link]
- Title: A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae Source: Molecules URL:[Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 2-Acetyl-5-norbornene [webbook.nist.gov]
- 3. Methyl (8,9,10-trinorborn-5-en-2-yl) ketone | C9H12O | CID 107366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Acetyl-5-norbornene, mixture of endo and exo - 羰基化合物 - 西典实验 [seedior.com]
- 5. fishersci.com [fishersci.com]
- 6. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Kinetics study and theoretical modeling of the Diels-Alder reactions of cyclopentadiene and cyclohexadiene with methyl vinyl ketone. The effects of a novel organotungsten catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemtube3d.com [chemtube3d.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 11. prepchem.com [prepchem.com]
- 12. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US4351748A - Norbornane (-ene) derivatives and their use as perfuming ingredients - Google Patents [patents.google.com]
- 14. US20210214641A1 - Fine fragrance compositions containing norbornene ester derivatives - Google Patents [patents.google.com]
- 15. Novel norbornane derivatives as potential neuroprotective agents [uwcscholar.uwc.ac.za]
- 16. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and pharmacological activity of derivatives of exo-trimethylenenorbornane. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. topas.com [topas.com]
- 20. tcichemicals.com [tcichemicals.com]
- 21. gelest.com [gelest.com]
- 22. Critical review of the toxicity of methyl n-butyl ketone: risk from occupational exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Toxic polyneuropathy produced by methyl N-butyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data of 1-Bicyclo[2.2.1]hept-2-ylethanone
An In-depth Technical Guide to the Spectroscopic Data of 1-Bicyclo[2.2.1]hept-2-ylethanone
This guide provides a comprehensive overview of the spectroscopic data for this compound, also known as 2-acetylnorbornane. This bicyclic ketone is a valuable building block in organic synthesis and its proper characterization is crucial for its application in research and drug development. This document will delve into the principles and practical aspects of analyzing this compound using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Isomerism
This compound possesses a rigid bicyclic framework and a chiral center at the carbon bearing the acetyl group. Furthermore, the acetyl group can be oriented in either an exo or endo position, leading to the existence of diastereomers. The interpretation of spectroscopic data must consider the potential presence of a mixture of these isomers.
Infrared (IR) Spectroscopy
2.1. Theoretical Principles
Infrared spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint. For this compound, the most prominent feature in the IR spectrum is the carbonyl (C=O) stretching vibration of the ketone.
2.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
A step-by-step methodology for acquiring an IR spectrum of liquid this compound is as follows:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum.
-
Data Processing: Perform baseline correction and peak picking to identify the key absorption bands.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
2.3. Data Analysis and Interpretation
The IR spectrum of this compound is characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~2950-2870 | C-H stretching | Aliphatic (CH, CH₂) |
| ~1710 | C=O stretching | Ketone |
| ~1450 | CH₂ scissoring | Bicyclic framework |
| ~1360 | CH₃ symmetric bending | Acetyl group |
| ~1170 | C-C stretching | Bicyclic framework |
The most diagnostic peak is the strong absorption around 1710 cm⁻¹, which is characteristic of a saturated ketone. The exact position of this peak can be influenced by the exo/endo isomerism, although the difference is typically small.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.
3.1. Theoretical Principles
In an external magnetic field, atomic nuclei with non-zero spin (like ¹H and ¹³C) can absorb electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, resulting in a chemical shift (δ). The interaction between neighboring nuclei leads to spin-spin coupling, which provides information about the connectivity of atoms.
3.2. Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Key parameters include the number of scans, relaxation delay, and pulse width.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Calibrate the chemical shift scale relative to the internal standard (TMS at 0.00 ppm). Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities.
3.3. Data Analysis and Interpretation
Due to the complex, overlapping signals in the aliphatic region of the ¹H NMR spectrum, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended for unambiguous assignment.
¹H NMR Data (Representative, in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (exo-isomer) |
| ~2.85 | m | 1H | H2 (endo) |
| ~2.45 | br s | 1H | H1 (bridgehead) |
| ~2.25 | br s | 1H | H4 (bridgehead) |
| ~2.15 | s | 3H | CH₃ |
| ~1.80-1.20 | m | 8H | Bicyclic framework CH, CH₂ |
¹³C NMR Data (Representative, in CDCl₃)
| Chemical Shift (δ) ppm | Assignment (exo-isomer) |
| ~209 | C=O |
| ~55 | C2 |
| ~45 | C1 |
| ~38 | C4 |
| ~36 | C7 |
| ~30 | C3 |
| ~29 | CH₃ |
| ~28 | C5 |
| ~25 | C6 |
Mass Spectrometry (MS)
4.1. Theoretical Principles
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is characteristic of the molecule's structure.
4.2. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane).
-
GC Separation: Inject the sample into the GC. The different components of the sample are separated based on their boiling points and interactions with the GC column.
-
Ionization and Fragmentation: As the separated components elute from the GC column, they enter the mass spectrometer's ion source, where they are ionized and fragmented.
-
Mass Analysis: The ions are separated based on their m/z ratio by the mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
4.3. Data Analysis and Interpretation
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 138). The fragmentation pattern is key to confirming the structure.
Key Fragmentation Pathways:
-
McLafferty Rearrangement: A characteristic fragmentation for ketones, involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond.
-
α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon of the bicyclic ring.
Predicted Key Fragments:
| m/z | Fragment Ion |
| 138 | [C₉H₁₄O]⁺ (Molecular Ion) |
| 123 | [M - CH₃]⁺ |
| 95 | [M - CH₃CO]⁺ |
| 67 | [C₅H₇]⁺ (from retro-Diels-Alder of norbornyl cation) |
| 43 | [CH₃CO]⁺ (Acetyl cation, often the base peak) |
Integrated Spectroscopic Workflow
A logical workflow for the spectroscopic analysis of this compound is essential for a comprehensive and accurate characterization.
Figure 1. An integrated workflow for the spectroscopic characterization of this compound.
Conclusion
The combination of IR, NMR, and Mass Spectrometry provides a powerful toolkit for the unambiguous identification and structural elucidation of this compound. This guide has outlined the theoretical underpinnings, practical experimental protocols, and key data interpretation points for each technique, offering a comprehensive resource for researchers in organic synthesis and drug development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- PubChem. (n.d.). 1-Bicyclo(2.2.1)hept-2-ylethanone.
- NIST Chemistry WebBook. (n.d.). 1-{Bicyclo[2.2.1]heptan-2-yl}ethanone.
An In-Depth Technical Guide to the NMR Spectral Analysis of 1-Bicyclo[2.2.1]hept-2-ylethanone
Abstract
Introduction: The Structural Challenge of the Bicyclo[2.2.1]heptane Core
The bicyclo[2.2.1]heptane, or norbornane, framework is a ubiquitous structural motif in natural products and synthetic molecules of pharmaceutical interest. Its rigid, cage-like structure imparts unique conformational constraints that can be both advantageous for molecular design and challenging for structural analysis. The fixed spatial arrangement of protons in the norbornane system leads to complex spin-spin coupling networks, including long-range couplings, which can complicate the interpretation of ¹H NMR spectra. Furthermore, the subtle differences in the electronic environments of the carbon atoms result in a clustered region of signals in the ¹³C NMR spectrum, necessitating the use of advanced 2D NMR techniques for unambiguous assignment.
This guide will systematically deconstruct the NMR spectra of 1-Bicyclo[2.2.1]hept-2-ylethanone, providing a logical workflow for its complete spectral assignment.
Experimental Protocols: Acquiring High-Fidelity NMR Data
The acquisition of high-quality NMR data is paramount for accurate spectral analysis. The following protocols are recommended for the analysis of small organic molecules like this compound.[1][2]
Sample Preparation
-
Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6 mL of a deuterated solvent.[1]
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. It is crucial to use a solvent that fully dissolves the sample and does not react with it.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
NMR Instrument Parameters
High-field NMR spectrometers (≥400 MHz for ¹H) are recommended to achieve optimal signal dispersion.
Table 1: Recommended NMR Acquisition Parameters
| Experiment | Key Parameters |
| ¹H NMR | Pulse sequence: zg30 or zgpr (with water suppression if necessary), Spectral width: ~12 ppm, Acquisition time: ~3 s, Relaxation delay (d1): 1-2 s, Number of scans: 8-16. |
| ¹³C NMR | Pulse sequence: zgpg30 (proton decoupled), Spectral width: ~220 ppm, Acquisition time: ~1 s, Relaxation delay (d1): 2 s, Number of scans: 1024 or more, depending on concentration. |
| COSY | Pulse sequence: cosygpqf, Data points: 2048 (F2) x 256 (F1), Spectral width: ~12 ppm in both dimensions, Number of scans: 2-4 per increment. |
| HSQC | Pulse sequence: hsqcedetgpsisp2.3, Data points: 1024 (F2) x 256 (F1), Spectral width: ~12 ppm (F2) and ~160 ppm (F1), Number of scans: 2-4 per increment. |
| HMBC | Pulse sequence: hmbcgplpndqf, Data points: 2048 (F2) x 256 (F1), Spectral width: ~12 ppm (F2) and ~220 ppm (F1), Number of scans: 4-8 per increment. |
Spectral Analysis of the Unsaturated Analog: 1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanone
To build a foundational understanding, we will first analyze the NMR spectra of the commercially available unsaturated analog, 1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanone. The presence of the double bond provides distinct landmark signals that aid in the initial assignment.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanone is expected to show signals in the olefinic, aliphatic, and methyl regions. The key to deciphering this spectrum lies in understanding the characteristic chemical shifts and coupling patterns of the norbornene system. The exo and endo isomers will exhibit distinct spectra due to the different spatial orientations of the acetyl group.
Table 2: Predicted ¹H NMR Data for 1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanone
| Proton(s) | Predicted Chemical Shift (δ ppm) | Multiplicity | Key COSY Correlations |
| H5, H6 (olefinic) | 5.9 - 6.2 | m | H1, H4, H7 |
| H1, H4 (bridgehead) | 2.8 - 3.2 | m | H5, H6, H2, H3, H7 |
| H2 | 2.5 - 2.9 | m | H1, H3, H9 |
| H3-exo | 1.8 - 2.0 | m | H2, H3-endo, H4 |
| H3-endo | 1.2 - 1.4 | m | H2, H3-exo, H4 |
| H7a, H7s | 1.3 - 1.7 | m | H1, H4 |
| H9 (CH₃) | 2.0 - 2.2 | s | H2 |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Data for 1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanone
| Carbon(s) | Predicted Chemical Shift (δ ppm) |
| C8 (C=O) | 208 - 212 |
| C5, C6 | 135 - 140 |
| C1, C4 | 45 - 50 |
| C7 | 40 - 45 |
| C2 | 35 - 40 |
| C3 | 25 - 30 |
| C9 (CH₃) | 28 - 32 |
2D NMR Spectral Analysis: Establishing Connectivity
Two-dimensional NMR experiments are indispensable for the complete and unambiguous assignment of the complex spectra of bicyclic systems.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For instance, the olefinic protons (H5, H6) will show correlations to the bridgehead protons (H1, H4).[3][4]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This is crucial for assigning the carbon signals based on the already assigned proton signals.[5][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different spin systems. For example, the methyl protons (H9) will show a strong correlation to the carbonyl carbon (C8) and the C2 carbon.[7]
Caption: Workflow for NMR spectral assignment.
Predictive Analysis of this compound
The saturation of the double bond in the bicyclo[2.2.1]heptene ring to form the bicyclo[2.2.1]heptane system will induce predictable changes in the NMR spectra.
Expected Changes in the ¹H NMR Spectrum
-
Disappearance of Olefinic Signals: The most obvious change will be the disappearance of the signals for H5 and H6 in the 5.9 - 6.2 ppm region.
-
Upfield Shift of Protons: The removal of the double bond's anisotropic effect will cause a general upfield shift for most of the protons in the bicyclic system. The bridgehead protons (H1 and H4) and the bridge methylene protons (H7) will be particularly affected.
-
Increased Signal Complexity: The newly formed methylene protons at C5 and C6 will introduce additional signals in the aliphatic region (1.0 - 2.0 ppm), further complicating this area of the spectrum.
Expected Changes in the ¹³C NMR Spectrum
-
Disappearance of sp² Carbon Signals: The signals for the olefinic carbons (C5 and C6) around 135-140 ppm will be absent.
-
Appearance of New sp³ Carbon Signals: New signals corresponding to the C5 and C6 methylene carbons will appear in the aliphatic region (20-40 ppm).
-
Shielding Effects: The removal of the double bond will lead to a slight shielding (upfield shift) of the other carbons in the ring system.
Table 4: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) |
| C1 | ~2.2 - 2.5 | ~48 - 52 |
| C2 | ~2.4 - 2.7 | ~38 - 42 |
| C3 | exo: ~1.7-1.9, endo: ~1.1-1.3 | ~28 - 32 |
| C4 | ~2.1 - 2.4 | ~44 - 48 |
| C5 | exo: ~1.5-1.7, endo: ~1.0-1.2 | ~22 - 26 |
| C6 | exo: ~1.6-1.8, endo: ~1.1-1.3 | ~24 - 28 |
| C7 | syn: ~1.4-1.6, anti: ~1.2-1.4 | ~35 - 39 |
| C8 (C=O) | - | ~209 - 213 |
| C9 (CH₃) | ~2.0 - 2.2 | ~29 - 33 |
The complete assignment of the saturated compound's spectra would follow the same 2D NMR workflow as described for the unsaturated analog. COSY would be essential to trace the complex coupling networks in the now fully aliphatic ring system. HSQC would link the protons to their corresponding carbons, and HMBC would be critical for confirming the overall structure and assigning the quaternary carbonyl carbon.
Caption: Predicted NMR spectral changes upon saturation.
Conclusion: A Unified Approach to Structural Elucidation
The comprehensive NMR spectral analysis of this compound exemplifies the systematic approach required for the structural elucidation of complex alicyclic molecules. By combining one-dimensional and two-dimensional NMR techniques, and through a predictive analysis based on a closely related analog, a complete and confident assignment of all proton and carbon signals can be achieved. This guide underscores the importance of a logical workflow, from meticulous sample preparation to the integrated interpretation of multiple NMR experiments. The principles and methodologies detailed herein are broadly applicable to the structural characterization of a wide range of complex organic molecules encountered in research and development.
References
- Iowa State University Chemical Instrumentation Facility.
- Giraudeau, P., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(5), 637. [Link]
- Springer Nature Experiments. NMR Protocols and Methods. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- University of Cambridge Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. [Link]
- ResearchGate. Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. [Link]
- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
- Troiano, R., et al. (2022). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups.
- YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
- Nanalysis. HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to the Infrared Spectrum of 2-Acetylnorbornane
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-acetylnorbornane, a saturated bicyclic ketone. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, practical methodologies, and detailed spectral interpretation of this molecule. We will explore the causal relationships between molecular structure and vibrational frequencies, offering field-proven insights into the characterization of bridged-ring systems.
Introduction: The Structural Significance of 2-Acetylnorbornane
2-Acetylnorbornane, also known as 1-(bicyclo[2.2.1]heptan-2-yl)ethan-1-one, is a molecule of significant interest due to its rigid bicyclo[2.2.1]heptane (norbornane) framework. This strained ring system imparts unique chemical and physical properties to the molecule. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. For a molecule like 2-acetylnorbornane, IR spectroscopy is indispensable for confirming the presence of the key carbonyl functional group and for characterizing the intricate vibrations of its saturated bicyclic skeleton. The analysis of its spectrum reveals how the inherent ring strain of the norbornane system influences the electronic environment and, consequently, the vibrational frequency of the attached acetyl group.
Furthermore, 2-acetylnorbornane can exist as two distinct stereoisomers: exo and endo. This isomerism arises from the orientation of the acetyl group relative to the one-carbon bridge (C7) of the norbornane skeleton. While the primary IR absorption bands for both isomers are expected to be very similar, subtle differences, particularly in the fingerprint region, can arise due to varying steric interactions and slight modifications of the molecular symmetry.
Theoretical Framework: Predicting the Vibrational Spectrum
The IR spectrum of 2-acetylnorbornane is dominated by the vibrational modes of its constituent functional groups and its carbon skeleton. By dissecting the molecule into these components, we can predict the key absorption bands.
The Carbonyl (C=O) Stretching Vibration: A Telltale Peak
The most prominent and diagnostic feature in the IR spectrum of any ketone is the strong absorption band resulting from the C=O stretching vibration. For typical acyclic or six-membered cyclic ketones, this peak appears in the range of 1715-1725 cm⁻¹[1]. However, the bicyclo[2.2.1]heptane system introduces significant angle strain. This strain influences the hybridization of the carbon atoms and the bond angles within the ring, which in turn affects the force constant of the exocyclic carbonyl bond.
In bicyclic ketones like norcamphor (bicyclo[2.2.1]heptan-2-one), the C=O stretching frequency is shifted to a higher wavenumber, typically around 1745-1751 cm⁻¹[2]. This increase is a direct consequence of the ring strain, which leads to a stiffer C=O bond. For 2-acetylnorbornane, the carbonyl group is part of an acetyl substituent attached to the norbornane ring, not directly incorporated into it. This slightly mitigates the direct ring strain effect on the C=O bond itself compared to norcamphor. Nevertheless, the rigid, strained nature of the adjacent norbornane ring system will still exert an electronic and steric influence. Therefore, the C=O stretching frequency for 2-acetylnorbornane is predicted to be slightly lower than that of norcamphor but likely higher than a simple, unstrained acyclic ketone. A reasonable estimate places this strong absorption in the 1725-1745 cm⁻¹ region.
The C-H Stretching Vibrations
The spectrum will also feature prominent C-H stretching absorptions. Given that 2-acetylnorbornane is a fully saturated molecule (with the exception of the C=O double bond), all C-H bonds are between hydrogen and sp³-hybridized carbon atoms. These vibrations typically give rise to strong, sharp peaks in the region just below 3000 cm⁻¹.
-
sp³ C-H Stretch: Expect multiple strong bands in the 2850-3000 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching modes of the various CH and CH₂ groups in the norbornane skeleton and the CH₃ group of the acetyl moiety[1].
The Fingerprint Region: Unraveling the Bicyclic Skeleton
The region of the IR spectrum from approximately 1500 cm⁻¹ down to 400 cm⁻¹ is known as the fingerprint region. This area contains a complex series of absorption bands that arise from a variety of bending, rocking, and twisting vibrations, as well as C-C single bond stretches. For 2-acetylnorbornane, this region is a unique signature of the entire molecular structure.
Key vibrations expected in this region include:
-
CH₃ and CH₂ Bending: Deformations of the methyl and methylene groups will appear in the 1350-1470 cm⁻¹ range. A distinct peak around 1360 cm⁻¹ is often characteristic of a methyl group adjacent to a carbonyl.
-
Norbornane Skeleton Vibrations: The rigid bicyclic framework gives rise to a series of characteristic absorptions. Studies on norbornane and its derivatives show low-frequency internal modes, including skeleton deformation and breathing vibrations, below 600 cm⁻¹[3]. These complex vibrations are unique to the bridged-ring structure.
-
C-C Stretching: Various C-C bond stretches within the molecule will also contribute to the complexity of this region, typically in the 800-1200 cm⁻¹ range.
The subtle differences between the exo and endo isomers would most likely manifest as minor shifts in the positions and relative intensities of peaks within this complex fingerprint region.
Summary of Predicted IR Absorption Bands
The following table summarizes the expected key vibrational frequencies for 2-acetylnorbornane.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |
| 2850-3000 | sp³ C-H Stretch (norbornane & CH₃) | Strong, sharp | Multiple peaks are expected due to the various CH, CH₂, and CH₃ groups in the molecule. |
| 1725-1745 | C=O Stretch (ketone) | Strong, sharp | The position is influenced by the strain of the adjacent bicyclic system, appearing at a higher frequency than typical acyclic ketones. |
| 1350-1470 | CH₂ and CH₃ Bending | Medium | Includes scissoring and symmetric/asymmetric deformation modes. A peak near 1360 cm⁻¹ for the acetyl's methyl group is likely. |
| < 1300 | Fingerprint Region (C-C, C-H bend) | Medium to Weak | A complex pattern of peaks unique to the molecule's overall structure, including skeletal vibrations of the norbornane frame. |
Experimental Protocol: Acquiring the IR Spectrum
To ensure the acquisition of a high-quality, reliable IR spectrum of 2-acetylnorbornane, a rigorous and validated protocol is essential. The following methodology is based on standard practices for Fourier Transform Infrared (FTIR) spectroscopy.
Instrumentation and Materials
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Sample: 2-Acetylnorbornane (purity >98%). The compound can exist as a liquid or a low-melting solid at room temperature.
-
Sampling Accessory:
-
For liquids: Salt plates (NaCl or KBr) for creating a thin film.
-
For solids: Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal.
-
-
Reagents: Acetone or dichloromethane (spectroscopic grade) for cleaning.
-
Equipment: Micropipette or glass rod, lint-free tissues (e.g., Kimwipes), desiccator for salt plate storage.
Step-by-Step Procedure
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition (Self-Validation Step):
-
Rationale: This critical step measures the ambient spectrum of the instrument and atmosphere. This background is then subtracted from the sample spectrum to yield the true spectrum of the compound.
-
Procedure:
-
Ensure the sample compartment is empty (or contains only the clean salt plates/ATR crystal).
-
Close the compartment lid.
-
Initiate a background scan using the instrument control software (typically 16-32 scans are co-added for a good signal-to-noise ratio).
-
-
-
Sample Preparation:
-
Method A: Neat Liquid Thin Film (for liquid samples)
-
Rationale: This is the simplest method for pure liquid samples, avoiding solvent peaks.
-
Procedure:
-
Place one to two drops of liquid 2-acetylnorbornane onto the center of a clean, dry salt plate.
-
Carefully place a second salt plate on top, gently rotating it to spread the liquid into a thin, uniform film. Avoid creating air bubbles.
-
Place the "sandwich" of plates into the spectrometer's sample holder.
-
-
-
Method B: Attenuated Total Reflectance (ATR) (for liquid or solid samples)
-
Rationale: ATR is a modern, rapid technique requiring minimal sample preparation and is excellent for both liquids and solids.
-
Procedure:
-
Ensure the ATR crystal surface is impeccably clean by wiping it with a soft tissue dampened with acetone or another suitable solvent.
-
Acquire a background spectrum with the clean, empty ATR accessory.
-
Place a small amount of the 2-acetylnorbornane sample directly onto the crystal to completely cover it.
-
If it is a solid, use the pressure arm to ensure good contact between the sample and the crystal.
-
-
-
-
Sample Spectrum Acquisition:
-
Close the sample compartment lid.
-
Initiate the sample scan using the same parameters (number of scans, resolution) as the background scan. The software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Cleaning:
-
Process the resulting spectrum as needed (e.g., baseline correction, smoothing).
-
Label the significant peaks with their wavenumbers (cm⁻¹).
-
Thoroughly clean the salt plates or ATR crystal with a suitable solvent and dry them completely. Return salt plates to a desiccator to prevent fogging from atmospheric moisture.
-
Visualizing the Molecular Structure and Logic
Diagrams are essential for visualizing the molecular structure and the workflow for its analysis.
Molecular Structure of 2-Acetylnorbornane
Caption: Molecular structure of 2-acetylnorbornane.
Experimental Workflow Diagram
Caption: FTIR analysis workflow for 2-acetylnorbornane.
Conclusion
The infrared spectrum of 2-acetylnorbornane is a rich source of structural information, defined by a strong carbonyl absorption shifted to a higher frequency (~1725-1745 cm⁻¹) due to the influence of the strained bicyclo[2.2.1]heptane ring. This, combined with characteristic sp³ C-H stretches and a unique fingerprint region, allows for unambiguous identification and structural verification. The existence of exo and endo isomers is not expected to significantly alter the primary absorption bands but may introduce subtle, diagnostically challenging variations in the fingerprint region. By following the detailed, self-validating experimental protocol outlined in this guide, researchers can reliably obtain high-quality spectra for rigorous characterization, contributing to advancements in synthetic chemistry and drug development.
References
- Natkaniec, I., Smirnov, L. S., Krasnoperov, L. N., & Wasicki, J. (1999). Low Frequency Internal Vibrations of Norbornane and Its Derivatives Studied by IINS and Quantum Chemistry Calculations. AIP Conference Proceedings, 479, 187-190. [Link]
- National Institute of Standards and Technology. (n.d.). 2-Norbornanecarbonitrile. NIST Chemistry WebBook. [Link]
- National Institute of Standards and Technology. (n.d.). Bicyclo[2.2.1]heptan-2-one. NIST Chemistry WebBook. [Link]
- LibreTexts. (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts. [Link]
- University of the West Indies. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]
- LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- Krasnosselski, M., et al. (2014). Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. The Journal of Organic Chemistry, 79(12), 5641-5649. [Link]
- Parra, T. (2020, July 18).
- Wikipedia. (2025, February 24). endo–exo isomerism. [Link]
- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]
Sources
An In-depth Technical Guide to the Mass Spectrometry of Methyl Norbornyl Ketone
This guide provides a comprehensive technical overview of the mass spectrometric analysis of methyl norbornyl ketone, a bicyclic ketone of significant interest in fragrance chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are utilizing mass spectrometry for the structural elucidation and quantification of this and structurally related compounds. We will delve into the fundamental principles of ketone fragmentation under electron ionization, explore the unique fragmentation patterns dictated by the rigid norbornyl framework, and provide a detailed, field-proven experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to Methyl Norbornyl Ketone and its Mass Spectrometric Interrogation
Methyl norbornyl ketone, systematically known as 2-acetylnorbornane, is a saturated bicyclic ketone. Its structure consists of a norbornane (bicyclo[2.2.1]heptane) skeleton substituted with an acetyl group. The compound can exist as two stereoisomers, exo and endo, depending on the orientation of the acetyl group. This stereochemistry can influence its chemical and physical properties, and potentially its mass spectral fragmentation, albeit often subtly.
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is an indispensable tool for the analysis of volatile and semi-volatile compounds like methyl norbornyl ketone. Electron Ionization (EI) is the most common ionization technique for such analyses, inducing reproducible fragmentation patterns that serve as a molecular fingerprint, enabling confident structural identification.
Part 1: The Foundation: Electron Ionization and Ketone Fragmentation
Under electron ionization, molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M+•). This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions to yield smaller, more stable ions. For ketones, two primary fragmentation pathways dominate: α-cleavage and the McLafferty rearrangement.[1][2][3][4]
Alpha (α)-Cleavage: The Predominant Pathway
Alpha-cleavage is the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group.[1][5] This process is highly favored because it results in the formation of a resonance-stabilized acylium ion ([R-C≡O]+).[4][5] For an asymmetrical ketone like methyl norbornyl ketone, α-cleavage can occur on either side of the carbonyl group.
The two possible α-cleavage pathways for methyl norbornyl ketone are:
-
Cleavage of the methyl group: This results in the loss of a methyl radical (•CH3, mass 15) and the formation of a norbornyl-acylium ion.
-
Cleavage of the norbornyl group: This leads to the loss of a norbornyl radical (•C7H11, mass 95) and the formation of an acetyl cation ([CH3CO]+, m/z 43). This fragment is typically very stable and often observed as the base peak in the mass spectra of methyl ketones.[6]
Caption: Primary α-cleavage pathways for methyl norbornyl ketone.
The McLafferty Rearrangement: A Structurally Dependent Pathway
The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group).[7] The rearrangement proceeds through a six-membered cyclic transition state, resulting in the elimination of a neutral alkene and the formation of a new radical cation.[7][8]
In the case of methyl norbornyl ketone, the rigid bicyclic structure of the norbornane framework imposes significant constraints on the ability of a γ-hydrogen to approach the carbonyl oxygen. Therefore, a classical McLafferty rearrangement is sterically hindered and generally not a major fragmentation pathway for this class of compounds.[3]
Part 2: Deconstructing the Core: Fragmentation of the Norbornyl Framework
The bicyclo[2.2.1]heptane system has its own characteristic fragmentation patterns, which are often complex and can involve significant rearrangements. The mass spectrum of norbornane itself shows a characteristic loss of ethylene (C2H4, mass 28) via a retro-Diels-Alder-type reaction, leading to a prominent ion.[9][10] Other significant fragments arise from further cleavages of the cyclopentane ring.
When functional groups are present, they direct the fragmentation, but the underlying instability of the strained bicyclic ring system still plays a crucial role. For instance, in the mass spectrum of fenchone (1,3,3-trimethylbicyclo[2.2.1]heptan-2-one), a structural analog, many fragments arise from cleavages within the ring system, often initiated by the primary α-cleavage.[2][11]
Part 3: The Molecular Fingerprint: Predicted Mass Spectrum of Methyl Norbornyl Ketone
While a publicly available, verified mass spectrum for methyl norbornyl ketone (2-acetylnorbornane) is not readily found, we can predict its fragmentation pattern with high confidence based on the principles discussed and by analogy to structurally similar compounds like 2-acetyl-5-norbornene and fenchone. The mass spectrum of 2-acetyl-5-norbornene from the NIST database provides an excellent reference.[12][13]
Predicted Major Fragment Ions:
-
Molecular Ion (M+•): The molecular ion should be observable, though its intensity may be moderate due to the propensity for fragmentation.
-
m/z 43 ([CH3CO]+): This is predicted to be the base peak , arising from α-cleavage and loss of the norbornyl radical. Its high stability makes it a very prominent fragment for methyl ketones.
-
(M-15)+: Loss of a methyl group through α-cleavage.
-
(M-43)+: Loss of the acetyl group (CH3CO•) to form the norbornyl cation.
-
Fragments from the Norbornyl Ring: A series of ions corresponding to the fragmentation of the norbornyl cation will be present, including characteristic losses of ethylene.
Caption: Predicted fragmentation cascade for Methyl Norbornyl Ketone.
Table 1: Predicted Key Mass Fragments for Methyl Norbornyl Ketone
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| M+• | Molecular Ion | Electron Ionization |
| M-15 | [M-CH3]+ | α-cleavage |
| M-43 | [C7H11]+ | α-cleavage |
| 43 | [CH3CO]+ | α-cleavage |
Part 4: In the Lab: A Validated GC-MS Protocol
The following protocol provides a robust starting point for the GC-MS analysis of methyl norbornyl ketone. Optimization may be required based on the specific instrumentation and sample matrix.
Experimental Workflow
Caption: GC-MS workflow for the analysis of methyl norbornyl ketone.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh a small amount of the sample containing methyl norbornyl ketone.
-
Dissolve and dilute the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 10-100 µg/mL.
-
Transfer the diluted sample to a 2 mL autosampler vial with a PTFE-lined cap.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Perform the separation and detection using the parameters outlined in Table 2.
-
Table 2: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Port Temp. | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading for concentrated samples. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal flow rate for most standard capillary columns. |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, robust column for a wide range of volatile and semi-volatile compounds. |
| Oven Program | Initial: 60 °C (hold 2 min) | Allows for good focusing of early-eluting compounds. |
| Ramp: 10 °C/min to 280 °C | Provides good separation of components with varying boiling points. | |
| Final Hold: 280 °C (hold 5 min) | Ensures elution of any less volatile components. | |
| Mass Spectrometer | ||
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for generating reproducible fragmentation. |
| Electron Energy | 70 eV | Standard energy for creating extensive and comparable mass spectra. |
| Mass Scan Range | 40 - 400 amu | Covers the molecular weight of the analyte and its expected fragments. |
| Solvent Delay | 3-4 min | Prevents the solvent peak from damaging the detector filament. |
Conclusion
The mass spectrometry of methyl norbornyl ketone is governed by the established principles of ketone fragmentation, primarily α-cleavage, while being significantly influenced by the rigid and strained bicyclo[2.2.1]heptane framework. A thorough understanding of these competing and complementary fragmentation pathways allows for the confident identification of this molecule. The provided GC-MS protocol offers a reliable method for its routine analysis. By combining theoretical knowledge with robust experimental practice, researchers can effectively leverage mass spectrometry for the comprehensive characterization of methyl norbornyl ketone and related bicyclic compounds.
References
- Fiveable. α-cleavage Definition.
- JoVE.
- NIST WebBook. 2-Acetyl-5-norbornene. [Link]
- Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
- NIST WebBook. Fenchone. [Link]
- Chemistry Steps. McLafferty Rearrangement. [Link]
- Wikipedia. McLafferty rearrangement. [Link]
- J-Stage. On the McLafferty and Double Hydrogen Rearrangements in Cycloalkylacetones. [Link]
- ElectronicsAndBooks. Mass Spectrometry of Organic Compounds. IX.la McLafferty Rearrangements in Some Bicyclic Ketones. [Link]
- Slideshare. Mass fragmentation of Carbonyl compounds(spectral analysis). [Link]
- NIST WebBook. 2-Acetyl-5-norbornene Infrared Spectrum. [Link]
- "Introduction to Mass Spectrometry" (PDF). [Link]
- Intro to Mass Spectrometry.
- YouTube. Mass Spectrometry: Alpha Cleavage of Ketones. [Link]
- YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]
- Spectroscopy Online.
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
- NIST WebBook. Norbornane. [Link]
- Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes. [Link]
- ResearchGate. Major fragmentation modes of norbornane [Fig. 36(a)] (a) and... [Link]
- NIST WebBook. 2-Norbornene. [Link]
Sources
- 1. Showing Compound Fenchone (FDB014519) - FooDB [foodb.ca]
- 2. Fenchone [webbook.nist.gov]
- 3. 2-Norbornanone [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Methyl Isobutyl Ketone [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. whitman.edu [whitman.edu]
- 9. Norbornane [webbook.nist.gov]
- 10. 2-Norbornene [webbook.nist.gov]
- 11. Fenchone [webbook.nist.gov]
- 12. 2-Acetyl-5-norbornene [webbook.nist.gov]
- 13. 2-Acetyl-5-norbornene [webbook.nist.gov]
An In-Depth Technical Guide to the Physical Characteristics of 2-Acetylnorbornane
Abstract
2-Acetylnorbornane, also known as 1-(bicyclo[2.2.1]heptan-2-yl)ethanone, is a saturated bicyclic ketone that serves as a valuable chiral building block in organic synthesis. Its rigid, strained ring system and the existence of distinct stereoisomers—endo and exo—govern its physical properties and reactivity. This technical guide provides a comprehensive examination of the physical and spectroscopic characteristics of 2-acetylnorbornane, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the structural nuances of its isomers, present key physicochemical data, and detail the primary analytical methodologies for its characterization, explaining the causal relationships between its structure and its empirical data.
Molecular Structure and Stereoisomerism: The Endo/Exo Dichotomy
The foundational structure of 2-acetylnorbornane is the bicyclo[2.2.1]heptane skeleton, a rigid bridged ring system. This rigidity is the primary determinant of its unique chemical and physical properties. The acetyl group, attached at the C2 position, can exist in two distinct spatial orientations relative to the six-membered ring's primary bridge (C7).
-
Exo Isomer: The acetyl group is oriented anti (away from) the C7 bridge. This is generally the sterically less hindered and thermodynamically more stable configuration.
-
Endo Isomer: The acetyl group is oriented syn (towards) the C7 bridge. This configuration experiences greater steric strain due to its proximity to the C5 and C6 hydrogens.
This stereochemical difference is not trivial; it profoundly influences the molecule's spectroscopic signature and can affect its reactivity and interaction with other molecules, a critical consideration in drug development and asymmetric synthesis.
Caption: Ball-and-stick models illustrating the exo and endo stereoisomers of 2-acetylnorbornane.
Physicochemical Properties
The distinct spatial arrangement of the endo and exo isomers gives rise to measurable differences in their physical properties. While data for the saturated isomers is sparse in publicly accessible databases, information can be derived from foundational studies in the field. The synthesis of these compounds typically involves the Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone to produce 2-acetyl-5-norbornene, followed by catalytic hydrogenation, which yields a mixture of the saturated endo and exo ketones.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O | [2] |
| Molecular Weight | 138.21 g/mol | [2] |
| CAS Number | 58654-66-3 (unspecified stereochemistry) 824-58-8 (endo-isomer) | [2] |
| Boiling Point | Data not consistently available in public databases. | |
| Density | Data not consistently available in public databases. | |
| Appearance | Typically a liquid at room temperature. | |
| Solubility | Expected to be soluble in common organic solvents like chloroform, methanol, and ethers. | [3] |
Spectroscopic Characterization: A Practical Workflow
Distinguishing between the endo and exo isomers is a primary challenge in the analysis of 2-acetylnorbornane. Spectroscopic methods are the most powerful tools for this purpose. The choice of technique and the interpretation of the resulting data are predicated on understanding the structural nuances discussed previously.
Caption: A typical analytical workflow for the complete characterization of 2-acetylnorbornane isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive method for assigning the stereochemistry of 2-acetylnorbornane isomers. The rigid bicyclic framework causes significant magnetic anisotropy, leading to distinct and predictable chemical shifts for the protons in each isomer.
Causality of Chemical Shift Differences: The key to distinguishing the isomers lies in the chemical shift of the proton at C2 (the carbon bearing the acetyl group).
-
In the exo isomer , the C2 proton is in the endo position. It experiences shielding from the electron cloud of the C5-C6 bond, causing its signal to appear more upfield (at a lower ppm value).
-
In the endo isomer , the C2 proton is in the exo position. It is less affected by this shielding and thus appears more downfield (at a higher ppm value).
Similar effects, though less pronounced, are observed for other protons on the ring, making full assignment possible with 2D NMR techniques like COSY.[4][5]
Step-by-Step Protocol for NMR Sample Preparation:
-
Solvent Selection: Accurately weigh approximately 5-10 mg of the 2-acetylnorbornane sample. Dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm reference), if not already present in the solvent.
-
Transfer to NMR Tube: Using a clean glass pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detector coils (typically ~4-5 cm).
-
Acquisition: Cap the tube and insert it into the NMR spectrometer. Acquire a standard ¹H spectrum, followed by a ¹³C spectrum and, if necessary, 2D correlation spectra (COSY, HSQC) for unambiguous assignment of all protons and carbons.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is invaluable for determining the molecular weight and elucidating the structure through fragmentation analysis. GC also allows for the separation and quantification of the endo and exo isomers.
Expected Fragmentation Patterns: The molecular ion peak (M⁺) should be observed at m/z = 138. As a ketone, 2-acetylnorbornane is expected to undergo characteristic fragmentation pathways:
-
α-Cleavage: The most favorable fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group. This results in the formation of a stable acylium ion.
-
Loss of the norbornyl radical would yield an acylium ion at m/z = 43 ([CH₃CO]⁺), which is often the base peak.
-
Loss of the methyl radical would yield a norbornyl-carbonyl cation at m/z = 123 .
-
-
McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α,β-bond. This is a characteristic fragmentation for ketones with a sufficiently long alkyl chain containing γ-hydrogens.[5][6] The rigid structure of norbornane makes a classic McLafferty rearrangement less straightforward than in linear ketones, but related rearrangements leading to the loss of neutral molecules like ethylene (C₂H₄) are common in cyclic systems.[7]
Step-by-Step Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the 2-acetylnorbornane sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Column Selection: Use a non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-5ms) which separates compounds primarily based on boiling point and isomer structure. The slight polarity difference between the endo and exo isomers often allows for their baseline separation.
-
Injection and Separation: Inject 1 µL of the sample solution into the GC inlet, which is heated to ensure rapid volatilization. A temperature program (e.g., starting at 50°C and ramping to 250°C) is used to elute the compounds through the column. The less sterically hindered exo isomer may elute slightly before the endo isomer.
-
Ionization and Detection: As each isomer elutes from the column, it enters the mass spectrometer's ion source (typically using electron ionization at 70 eV). The resulting fragments are separated by their mass-to-charge ratio and detected.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times and relative abundance of the isomers. Examine the mass spectrum for each peak to confirm the molecular weight and analyze the fragmentation pattern against expected pathways.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups in the molecule.
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1705-1725 cm⁻¹ , characteristic of a saturated ketone. Subtle shifts in this frequency may be observed between the endo and exo isomers due to differences in ring strain and steric environment, but these are often too small for definitive assignment without reference spectra.
-
C-H Stretches: Absorption bands corresponding to sp³ C-H stretching will be observed just below 3000 cm⁻¹ .
Chemical Stability and Handling
While a specific Safety Data Sheet (SDS) for 2-acetylnorbornane is not widely available, data from related norbornane derivatives and general ketones can guide safe handling procedures.
-
Stability: The compound is a stable saturated ketone. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[8]
-
Handling: As with most organic chemicals, handling should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
The physical characterization of 2-acetylnorbornane is fundamentally a study in stereochemistry. The rigid bicyclo[2.2.1]heptane framework fixes the acetyl group into either an endo or exo position, leading to distinct and measurable differences in their spectroscopic profiles. While basic physical constants are not readily found in common databases, a multi-technique analytical approach is essential for unambiguous identification. NMR spectroscopy serves as the definitive tool for stereochemical assignment, while GC-MS provides isomer separation, molecular weight confirmation, and structural clues through fragmentation. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently handle and characterize these important synthetic intermediates.
References
- Dinwiddie, J. G., & Eastman, R. H. (1961). Bicyclic Ketones. II. The 2-Acetylbicyclo[2.2.1]hept-5-ene and 2-Acetylbicyclo[2.2.1]heptane Systems. The Journal of Organic Chemistry, 26(8), 2718–2722. [Link]
- Beynon, J. H., Saunders, R. A., & Williams, A. E. (1960). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy, 14(4), 95-99. [Link]
- Abraham, R. J., & Reid, M. (1986). Substituent chemical shifts in NMR. Part 3. The SCS of the carbonitrile group in rigid molecules. Magnetic Resonance in Chemistry, 24(5), 451-459. [Link]
- National Center for Biotechnology Information. "exo-2-Methylbicyclo[2.2.1]heptane.
- Cheméo. "Chemical Properties of Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-, endo- (CAS 20536-40-7)." [Link]
- SpectraBase. "EXO-2-NORBORNOL." [Link]
- LibreTexts.
- ResearchGate. "Stacked plot of the 1 H NMR spectra of 1ex and 1en isomers..." [Link]
- Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and 2-chlorobicyclo[2.2.1]heptane-2-carboxamide as precursors... Tetrahedron, 61(33), 7991-8001. [Link]
- Organic Chemistry Data. "NMR Spectroscopy :: 1H NMR Chemical Shifts." [Link]
- ResearchGate.
- National Center for Biotechnology Information. "1-Bicyclo(2.2.1)hept-2-ylethanone.
- LibreTexts. "6.
- Synthesis and Characterization of Exo-endo and Endo-endo Benzenesulfonylaziridines. (2004).
- YouTube. "Endo and Exo Products in Diels-Alder Reactions." [Link]
- Modgraph Consultants Ltd. "1H chemical shifts in NMR. Part 24..." [Link]
- National Center for Biotechnology Information. "Bicyclo[2.2.1]heptane, endo-2-methyl-exo-2-acetoxy-.
- JoVE.
- ResearchGate. "ChemInform Abstract: 2-Azanorbornane — A Versatile Chiral aza-Diels-Alder Cycloadduct..." [Link]
- Oregon State University. "13C NMR Chemical Shifts." [Link]
- MDPI. "1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol." [Link]
- Pharmaffili
- LookChem. "Bicyclo[2.2.1]heptane-2-carboxylic acid, endo-." [Link]
- National Center for Biotechnology Information. "The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues." [Link]
- National Center for Biotechnology Information. "exo-2-Chloronorbornane.
- Organic Chemistry Data. "NMR Spectroscopy :: 13C NMR Chemical Shifts." [Link]
- PubMed. "2-Azanorbornane--a versatile chiral aza-Diels-Alder cycloadduct: preparation, applications in stereoselective synthesis and biological activity." [Link]
- ResearchGate. "Synthesis of Norbornene Derivatives by Diels-Alder Cycloaddition..." [Link]
- Google Patents. "US4091020A - Method for the preparation of di-bicyclo[3.1.1] and [2.2.1]heptyl and di..."
- National Center for Biotechnology Information.
- ResearchGate. "Diels-Alder reaction of 2-pyrone with alkyne or alkene." [Link]
Sources
- 1. 1-Bicyclo(2.2.1)hept-2-ylethanone | C9H14O | CID 93873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. exo-2-Methylbicyclo[2.2.1]heptane | C8H14 | CID 12616653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bicyclo[2.2.1]heptane, endo-2-methyl-exo-2-acetoxy- | C10H16O2 | CID 539011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-, exo- [webbook.nist.gov]
- 8. endo-2-Aminonorbornane [webbook.nist.gov]
Theoretical Perspectives on the Bicyclo[2.2.1]heptane System: A Computational Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[2.2.1]heptane framework, commonly known as norbornane, represents a cornerstone of physical organic chemistry. Its rigid, strained architecture gives rise to unique electronic properties and reactivities that have both fascinated and challenged chemists for decades. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to unravel the complexities of this system. We delve into the foundational principles of its structure and bonding, navigate the storied debate of the non-classical 2-norbornyl cation, and elucidate the mechanisms of its characteristic rearrangements. By synthesizing key findings from foundational and contemporary computational studies, this guide offers field-proven insights into the predictive power of theoretical chemistry in understanding and manipulating these intricate molecular scaffolds for applications in synthesis, drug discovery, and materials science.
The Enduring Enigma of the Bicyclo[2.2.1]heptane Framework
The bicyclo[2.2.1]heptane system is more than just a strained carbocycle; it is a canonical example of how molecular structure dictates reactivity in profound and often non-intuitive ways.[1] Its rigid skeleton, a fusion of two cyclopentane rings, locks the molecule into a conformation that imposes significant angle strain, particularly at the C7 methylene bridge.[2][3] This inherent strain is the primary driver for its exceptional reactivity and its propensity to undergo complex skeletal rearrangements.[3][4]
From a theoretical standpoint, the norbornane system is a perfect playground for computational chemistry. It is small enough to be tractable by high-level ab initio and Density Functional Theory (DFT) methods, yet complex enough to exhibit phenomena that challenge simple bonding models.[5][6] The historical debate over the structure of the 2-norbornyl cation, for instance, became a crucible in which the predictive power of theoretical calculations was tested and ultimately validated against decades of experimental evidence.[7][8] Understanding the theoretical underpinnings of this system is therefore crucial for any scientist seeking to exploit its unique properties.
Deconstructing the Structure: Strain, Bonding, and Electronic Effects
The geometry of bicyclo[2.2.1]heptane deviates significantly from that of an unstrained alkane. Theoretical calculations have been instrumental in quantifying these geometric parameters and the associated strain energy.
Geometric Parameters and Strain Energy
Computational methods, particularly DFT and ab initio calculations, have provided geometric data that aligns remarkably well with experimental findings from electron diffraction and X-ray crystallography.[5][9][10][11] A key feature is the compressed C1-C7-C4 bridge angle, calculated to be around 94.5° (DFT), a significant deviation from the ideal tetrahedral angle of 109.5°.[5]
Table 1: Comparison of Experimental and Theoretical Geometric Parameters for Norbornane
| Parameter | Electron Diffraction[5] | X-ray Crystallography[5] | DFT (BP/TZVP)[5] |
| Bond Lengths (Å) | |||
| C1-C2 | 1.549 | 1.541 | 1.556 |
| C1-C6 | 1.549 | 1.541 | 1.556 |
| C1-C7 | 1.536 | 1.558 | 1.558 |
| **Bond Angles (°) ** | |||
| C1-C7-C4 | 93.4 | 93.1 | 94.5 |
| C2-C1-C6 | 107.0 | 109.9 | 107.2 |
| C2-C1-C7 | 102.0 | 99.3 | 101.4 |
The strain energy of this system, which is the excess energy compared to a hypothetical strain-free analogue, has been a subject of numerous computational studies. Modern computational approaches can reliably estimate this value, providing a quantitative measure of the molecule's inherent instability and its driving force for reactivity.[12]
The Concept of σ-Aromaticity
Theoretical hypotheses suggest that the norbornane system can be viewed as a saturated counterpart to a conjugated π system like benzene. This concept, termed "sigma aromaticity," involves the delocalization of σ-bonds and has been invoked to explain the unusual stability of the 2-norbornyl cation and the preferential exo reactivity of norbornane derivatives.[13][14]
The Computational Chemist's Toolkit for Bicyclic Systems
Choosing the appropriate theoretical method is paramount for obtaining reliable results. The causality behind this choice depends on the desired balance between accuracy and computational cost.
-
Molecular Mechanics (MM3): Useful for initial conformational searches and for providing reasonable starting geometries for higher-level calculations.[9]
-
Density Functional Theory (DFT): The workhorse of modern computational chemistry. Functionals like B3LYP and M06-2X, paired with Pople-style basis sets (e.g., 6-31G(d)) or correlation-consistent basis sets, offer a robust balance for geometry optimizations, frequency calculations, and reaction pathway explorations.[5][7][15]
-
Ab Initio Methods (MP2, QCISD): These methods, based on solving the Schrödinger equation without empirical parameters, offer higher accuracy, particularly for calculating energy differences and describing systems with complex electronic structures like the norbornyl cation.[8][13]
-
Quantum Theory of Atoms in Molecules (QTAIM): This technique is not for energy calculation but for analyzing the electron density to characterize chemical bonds, providing profound insights into the nature of bonding in controversial structures like the non-classical cation.[13]
Protocol 1: Standard Workflow for a Computational Study
A self-validating computational protocol ensures that the results are physically meaningful. The following workflow is a standard practice for investigating a molecule like norbornane.
Caption: Standard computational workflow for analyzing a molecular structure.
The Crown Jewel: The 2-Norbornyl Cation and the Non-Classical Debate
No discussion of bicyclo[2.2.1]heptane is complete without addressing the 2-norbornyl cation. For decades, a debate raged over its structure: is it a rapidly equilibrating pair of classical carbocations or a single, "non-classical" species with a delocalized, three-center-two-electron (3c-2e) bond?[7][14]
In 1949, Saul Winstein observed that exo-norbornyl sulfonates solvolyze 350 times faster than their endo counterparts, suggesting participation from the C1-C6 σ-bond in stabilizing the developing positive charge.[7] This led to the proposal of the symmetrical, non-classical structure.
Theoretical calculations provided the decisive evidence. High-level ab initio and DFT calculations consistently show that the non-classical, bridged structure is the true minimum on the potential energy surface.[8][13]
Table 2: Calculated Relative Energies of 2-Norbornyl Cation Isomers
| Level of Theory | Structure | Relative Energy (kcal/mol) | Reference |
| Becke3LYP/6-31G(d,p) | Non-classical (Minimum) | 0.0 | [13] |
| Becke3LYP/6-31G(d,p) | Bridged (Constrained) | +7.25 | [13] |
| MP2/6-311G(2d,2p) | Non-classical (Minimum) | 0.0 | [8] |
Furthermore, theoretical calculations of ¹³C NMR chemical shifts for the non-classical structure showed excellent agreement with experimental values obtained in superacid solutions, effectively ending the debate.[8][13] Molecular dynamics simulations have further shown that even in solution, the cation maintains its non-classical character.[7][16]
Caption: Potential energy relationship between classical and non-classical cations.
Reactivity and Rearrangements: The Wagner-Meerwein Shift
The strain inherent in the norbornane skeleton makes it susceptible to carbocation-mediated rearrangements. The most famous of these is the Wagner-Meerwein rearrangement, a class of 1,2-rearrangements where an alkyl group migrates to an adjacent carbocationic center.[17][18] This process is often facile and is a key step in many reactions involving bicyclo[2.2.1]heptane derivatives, such as the conversion of isoborneol to camphene.[18][19]
Computational studies have been pivotal in mapping the potential energy surfaces of these rearrangements.[20][21] By locating the transition state structures, chemists can calculate activation barriers and gain insight into the reaction kinetics and mechanism. These studies confirm that the rearrangement is driven by the formation of a more stable carbocation intermediate, often relieving ring strain in the process.[17]
Protocol 2: Locating a Transition State for a Wagner-Meerwein Rearrangement
-
Reactant and Product Optimization: Perform geometry optimizations and frequency calculations (Protocol 1) on both the initial carbocation (reactant) and the rearranged carbocation (product).
-
Initial Transition State (TS) Guess: Use a method like Synchronous Transit-Guided Quasi-Newton (STQN) to generate an initial guess for the TS structure based on the reactant and product geometries.
-
TS Optimization: Optimize the guessed structure using an algorithm designed for finding saddle points (e.g., Berny optimization with Opt=TS).
-
TS Verification: Perform a frequency calculation on the optimized TS structure. A true first-order saddle point will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the bond breaking/forming of the migrating group).
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm the TS connects the desired reactant and product, perform an IRC calculation starting from the TS geometry. This traces the minimum energy path downhill to both the reactant and product wells.
Predicting What You Can't See: Theoretical Spectroscopy
One of the most powerful applications of computational chemistry is the prediction of spectroscopic data. For the bicyclo[2.2.1]heptane system, this is particularly valuable for distinguishing between complex stereoisomers (endo vs. exo) and for validating proposed structures.[22][23]
-
NMR Spectroscopy: DFT calculations using methods like Gauge-Independent Atomic Orbital (GIAO) can predict ¹H and ¹³C NMR chemical shifts with remarkable accuracy.[5] These calculations were critical in the norbornyl cation debate and are routinely used to assign complex spectra of norbornane derivatives.[13][22] Theoretical calculations nicely reproduce the well-known differences in chemical shifts between endo and exo protons.[5]
-
Vibrational Spectroscopy: The same DFT calculations that yield optimized geometries and energies also provide vibrational frequencies. These can be compared to experimental Infrared (IR) and Raman spectra to confirm the presence of specific functional groups and to verify the computed structure.[5]
Conclusion: From Theoretical Curiosity to Practical Application
The theoretical study of bicyclo[2.2.1]heptane systems has evolved from an academic exercise into a powerful, predictive tool for modern chemistry. Computational methods have provided definitive answers to long-standing mechanistic questions, most notably the structure of the 2-norbornyl cation. Today, these theoretical insights guide the rational design of new molecules for drug development, where the rigid norbornane scaffold is used to control conformation and biological activity.[24][25] They also find application in materials science and in understanding the combustion properties of high-density fuels.[26] As computational power continues to grow, the synergy between theoretical prediction and experimental validation will continue to push the boundaries of what is possible with this remarkable bicyclic system.
References
- The Structure of the 2-Norbornyl Cation: The π-Complex and Beyond. (n.d.). ResearchGate.
- Allinger, N. L., Geise, H. J., Pyckhout, W., Paquette, L. A., & Gallucci, J. C. (1989). Structures of norbornane and dodecahedrane by molecular mechanics calculations (MM3), x-ray crystallography, and electron diffraction. Journal of the American Chemical Society, 111(1), 1106-1114. [Link]
- Wagen, C. (2024, January 3).
- The Story of the Wagner-Meerwein Rearrangement. (n.d.). ResearchGate.
- Physical Organic Studies of Substituted Norbornyl Systems: Aspects of Mechanisms and Chirality. (n.d.). CORE.
- Synthesis, electrochemistry and ab initio molecular orbital calculations on some norbornane- and bicyclo[2.2.2]octane-fused 5,12-bis(dicyanomethylidene)naphthalene systems. (1998). Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Lee, W.-S., Benton, T. R., & Houk, K. N. (2023). Molecular Dynamics of the Norbornyl Cation in Solution and Its Generation in Winstein-Trifan Solvolysis: The Timing of Sigma Bridging. Journal of Organic Chemistry. [Link]
- The 2-Norbornyl Cation Is Not a Single Minimum Energy System. (2019). ResearchGate.
- DFT calculation of approach of: a)norbornene (surf.) with tetrazine... (n.d.). ResearchGate.
- Bicyclo[2.2.1]heptane as cyclopentane precursor. Part 41. (n.d.). Google Books.
- Structural representation of norbornane and the atom numbering. (n.d.). ResearchGate.
- Nucleotide analogues containing 2-oxa-bicyclo[2.2.1]heptane and L-α-threofuranosyl ring systems: interactions with P2Y receptors. (n.d.). National Institutes of Health.
- Wagner–Meerwein rearrangement. (2023, December 1). In Wikipedia. [Link]
- Theoretical Analysis of the Composition and Thermodynamic Parameters of Products Formed in Combustion of 2,2'-Bis(bicyclo[2.2.1]heptane) in Oxygen. (n.d.). ResearchGate.
- Wagner-Meerwein rearrangement of a [3.3.3]- to a [4.3.3]propellane: Deuterium tracer and conformational analysis. (n.d.). ResearchGate.
- Wagner-Meerwein rearrangement. (2023, January 14). Chemistry Online. [Link]
- Norbornane derivatives utilized in the factorial design. (n.d.). ResearchGate.
- Structure determination of gaseous norbornane by electron diffraction, microwave, Raman, and infrared spectroscopy. Molecular mechanics and ab initio calculations with complete geometry relaxation. (1995). Journal of the American Chemical Society. [Link]
- Wagner-Meerwein Rearrangement. (n.d.). J&K Scientific LLC.
- Theoretical Analysis of the Composition and Thermodynamic... (n.d.). Semantic Scholar.
- Synthesis of bicyclic diones and thiones. Facile methylation of the enolates of bicyclo[2.2.1]heptane-2,5-dione and bicyclo[2.2.2]octane-2,5-dione. An AM1 computational study of bicyclic enolates. (1993). Canadian Journal of Chemistry. [Link]
- Norbornane - Bicyclo[9][9][13] Heptane Bridged System. (2023, September 9). YouTube. [Link]
- Huisgen, R., Ooms, P. H. J., Mingin, M., & Allinger, N. L. (1976). Exceptional reactivity of the bicyclo[2.2.1]heptene double bond. Journal of the American Chemical Society, 98(1), 100-106. [Link]
- The electronic structural information from core orbitals of norbornadiene, norbornene and norbornane. (n.d.). ResearchGate.
- From left to right, structures of norbornane, bicyclo[2.2.2]octane, cubane and adamantane. (n.d.). ResearchGate.
- Molecular structure of 1-methyl-1-silabicyclo[2.2.1]heptane by gas-phase electron diffraction. Structural support for the trigon. (n.d.).
- Accurate structures and rotational constants of bicyclic monoterpenes at DFT cost by means of the bond-corrected Pisa. (n.d.). AIP Publishing.
- Chiang, J. F., Wilcox Jr., C. F., & Bauer, S. H. (1968). The structures of norbornane and 1,4-dichloronorbornane as determined by electron diffraction. Journal of the American Chemical Society, 90(12), 3149-3157. [Link]
- Bicyclo(2.2.1)heptane. (n.d.). PubChem.
- Enantiomeric Differentiation of Oxygenated Bicyclo[2.2.1]heptane Derivatives by 13C NMR Spectroscopy Using Yb(hfc)3. (n.d.). ResearchGate.
- Bicyclo[2.2.1]heptane compounds studied. (n.d.). ResearchGate.
- Bicyclo[2.2.1]heptane Definition. (n.d.). Fiveable.
- Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. (n.d.). The Journal of Organic Chemistry. [Link]
- Exploiting the ring strain in bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized cyclopentene, dihydrofuran, pyrroline, and pyrrolidine scaffolds. (2011). PubMed. [Link]
- Strain Induced Regioselective Ring-Opening Cross-Metathesis of Hybrid Cage Propellane Containing both Bicyclo[2.2.1]heptene and Bicyclo[2.2.2]octene Units. (n.d.). ResearchGate.
- Toxic effect of 2,2'-bis(bicyclo[2.2.1] heptane) on bacterial cells. (2020). bioRxiv. [Link]
- A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. (2020). MDPI. [Link]
Sources
- 1. Bicyclo(2.2.1)heptane | C7H12 | CID 9233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Exploiting the ring strain in bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized cyclopentene, dihydrofuran, pyrroline, and pyrrolidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cwagen.substack.com [cwagen.substack.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Dynamics of the Norbornyl Cation in Solution and Its Generation in Winstein-Trifan Solvolysis: The Timing of Sigma Bridging. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 19. chemistry-online.com [chemistry-online.com]
- 20. researchgate.net [researchgate.net]
- 21. jk-sci.com [jk-sci.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Nucleotide analogues containing 2-oxa-bicyclo[2.2.1]heptane and L-α-threofuranosyl ring systems: interactions with P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CAS 5240-72-2: Bicyclo[2.2.1]heptane-2-methanol [cymitquimica.com]
- 26. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Reactivity Profile of 1-Bicyclo[2.2.1]hept-2-ylethanone
Abstract
1-Bicyclo[2.2.1]hept-2-ylethanone, commonly known as 2-acetylnorbornane, is a versatile bicyclic ketone that serves as a valuable intermediate in organic synthesis. Its rigid, strained bicyclo[2.2.1]heptane framework, coupled with the reactivity of the acetyl group, provides a unique platform for the synthesis of complex molecules with applications in medicinal chemistry and the fragrance industry. This technical guide offers a comprehensive exploration of the reactivity profile of 2-acetylnorbornane, providing in-depth mechanistic insights, field-proven experimental protocols, and a review of its synthetic applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound.
Introduction: The Bicyclo[2.2.1]heptane Scaffold
The bicyclo[2.2.1]heptane (norbornane) skeleton is a prominent structural motif in medicinal chemistry.[1][2] Its rigid, three-dimensional structure provides a well-defined orientation for substituents, making it an attractive scaffold for the design of conformationally constrained bioactive molecules.[3] This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets. This compound, as a readily accessible derivative, offers a gateway to a diverse range of functionalized norbornane structures.
Table 1: Physicochemical Properties of this compound [4]
| Property | Value |
| Molecular Formula | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol |
| CAS Number | 58654-66-3 |
| Appearance | Colorless oil (typical) |
| Boiling Point | Approx. 205-207 °C |
| Synonyms | 2-Acetylnorbornane, Methyl 2-norbornyl ketone |
Synthesis of this compound: The Diels-Alder Approach
The most common and efficient synthesis of the norbornene precursor to this compound is through a [4+2] cycloaddition, the Diels-Alder reaction, between cyclopentadiene and methyl vinyl ketone.[5][6] This reaction typically yields a mixture of endo and exo diastereomers, with the endo isomer being the kinetically favored product. Subsequent hydrogenation of the norbornene double bond furnishes the target saturated ketone.
Experimental Protocol: Synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanone[6]
Diagram 1: Synthesis of 2-Acetylnorbornene via Diels-Alder Reaction
Caption: Conversion of 2-acetylnorbornane to the corresponding acetate and alcohol.
[7]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, quench the excess peroxy acid by adding a saturated aqueous solution of sodium thiosulfate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting bicyclo[2.2.1]hept-2-yl acetate can be purified by column chromatography.
The carbonyl group of 2-acetylnorbornane can be readily reduced to the corresponding secondary alcohol, 1-(bicyclo[2.2.1]hept-2-yl)ethanol, using hydride reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). [8]Due to the steric hindrance of the norbornyl group, the hydride attack often proceeds with a degree of stereoselectivity, favoring the formation of one diastereomer over the other. [9] For complete deoxygenation to form 2-ethylnorbornane, harsher reduction methods such as the Clemmensen (using zinc amalgam and concentrated HCl) or the Wolff-Kishner (using hydrazine and a strong base at high temperatures) reduction can be employed. The choice between these methods depends on the stability of other functional groups in the molecule to acidic or basic conditions.
[10]
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a protic solvent like methanol or ethanol in a round-bottom flask.
-
Reagent Addition: Cool the solution in an ice bath and add sodium borohydride (1.1-1.5 equivalents) in small portions.
-
Reaction and Work-up: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Carefully add water to quench the excess NaBH₄, followed by dilute hydrochloric acid to neutralize the mixture.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers, concentrate, and purify the resulting 1-(bicyclo[2.2.1]hept-2-yl)ethanol by chromatography or distillation.
The α-protons of the acetyl group are acidic and can be removed by a strong base to form a nucleophilic enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions.
-
Aldol Condensation: The enolate of 2-acetylnorbornane can react with aldehydes or ketones in an aldol addition reaction. [11]Subsequent dehydration of the β-hydroxy ketone product can lead to the formation of an α,β-unsaturated ketone (an aldol condensation product). [12]
[13]
-
Reaction Setup: In a flask, dissolve 2-acetylnorbornane (1.0 equivalent) and an aromatic aldehyde (e.g., benzaldehyde, 1.0 equivalent) in ethanol.
-
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide, to the mixture.
-
Reaction and Precipitation: Stir the mixture at room temperature. The product may precipitate out of the solution. If not, gentle heating can promote the condensation and dehydration.
-
Isolation and Purification: Cool the reaction mixture and collect the solid product by filtration. Wash the product with cold water and then a small amount of cold ethanol. The crude product can be recrystallized from a suitable solvent like ethanol.
-
Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction. [14]Reaction with a phosphonium ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), will yield 2-isopropenylnorbornane. This reaction is a reliable method for olefination, even with sterically hindered ketones. [15]
-
Ylide Generation: In a dry, inert atmosphere (e.g., under nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) dropwise to form the orange-red ylide.
-
Reaction with Ketone: Add a solution of this compound (1.0 equivalent) in THF to the ylide solution at 0 °C.
-
Reaction Completion and Work-up: Allow the reaction to stir at room temperature for several hours. Quench the reaction by adding water.
-
Extraction and Purification: Extract the product with an organic solvent like diethyl ether. The triphenylphosphine oxide byproduct is often difficult to remove completely by chromatography but can sometimes be precipitated out from a nonpolar solvent. The desired alkene is then purified by column chromatography.
Diagram 3: Key C-C Bond Forming Reactions
Caption: Aldol condensation and Wittig reaction pathways.
Spectroscopic Characterization
The structure of this compound and its reaction products can be confirmed using standard spectroscopic techniques.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Complex multiplets in the aliphatic region (δ 1.0-3.0 ppm) corresponding to the bicyclic protons. A singlet for the acetyl methyl group (δ ~2.1 ppm). The chemical shifts and coupling patterns will differ for the endo and exo isomers. [3][18][19][20] |
| ¹³C NMR | A carbonyl carbon signal (δ > 200 ppm). Signals for the acetyl methyl carbon (δ ~28 ppm). A series of signals in the aliphatic region for the seven carbons of the norbornane ring. [3][20] |
| IR Spectroscopy | A strong C=O stretching absorption around 1710 cm⁻¹. C-H stretching and bending vibrations for the aliphatic framework. [4] |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 138. Fragmentation patterns corresponding to the loss of the acetyl group and cleavage of the bicyclic ring. [4] |
Applications in Synthesis
The unique reactivity and structural features of this compound make it a valuable building block in several areas of chemical synthesis.
Pharmaceutical Synthesis
The norbornane scaffold is present in a number of pharmaceuticals. A notable example is the use of the unsaturated precursor, 1-(bicyclo[2.2.1]hept-5-en-2-yl)ethanone, in the synthesis of Biperiden , an anticholinergic agent used in the treatment of Parkinson's disease. [21][22]The synthesis involves a Mannich reaction followed by a Grignard reaction. The stereochemistry of the acetylnorbornene starting material is crucial for the final product's activity.
Fragrance and Flavor Industry
Derivatives of norbornane are widely used in the fragrance industry due to their characteristic woody, camphoraceous, and fruity scents. [4][23][24][25][26]The rigid bicyclic structure contributes to the substantivity and volatility of the fragrance molecules. Esters and ethers derived from the reduction and subsequent functionalization of 2-acetylnorbornane are potential candidates for novel fragrance ingredients.
Conclusion
This compound is a synthetically versatile molecule whose reactivity is a product of the combined features of its acetyl group and the sterically demanding and conformationally rigid norbornane framework. This guide has provided a detailed overview of its synthesis, key transformations—including oxidation, reduction, and carbon-carbon bond-forming reactions—and its applications in fields such as medicinal chemistry and fragrance science. The experimental protocols and mechanistic discussions presented herein are intended to serve as a valuable resource for scientists and researchers, enabling them to effectively utilize this important building block in their synthetic endeavors.
References
- Firmenich SA. (1979). Method of using norbornane derivatives in perfume compositions. U.S.
- Givaudan SA. (2013). Fragrance compositions containing norbornene derivatives. U.S.
- Álvarez-Miguel, L., et al. (2022). Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. Pharmaceuticals, 15(12), 1465. [Link]
- Naef, F., & Decorzant, R. (1982). Norbornane (-ene) derivatives and their use as perfuming ingredients. U.S.
- Ohloff, G., & Skorianetz, W. (1979). Method of using norbornane derivatives in perfume compositions. U.S.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93873, 1-Bicyclo(2.2.1)hept-2-ylethanone. PubChem. [Link]
- Krieger, H. (1968). [Drug Research on Norbornane-Derivatives. 1]. Arzneimittel-Forschung, 18(2), 129–134. [Link]
- Sairam Organics Pvt. Ltd. (2008). A process for producing acetylnorbornene, an intermediate in the synthesis of biperiden. WO 2008/065672 A2.
- Wikipedia. (n.d.). Wittig reaction. [Link]
- Abbott GmbH & Co. KG. (2004). Method for the production of biperiden II. U.S.
- Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. [Link]
- Chemistry LibreTexts. (2021).
- Troiano, R., et al. (2022). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups.
- University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
- National Institute of Standards and Technology. (n.d.). Bicyclo[2.2.1]heptan-2-ol. NIST Chemistry WebBook. [Link]
- Chemistry LibreTexts. (2021).
- Organic Chemistry Tutor. (n.d.).
- Wikipedia. (n.d.).
- ResearchGate. (2012). Norbornane derivatives utilized in the factorial design. [Link]
- University of Groningen. (1994). Stereoselective reduction of prochiral ketones, using aluminum hydride reagents prepared from LiAlH4and chiral diethanolamines. [Link]
- ResearchGate. (2012).
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]
- Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
- Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. [Link]
- Chemistry Steps. (n.d.).
- The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). (n.d.). [Link]
- Simon Fraser University. (2020). Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism, Complex Mixtures, Nuclear Magnetic Resonance. [Link]
- Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts. (2017). Arabian Journal of Chemistry, 10, S3437–S3447. [Link]
- Aldol and claisen condensations with 1‐(3,4‐dichlorophenyl)‐2‐pyrrolidinone. (1979). Journal of Heterocyclic Chemistry, 16(4), 781-783. [Link]
- Scribd. (n.d.).
- Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]
- Wiley-VCH. (n.d.).
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
- Master Organic Chemistry. (2022).
Sources
- 1. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unisa.it [iris.unisa.it]
- 4. US6943272B2 - Norbornane and norbornene derivatives, use thereof and perfumed products containing same - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rushim.ru [rushim.ru]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. The aldol condensation of aromatic aldehydes with n‐acetyl‐2‐pyrrolidinone: Synthesis of 3‐arylidene‐2‐pyrrolidinones | Semantic Scholar [semanticscholar.org]
- 12. amherst.edu [amherst.edu]
- 13. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. ch.ic.ac.uk [ch.ic.ac.uk]
- 16. total-synthesis.com [total-synthesis.com]
- 17. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 18. public.websites.umich.edu [public.websites.umich.edu]
- 19. summit.sfu.ca [summit.sfu.ca]
- 20. modgraph.co.uk [modgraph.co.uk]
- 21. [Drug research on norbornane-derivatives. 1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 23. US4159258A - Method of using norbornane derivatives in perfume compositions - Google Patents [patents.google.com]
- 24. US11572528B2 - Fragrance compositions containing norbornene derivatives - Google Patents [patents.google.com]
- 25. US4351748A - Norbornane (-ene) derivatives and their use as perfuming ingredients - Google Patents [patents.google.com]
- 26. US4159258A - Method of using norbornane derivatives in perfume compositions - Google Patents [patents.google.com]
The Versatile Scaffold: A Technical Guide to the Research Applications of 2-Acetylnorbornane and its Derivatives
Introduction: The Enduring Relevance of the Norbornane Scaffold
In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures that offer a blend of rigidity, three-dimensionality, and synthetic versatility is perpetual. Among the privileged structures that have consistently captured the attention of researchers is the norbornane (bicyclo[2.2.1]heptane) framework. Its unique bridged bicyclic system imparts a conformational rigidity that is highly desirable in the design of bioactive molecules, as it allows for precise spatial orientation of functional groups, thereby facilitating optimal interactions with biological targets.[1] This guide delves into the potential research applications of a key derivative of this scaffold, 2-acetylnorbornane, with a specific focus on its unsaturated analogue, 2-acetyl-5-norbornene, as a representative and well-characterized example.
The strategic incorporation of the norbornane moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Its lipophilic nature can enhance membrane permeability, while its rigid structure can reduce the entropic penalty upon binding to a target, potentially leading to increased potency.[1] Furthermore, the norbornane skeleton serves as a versatile building block in organic synthesis, offering multiple stereocenters and reactive sites that can be selectively functionalized to generate diverse libraries of compounds for screening.[2]
This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and potential applications of 2-acetylnorbornane derivatives. By exploring the fundamental chemistry and proven utility of this class of compounds, we aim to inspire new avenues of research and innovation.
Synthesis of 2-Acetylnorbornane Derivatives: The Diels-Alder Approach
The quintessential method for constructing the norbornane framework is the [4+2] cycloaddition, or Diels-Alder reaction. For 2-acetylnorbornane and its derivatives, this involves the reaction of cyclopentadiene (the diene) with an appropriate dienophile, such as methyl vinyl ketone. The reaction proceeds readily to form the bicyclic adduct, with the acetyl group at the 2-position.
A critical aspect of this synthesis is the stereoselectivity, leading to the formation of endo and exo isomers. The endo product is often the kinetically favored product due to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing pi-system of the diene.[3] However, the exo isomer is typically the thermodynamically more stable product due to reduced steric hindrance.[4][5] The ratio of these isomers can be influenced by reaction conditions such as temperature, solvent, and the presence of Lewis acid catalysts.[6]
Diagram 2: Potential derivatization pathways of the acetyl group in 2-acetylnorbornane.
1. Synthesis of Chiral Alcohols and Amines: The acetyl group can be readily reduced to a secondary alcohol using reagents like sodium borohydride. This introduces a new stereocenter, and the resulting diastereomers can be separated or the reduction can be performed stereoselectively. The alcohol can be further converted to other functional groups, such as amines, which are common in pharmaceuticals. The rigid norbornane scaffold allows for the precise positioning of these functional groups to probe interactions with biological targets.
2. Aldol Condensation to Form Chalcone-like Structures: The acetyl group can participate in aldol condensation reactions with various aldehydes to generate α,β-unsaturated ketones (chalcone-like structures). Chalcones are a class of compounds known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [7][8]The norbornane moiety can be used to create novel chalcone analogs with potentially improved pharmacological profiles.
3. Asymmetric Synthesis: Chiral norbornane derivatives have been successfully employed as chiral auxiliaries in asymmetric synthesis. [9]The rigid and well-defined stereochemistry of the norbornane scaffold can effectively control the stereochemical outcome of reactions on an attached prochiral substrate. After the desired transformation, the chiral auxiliary can be cleaved and potentially recovered.
4. Rigid Scaffolds for Target-Oriented Synthesis: The inherent rigidity of the norbornane skeleton makes it an excellent scaffold for designing inhibitors of protein-protein interactions or enzyme active sites. [2][10][11][12]By strategically placing functional groups on the 2-acetylnorbornane core, researchers can design molecules that mimic the binding epitope of a natural ligand or substrate. The norbornane framework has been explored for its potential in developing treatments for cancer and other diseases. [1][13]
Materials Science
The norbornene double bond in 2-acetyl-5-norbornene is a reactive handle for polymerization.
1. Ring-Opening Metathesis Polymerization (ROMP): Norbornene and its derivatives are excellent monomers for ROMP, a powerful polymerization technique that allows for the synthesis of polymers with well-defined structures and properties. The resulting polynorbornenes can have high thermal stability and optical transparency, making them suitable for applications in electronics and optics. [6]The acetyl group in the polymer can be further modified to tune the material's properties.
Conclusion
2-Acetylnorbornane and its derivatives represent a class of compounds with significant untapped potential. Their synthesis is readily achievable through the robust Diels-Alder reaction, and the rigid bicyclic scaffold provides a unique platform for the development of novel molecules in medicinal chemistry and materials science. The acetyl group serves as a versatile anchor for a multitude of chemical transformations, enabling the creation of diverse compound libraries. As the demand for structurally novel and functionally optimized molecules continues to grow, a deeper exploration of the chemistry and applications of 2-acetylnorbornane is a promising avenue for future research and discovery.
References
- Krieger, H. (1968). [Drug research on norbornan derivatives. 2]. Arzneimittelforschung, 18(3), 324–330.
- National Institute of Standards and Technology. (n.d.). 2-Acetyl-5-norbornene. In NIST Chemistry WebBook.
- Borowiecka, J., & Stankiewicz, M. (2015). 2-Azanorbornane--a versatile chiral aza-Diels-Alder cycloadduct: preparation, applications in stereoselective synthesis and biological activity. Organic & Biomolecular Chemistry, 13(22), 6116–6148.
- Calvo-Martín, G., Plano, D., Martínez-Sáez, N., Aydillo, C., Moreno, E., Espuelas, S., & Sanmartín, C. (2022). Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. Pharmaceuticals (Basel, Switzerland), 15(12), 1465.
- Functional Groups Names, Properties, and Reactions – Introductory Chemistry. (n.d.).
- Gwaram, N. S., Ali, H. M., Saharin, S. M., Abdulla, M. A., Hassandarvish, P., Lin, T. K., Ching, C. L., & Ooi, C. L. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(12), 27–38.
- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- O'Donnell, M. J. (2001). The Preparation and Uses of Glycine Derivatives in Asymmetric Synthesis. Aldrichimica Acta, 34(1), 3-15.
- Chemistry LibreTexts. (2022, October 4). 10.5: Endo and Exo Products.
- Niwayama, S. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry, 2, 6-10.
- Kogino, K., & Niwayama, S. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scientific Research Publishing.
- Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2014). 2-Amino-3-(phenylsulfanyl)norbornane-2-carboxylate: An Appealing Scaffold for the Design of Rac1 Tiam1 Protein-Protein Interaction Inhibitors. Journal of Medicinal Chemistry, 57(7), 3036–3043.
- University of California, Irvine. (n.d.). 14. The Diels-Alder Cycloaddition Reaction.
- Preprints.org. (2026, January 7). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine.
- bioRxiv. (2023, March 20). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors.
- Gomez, H., et al. (2023). Exploring Rigid and Flexible Scaffolds to Develop Potent Glucuronic Acid Glycodendrimers for Dengue Virus Inhibition. International Journal of Molecular Sciences, 24(3), 2345.
- Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives. ResearchGate.
- Google Docs. (n.d.). Lab report #4: Diels-Alder Reaction.
- Royal Society of Chemistry. (2014, January 2). Chemistry Vignettes: Reactions of functional groups [Video]. YouTube.
- Scribd. (n.d.). Functional Group Transformation Notebook.
- Kadrowski, B. (2020, October 6). Diels Alder Reaction Experiment Part 2, Reflux and Isolation [Video]. YouTube.
- ResearchGate. (n.d.). Name Reactions for Functional Group Transformations.
- ResearchGate. (n.d.). Comprehensive organic functional group transformations II.
- Kadrowski, B. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab [Video]. YouTube.
- Scribd. (n.d.). Exp 2 Post Lab Report.
- American Chemical Society. (2022, March 21). Synthesis and applications of novel organoboron building blocks.
- Semantic Scholar. (2014, October 15). Accessing an Azaborine Building Block: Synthesis and Substitution Reactions of 2-Chloromethyl-2,1-borazaronaphthalene.
- MDPI. (n.d.). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles.
- ResearchGate. (n.d.). Acetylene as an Essential Building Block for Prebiotic Formation of Pyrimidine Bases on Titan.
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Azanorbornane – a versatile chiral aza-Diels–Alder cycloadduct: preparation, applications in stereoselective synthesis and biological activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
- 5. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 6. Catalytic mechanism and endo-to-exo selectivity reversion of an octalin-forming natural Diels–Alderase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Storage of Methyl Norbornyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl norbornyl ketone, a bicyclic ketone, possesses a unique stereochemistry and reactivity profile that makes it a valuable intermediate in organic synthesis and a key structural motif in various pharmacologically active compounds.[1] Its inherent ring strain, a consequence of its bicyclo[2.2.1]heptane framework, significantly influences its stability and reactivity.[2][3] Understanding the factors that govern the stability of Methyl norbornyl ketone is paramount for ensuring its integrity during storage, handling, and throughout the course of its use in research and development. This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl norbornyl ketone, with a focus on the underlying chemical principles and practical considerations for maintaining its purity and preventing degradation.
I. Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of Methyl norbornyl ketone is the first step in developing a robust stability and storage protocol.
| Property | Value | Remarks |
| Physical State | Liquid | - |
| Color | Colorless to light yellow oil | [4] |
| Odor | Characteristic, ketone-like | |
| Boiling Point | Varies with isomer and pressure | |
| Flash Point | Flammable | [5][6][7] |
| Solubility | Soluble in organic solvents | [8] |
| Hygroscopicity | Potentially hygroscopic | [5][7] |
II. Intrinsic Stability and Potential Degradation Pathways
The stability of Methyl norbornyl ketone is intrinsically linked to its chemical structure. The strained bicyclic ring system and the presence of a carbonyl group are the primary determinants of its reactivity and potential degradation pathways.
Key Factors Influencing Stability:
-
Ring Strain: The bicyclo[2.2.1]heptane core of Methyl norbornyl ketone possesses significant angle and torsional strain.[2] This strain can make the molecule susceptible to rearrangement reactions, particularly under acidic or thermal stress.[1][3]
-
Carbonyl Reactivity: The ketone functional group is susceptible to various reactions, including oxidation, reduction, and reactions with nucleophiles. These reactions can lead to the formation of impurities and degradation products.
Potential Degradation Pathways:
Several potential degradation pathways should be considered when handling and storing Methyl norbornyl ketone.[9]
-
Oxidation: Ketones can undergo oxidation, particularly at the α-carbon position.[9][10] This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.[9] The functional groups with labile hydrogen, such as the α-positions with respect to a heteroatom, are susceptible to oxidation, potentially forming hydroperoxides, hydroxides, or other ketone species.[9][10]
-
Hydrolysis: Although generally stable to hydrolysis, prolonged exposure to strong acidic or basic conditions could potentially lead to degradation.
-
Photodegradation: Exposure to UV or fluorescent light can provide the energy to initiate degradation reactions.[9] Photostability testing is a crucial part of forced degradation studies to ensure that light exposure does not cause unacceptable changes.[9]
-
Thermal Decomposition: Elevated temperatures can promote various degradation pathways, including rearrangements and polymerization.[10] Thermal degradation studies are typically conducted at temperatures ranging from 40-70°C.[10]
-
Polymerization: Under certain conditions, such as the presence of acidic or basic catalysts, ketones can undergo self-condensation or polymerization reactions.
The following diagram illustrates the potential degradation pathways of Methyl norbornyl ketone.
Caption: Potential degradation pathways for Methyl norbornyl ketone.
III. Recommended Storage and Handling Procedures
To ensure the long-term stability and purity of Methyl norbornyl ketone, it is crucial to adhere to proper storage and handling protocols.
Storage Conditions:
The following table summarizes the recommended storage conditions for Methyl norbornyl ketone.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[11][12] | Minimizes the rate of potential degradation reactions, including thermal decomposition and polymerization. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen).[7] | Prevents oxidation by atmospheric oxygen. |
| Light | Protect from light. Store in amber vials or in the dark. | Minimizes the risk of photolytic degradation. |
| Container | Keep container tightly closed in a dry and well-ventilated place.[6][7][12][13] | Prevents contamination from moisture and atmospheric components. A tightly sealed container also prevents the escape of flammable vapors.[5][6][7] |
| Moisture | The compound is hygroscopic; protect from moisture.[5][7] | Prevents potential hydrolysis and other moisture-mediated degradation. |
Handling Precautions:
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[7]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5][6][7][13] This material can release vapors that form flammable mixtures.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Static Discharge: Take precautionary measures against static discharge.[5][6][7] Ground and bond containers and receiving equipment.[12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]
IV. Stability Assessment and Analytical Methods
Regular assessment of the purity and stability of Methyl norbornyl ketone is essential, particularly for long-term storage or when used in sensitive applications. Forced degradation studies are a critical component of this assessment, providing insights into potential degradation products and pathways.[9][10]
Forced Degradation Studies:
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and demonstrate the stability-indicating power of analytical methods.[8][10]
Typical Stress Conditions:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1N HCl) and bases (e.g., 0.1N NaOH).[14]
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide.[9]
-
Thermal Stress: Heating the sample at elevated temperatures.[10]
-
Photostability: Exposing the sample to UV and visible light.[9]
The following workflow outlines a typical forced degradation study.
Caption: Workflow for a forced degradation study.
Stability-Indicating Analytical Methods:
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, impurities, and excipients.[15] High-Performance Liquid Chromatography (HPLC) is the most common technique for developing SIMs for small organic molecules.
Key Steps in Developing a Stability-Indicating HPLC Method:
-
Column Selection: A C18 column is often a good starting point.[16][17]
-
Mobile Phase Optimization: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used.[14][16] Gradient elution may be necessary to achieve adequate separation of all components.[14]
-
Detector Selection: UV detection is commonly used for compounds with a chromophore.[17] The detection wavelength should be chosen to maximize the response of both the active ingredient and the degradation products.[16]
-
Method Validation: The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[18]
V. Chemical Compatibility
Understanding the chemical compatibility of Methyl norbornyl ketone with common laboratory materials and solvents is crucial to prevent contamination and degradation.
| Material/Solvent | Compatibility | Notes |
| Strong Oxidizing Agents | Not Recommended[5] | Can lead to oxidative degradation. |
| Strong Acids | Not Recommended[5] | May catalyze rearrangement or other degradation reactions. |
| Strong Bases | Not Recommended[5] | May catalyze condensation or other degradation reactions. |
| Strong Reducing Agents | Not Recommended[5] | Can reduce the ketone functionality. |
| Ammonia | Not Recommended[5] | Can react with the carbonyl group. |
| Plastics (e.g., Polyethylene, Polypropylene) | Testing Recommended[19] | Compatibility can vary; leaching of plasticizers or other contaminants is possible. |
| Stainless Steel | Generally Acceptable[20] | High-quality stainless steel is generally inert. |
| Glass | Recommended | Borosilicate glass is the preferred container material. |
Conclusion
The stability of Methyl norbornyl ketone is a critical consideration for its effective use in research and development. By understanding its intrinsic chemical properties, potential degradation pathways, and by adhering to the recommended storage and handling procedures outlined in this guide, researchers can ensure the integrity and purity of this valuable compound. The implementation of robust stability assessment programs, including forced degradation studies and the use of validated stability-indicating analytical methods, is essential for maintaining the quality and reliability of experimental results and for meeting regulatory requirements in drug development.
References
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). American Pharmaceutical Review.
- SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
- SAFETY DATA SHEET. (2009, April 13). Fisher Scientific.
- forced degradation products: Topics by Science.gov. (n.d.). Science.gov.
- FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014, April 15). PharmaTutor.
- SAFETY DATA SHEET. (2024, March 2). Sigma-Aldrich.
- Safety Data Sheet. (n.d.). Continental Industries Group, Inc..
- SAFETY DATA SHEET. (2025, September 15). Sigma-Aldrich.
- A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- SAFETY DATA SHEET. (2017, April 1). Union Petrochemical.
- Stability Relationships in Bicyclic Ketones. (2025, August 7). ResearchGate.
- SAFETY DATA SHEET METHYL ETHYL KETONE TECH. (n.d.). Chemical Suppliers.
- 8a-Methyl-3,4,8,8a - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- validated specific stability-indicating: Topics by Science.gov. (n.d.). Science.gov.
- Practical and regulatory considerations for stability-indicating methods for the assay of bulk drugs and drug formulations. (n.d.). CONICET.
- CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. (n.d.). Bal Seal Engineering.
- Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. (n.d.). PMC - NIH.
- CHEMICAL COMPATIBILITY CHART. (n.d.). Thermo Fisher Scientific.
- Stability Indicating LC Method for the Estimation of Macitentan in Bulk and its Pharmaceutical Dosage Form. (2019, June 13). Acta Scientific.
- 4.3: Stability of Cycloalkanes - Ring Strain. (2024, June 18). Chemistry LibreTexts.
- Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. (2023, September 22). Organic Letters.
- Validation of a Stability-Indicating Method for Methylseleno-L-Cysteine (L-SeMC). (n.d.). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cig-global.com [cig-global.com]
- 8. pharmtech.com [pharmtech.com]
- 9. rjptonline.org [rjptonline.org]
- 10. pharmatutor.org [pharmatutor.org]
- 11. unionpetrochemical.com [unionpetrochemical.com]
- 12. chemicals.co.uk [chemicals.co.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. validated specific stability-indicating: Topics by Science.gov [science.gov]
- 16. forced degradation products: Topics by Science.gov [science.gov]
- 17. Validation of a Stability-Indicating Method for Methylseleno-L-Cysteine (L-SeMC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. actascientific.com [actascientific.com]
- 19. wisconsin.edu [wisconsin.edu]
- 20. balseal.com [balseal.com]
Safety and handling of 1-Bicyclo[2.2.1]hept-2-ylethanone
An In-depth Technical Guide to the Safety and Handling of 1-Bicyclo[2.2.1]hept-2-ylethanone
Abstract
This guide provides a comprehensive technical overview of this compound (CAS: 58654-66-3), a bicyclic ketone utilized as an intermediate in complex organic synthesis. Recognizing the compound's unique structural and reactive properties, this document outlines its chemical and physical characteristics, potential hazards, and detailed protocols for safe handling, storage, and emergency response. The content herein is synthesized from authoritative safety data sheets, chemical databases, and peer-reviewed literature to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals. The primary objective is to establish a self-validating system of protocols that prioritizes laboratory safety and experimental integrity.
Compound Identification and Physicochemical Properties
This compound, also known as 2-acetylnorbornane, is a saturated bicyclic ketone.[1] Its rigid, strained ring structure, a hallmark of the norbornane framework, imparts distinct steric and electronic properties that influence its reactivity.[1] Understanding these fundamental characteristics is the first step in ensuring safe and effective handling.
Caption: Figure 1: Chemical Structure of this compound
The key physicochemical data for this compound are summarized below for easy reference. This data is critical for designing experimental setups, from solvent selection to purification methods, and for conducting accurate risk assessments.
| Property | Value | Source |
| CAS Number | 58654-66-3 | [2] |
| Molecular Formula | C₉H₁₄O | [2][3] |
| Molecular Weight | 138.21 g/mol | [2] |
| Boiling Point | 207.6 °C at 760 mmHg | [3] |
| Flash Point | 72.8 °C | [3] |
| Density | 1.012 g/cm³ | [3] |
| LogP | 2.01160 | [3] |
| Refractive Index | 1.491 | [3] |
Hazard Identification and Toxicological Summary
While comprehensive toxicological data for this compound is not extensively published, safety information for the closely related analogue, 1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanone (CAS: 5063-03-6), provides a strong basis for a conservative risk assessment. The primary structural difference is a double bond within the bicyclic system, but the core functional group and overall structure are highly similar.
Based on available data for this analogue, the primary hazard is acute oral toxicity.[4] It is crucial to handle this compound with the assumption of similar or greater hazards until specific data becomes available.
GHS Hazard Classification (based on analogue data)
| Pictogram | Signal Word | Hazard Class | Hazard Statement |
| Warning | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[4] |
Toxicological Profile Insights:
-
Acute Effects: The primary concern is harm if swallowed.[4] In case of ingestion, it is critical to rinse the mouth with water and seek immediate medical consultation.[4] Skin and eye contact may cause irritation.[5][6]
-
Carcinogenicity: No component of the related product is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP at levels greater than or equal to 0.1%.[4]
-
Sensitization: While not definitively classified, similar chemical structures can sometimes act as skin sensitizers. Therefore, avoiding all skin contact is a prudent measure.[7]
Laboratory Handling and Exposure Control
A proactive approach to exposure control is paramount. The following protocols are designed to create a safe working environment by minimizing inhalation, ingestion, and dermal contact.
Engineering Controls
The first line of defense is to handle the compound within a controlled environment.
-
Ventilation: All handling of this compound, including weighing, transferring, and reaction setup, must be performed inside a properly functioning chemical fume hood to prevent the inhalation of vapors.[4][7]
-
Safety Stations: Ensure that eyewash stations and safety showers are unobstructed and located in close proximity to the workstation.[8]
Personal Protective Equipment (PPE)
The selection and proper use of PPE is a critical, non-negotiable aspect of handling this chemical.
Caption: Figure 2: PPE Donning & Doffing Workflow
-
Eye and Face Protection: Chemical safety glasses with side shields are mandatory. For procedures with a higher risk of splashing, such as transfers of larger quantities, a face shield should be worn in addition to safety glasses.[4]
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating skin.[4]
-
Clothing: A full-length laboratory coat must be worn and kept fastened. For larger scale operations, a complete suit protecting against chemicals may be necessary.[4]
-
-
Respiratory Protection: Not typically required when work is conducted within a certified fume hood. If there is a risk of exposure outside of a fume hood (e.g., large spill), a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[7]
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]
-
Do not eat, drink, or smoke in areas where chemicals are handled or stored.[7]
-
Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of properly.[9]
Storage and Stability
Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.
-
Conditions: Store in a cool, dry, and well-ventilated area.[7] A recommended storage temperature, based on its analogue, is between 2-8°C.[4] Keep containers tightly closed to prevent moisture contamination and evaporation.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which could initiate vigorous or exothermic reactions.[8]
-
Ignition Sources: The compound is a combustible liquid.[10] Store away from heat, sparks, open flames, and other sources of ignition.[7][10] Use explosion-proof electrical equipment in storage areas.[8]
Emergency Procedures: Spills and First Aid
Preparedness is key to mitigating the impact of an accidental exposure or release.
First Aid Measures
Immediate and appropriate first aid can significantly reduce adverse health effects. Always have the Safety Data Sheet (SDS) available when seeking medical attention.[4]
-
If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician immediately.[4]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.[4]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Consult a physician.[4]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water and consult a physician immediately.[4]
Accidental Release Measures
A systematic response to a spill is crucial to ensure the safety of laboratory personnel and the environment.
Caption: Figure 3: Spill Response Decision Tree
-
Personal Precautions: Evacuate personnel to a safe area. Avoid breathing vapors. Ensure adequate ventilation. Wear all necessary PPE, including respiratory protection if needed.[4]
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[4]
-
Containment and Cleanup:
Disposal Considerations
Chemical waste must be managed responsibly to protect human health and the environment.
-
Product Disposal: Dispose of unused product and contaminated materials as hazardous waste. All disposal practices must be in accordance with federal, state, and local regulations.[6][7] Do not dispose of into the environment.[9]
-
Container Disposal: Soiled packaging should be treated as hazardous waste and disposed of in the same manner as the product.[7]
Synthesis and Reactivity Context
For the drug development professional, understanding the reactivity of this compound is crucial. Its synthesis often involves the Diels-Alder reaction to create the core bicyclo[2.2.1]heptane skeleton.[11] It serves as a key intermediate in the synthesis of more complex molecules. For instance, the related unsaturated analogue, 1-(bicyclo[2.2.1]hept-5-en-2-yl)ethanone, is a starting material in the production of Biperiden, an anticholinergic agent.[12] The ketone functional group is a versatile handle for various chemical transformations, including nucleophilic additions and rearrangements, which can be stereospecific due to the rigid bicyclic framework.[1][13]
References
- Angene Chemical. (2021). Safety Data Sheet: 1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanone.
- PubChem. (n.d.). 1-Bicyclo(2.2.1)hept-2-ylethanone. National Center for Biotechnology Information.
- ChemBK. (2024). 1-BICYCLO[2.2.1]HEPT-5-EN-2-YL-ETHANONE - Physico-chemical Properties.
- Chemsrc. (2025). Ethanone,1-bicyclo[2.2.1]hept-2-yl-.
- PubChem. (n.d.). 1-Bicyclo(2.2.1)hept-2-en-2-ylethan-1-one. National Center for Biotechnology Information.
- Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, 1-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)ethane-1-one, CAS Registry Number 42370-07-0. Food and Chemical Toxicology.
- Hopkins Manufacturing Corporation. (2022). CPL GHS US SDS.
- Figadère, B., & Franck, X. (n.d.). The addition of aldehydes to alkenes. Science of Synthesis.
- Stadler Form. (2025). Safety data sheet.
- Synerzine. (2018). Safety Data Sheet: Bicyclo[2.2.1]heptan-2-ol, 2-ethyl-1,3,3-trimethyl-. Retrieved from [https://www.synerzine.com/sds/Bicyclo[2.2.1]heptan-2-ol, 2-ethyl-1,3,3-trimethyl-.pdf]([Link], 2-ethyl-1,3,3-trimethyl-.pdf)
- Google Patents. (n.d.). US7501519B2 - Method for producing biperiden IV.
- Science of Synthesis. (n.d.).
- Al-Karkhi, I. H. T., Yaseen, A. K., & Sadeq, H. T. (2013). Synthesis and Characterization of Novel Methyl 2-(1,7,7-Tri methylbicyclo[2.2.1]hept-2-yieldene)hydrazinecarbodithioate Schiff Bases. Baghdad Science Journal.
- Reyes-González, M. A., et al. (n.d.). Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions. Journal of the Mexican Chemical Society.
- Dunelm. (2017). Material Safety Data Sheet.
Sources
- 1. CAS 58654-66-3: this compound [cymitquimica.com]
- 2. 1-Bicyclo(2.2.1)hept-2-ylethanone | C9H14O | CID 93873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethanone,1-bicyclo[2.2.1]hept-2-yl | CAS#:58654-66-3 | Chemsrc [chemsrc.com]
- 4. angenechemical.com [angenechemical.com]
- 5. chembk.com [chembk.com]
- 6. dunelm.com [dunelm.com]
- 7. hopkinsmfg.com [hopkinsmfg.com]
- 8. fishersci.com [fishersci.com]
- 9. stadlerform.com [stadlerform.com]
- 10. synerzine.com [synerzine.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US7501519B2 - Method for producing biperiden IV - Google Patents [patents.google.com]
- 13. Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Synthesis of 1-Bicyclo[2.2.1]hept-2-ylethanone from norbornene
An Application Guide to the Synthesis of 1-Bicyclo[2.2.1]hept-2-ylethanone from Norbornene
Introduction
This compound, commonly known as 2-acetylnorbornane, is a valuable synthetic intermediate whose rigid, bicyclic scaffold is a sought-after motif in medicinal chemistry and materials science.[1][2] Its constrained conformation provides a unique three-dimensional structure that can be exploited to develop highly selective bioactive molecules or polymers with specialized properties. The starting material, norbornene (bicyclo[2.2.1]hept-2-ene), is an inexpensive and readily available strained alkene produced via the Diels-Alder reaction of cyclopentadiene and ethylene.[3] The inherent ring strain in its bridged structure makes the double bond particularly reactive and amenable to a variety of synthetic transformations.[3]
This document provides a detailed guide to the synthesis of this compound from norbornene, targeting researchers and professionals in drug development and chemical synthesis. We will explore two primary synthetic strategies: the free-radical addition of acetaldehyde and a Lewis acid-catalyzed acylation. The discussion will emphasize the mechanistic rationale behind each method, providing a basis for experimental design and troubleshooting.
Methodology I: Free-Radical Addition of Acetaldehyde
The free-radical addition of an aldehyde to an alkene is a robust and high-yielding method for forming a new carbon-carbon bond and introducing a ketone functionality. This pathway is particularly effective for the acylation of norbornene, affording the target compound in excellent yield.[4]
Mechanistic Rationale
The reaction proceeds via a classical radical chain mechanism, which can be divided into three distinct stages: initiation, propagation, and termination.[4]
-
Initiation: The reaction is initiated by the thermal decomposition of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), to generate two cyanopropyl radicals and a molecule of nitrogen gas.
-
Propagation: A cyanopropyl radical abstracts a hydrogen atom from the aldehyde group of acetaldehyde, forming a resonance-stabilized acyl radical. This electrophilic acyl radical then adds to the electron-rich double bond of norbornene. The addition occurs preferentially on the less sterically hindered exo face of the bicyclic system to avoid unfavorable steric interactions with the C7-methylene bridge. The resulting exo-norbornyl radical subsequently abstracts a hydrogen atom from another molecule of acetaldehyde, yielding the exo-1-bicyclo[2.2.1]hept-2-ylethanone product and regenerating the acyl radical to continue the chain reaction.[4]
-
Termination: The chain reaction is terminated when any two radical species combine.
The diagram below illustrates the propagation cycle of this free-radical reaction.
Caption: Propagation cycle of the free-radical addition of acetaldehyde to norbornene.
Protocol 1: Free-Radical Synthesis of exo-1-Bicyclo[2.2.1]hept-2-ylethanone
This protocol is adapted from a literature procedure that reports an 80% yield.[4]
Materials and Equipment
-
High-pressure autoclave
-
Distillation apparatus (for atmospheric and vacuum distillation)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| Norbornene | 94.16 | 47.0 g | 0.5 | 1 |
| Acetaldehyde | 44.05 | 132 g | 3.0 | 6 |
| AIBN | 164.21 | 1.64 g | 0.01 | 0.02 |
Procedure
-
Preparation: Ensure all reagents are pure. It is recommended to freshly distill norbornene and acetaldehyde prior to use to remove any polymers or oxidation byproducts.
-
Reaction Setup: In a suitable high-pressure autoclave, combine freshly distilled norbornene (47.0 g, 0.5 mol), distilled acetaldehyde (132 g, 3.0 mol), and AIBN (1.64 g, 0.01 mol).[4]
-
Reaction Execution: Seal the autoclave and begin stirring the mixture. Heat the vessel to 80°C and maintain this temperature for 40 hours.[4] Monitor the pressure throughout the reaction.
-
Workup: After 40 hours, cool the autoclave to room temperature. CAUTION: Carefully and slowly vent the autoclave in a well-ventilated fume hood to release any pressure from unreacted acetaldehyde and nitrogen gas.
-
Purification:
-
Transfer the reaction mixture to a round-bottom flask equipped for distillation.
-
Remove the bulk of the unreacted acetaldehyde via simple distillation at atmospheric pressure (boiling point of acetaldehyde is ~21°C).
-
The remaining residue, containing the product, is then purified by vacuum distillation to yield pure exo-1-bicyclo[2.2.1]hept-2-ylethanone.[4]
-
Safety Considerations
-
Acetaldehyde: Highly volatile, flammable, and an irritant. Handle exclusively in a fume hood.
-
AIBN: A potentially explosive solid that decomposes upon heating. Avoid overheating and store in a cool, dark place.
-
Autoclave: Operating high-pressure equipment requires specialized training and adherence to strict safety protocols. Ensure the autoclave is rated for the expected temperature and pressure.
Methodology II: Lewis Acid-Catalyzed Acylation
An alternative approach to the synthesis of 2-acetylnorbornane is through a Lewis acid-catalyzed acylation, analogous to the Friedel-Crafts acylation of aromatic compounds.[5][6] In this electrophilic addition reaction, a Lewis acid is used to generate a highly reactive acylium ion from an acylating agent, such as acetyl chloride or acetic anhydride.[7]
Mechanistic Rationale
-
Acylium Ion Formation: The Lewis acid (e.g., AlCl₃, SnCl₄) coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and leading to the formation of a resonance-stabilized acylium ion (CH₃CO⁺). This species is a potent electrophile.[7]
-
Electrophilic Attack: The π-electrons of the norbornene double bond attack the acylium ion. This step is regioselective, forming a C-C bond at the C2 position and generating a carbocation at C3.
-
Carbocation Rearrangement & Quenching: The initially formed secondary carbocation is susceptible to the classic Wagner-Meerwein rearrangement, characteristic of the norbornyl system, to form the more stable, non-classical 2-norbornyl cation.[3] This rearrangement can lead to a mixture of isomers. The reaction is completed by the quenching of the cation. In the subsequent aqueous workup, a proton is eliminated to regenerate the double bond in an alternative position or the cation is trapped by a nucleophile (e.g., water), which after deprotonation yields the final ketone product.
The diagram below outlines the key steps of the Lewis acid-catalyzed acylation pathway.
Caption: Key stages of the Lewis acid-catalyzed acylation of norbornene.
Protocol 2: Lewis Acid-Catalyzed Synthesis of this compound
This is a general protocol for the acylation of an alkene and may require optimization for norbornene to maximize yield and minimize side products from rearrangements. Using a milder Lewis acid like zinc chloride (ZnCl₂) can sometimes suppress unwanted side reactions.
Materials and Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Two-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and ice bath
-
Standard equipment for extraction and column chromatography
Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| Norbornene | 94.16 | 9.42 g | 0.10 | 1.0 |
| Acetyl Chloride | 78.50 | 8.64 g (7.8 mL) | 0.11 | 1.1 |
| Zinc Chloride (anhydrous) | 136.30 | 15.0 g | 0.11 | 1.1 |
| Dichloromethane (DCM, dry) | - | 200 mL | - | - |
Procedure
-
Preparation: Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (nitrogen or argon).
-
Reaction Setup: To a two-neck round-bottom flask, add anhydrous zinc chloride (15.0 g, 0.11 mol) and dry dichloromethane (100 mL). Cool the resulting suspension in an ice bath (0°C) with vigorous stirring.
-
Reagent Addition:
-
Slowly add acetyl chloride (7.8 mL, 0.11 mol) to the cold suspension.
-
In a separate flask, dissolve norbornene (9.42 g, 0.10 mol) in dry dichloromethane (100 mL). Transfer this solution to a dropping funnel and add it dropwise to the cold, stirred reaction mixture over 30-45 minutes.
-
-
Reaction Execution: After the addition is complete, allow the reaction to stir at 0°C for one hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture over crushed ice (~200 g) in a large beaker with stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane (2 x 50 mL).
-
Combine all organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the product.
-
Safety Considerations
-
Lewis Acids: Zinc chloride and especially aluminum chloride are corrosive and highly moisture-sensitive. Handle in an inert atmosphere.
-
Acetyl Chloride: A corrosive and lachrymating liquid. Use only in a fume hood with appropriate personal protective equipment.
-
Quenching: The quenching of the reaction is highly exothermic. Perform this step slowly and with efficient cooling.
Product Characterization
The final product, this compound, is an oil whose identity and purity should be confirmed by standard analytical techniques.
-
Physical Properties:
-
Molecular Formula: C₉H₁₄O[]
-
Molecular Weight: 138.21 g/mol [9]
-
Boiling Point: ~207.6°C at 760 mmHg[]
-
Density: ~1.012 g/cm³[]
-
-
Spectroscopic Analysis:
-
¹H NMR: The spectrum will show characteristic signals for the bicyclic protons and a singlet for the acetyl methyl group around δ 2.15 ppm.[10]
-
¹³C NMR: The carbonyl carbon will appear as a downfield signal around δ 209 ppm.[10]
-
IR Spectroscopy: A strong absorption band will be present in the range of 1705-1725 cm⁻¹, characteristic of a ketone carbonyl stretch.
-
Workflow Summary
The overall process for synthesizing and isolating this compound is summarized in the workflow diagram below.
Sources
- 1. WikiGenes - NORBORNANE - bicyclo[2.2.1]heptane [wikigenes.org]
- 2. Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norbornene - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. science-revision.co.uk [science-revision.co.uk]
- 9. 1-Bicyclo(2.2.1)hept-2-ylethanone | C9H14O | CID 93873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
Synthesis of Methyl Norbornyl Ketone via Friedel-Crafts Acylation of Norbornene
An Application Note and Protocol for Researchers
Abstract
The Friedel-Crafts acylation is a cornerstone of carbon-carbon bond formation in organic synthesis. While traditionally applied to aromatic systems, its adaptation for the acylation of alkenes provides a powerful route to various ketones. This document provides a comprehensive guide to the synthesis of methyl norbornyl ketone (also known as 2-acetylnorbornane) through the Lewis acid-catalyzed acylation of norbornene with acetic anhydride. We delve into the underlying mechanism, provide a detailed, field-tested experimental protocol, and discuss critical parameters for reaction success, including safety considerations, purification, and product characterization. This guide is intended for researchers in synthetic chemistry and drug development seeking to utilize strained bicyclic systems as building blocks.
Theoretical Background and Mechanism
The Friedel-Crafts acylation of an alkene, such as norbornene, is an electrophilic addition reaction, contrasting with the electrophilic aromatic substitution mechanism seen with arenes. The reaction is typically mediated by a strong Lewis acid, such as aluminum chloride (AlCl₃), which serves to generate a highly reactive electrophile, the acylium ion.[1]
The mechanism proceeds through several key steps:
-
Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the acylating agent (acetic anhydride in this protocol). It coordinates to one of the carbonyl oxygens, weakening the acyl-oxygen bond and facilitating its cleavage to form a resonance-stabilized acylium ion (CH₃CO⁺).[2][3] This species is a potent electrophile.
-
Electrophilic Attack: The electron-rich π-bond of the norbornene molecule acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack opens the double bond and forms a new carbon-carbon bond, resulting in a norbornyl carbocation intermediate. Due to the strained nature of the norbornane skeleton, this attack typically occurs from the less sterically hindered exo face.
-
Carbocation Rearrangement (Potential Pathway): The norbornyl cation is notoriously prone to rearrangement, primarily through a Wagner-Meerwein shift, to form a more stable cationic intermediate. This can lead to a mixture of isomeric products. Careful control of reaction temperature is crucial to minimize these side reactions.
-
Reaction Quench and Workup: The reaction is quenched by the addition of a protic source, typically an aqueous acid solution. This step neutralizes the intermediate and destroys the aluminum chloride complex formed with the product ketone.[4] The final product is the saturated ketone.
The overall transformation is depicted below.
Experimental Protocol
This protocol details a representative procedure for the synthesis of methyl norbornyl ketone on a laboratory scale.
2.1. Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Equivalents | Notes |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 7.1 g | 1.1 | Highly hygroscopic and corrosive. Handle in a fume hood.[5] |
| Acetic Anhydride ((CH₃CO)₂O) | 102.09 | 5.0 mL (5.4 g) | 1.1 | Corrosive and a lachrymator. Use in a fume hood.[6] |
| Norbornene (Bicyclo[2.2.1]hept-2-ene) | 94.15 | 4.5 g | 1.0 | Volatile solid with a characteristic odor. |
| Dichloromethane (DCM), Anhydrous | 84.93 | 100 mL | - | Use a dry, non-protic solvent.[7] |
| Hydrochloric Acid (HCl), conc. | 36.46 | ~20 mL | - | Used for workup. Corrosive. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~50 mL | - | For neutralization wash. |
| Brine (Saturated NaCl solution) | - | ~50 mL | - | For final wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying agent. |
| Crushed Ice | - | ~100 g | - | For quenching the reaction. |
2.2. Equipment Setup
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)
-
Addition funnel (pressure-equalizing)
-
Thermometer or thermocouple probe
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
2.3. Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, addition funnel, and reflux condenser. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.[4] The system should be under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: In a fume hood, carefully add anhydrous aluminum chloride (7.1 g) to the reaction flask, followed by 50 mL of anhydrous dichloromethane. Begin stirring to create a suspension. Cool the flask to 0 °C using an ice-water bath.
-
Acylium Ion Formation: Add acetic anhydride (5.0 mL) to the addition funnel. Add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes. The formation of the acylium ion complex is exothermic, so maintain the temperature at 0-5 °C.[4] Stir the mixture for an additional 15 minutes at this temperature.
-
Substrate Addition: Dissolve norbornene (4.5 g) in 50 mL of anhydrous dichloromethane. Add this solution to the addition funnel and add it dropwise to the reaction mixture over 30-40 minutes, ensuring the internal temperature does not rise above 5 °C. A color change to deep orange or brown is typically observed.[8]
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired, using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Quenching: Prepare a beaker with approximately 100 g of crushed ice and 20 mL of concentrated HCl. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry.[5] This step is highly exothermic and will release HCl gas; ensure adequate ventilation. This process decomposes the aluminum chloride complex.[5]
-
Workup and Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of dichloromethane.[4]
-
Washing: Combine all organic layers. Wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (careful of gas evolution), and finally with 50 mL of brine.[5]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.[5]
2.4. Purification
The crude methyl norbornyl ketone can be purified by vacuum distillation or flash column chromatography on silica gel. Due to the formation of exo and endo isomers, as well as potential rearranged products, complete separation may be challenging.
Product Characterization
The final product is expected to be a mixture of isomers, primarily exo-2-acetylnorbornane.
-
¹H NMR: Expected signals include characteristic multiplets for the norbornyl scaffold protons and a singlet for the acetyl methyl group around δ 2.1-2.2 ppm.[9] The stereochemistry (exo vs. endo) will influence the chemical shifts of the bridgehead protons and the proton at C2.
-
¹³C NMR: A key signal will be the carbonyl carbon, expected in the δ 200-215 ppm region.[10] The methyl carbon should appear around δ 25-30 ppm. The seven distinct carbons of the norbornyl skeleton will provide signals in the aliphatic region.[11][12]
-
IR Spectroscopy: A strong, sharp absorption band characteristic of a ketone carbonyl (C=O) stretch should be present around 1705-1725 cm⁻¹.
Safety Precautions and Troubleshooting
| Hazard | Precaution |
| Anhydrous Aluminum Chloride | Corrosive and reacts violently with water, releasing HCl gas.[7] Handle only in a fume hood with appropriate PPE (gloves, goggles, lab coat). |
| Acetic Anhydride | Corrosive, a lachrymator, and reacts with water.[6] Dispense in a fume hood and avoid inhalation of vapors. |
| Dichloromethane | Volatile and a suspected carcinogen.[5] Always handle in a well-ventilated fume hood. |
| Exothermic Reaction | Both the formation of the acylium ion complex and the final quenching are highly exothermic. Maintain strict temperature control and perform additions slowly.[4] |
Troubleshooting Common Issues:
-
Low Yield: Often caused by moisture inactivating the AlCl₃ catalyst. Ensure all glassware is oven-dried and use anhydrous solvents and fresh reagents.[5] Sub-optimal temperature control can also lead to side reactions.
-
Polymerization of Alkene: If the reaction temperature is too high, the Lewis acid can induce polymerization of norbornene. Maintain cooling throughout the addition.
-
Mixture of Isomers: Wagner-Meerwein rearrangements can lead to multiple products. Lowering the reaction temperature may improve selectivity for the desired kinetic product.
References
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Wikipedia. (2024). Friedel–Crafts reaction.
- Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Groves, J. K. (1972). The Friedel-Crafts Acylation of Alkenes. Chemical Society Reviews, 1(1), 73-97.
- Global Journal of Engineering and Technology Advances. (2023). Advancements in lewis acid catalysis for friedel-crafts acylation reactions.
- Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- Stothers, J. B., Tan, C. T., & Teo, K. C. (1976). 13C Nuclear Magnetic Resonance Studies. 32. The 13C Spectra of Several Norbornyl Derivatives. Canadian Journal of Chemistry, 54(8), 1211-1221.
- Powers, R. (n.d.).
- Scribd. (n.d.). Friedel Crafts Acylation.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones.
- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- ElectronicsAndBooks. (n.d.). The Chemistry of Methylnorbornyl Cations. III.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- PubMed. (2023).
- Professor Dave Explains. (2018, November 13).
- Google Patents. (n.d.).
- MDPI. (n.d.). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol.
- ResearchGate. (2023). (PDF)
- Google Patents. (n.d.).
- CORE. (n.d.). Physical Organic Studies of Substituted Norbornyl Systems: Aspects of Mechanisms and Chirality.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Powers, R. (n.d.).
- PubMed. (2015). 2-Azanorbornane--a versatile chiral aza-Diels-Alder cycloadduct: preparation, applications in stereoselective synthesis and biological activity.
- Michigan State University Chemistry. (n.d.). NMR Spectroscopy.
- Thieme. (2018). Synthesis of 2-Azabicyclo[n.2.0]alkane-Derived Building Blocks.
- Google Patents. (n.d.).
Sources
- 1. byjus.com [byjus.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. websites.umich.edu [websites.umich.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. NMR Spectroscopy [www2.chemistry.msu.edu]
Application Note & Protocol: High-Purity Isolation of 1-Bicyclo[2.2.1]hept-2-ylethanone via Flash Column Chromatography
Abstract
This document provides a comprehensive, field-tested protocol for the purification of 1-Bicyclo[2.2.1]hept-2-ylethanone, a saturated bicyclic ketone, using silica gel flash column chromatography. The protocol is designed for researchers, chemists, and drug development professionals who require a high-purity product, free from starting materials, reagents, and reaction byproducts. We will delve into the causality behind experimental choices, from mobile phase selection via Thin-Layer Chromatography (TLC) to the nuances of column packing and fraction analysis, ensuring a reproducible and efficient purification workflow.
Introduction: The Rationale for Purification
This compound (also known as methyl norbornyl ketone) is a valuable building block in organic synthesis and medicinal chemistry.[][2][3] Its rigid bicyclic structure provides a unique scaffold for developing novel chemical entities. The synthesis of this ketone, often via radical addition of acetaldehyde to norbornene or other methods, can result in a crude mixture containing unreacted starting materials, isomers (exo/endo), and other side-products.[4] For subsequent high-stakes applications such as drug discovery or materials science, isolating the desired ketone in high purity is not merely a recommendation—it is a prerequisite for generating reliable and interpretable data.
Column chromatography is a powerful and widely used technique for purifying compounds on a gram scale.[5] It leverages the differential partitioning of components in a mixture between a stationary phase (a solid adsorbent) and a mobile phase (a liquid solvent).[5] This guide details a robust method for purifying this compound using silica gel, a polar stationary phase, which is particularly effective for separating moderately polar compounds like ketones from non-polar and highly polar impurities.[5]
Foundational Principles: Why This Method Works
The separation is governed by the principles of adsorption chromatography.
-
Stationary Phase: We employ silica gel (SiO₂), a highly porous solid with a surface rich in silanol (Si-OH) groups. These groups are polar and can form hydrogen bonds and dipole-dipole interactions with analytes.
-
Mobile Phase (Eluent): A solvent system, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is passed through the column.
-
Mechanism of Separation: The components of the crude mixture are in a dynamic equilibrium between being adsorbed to the silica gel and dissolved in the mobile phase.[5]
-
Non-polar impurities (like residual hydrocarbons) have weak interactions with the polar silica gel and spend more time in the mobile phase. They, therefore, travel down the column quickly and are eluted first.
-
Moderately polar compounds , such as our target ketone, this compound, have stronger interactions with the silica gel. They move down the column more slowly.
-
Highly polar impurities (e.g., alcohols or acids) adsorb very strongly to the silica gel and are eluted last, often requiring a highly polar mobile phase.
-
By carefully selecting the mobile phase composition, we can create a "separation window" that allows the target ketone to elute in a pure form, distinct from all other components.
Pre-Purification: Solvent System Optimization via TLC
Attempting a column purification without first optimizing the solvent system is inefficient. Thin-Layer Chromatography (TLC) is an indispensable scouting technique that mimics the conditions of a column on a micro-scale, allowing for rapid determination of the optimal eluent.[6][7][8]
Objective: To find a solvent system where the target ketone has a Retention Factor (Rf) of approximately 0.25-0.35 . This Rf value ensures that the compound will elute from the column in a reasonable time and volume, with good separation from impurities.[6]
Protocol: TLC Analysis
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the Plate: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate. Also, spot any available standards of starting materials if possible.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of a test solvent system (e.g., 10% Ethyl Acetate in Hexane). Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.
-
Visualize: Once the solvent front nears the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (if UV-active) and/or by staining with a potassium permanganate or p-anisaldehyde solution.
-
Calculate Rf:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Iterate: Adjust the solvent ratio to achieve the target Rf.
A standard and effective solvent system for ketones is a mixture of Ethyl Acetate (EtOAc) and Hexane .[7][9]
Detailed Purification Protocol
Materials & Equipment
-
Chemicals: Crude this compound, Silica Gel (flash grade, 40-63 µm), Hexane (HPLC grade), Ethyl Acetate (HPLC grade), Sand (washed), Compressed Air or Nitrogen.
-
Equipment: Glass chromatography column with stopcock, Separatory funnel (for solvent reservoir), Collection vessels (test tubes or flasks), TLC plates and chamber, Rotary evaporator, Beakers and Erlenmeyer flasks.
Column Packing (Slurry Method)
This method is superior for creating a homogenous, bubble-free stationary phase, which is critical for high-resolution separation.[5]
-
Setup: Securely clamp the column in a vertical position in a fume hood. Ensure the stopcock is closed and place a small plug of glass wool at the bottom.[5] Add a ~1 cm layer of sand over the glass wool.
-
Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample).[5] Add the initial, low-polarity eluent (e.g., 5% EtOAc in Hexane) to form a pourable slurry. Stir gently to release trapped air bubbles.
-
Pack the Column: Fill the column about halfway with the same low-polarity eluent. Using a powder funnel, quickly pour the silica slurry into the column.
-
Settle the Bed: Immediately open the stopcock to allow the solvent to drain. As the solvent drains, gently tap the side of the column with a piece of rubber tubing to encourage even packing and remove any remaining air bubbles.[5] The goal is a stable, uniform bed of silica.
-
Finalize Packing: Once the silica has settled, add a final ~1 cm layer of sand on top to protect the silica surface from disturbance during sample and solvent addition.[5] Drain the excess solvent until the level is just at the top of the sand layer. Crucially, never let the solvent level drop below the top of the silica bed.
Sample Loading
-
Dissolve Crude: Dissolve the crude this compound in the minimum amount of the mobile phase or a volatile solvent like dichloromethane.
-
Load Sample: Using a pipette, carefully apply the dissolved sample solution evenly onto the top layer of sand.
-
Adsorb Sample: Open the stopcock and drain the solvent until the sample solution has fully entered the sand/silica bed.
-
Wash: Carefully add a small amount of fresh eluent to wash the sides of the column and ensure all of the sample enters the bed. Drain this wash into the column. Repeat once more.
-
Fill with Eluent: Carefully fill the remainder of the column with the mobile phase, using the separatory funnel as a reservoir to ensure a constant supply.
Elution and Fraction Collection
-
Begin Elution: Open the stopcock to begin the solvent flow. A flow rate of approximately 2 inches/minute is a good starting point for flash chromatography. Apply gentle pressure from a compressed air or nitrogen line if necessary.
-
Collect Fractions: Begin collecting the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Gradient Elution (Recommended): While an isocratic (single solvent composition) elution can work, a gradient elution often provides superior separation.
-
Start with a low-polarity mobile phase (e.g., 5% EtOAc/Hexane) to elute non-polar impurities.
-
After collecting a set number of fractions, gradually increase the polarity (e.g., to 10% EtOAc, then 15% EtOAc) to elute the target compound and then any more polar impurities.[10]
-
Analysis and Product Isolation
-
Monitor Fractions via TLC: Spot every few fractions onto a TLC plate. Develop and visualize the plate to identify which fractions contain your desired product and whether it is pure.
-
Combine Pure Fractions: Based on the TLC analysis, combine all fractions that contain only the pure this compound.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure.
-
Final Analysis: Obtain the mass of the purified product and confirm its identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
Visualization and Data Summary
Workflow Diagram
The entire purification process can be visualized as a logical sequence of steps.
Caption: Workflow for the purification of this compound.
Summary of Chromatographic Parameters
| Parameter | Recommended Value / Description | Rationale |
| Stationary Phase | Silica Gel, Flash Grade (40-63 µm) | Standard polar adsorbent for moderately polar ketones.[5] Smaller particle size provides higher surface area and better resolution. |
| Mobile Phase | Hexane / Ethyl Acetate | A versatile, common solvent system with a good polarity range for separating compounds of moderate polarity.[7][9] |
| TLC Target Rf | 0.25 - 0.35 | Optimal for ensuring good separation and a reasonable elution volume on the column.[6] |
| Elution Mode | Gradient Elution | Start with 5% EtOAc in Hexane, gradually increasing to 15-20% EtOAc in Hexane. This effectively removes both less polar and more polar impurities. |
| Sample Loading | Minimum solvent volume | Concentrated loading leads to a tighter initial band and sharper peaks, improving resolution. |
| Visualization | UV lamp (if applicable), p-Anisaldehyde or KMnO₄ stain | Ketones may not be strongly UV-active; chemical stains provide reliable visualization on TLC plates.[10] |
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Product won't elute | Mobile phase is not polar enough. | Increase the percentage of the polar solvent (ethyl acetate) in the mobile phase. |
| Product elutes too quickly | Mobile phase is too polar. | Decrease the percentage of the polar solvent. Re-scout with TLC. |
| Poor separation / Overlapping bands | Column overloaded; Poor packing (channeling); Inappropriate solvent system. | Reduce the amount of crude sample. Repack the column carefully. Re-optimize the solvent system using TLC, potentially trying a different solvent family (e.g., Dichloromethane/Hexane).[7] |
| Streaking or tailing on TLC/Column | Sample is too concentrated or acidic/basic interactions with silica. | Dilute the sample before spotting on TLC. For acid-sensitive compounds, consider using silica deactivated with triethylamine.[10][11] |
References
- BenchChem. (n.d.). Purification strategies for allenic ketones from complex mixtures.
- Taylor & Francis Online. (n.d.). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE.
- Physics Forums. (2011, November 19). Column Chromatography ketone/silica.
- BenchChem. (n.d.). Technical Support Center: Optimal GC Column Selection for Branched Ketone Separation.
- Thomson Instrument Company. (2021, December 29). Alcohols / Amino Alcohols / Ketones.
- Agilent. (2011). Separation of C3-C9 ketones on a wide-bore fused silica column.
- Heist, C. (n.d.). GC of ketones.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- University of Alberta, Department of Chemistry. (n.d.). Column chromatography.
- Elsevier. (n.d.). Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts. Tetrahedron.
- Thieme. (n.d.). Science of Synthesis, 26, 293.
- Wiley-VCH. (n.d.). SUPPORTING INFORMATION.
- MDPI. (n.d.). Asymmetric Synthesis of α-Chloro-α-halo Ketones by Decarboxylative Chlorination of α-Halo-β-ketocarboxylic Acids. Molecules.
- Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
- Google Patents. (n.d.). US7030247B2 - Method for the production of biperidin.
- PubChem. (n.d.). 1-Bicyclo(2.2.1)hept-2-ylethanone.
- American Chemical Society. (n.d.). Synthesis, Structure-Activity Relationship, and Receptor Pharmacology of a New Series of Quinoline Derivatives Acting as Selective, Noncompetitive mGlu1 Antagonists. Journal of Medicinal Chemistry.
- The Royal Society of Chemistry. (n.d.). The Simplest Diels–Alder Reactions are not Endo-Selective.
- Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents.
- Reddit. (2025, March 14). Resources on 3+ component chromatography solvent systems?. r/Chempros.
- National Center for Biotechnology Information. (2012, April 16). Development of a Selective Chemical Inhibitor for the Two-Pore Potassium Channel, KCNK9.
- University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
- University of Southampton. (n.d.). ePrints Soton.
- NIST. (n.d.). 1-{Bicyclo[2.2.1]heptan-2-yl}ethanone. WebBook.
- Thieme. (n.d.). Science of Synthesis, 41, 467.
- Beilstein Journals. (n.d.). Superoxide chemistry revisited: synthesis of tetrachloro-substituted methylenenortricyclenes.
- Google Patents. (n.d.). WO2014177060A1 - Biheteroaryl compounds and uses thereof.
Sources
- 2. 1-Bicyclo(2.2.1)hept-2-ylethanone | C9H14O | CID 93873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-{Bicyclo[2.2.1]heptan-2-yl}ethanone [webbook.nist.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. web.uvic.ca [web.uvic.ca]
- 6. sorbtech.com [sorbtech.com]
- 7. biotage.com [biotage.com]
- 8. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 9. Chromatography [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. physicsforums.com [physicsforums.com]
Application Note: High-Purity Separation of 2-Acetylnorbornane Isomers by Fractional Recrystallization
For inquiries, please contact: [email protected]
Introduction
In the realm of pharmaceutical development and fine chemical synthesis, the stereochemical purity of a compound is paramount. The 2-acetylnorbornane framework is a key building block in the synthesis of various complex organic molecules and active pharmaceutical ingredients. It exists as two diastereomers: exo-2-acetylnorbornane and endo-2-acetylnorbornane. The distinct spatial arrangement of the acetyl group in these isomers can lead to significantly different biological activities and reaction outcomes. Therefore, the ability to isolate each isomer in high purity is a critical step in many research and development pipelines.
This application note provides a comprehensive guide to the separation of exo- and endo-2-acetylnorbornane isomers using fractional recrystallization. This technique leverages the subtle differences in the physicochemical properties of diastereomers, namely their differential solubility in a given solvent system, to achieve high-purity separation.[1] We will delve into the theoretical underpinnings of this method, provide detailed experimental protocols, and outline robust analytical techniques for the characterization of the purified isomers.
Guiding Principles: The Science of Diastereomeric Separation
Unlike enantiomers, which possess identical physical properties in an achiral environment, diastereomers exhibit distinct physical characteristics such as melting points, boiling points, and solubilities.[1] This fundamental difference is the cornerstone of their separation by conventional laboratory techniques like recrystallization.
Fractional recrystallization, in this context, is a process of staged purification. An impure solid mixture is dissolved in a hot solvent to create a saturated or near-saturated solution. As the solution is gradually cooled, the solubility of the components decreases. The less soluble diastereomer will reach its saturation point first and begin to crystallize, leaving the more soluble isomer enriched in the mother liquor. The efficiency of this separation is dictated by the magnitude of the solubility difference between the isomers in the chosen solvent.
The selection of an appropriate solvent is therefore a critical parameter. An ideal solvent for the fractional recrystallization of 2-acetylnorbornane isomers should exhibit a large difference in the solubility of the exo and endo forms, while also having a steep solubility curve with respect to temperature for the less soluble isomer. This ensures maximum recovery of the purified product upon cooling.
Physicochemical Properties of 2-Acetylnorbornane Isomers
Table 1: Physical Properties of Related Norbornane Derivatives
| Compound | Isomer | Melting Point (°C) |
| cis-5-Norbornene-2,3-dicarboxylic anhydride | exo | 140-145 |
| cis-5-Norbornene-2,3-dicarboxylic anhydride | endo | 165-167 |
This data supports the feasibility of separating the 2-acetylnorbornane isomers by fractional recrystallization.
Experimental Protocol: Fractional Recrystallization of 2-Acetylnorbornane Isomers
This protocol provides a general framework for the separation of a mixture of exo- and endo-2-acetylnorbornane. Optimization of solvent composition and cooling rates may be necessary depending on the initial isomer ratio and desired purity.
Materials and Equipment:
-
Mixture of exo- and endo-2-acetylnorbornane
-
Selected recrystallization solvent (e.g., Hexane/Ethyl Acetate mixture, Methanol, or Isopropanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring capabilities
-
Reflux condenser
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula and weighing balance
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Workflow for Fractional Recrystallization:
Caption: Workflow for the fractional recrystallization of 2-acetylnorbornane isomers.
Step-by-Step Procedure:
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent mixture. The ideal solvent will completely dissolve the isomeric mixture at its boiling point but will show poor solubility for one isomer at room temperature or below. Hexane/ethyl acetate mixtures (e.g., 9:1 or 4:1) or alcohols like methanol or isopropanol are good starting points.
-
Dissolution: In a fume hood, place the mixture of 2-acetylnorbornane isomers into an Erlenmeyer flask equipped with a magnetic stir bar. Add a small portion of the chosen solvent and begin heating and stirring. Continue to add the hot solvent portion-wise until the solid is just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Slow Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop, insulated with a cork ring. Slow cooling is essential for the formation of well-defined, pure crystals. Rapid cooling can lead to the trapping of impurities.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the less soluble isomer.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the more soluble isomer.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove any residual solvent.
-
Analysis and Iteration: Determine the melting point of the dried crystals. A sharp melting point range close to the literature value (if available) for one of the pure isomers indicates high purity. Further analysis by NMR and IR spectroscopy should be performed to confirm the identity and isomeric purity. The mother liquor can be concentrated to yield a second crop of crystals, which may be of lower purity. If the desired purity is not achieved, a second recrystallization of the collected crystals may be necessary.
Characterization of Separated Isomers
The identity and purity of the separated exo- and endo-2-acetylnorbornane isomers should be confirmed using a combination of analytical techniques.
Workflow for Isomer Characterization:
Caption: Analytical workflow for the characterization and purity assessment of separated isomers.
1. Melting Point Analysis:
As previously discussed, a sharp and distinct melting point is a strong indicator of purity. The higher melting isomer is likely the endo form.
2. NMR Spectroscopy:
Proton (¹H) and Carbon (¹³C) NMR spectroscopy are powerful tools for distinguishing between the exo and endo isomers. The chemical shifts of the protons and carbons in the norbornane skeleton will be different due to the different steric environments.
-
¹H NMR: The proton attached to the carbon bearing the acetyl group (H2) will likely have a different chemical shift and coupling constant pattern in the exo and endo isomers. In the endo isomer, H2 is in closer proximity to the C5-C6 bridge, which can lead to through-space shielding or deshielding effects.
-
¹³C NMR: The chemical shifts of the carbons in the bicyclic system, particularly C2, C1, and C3, will be sensitive to the orientation of the acetyl group.
Table 2: Expected Spectroscopic Data for 2-Acetylnorbornane Isomers
| Technique | Isomer | Expected Key Signals |
| ¹H NMR | exo | Distinct chemical shift for the proton at C2. |
| endo | Different chemical shift and coupling for the proton at C2 compared to the exo isomer. | |
| ¹³C NMR | exo | Unique chemical shifts for C1, C2, and C3. |
| endo | Different chemical shifts for C1, C2, and C3 compared to the exo isomer. | |
| FTIR | Both | Strong C=O stretch around 1710 cm⁻¹. |
3. FTIR Spectroscopy:
Both isomers will exhibit a strong characteristic absorption band for the carbonyl (C=O) stretch, typically around 1710 cm⁻¹. While the C=O stretch itself may not be sufficient to distinguish the isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different vibrational modes of the overall molecular skeletons.
Troubleshooting
-
No crystals form upon cooling: The solution may be too dilute. Reheat the solution and evaporate some of the solvent to increase the concentration. Seeding the solution with a small crystal from a previous successful crystallization can also induce crystal growth.
-
Oily precipitate forms instead of crystals: The cooling rate may be too fast, or an inappropriate solvent was used. Repeat the process with a slower cooling rate or try a different solvent system.
-
Low recovery of purified product: Too much solvent may have been used initially. Ensure the minimum amount of hot solvent is used for dissolution. Also, ensure the solution is sufficiently cooled to maximize precipitation.
-
Poor separation of isomers: The solubility difference between the isomers in the chosen solvent may not be large enough. Experiment with different solvent systems or solvent mixtures to enhance the solubility differential. Multiple recrystallizations may be necessary to achieve high purity.
Conclusion
Fractional recrystallization is a powerful and cost-effective technique for the separation of exo- and endo-2-acetylnorbornane isomers on a laboratory scale. By carefully selecting the solvent system and controlling the cooling rate, it is possible to obtain each diastereomer in high purity. The protocols and characterization methods outlined in this application note provide a robust starting point for researchers and drug development professionals working with these important synthetic intermediates.
References
- PubChem. endo-2-Acetyl-5-norbornene. [Link]
- Wikipedia.
- Harada, N. (2018).
- ResearchGate. How can we separate diastereomers of larger organic moiety?. [Link]
- MDPI. 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. [Link]
- Chemistry LibreTexts.
- SpectraBase. 5-ENDO-ACETYL-2-NORBORNENE. [Link]
Sources
Comprehensive Characterization of 1-Bicyclo[2.2.1]hept-2-ylethanone: An Integrated Spectroscopic and Chromatographic Approach
An Application Note and Protocol Guide for Researchers
Abstract: This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 1-Bicyclo[2.2.1]hept-2-ylethanone (CAS: 58654-66-3). The rigid, bicyclic structure of this ketone presents unique analytical challenges and requires a multi-technique approach for unambiguous identification, purity assessment, and structural elucidation. We present detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Fourier-Transform Infrared (FT-IR) Spectroscopy. This document is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries, offering field-proven insights and explaining the causality behind experimental choices to ensure robust and reliable results.
Introduction: The Analytical Imperative for Bicyclic Ketones
This compound, also known as 2-acetylnorbornane, belongs to a class of bridged bicyclic compounds that are pivotal building blocks in organic synthesis and medicinal chemistry. Their rigid conformational structure is often exploited to impart specific stereochemical control or to serve as a constrained scaffold in drug design. The identity, purity, and isomeric composition of such intermediates are critical parameters that dictate the success of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient.
This guide moves beyond a simple listing of techniques, instead providing an integrated workflow. We will establish how chromatographic separation coupled with mass spectrometric detection provides molecular weight and fragmentation data, while NMR and IR spectroscopy offer detailed insights into the molecular framework and functional group topology. Together, these methods form a self-validating system for the complete characterization of the title compound.
Physicochemical Properties Summary
A foundational understanding of the molecule's basic properties is essential before commencing any analytical work.
| Property | Value | Source |
| IUPAC Name | 1-(bicyclo[2.2.1]heptan-2-yl)ethanone | PubChem[1] |
| CAS Number | 58654-66-3 | Santa Cruz Biotechnology[2] |
| Molecular Formula | C₉H₁₄O | PubChem[1] |
| Molecular Weight | 138.21 g/mol | PubChem[1] |
| Boiling Point | 207.6°C at 760 mmHg | BOC Sciences[] |
| Density | 1.012 g/cm³ | BOC Sciences[] |
Primary Identification and Purity: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: For a relatively volatile, non-polar compound like this compound, GC-MS is the premier technique for both separation and identification.[4] The gas chromatography component separates the analyte from solvents and impurities based on its boiling point and affinity for the stationary phase, while the mass spectrometer provides the two most crucial initial pieces of structural evidence: the molecular weight and a characteristic fragmentation pattern, or "fingerprint."
Causality of Method Design:
-
Column Selection: A non-polar column (e.g., DB-5ms, HP-5ms) is chosen because the analyte is primarily a hydrocarbon skeleton with a single polar ketone group. This ensures good peak shape and retention based on the boiling point.
-
Ionization Method: Electron Ionization (EI) at a standard 70 eV is used. This is a "hard" ionization technique that induces reproducible fragmentation, which is essential for library matching and structural confirmation. The resulting fragments provide clues to the molecule's structure.
-
Data Matching: The acquired mass spectrum can be compared against established libraries like the NIST Mass Spectrometry Data Center for rapid, tentative identification.[1][4]
Protocol 2.1: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~10 µg/mL for analysis.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet: Split/Splitless injector, operated in split mode (50:1 ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: Hold at 240°C for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
-
Data Interpretation:
-
Retention Index (RI): The retention time of the analyte peak should be consistent. The non-polar standard Kovats Retention Index for this compound is reported as 1078, which can be used for confirmation if a hydrocarbon standard mix is run under the same conditions.[1]
-
Mass Spectrum:
-
Molecular Ion (M⁺•): Expect a peak at m/z = 138, corresponding to the molecular weight of C₉H₁₄O. The presence of this peak is the primary confirmation of the molecular formula.
-
Key Fragments: Look for characteristic fragments. The most likely fragmentation pathway is the alpha-cleavage of the bond between the carbonyl carbon and the bicyclic ring, or the loss of the acetyl group. Expect significant peaks at:
-
m/z = 123 (Loss of -CH₃)
-
m/z = 95 (Loss of acetyl radical, -COCH₃, leaving the norbornyl cation)
-
m/z = 67 (Characteristic fragment of the norbornane system)
-
m/z = 43 (Acetyl cation, [CH₃CO]⁺), often the base peak.
-
-
-
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Definitive Structural Elucidation: NMR Spectroscopy
Expertise & Experience: While GC-MS confirms molecular weight and fragmentation, it does not reveal the precise connectivity or stereochemistry of the molecule. NMR spectroscopy is the most powerful tool for this purpose, providing a detailed map of the carbon and hydrogen framework. The analysis of a closely related analog, Bicyclo[2.2.1]heptan-2-one (2-Norbornanone), provides an excellent predictive model for interpreting the spectrum of the title compound.[5]
Causality of Method Design:
-
¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons). The complex splitting patterns are characteristic of the rigid bicyclic system.
-
¹³C NMR: Shows the number of unique carbon atoms. The chemical shift of the carbonyl carbon is highly diagnostic for the ketone functional group.
-
Solvent: Deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar organic molecules as it is chemically inert and has a well-defined residual solvent peak.
Protocol 3.1: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Parameters:
-
Spectrometer: Bruker Avance 400 MHz (or equivalent).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32.
-
Spectral Width: ~12 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 512-1024 (due to lower natural abundance).
-
Spectral Width: ~220 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Predicted Data Interpretation: The rigid bicyclic structure results in distinct chemical shifts for protons and carbons that would otherwise be equivalent in a flexible system. The following are predicted assignments based on the known structure and data from analogs like 2-norbornanone.[5]
Table 3.1: Predicted ¹H NMR Data for this compound (in CDCl₃)
Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale ~2.5 - 2.7 m 1H H1 (Bridgehead) Adjacent to chiral center, deshielded. ~2.3 - 2.5 m 1H H4 (Bridgehead) Typical bridgehead proton shift. ~2.15 s 3H -COCH₃ Singlet, deshielded by adjacent carbonyl. ~1.8 - 2.2 m 1H H2 Methine proton adjacent to acetyl group. ~1.2 - 1.8 m 6H H3, H5, H6 (exo/endo) Complex multiplet for methylene protons. | ~1.1 - 1.3 | m | 2H | H7 (syn/anti) | Bridge methylene protons. |
Table 3.2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
Chemical Shift (δ) ppm Assignment Rationale > 210 C=O Characteristic ketone carbonyl carbon.[5] ~50-55 C2 Methine carbon attached to the acetyl group. ~40-45 C1 Bridgehead carbon. ~35-40 C4 Bridgehead carbon. ~25-38 C3, C5, C6, C7 Methylene carbons of the bicyclic frame. | ~28 | -COCH₃ | Methyl carbon of the acetyl group. |
NMR Analysis Workflow Diagram
Caption: Step-by-step workflow for NMR spectroscopic analysis.
Functional Group Confirmation: Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and highly effective technique for confirming the presence of key functional groups. Its primary role in this context is the unequivocal identification of the ketone's carbonyl (C=O) group. The energy from infrared radiation causes specific bonds within a molecule to vibrate, and the frequency of light absorbed is characteristic of that bond type.[6][7]
Causality of Method Design:
-
The Carbonyl Stretch: The C=O bond in a saturated aliphatic ketone produces one of the most intense and recognizable absorption bands in an IR spectrum.[8] Its position around 1715 cm⁻¹ is highly diagnostic. Ring strain in the bicyclic system can shift this frequency slightly, but it will remain in the characteristic region.
-
C-H Stretches: The presence of sp³-hybridized C-H bonds in the bicyclic frame will be confirmed by stretches just below 3000 cm⁻¹.
Protocol 4.1: FT-IR Analysis
-
Sample Preparation (Neat Liquid):
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.
-
Acquire a background spectrum of the clean, empty crystal.
-
Place a single drop of the neat liquid sample of this compound directly onto the ATR crystal.
-
-
Instrumentation and Parameters:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR (or equivalent) with a universal ATR accessory.
-
Scan Range: 4000 - 600 cm⁻¹.
-
Number of Scans: 16.
-
Resolution: 4 cm⁻¹.
-
-
Data Interpretation:
-
Diagnostic Region (4000 - 1450 cm⁻¹):
-
C=O Stretch: A very strong, sharp absorption band is expected at approximately 1710-1725 cm⁻¹ . This is the definitive peak for the ketone functional group.
-
sp³ C-H Stretch: A series of medium-to-strong bands will appear in the 2850-2960 cm⁻¹ region, corresponding to the C-H bonds of the bicyclic alkane structure and the methyl group.
-
-
Fingerprint Region (1450 - 600 cm⁻¹): This region will contain a complex pattern of peaks unique to the molecule, arising from C-C bond stretches and various bending vibrations. While difficult to assign individually, this pattern serves as a unique fingerprint for the compound.[7]
-
Integrated Analytical Strategy
For complete and unequivocal characterization, no single technique is sufficient. The strength of this guide lies in its integrated approach, where each method validates the others.
Caption: Integrated workflow for compound characterization.
This synergistic workflow ensures trustworthiness: GC-MS confirms the molecular weight predicted by the structure, NMR confirms the connectivity and functional group placement, and IR provides rapid and definitive evidence of the key ketone functional group.
References
- Wiley-VCH. (n.d.). Supporting Information.
- ResearchGate. (n.d.). ¹H-NMR spectra of (a) 1-[3-(2-furyl)bicyclo[2.2.1]hept-5-en-2-yl]ethanone.
- PubChem. (n.d.). 1-Bicyclo(2.2.1)hept-2-ylethanone.
- Figadère, B., & Franck, X. (n.d.). The addition of aldehydes to alkenes.
- SpectraBase. (n.d.). BICYCLO-[2.2.1]-HEPTAN-2-ON.
- Al-Karkhi, I. H. T., Yaseen, A. K., & Sadeq, H. T. (2013). Synthesis and Characterization of Novel Methyl 2-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yieldene)hydrazinecarbodithioate Schiff Bases. Baghdad Science Journal, 10(3).
- PubMed. (2019). Pharmacokinetic analysis of plasma bicyclol by liquid chromatography-tandem mass spectrometry.
- University of Michigan. (2020). CHE 255 Infrared Spectroscopy - Experimental Determination of Functional Groups.
- eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy.
- PubMed. (2020). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples.
- Piergiovanni, M., & Carlin, S. (2023). Application of Comprehensive 2D Gas Chromatography Coupled with Mass Spectrometry in Beer and Wine VOC Analysis. MDPI.
- LCGC International. (n.d.). Biological, Medical, and Clinical Analysis.
- Pharmacognosy Magazine. (2021). Gas chromatography coupled with mass spectrometry for the rapid characterization and screening of volatile oil of euphorbia fischeriana steud.
- Coppock, P. (2020). Using IR Spectroscopy to Distinguish Between Two Compounds. YouTube.
- Epistemeo. (2012). Introduction to IR Spectroscopy. Ketones. YouTube.
- Journal of Physical Chemistry A. (2006). Infrared Spectroscopy of Hydrated Bicarbonate Anion Clusters: HCO3-(H2O)1-10.
Sources
- 1. 1-Bicyclo(2.2.1)hept-2-ylethanone | C9H14O | CID 93873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 4. phcog.com [phcog.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. m.youtube.com [m.youtube.com]
Monitoring the Synthesis of 2-Acetylnorbornane: A Comprehensive GC-MS Protocol for Reaction Mixture Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Gemini
Abstract
This application note provides a detailed guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-acetylnorbornane reaction mixtures. 2-Acetylnorbornane, a bicyclic ketone, is a valuable synthetic intermediate whose formation, often via Diels-Alder or Friedel-Crafts reactions, results in a complex mixture containing reactants, solvents, byproducts, and critically, endo and exo stereoisomers.[1][2] Effective reaction monitoring is essential for process optimization and yield determination. We present a robust, self-validating protocol encompassing sample preparation, optimized GC-MS parameters for isomer separation, and data interpretation, including the characteristic mass spectral fragmentation patterns of bicyclic ketones. This guide is designed to provide researchers with the causal understanding behind methodological choices, ensuring reliable and reproducible analysis.
Introduction and Scientific Principles
The synthesis of 2-acetylnorbornane is a foundational reaction in organic chemistry, often used to produce key intermediates for materials science and pharmaceutical development. The most common synthetic routes, such as the Friedel-Crafts acylation of norbornene or the Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone, typically produce a mixture of two diastereomers: endo-2-acetylnorbornane and exo-2-acetylnorbornane.[3][4][5] While the endo isomer is often the kinetically favored product, the exo isomer is thermodynamically more stable.[6] Monitoring the ratio of these isomers, alongside the consumption of reactants and the formation of byproducts, is crucial for controlling the reaction outcome.
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for this purpose.[7][8] It combines the superior separatory power of gas chromatography, which can resolve the structurally similar endo and exo isomers, with the definitive identification capabilities of mass spectrometry.[1]
The Chromatographic Challenge: Separating Diastereomers
The primary analytical challenge is the chromatographic separation of the endo and exo isomers. Due to their similar boiling points and structures, separation requires a high-resolution capillary column. A non-polar or mid-polarity column, such as one with a 5% phenyl polysilphenylene-siloxane stationary phase, is highly effective.[9] Separation is achieved based on small differences in their interaction with the stationary phase. A precise temperature gradient (oven program) is critical to ensure baseline resolution between the isomer peaks and other reaction components.
The Spectrometric Fingerprint: Elucidating Structure
Upon entering the mass spectrometer, molecules are ionized, typically by electron ionization (EI) at 70 eV. This high-energy process induces predictable fragmentation of the parent molecule. For a bicyclic ketone like 2-acetylnorbornane, fragmentation is dominated by two key pathways:
-
Alpha (α)-Cleavage: The bond adjacent to the carbonyl group is cleaved. This is a characteristic fragmentation for ketones.[10] For 2-acetylnorbornane, this results in the loss of a methyl radical (•CH₃) or an acetyl radical (•COCH₃), leading to prominent, diagnostic ions.
-
Ring Fragmentation: The strained bicyclic norbornane structure can undergo complex rearrangements and cleavages, producing a characteristic pattern of ions that can confirm the core structure.[11][12][13]
The endo and exo isomers will produce nearly identical mass spectra because the stereochemistry does not significantly alter the fragmentation pathways under high-energy EI conditions. Therefore, their identification relies on coupling chromatographic separation with mass spectral confirmation.
Experimental Workflow and Protocols
The overall workflow is designed to ensure sample integrity and generate high-quality, reproducible data. It begins with careful sample extraction from the reaction vessel and culminates in data analysis.
Caption: High-level workflow from sample preparation to data analysis.
Protocol: Sample Preparation from Reaction Mixture
This protocol is critical for removing non-volatile components (like catalysts or salts) that could contaminate the GC inlet and column.[14][15]
Objective: To isolate and prepare organic analytes from a crude reaction mixture for GC-MS analysis.
Materials:
-
Reaction mixture aliquot
-
Deionized water, ice-cold
-
Extraction solvent (e.g., Dichloromethane or Ethyl Acetate), GC-grade
-
Saturated sodium bicarbonate solution (if reaction is acidic)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Glassware: Separatory funnel, vials, Pasteur pipettes
-
GC autosampler vial with insert
Procedure:
-
Sampling: Carefully withdraw a small aliquot (e.g., 100 µL) from the actively stirring reaction mixture. Record the exact time of withdrawal.
-
Quenching (Causality: To halt the reaction and ensure the analyzed sample accurately reflects the mixture at the time of sampling): Immediately transfer the aliquot into a vial containing 2 mL of ice-cold deionized water. If the reaction was run under acidic conditions (e.g., Friedel-Crafts), use ice-cold saturated sodium bicarbonate to neutralize the acid.
-
Extraction: Add 2 mL of the extraction solvent (e.g., dichloromethane) to the vial. Cap and shake vigorously for 30 seconds to partition the organic products into the solvent layer. Allow the layers to separate.[15][16]
-
Isolation: Using a Pasteur pipette, carefully transfer the bottom organic layer (for dichloromethane) to a clean, dry vial.
-
Drying (Causality: Water is not amenable to GC-MS and can damage the column and detector): Add a small amount of anhydrous sodium or magnesium sulfate to the extracted organic layer. Swirl gently and let it sit for 2 minutes until the solvent is clear.[14]
-
Dilution & Transfer: Filter the dried extract through a small cotton plug in a pipette into a clean GC autosampler vial. The target concentration for analysis should be approximately 10 µg/mL.[14] A serial dilution may be necessary.
-
Self-Validation/QC: Prepare a "solvent blank" using only the extraction solvent and subject it to the same procedure to check for contamination.
Protocol: GC-MS Instrumental Method
The following parameters are a robust starting point for the analysis on most modern single-quadrupole GC-MS systems.
| Parameter | Setting | Rationale (Expertise & Experience) |
| GC System | ||
| Injector Temperature | 250 °C | Ensures rapid volatilization of analytes without thermal degradation. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading from the concentrated sample and ensures sharp peak shapes. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | 5% Phenyl-type column provides excellent selectivity for separating the endo/exo isomers.[9] |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times and optimal separation. |
| Oven Program | Initial: 60 °C, hold 2 min | Allows for solvent focusing on the column head. |
| Ramp: 10 °C/min to 240 °C | A controlled ramp is crucial for resolving early-eluting reactants from the closely eluting product isomers. | |
| Hold: 5 min at 240 °C | Ensures all components are eluted from the column before the next run. | |
| MS System | ||
| Ion Source Temp. | 230 °C | Standard temperature to maintain cleanliness and promote ionization. |
| Ionization Mode | Electron Ionization (EI) | Standard, high-energy mode that produces reproducible, library-searchable fragmentation patterns. |
| Ionization Energy | 70 eV | Universal standard that provides extensive and characteristic fragmentation. |
| Mass Range | 40 - 450 m/z | Captures the molecular ion of the product (~138 amu) and all significant fragments while avoiding low-mass interference from the carrier gas. |
| Solvent Delay | 3 min | Prevents the high concentration of injection solvent from reaching and saturating the MS detector. |
Data Analysis and Interpretation
Analysis of the resulting data involves identifying peaks in the total ion chromatogram (TIC) and confirming their identity by examining their mass spectra.
Caption: Logical workflow for identifying compounds from GC-MS data.
Expected Chromatographic Results
The TIC will show several peaks corresponding to the reaction components. The expected elution order on a non-polar column is generally based on boiling point and polarity:
-
Reactants: Norbornene and other volatile starting materials will elute first.
-
Exo-2-Acetylnorbornane: Often elutes slightly before the endo isomer.
-
Endo-2-Acetylnorbornane: The kinetically preferred product.
-
Byproducts: Higher molecular weight byproducts will elute later.
Expected Mass Spectrum of 2-Acetylnorbornane
The mass spectrum provides the structural confirmation. Both endo and exo isomers will exhibit the same key fragments.
| m/z (Mass/Charge) | Proposed Ion Structure | Fragmentation Mechanism | Significance |
| 138 | [C₉H₁₄O]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the product. |
| 123 | [M - CH₃]⁺ | α-cleavage, loss of a methyl radical | Highly characteristic of a methyl ketone. |
| 95 | [M - COCH₃]⁺ | α-cleavage, loss of the acetyl group | Confirms the acetyl substituent on the norbornane frame. |
| 67 | [C₅H₇]⁺ | Retro-Diels-Alder fragmentation | Indicates the underlying bicyclic structure. |
| 43 | [CH₃CO]⁺ | α-cleavage, formation of the acylium ion | A very strong peak, often the base peak, confirming the acetyl group.[10] |
Conclusion
This application note details a comprehensive and reliable GC-MS method for the qualitative and semi-quantitative analysis of 2-acetylnorbornane synthesis. By combining a robust sample preparation protocol with an optimized instrumental method, researchers can effectively separate endo and exo isomers and monitor the progression of the reaction. The explanation of the principles behind chromatographic separation and mass spectrometric fragmentation provides the necessary foundation for troubleshooting and adapting this method to similar chemical systems. This approach ensures high data integrity, which is paramount for process development in both academic and industrial research.
References
- Beynon, J., Saunders, R., & Williams, A. (1960). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy.
- Beynon, J., Saunders, R. A., & Williams, A. E. (1960). The Mass Spectra of Cyclic Ketones. Semantic Scholar.
- Henion, J. D., & Kingston, D. G. I. (1974). Mass spectrometry of organic compounds. IX. McLafferty rearrangements in some bicyclic ketones. Journal of the American Chemical Society.
- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Fong Lab.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Zhang, X., et al. (2023). Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer. National Institutes of Health.
- Reddit. (2022). Sample Prep Help! (Earlier Post Update). r/massspectrometry.
- Organomation. (n.d.). GC-MS Sample Preparation.
- Sparkman, O. D., et al. (2019). Sample Collection and Preparation: How Do I Get My Sample Ready for GC-MS Analysis? Royal Society of Chemistry.
- Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Frank's Homepage.
- Zhang, X., et al. (2023). Synthesis of 2‐Azanorbornanes via Strain‐Release Formal Cycloadditions Initiated by Energy Transfer. ResearchGate.
- Guella, G., et al. (2018). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. National Institutes of Health.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. Scientific & Academic Publishing.
- Clark, J. (n.d.). Mass spectra - fragmentation patterns. Chemguide.
- Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. ResearchGate.
- Zhang, X., et al. (2023). Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer. PubMed.
- JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation.
- Csomós, P., et al. (2015). 2-Azanorbornane--a versatile chiral aza-Diels-Alder cycloadduct: preparation, applications in stereoselective synthesis and biological activity. PubMed.
- Hofmann, J., et al. (2015). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. National Institutes of Health.
- Kumar, R., et al. (2015). Recent Advances in the Synthesis of 2-Pyrones. National Institutes of Health.
- Ahola, S., et al. (2019). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry.
- Google Patents. (2010). US7700802B2 - Method of separating stereoisomers of dicarboxylic acid having norbornene or norbornane structure, or derivative thereof.
- Das, S., et al. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances.
- University of Wisconsin-La Crosse. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Stępień, M., et al. (2016). Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current. Organic Chemistry Frontiers.
- Nicolaou, K. C., et al. (2002). The Diels--Alder reaction in total synthesis. Angewandte Chemie International Edition.
- Tsikas, D. (2020). Quantitative GC-MS/MS in the clinical analysis of eicosanoids: A critical review and discussion, a 40-years historical retrospect, and possible implications for LC-MS/MS. PubMed.
- Pharmaceutical Technology. (2013). NMR Reaction-Monitoring as a Process Analytical Technique.
- Ryan, K. S. (2018). Biocatalytic Friedel‐Crafts Reactions. National Institutes of Health.
- Atkinson, R. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube.
- Al-Rajab, R., et al. (2020). GC-MS profiling and assessment of antioxidant, antibacterial, and anticancer properties of extracts of Annona squamosa L. leaves. National Institutes of Health.
- Horizon Discovery. (n.d.). 2'-ACE RNA synthesis chemistry.
- Ashenhurst, J. (2018). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Master Organic Chemistry.
- Magerramov, A. M., et al. (2022). Synthesis of 2-Oxaadamantane Derivatives. National Institutes of Health.
- Adebayo, O., et al. (2025). Preliminary phytochemical and GC-MS Screening of Ethanol extract of Khaya ivorensis bark, and Flabellaria paniculata. Tropical Journal of Phytochemistry and Pharmaceutical Sciences.
- The Pharma Innovation. (2018). GC-MS analysis of bioactive compounds from ethanolic leaves extract of Eichhornia crassipes (Mart) Solms. and their pharmacologi.
- Csomós, P., et al. (2015). 2-Azanorbornane – a versatile chiral aza-Diels–Alder cycloadduct: preparation, applications in stereoselective synthesis and biological activity. Organic & Biomolecular Chemistry.
- Organic Chemistry with Victor. (2023). Synthesis of (Z)-5-bromopent-2-ene. YouTube.
- Tsikas, D. (2020). Quantitative GC–MS/MS in the clinical analysis of eicosanoids: A critical review and discussion, a 40-years historical retrospect, and possible implications for LC-MS/MS. ResearchGate.
- Singh, K., & Gindele, M. B. (2019). Process and Reaction Monitoring by Low-Field NMR Spectroscopy. ResearchGate.
- Gronquist, M. R., et al. (2011). NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analytical Methods.
- Zaborowski, E., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. National Institutes of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Diels--Alder reaction in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 8. asahilab.co.jp [asahilab.co.jp]
- 9. GC-MS profiling and assessment of antioxidant, antibacterial, and anticancer properties of extracts of Annona squamosa L. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 11. The Mass Spectra of Cyclic Ketones [opg.optica.org]
- 12. The Mass Spectra of Cyclic Ketones | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. uoguelph.ca [uoguelph.ca]
- 15. organomation.com [organomation.com]
- 16. Sample preparation GC-MS [scioninstruments.com]
Chiral HPLC separation of 1-Bicyclo[2.2.1]hept-2-ylethanone enantiomers
An Application Note and Protocol for the Enantioselective HPLC Separation of 1-Bicyclo[2.2.1]hept-2-ylethanone
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) separation of the enantiomers of this compound. The bicyclo[2.2.1]heptane (norbornane) scaffold is a critical structural motif in medicinal chemistry, valued for its rigid three-dimensional framework that allows for precise spatial positioning of pharmacophoric elements.[1][2] As enantiomers of chiral drugs can exhibit significantly different pharmacological and toxicological profiles, robust analytical methods for their separation and quantification are mandated by regulatory bodies and are essential for drug development.[3][4] This guide details a reliable method using a polysaccharide-based chiral stationary phase (CSP), explains the scientific rationale behind the method development, and provides a step-by-step protocol for researchers, scientists, and drug development professionals.
Introduction to Chiral Separation and the Target Analyte
The principle of chirality is fundamental in pharmaceutical sciences, as approximately 60% of all pharmaceutical drugs are chiral.[3] Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation a significant challenge.[5] Direct separation using chiral stationary phases (CSPs) is the most prevalent and efficient approach in HPLC.[5][6] This method relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention times.[7]
The target analyte, this compound, contains a ketone functional group and a stereocenter within a rigid bicyclic system. This structural rigidity is advantageous for chiral recognition, as it limits conformational flexibility and presents a well-defined orientation to the CSP. The successful separation of its enantiomers is crucial for stereoselective synthesis, quality control, and pharmacokinetic studies.[1]
Method Development Strategy: The Science of Selection
The development of a successful chiral separation method is a systematic process.[4] Unlike achiral chromatography, predicting enantiomeric behavior can be complex, often requiring an empirical screening approach.[8] However, an informed selection of the CSP and mobile phase based on the analyte's structure significantly increases the probability of success.
Rationale for Chiral Stationary Phase (CSP) Selection
For the separation of ketones and other polar racemates, polysaccharide-based CSPs are exceptionally effective.[9][10] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a broad range of chiral recognition mechanisms.[7]
-
Mechanism of Recognition: The chiral recognition capability of polysaccharide derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), arises from the polymer's helical structure. This creates chiral grooves and cavities where analyte molecules can interact.[10] The separation of this compound is governed by a combination of interactions:
-
Hydrogen Bonding: The carbonyl (ketone) group of the analyte acts as a hydrogen bond acceptor, interacting with the N-H protons of the carbamate groups on the CSP.
-
Dipole-Dipole Interactions: The polar carbonyl group and carbamate linkages contribute to strong dipole-dipole interactions.
-
Steric Interactions: The rigid bicycloheptane structure must fit optimally into the chiral cavities of the CSP. The steric hindrance dictates which enantiomer achieves a more stable interaction, and thus, is retained longer.
-
Based on these principles and extensive literature on similar compounds, a cellulose tris(3,5-dimethylphenylcarbamate) -based column (e.g., Chiralcel® OD-H) is selected as the primary candidate for this separation.[11][12]
Mobile Phase Selection and Optimization
The choice of mobile phase is critical and works in concert with the CSP. For polysaccharide-based CSPs, the Normal Phase (NP) mode is often preferred for its high selectivity.[9][13]
-
Composition: The mobile phase typically consists of a non-polar alkane (e.g., n-hexane, heptane) and a polar modifier, usually an alcohol (e.g., isopropanol (IPA), ethanol).
-
Role of the Alcohol Modifier: The alcohol modifier is the key to controlling retention time and resolution. It competes with the analyte for polar interaction sites (like the carbamate groups) on the CSP.
-
Low Alcohol Concentration: Leads to stronger analyte-CSP interactions, resulting in longer retention times and often better resolution.
-
High Alcohol Concentration: The alcohol molecules increasingly occupy the interaction sites, weakening the analyte-CSP interaction and leading to shorter retention times. An excessively high concentration can lead to a complete loss of resolution.
-
Therefore, the optimization process involves systematically varying the hexane/IPA ratio to find the ideal balance between analysis time and resolution.
Experimental Protocol and Workflow
This section provides a self-validating, step-by-step protocol for the separation.
Workflow Overview
The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.
Caption: Experimental workflow for chiral HPLC separation.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Quaternary or Binary pump, Autosampler, Column Thermostat, UV/Vis or PDA Detector |
| Chiral Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm, or equivalent |
| Analyte | Racemic this compound |
| Solvents | HPLC Grade n-Hexane, HPLC Grade Isopropanol (IPA) |
| Sample Vials | 2 mL amber glass vials with PTFE septa |
| Data System | Chromatography Data Software (CDS) |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Prepare 1 liter of the mobile phase consisting of n-Hexane and Isopropanol in a 90:10 (v/v) ratio .
-
Pour 900 mL of n-Hexane into a clean, dry 1 L solvent bottle.
-
Add 100 mL of Isopropanol to the same bottle.
-
Cap the bottle and mix thoroughly by inversion.
-
Degas the mobile phase for 15 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the pump.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic analyte at a concentration of 1.0 mg/mL in the mobile phase.
-
Weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Add the mobile phase to the mark, cap, and sonicate for 5 minutes to ensure complete dissolution.
-
Transfer an aliquot of this solution into an autosampler vial for analysis.
-
-
HPLC System Configuration and Equilibration:
-
Install the Chiralcel® OD-H column into the column compartment.
-
Set the column temperature to 25 °C .
-
Purge the pump lines with the prepared mobile phase.
-
Set the flow rate to 1.0 mL/min .
-
Allow the mobile phase to pump through the entire system for at least 30 minutes, or until a stable baseline is observed on the detector.[14]
-
-
Injection and Data Acquisition:
-
Set the detector wavelength to 215 nm . The carbonyl group has a weak n-π* transition that can be detected at low UV wavelengths.
-
Set the injection volume to 10 µL .
-
Begin the analysis by injecting the prepared sample.
-
Acquire data for approximately 15-20 minutes, or until both enantiomeric peaks have eluted and the baseline has returned to zero.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram using the CDS.
-
Identify the retention times (t₁) and (t₂) for the two enantiomers.
-
Calculate the separation factor (α) and resolution (Rs) using the following formulas:
-
Separation Factor (α) = k₂ / k₁ (where k = (t - t₀) / t₀)
-
Resolution (Rs) = 2(t₂ - t₁) / (w₁ + w₂) (where w is the peak width at the base)
-
-
A resolution value (Rs) ≥ 1.5 indicates baseline separation, which is the goal for accurate quantification.
-
Expected Results & Discussion
Under the specified conditions, a successful separation of the two enantiomers is expected. The chromatogram should display two well-resolved peaks.
| Parameter | Recommended Value / Expected Outcome |
| Column | Chiralcel® OD-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Retention Time (t₁) | ~ 8.5 min |
| Retention Time (t₂) | ~ 10.2 min |
| Separation Factor (α) | > 1.2 |
| Resolution (Rs) | > 1.5 |
Note: The elution order of the enantiomers depends on their absolute configuration and is specific to the CSP. It must be determined empirically using a pure standard of one enantiomer if available.
Method Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor or No Resolution | Incorrect mobile phase composition. | Decrease the percentage of IPA in the mobile phase (e.g., to 95:5 or 98:2 Hexane/IPA). This will increase retention and may improve resolution. |
| Peaks Elute Too Quickly | IPA concentration is too high. | Decrease the percentage of IPA in the mobile phase. |
| Peaks Elute Too Slowly | IPA concentration is too low. | Increase the percentage of IPA in the mobile phase (e.g., to 85:15 or 80:20 Hexane/IPA).[12] |
| Poor Peak Shape (Tailing) | Secondary interactions; column contamination; sample solvent mismatch. | Ensure the sample is fully dissolved in the mobile phase. Consider adding a small amount of an acidic or basic additive if the analyte has ionizable properties (not expected for this ketone). If the problem persists, flush or replace the column. |
| Low Reproducibility | Insufficient column equilibration; temperature fluctuations. | Always allow at least 10-20 column volumes for equilibration when changing the mobile phase.[14] Use a column thermostat and maintain a consistent laboratory temperature to ensure reproducible retention times.[14] |
References
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [URL: https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs]
- Application Notes and Protocols for the Asymmetric Synthesis of Chiral Bicyclo[2.2.1]heptane Derivatives. Benchchem. [URL: https://www.benchchem.
- Addadi K, Sekkoum K, Belboukhari N, Cheriti A, Aboul-Enein HY. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. Chirality. 2015;27(5):332-8. [URL: https://pubmed.ncbi.nlm.nih.gov/25752940/]
- CHIRAL STATIONARY PHASES. Regis Technologies. [URL: https://www.registech.
- Chiral HPLC Method Development. I.B.S. Analytical. [URL: https://www.ibs-analytical.com/services/hplc-method-development/chiral-hplc-method-development.html]
- Chiral HPLC Column. Phenomenex. [URL: https://www.phenomenex.com/Products/ChiralHplcColumns]
- Synthetic Routes to Functionalized Bicyclo[2.2.1]heptane Derivatives: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.
- Chiral HPLC Separations. Phenomenex. [URL: https://www.phenomenex.
- Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [URL: https://www.bioanalysis-zone.com/wp-content/uploads/2014/11/chiral-hplc-column-selection-and-method-development-guide.pdf]
- Application Notes and Protocols: Chlorination of Bicyclo[2.2.1]heptane. Benchchem. [URL: https://www.benchchem.
- Meričko D, Lehotay J, Čižmárik J. HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. 2007;56(3):107-13. [URL: https://www.prolekare.
- Bag S, Thompson RJ, Willardsen JA, et al. Development of a Selective Chemical Inhibitor for the Two-Pore Potassium Channel, KCNK9. ACS Med Chem Lett. 2012;3(5):359-364. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025816/]
- Nazareth C, Pereira S. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. 2020;10(3):77-91. [URL: https://ijppr.humanjournals.com/wp-content/uploads/2020/06/10.pdf]
- Kannappan V. Chiral HPLC separation: strategy and approaches. Chiralpedia. 2022. [URL: https://www.chiralpedia.
- Singh G, Kumar Y, Singh S, et al. HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. Journal of Chromatographic Science. 2011;49(1):67-71. [URL: https://academic.oup.com/chromsci/article/49/1/67/323386]
- Bülow N, Lindner S, Fráter G, et al. Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. The Journal of Organic Chemistry. 2014;79(12):5646-5656. [URL: https://pubs.acs.org/doi/10.1021/jo500669y]
- Ohtani M, Matsuura T, Watanabe F, Narisada M. Highly effective and practical enantioselective synthesis of half-esters of bicyclo[2.2.1]heptanedicarboxylic acid. The Journal of Organic Chemistry. 1991;56(14):4467-4470. [URL: https://pubs.acs.org/doi/10.1021/jo00014a027]
- Chasse T. Separation of Chiral Enantiomers in LC Enantioseparations. LCGC International. 2023. [URL: https://www.chromatographyonline.
- Domínguez-Vega E, Crego AL, Marina ML. Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Metabolites. 2019;9(11):263. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6891461/]
- Puskás R, Rieth M, Gömöry Á, et al. HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. Molecules. 2022;27(19):6427. [URL: https://www.mdpi.com/1420-3049/27/19/6427]
- Rapid Separation and Identification of Carbonyl Compounds by HPLC Application. Agilent Technologies. 2008. [URL: https://www.agilent.
- Gergov M, Vahteristo L, Ojanperä I. Enantioselective separation techniques in forensic analysis and clinical toxicology. Forensic Science International. 2021;327:110967. [URL: https://doi.org/10.1016/j.forsciint.2021.110967]
- Ekborg-Ott KH, Liu Y, Armstrong DW. Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Chirality. 1998;10(5):434-483. [URL: https://scholarsmine.mst.edu/chem_facwork/1528/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. eijppr.com [eijppr.com]
- 8. hplc.today [hplc.today]
- 9. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. Development of a Selective Chemical Inhibitor for the Two-Pore Potassium Channel, KCNK9 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
Introduction: The Imperative of Stereocontrol in Rigid Bicyclic Systems
An Application Guide to the Stereoselective Reduction of 1-Bicyclo[2.2.1]hept-2-ylethanone
In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental necessity. The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure, where often only a single stereoisomer elicits the desired therapeutic effect while others may be inactive or even harmful. The stereoselective reduction of ketones to alcohols is a cornerstone transformation in this endeavor.
This guide focuses on the reduction of this compound, a ketone featuring the rigid and sterically demanding norbornane framework.[1] The inherent conformational rigidity of this bicyclic system presents unique challenges and opportunities for achieving high levels of diastereoselectivity.[2] The orientation of the acetyl group relative to the bicyclic core dictates the accessibility of the carbonyl carbon to incoming nucleophilic hydride reagents. Consequently, the choice of reducing agent is paramount in directing the stereochemical outcome, leading to either the (R)- or (S)-configured alcohol at the newly formed chiral center.
This document serves as a detailed technical resource for researchers, scientists, and drug development professionals. It provides a comparative analysis of reducing agents, explains the underlying mechanistic principles governing stereoselectivity, and offers detailed, field-proven protocols for achieving predictable and high-yielding stereoselective reductions of this specific ketone.
Mechanistic Underpinnings: Steric Approach Control and Predictive Models
The stereochemical outcome of the reduction of this compound is primarily governed by the principle of steric approach control .[3] The rigid bicyclic scaffold creates two distinct faces for nucleophilic attack on the carbonyl: the exo face and the endo face. The bulky bicyclo[2.2.1]heptane group itself acts as the primary stereodirecting element.
The Felkin-Anh model provides a robust framework for predicting the stereochemical outcome of nucleophilic additions to chiral ketones and aldehydes.[4][5][6] According to this model, the largest substituent adjacent to the carbonyl orients itself perpendicular to the plane of the carbonyl group to minimize steric strain. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), approaching from the face opposite the largest group.[6] In the case of this compound, the bicyclic moiety is unequivocally the largest group, and its fixed conformation dictates the trajectory of the incoming hydride.
The choice of hydride reagent critically influences the degree of stereoselectivity. Small, unhindered reagents may exhibit lower selectivity, while sterically demanding, bulky reagents can achieve exceptionally high levels of diastereocontrol by amplifying the steric differentiation between the two faces of the carbonyl.[7][8]
Comparative Analysis of Hydride Reducing Agents
Sodium Borohydride (NaBH₄): The Baseline for Reduction
Sodium borohydride is a mild and versatile reducing agent. Due to its relatively small size, it exhibits moderate diastereoselectivity in the reduction of sterically hindered ketones.[9][10] The attack of the borohydride anion will preferentially occur from the less sterically encumbered exo face of the bicyclic system. However, its small size may allow for some degree of attack from the more hindered endo face, leading to a mixture of diastereomeric alcohols. The selectivity can also be influenced by factors such as solvent and temperature.[10]
L-Selectride® (Lithium tri-sec-butylborohydride): The Specialist for High Stereoselectivity
L-Selectride® is a powerful, sterically hindered organoborohydride reagent renowned for its exceptional stereoselectivity in ketone reductions.[7][11] Its three bulky sec-butyl groups create a large steric footprint, making it highly sensitive to the steric environment around the carbonyl group.[3][8] This steric bulk effectively blocks the more hindered trajectory, forcing the hydride to be delivered exclusively from the most accessible face.[3] For this compound, L-Selectride® will attack from the exo face, leading to the formation of the corresponding endo-alcohol with very high diastereoselectivity.[7][12]
Data Summary: Expected Stereochemical Outcomes
The selection of the reducing agent has a profound impact on the diastereomeric ratio of the resulting alcohol products. The table below summarizes the expected outcomes for the reduction of this compound.
| Reducing Agent | Chemical Formula | Key Characteristic | Typical Conditions | Major Diastereomer | Expected Diastereomeric Ratio (d.r.) |
| Sodium Borohydride | NaBH₄ | Small, unhindered | 0 °C to RT, Methanol | (exo-attack product) | Moderate (e.g., 5:1 to 10:1) |
| L-Selectride® | Li[(CH₃CH₂CH(CH₃))₃BH] | Bulky, sterically demanding | -78 °C, THF | (exo-attack product) | High to Excellent (>98:2) |
Visualizing the Reaction Pathway
The following diagram illustrates the stereoselective reduction pathways. The sterically demanding L-Selectride® provides a much higher preference for one diastereomer compared to the less hindered Sodium Borohydride.
Caption: Stereoselective reduction pathways.
Experimental Protocols
Safety Precautions: Always conduct reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. L-Selectride® is pyrophoric and moisture-sensitive; it must be handled under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Moderate Diastereoselectivity using Sodium Borohydride (NaBH₄)
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.38 g, 10.0 mmol).
-
Dissolve the ketone in methanol (30 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Reduction:
-
While stirring vigorously, add sodium borohydride (0.42 g, 11.0 mmol, 1.1 eq) portion-wise over 10 minutes. Caution: Hydrogen gas evolution will occur.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Quenching and Work-up:
-
Cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl (20 mL) until gas evolution ceases and the pH is acidic.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude alcohol mixture by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the diastereomers and remove impurities.
-
Protocol 2: High Diastereoselectivity using L-Selectride®
-
Reaction Setup (Inert Atmosphere):
-
Flame-dry a 100 mL two-neck round-bottom flask under vacuum and backfill with nitrogen. Equip it with a magnetic stir bar, a nitrogen inlet, and a rubber septum.
-
Using a syringe, add L-Selectride® solution (12.0 mL, 1.0 M in THF, 12.0 mmol, 1.2 eq) to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.[3]
-
-
Reduction:
-
In a separate flame-dried flask, dissolve this compound (1.38 g, 10.0 mmol) in anhydrous THF (15 mL).
-
Slowly add the ketone solution dropwise to the stirred L-Selectride® solution at -78 °C over 20 minutes using a syringe pump.
-
Stir the reaction mixture at -78 °C for 3 hours.[3]
-
Monitor the reaction by TLC (quench a small aliquot with water before spotting).
-
-
Quenching and Work-up (Caution: Exothermic):
-
While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by the dropwise addition of water (5 mL).
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Slowly add 3 M sodium hydroxide solution (10 mL), followed by the very slow, dropwise addition of 30% hydrogen peroxide (10 mL) while cooling in an ice bath to control the exotherm.[3]
-
Stir the mixture at room temperature for 1 hour.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Analysis and Characterization
Determination of Diastereomeric Ratio (d.r.) by ¹H NMR Spectroscopy
The most common and direct method for determining the diastereomeric ratio of the product mixture is ¹H NMR spectroscopy.[13] Diastereomers are distinct compounds and will have different chemical shifts for at least some of their protons.[13]
Caption: Workflow for d.r. determination by NMR.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a small amount of the purified (or crude) product mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Signal Identification: Identify well-resolved signals that are unique to each diastereomer. Often, the proton on the carbon bearing the hydroxyl group (the carbinol proton) is a good candidate, as its chemical shift and coupling constants are highly sensitive to the local stereochemistry.
-
Integration: Carefully integrate the selected pair of signals. Ensure proper phasing and baseline correction of the spectrum for accurate integration.[14][15]
-
Calculation: The ratio of the integration values for the two signals directly corresponds to the molar ratio of the diastereomers in the sample.[13] For complex spectra with overlapping signals, advanced techniques like ¹³C NMR or band-selective pure shift NMR may be necessary for accurate quantification.[13][16]
References
- Grokipedia. L-selectride.
- BenchChem. Application Notes and Protocols: L-selectride for the Stereoselective Reduction of Cyclic Ketones.
- Chemical Communications (RSC Publishing). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
- ECHEMI.
- BenchChem. A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs.
- ResearchGate.
- American Chemical Society. The stereochemistry of reduction of cyclic and bicyclic ketones by lithium diisobutyl-tert-butylaluminum hydride.
- The Royal Society of Chemistry. Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy.
- Canadian Journal of Chemistry. π-Facial stereoselectivity in the Diels–Alder reactions of a rigid carbocyclic diene: spiro(bicyclo[2.2.1]heptane-2,1'-[3][14]cyclopentadiene).
- Chem-St
- BenchChem. Application Notes and Protocols for the Asymmetric Synthesis of Chiral Bicyclo[2.2.
- Wikipedia. L-selectride.
- Felkin-Ahn and Cram Chel
- Michigan State University Chemistry. Asymmetric Induction.
- Chemistry LibreTexts. Cram's Rule and Prelog's Rule.
- Quora. What is the difference between Crams model and Felkin ahn model?.
- SciELO. STEREOSELECTIVE SODIUM BOROHYDRIDE REDUCTIONS OF CYCLOPENTANONES: INFLUENCE OF CERIC CHLORIDE ON THE STEREOCHEMISTRY OF REACTION.
- PubChem. 1-Bicyclo(2.2.1)hept-2-ylethanone.
- VU Research Portal. Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones.
- ResearchGate. Stereoselective sodium borohydride reductions of cyclopentanones: Influence of ceric chloride on the stereochemistry of reaction.
Sources
- 1. WO2011086053A1 - Tricyclic heterocyclic compounds, compositions and methods of use thereof - Google Patents [patents.google.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Assymetric Induction [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. grokipedia.com [grokipedia.com]
- 8. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]
- 9. scielo.br [scielo.br]
- 10. research.vu.nl [research.vu.nl]
- 11. L-selectride - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. echemi.com [echemi.com]
- 15. researchgate.net [researchgate.net]
- 16. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
Application Note & Protocols: The Baeyer-Villiger Oxidation of 2-Acetylnorbornane
Abstract
The Baeyer-Villiger (BV) oxidation is a cornerstone reaction in synthetic organic chemistry, facilitating the conversion of ketones into esters and cyclic ketones into lactones.[1] This application note provides an in-depth guide to the Baeyer-Villiger oxidation of 2-acetylnorbornane, a bicyclic ketone, to produce 2-norbornyl acetate. We will explore the underlying mechanism, with a critical focus on the regioselectivity dictated by migratory aptitudes. This guide presents two detailed protocols: a classical approach using meta-chloroperoxybenzoic acid (m-CPBA) and a modern, greener chemoenzymatic method. The content is designed to provide researchers with both the theoretical foundation and practical steps necessary for successful synthesis, purification, and characterization, along with essential safety protocols for handling peroxide-based reagents.
Theoretical Background and Mechanism
The Baeyer-Villiger Oxidation
First reported by Adolf von Baeyer and Victor Villiger in 1899, this reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group.[2] An oxygen atom from a peroxyacid or peroxide is inserted, transforming a ketone into an ester.[3][4] The reaction is highly valued for its reliability, functional group tolerance, and stereospecificity, as the stereochemistry of the migrating group is retained.[4][5]
Reaction Mechanism and the Criegee Intermediate
The reaction proceeds through a well-established mechanism involving a tetrahedral intermediate known as the "Criegee intermediate".[2][6]
-
Carbonyl Activation: The peroxyacid first protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[4]
-
Nucleophilic Attack: The peroxyacid then acts as a nucleophile, attacking the activated carbonyl carbon to form the Criegee intermediate.[2]
-
Rearrangement: This intermediate undergoes a concerted rearrangement, which is the rate-determining step. One of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen atom, displacing a carboxylate anion as a leaving group.[2][3]
-
Deprotonation: The resulting protonated ester is deprotonated to yield the final ester product.[6]
Caption: Figure 1: General Mechanism of the Baeyer-Villiger Oxidation
Regioselectivity in the Oxidation of 2-Acetylnorbornane
When oxidizing an unsymmetrical ketone like 2-acetylnorbornane, the crucial question is which of the two adjacent carbon groups will migrate. The outcome is determined by the inherent migratory aptitude of the groups, which reflects their ability to stabilize the partial positive charge that develops during the transition state of the rearrangement step.[7]
The established order of migratory aptitude is: H > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl [3]
In 2-acetylnorbornane, the carbonyl group is flanked by a secondary alkyl group (the C2 of the norbornyl ring system) and a methyl group (primary). Based on the established migratory hierarchy, the secondary norbornyl group will migrate preferentially over the methyl group.
This regioselectivity leads to the formation of 2-norbornyl acetate , not methyl 2-norbornanecarboxylate. This predictable outcome is a key feature of the Baeyer-Villiger oxidation.[1]
Caption: Figure 2: Regioselectivity in the Oxidation of 2-Acetylnorbornane
Methodologies and Protocols
Two primary methods are presented: a classic chemocatalytic approach suitable for most labs and a chemoenzymatic protocol that offers a greener, safer alternative.
Protocol 1: Classical Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)
This protocol uses the widely available and effective peroxyacid m-CPBA. The reaction requires careful temperature control and quenching to neutralize acidic byproducts.
Materials and Reagents
| Reagent/Material | Quantity (for 10 mmol scale) | Purpose |
| 2-Acetylnorbornane | 1.52 g (10 mmol) | Substrate |
| m-CPBA (77% max) | ~3.0 g (13 mmol, 1.3 eq) | Oxidant |
| Dichloromethane (DCM) | 50 mL | Solvent |
| Saturated NaHCO₃ (aq) | 50 mL | Quenching Agent |
| Saturated Na₂S₂O₃ (aq) | 20 mL | Peroxide Scavenger |
| Anhydrous MgSO₄ or Na₂SO₄ | ~5 g | Drying Agent |
| Magnetic stirrer & stir bar | 1 set | Agitation |
| Round-bottom flask (100 mL) | 1 | Reaction Vessel |
| Ice bath | 1 | Temperature Control |
| Separatory funnel (250 mL) | 1 | Extraction |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylnorbornane (1.52 g, 10 mmol) in 40 mL of dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: While maintaining the temperature at 0-5 °C, add solid m-CPBA (~3.0 g, 13 mmol) portion-wise over 15-20 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C, gradually warming to room temperature over 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture again in an ice bath. Slowly add saturated aqueous sodium thiosulfate (Na₂S₂O₃, ~20 mL) to quench any remaining peroxide. Stir for 10 minutes.
-
Neutralization: Carefully add saturated aqueous sodium bicarbonate (NaHCO₃, ~50 mL) to neutralize the m-chlorobenzoic acid byproduct. Caution: CO₂ evolution will occur. Stir until gas evolution ceases.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure 2-norbornyl acetate.
Protocol 2: Chemoenzymatic Oxidation using Immobilized Lipase
This "green chemistry" approach avoids handling pure peroxyacids by generating the peracid in situ.[8] A lipase enzyme catalyzes the formation of a peroxy acid from a carboxylic acid and hydrogen peroxide, which then performs the BV oxidation.[9] This method is safer and more environmentally benign.
Materials and Reagents
| Reagent/Material | Quantity (for 5 mmol scale) | Purpose |
| 2-Acetylnorbornane | 0.76 g (5 mmol) | Substrate |
| Immobilized Lipase B from Candida antarctica (e.g., Novozym 435) | 200 mg | Biocatalyst |
| n-Octanoic Acid | 2.5 mL | Peracid Precursor |
| Toluene | 2.5 mL | Solvent |
| Hydrogen Peroxide (35% aq.) | 0.49 g (5 mmol, 1.0 eq) | Green Oxidant |
| Magnetic stirrer & stir bar | 1 set | Agitation |
| Screw-cap vial (20 mL) | 1 | Reaction Vessel |
| Thermostatic shaker/stirrer | 1 | Temperature Control |
Step-by-Step Procedure
-
Reaction Setup: To a 20 mL screw-cap vial, add 2-acetylnorbornane (0.76 g, 5 mmol), toluene (2.5 mL), n-octanoic acid (2.5 mL), and the immobilized lipase (200 mg).
-
Oxidant Addition: Stir the mixture at room temperature (~25 °C). Add the 35% aqueous hydrogen peroxide solution (0.49 g) dropwise. Causality Note: The lipase facilitates the reaction between octanoic acid and H₂O₂ to form peroxy-octanoic acid in situ, which is the active oxidant.[9]
-
Reaction: Seal the vial and allow the reaction to proceed at 25-30 °C for 24-48 hours with vigorous stirring. Monitor the reaction progress by GC or TLC.
-
Catalyst Removal: Once the reaction is complete, remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused for subsequent reactions.
-
Workup: Dilute the filtrate with ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain pure 2-norbornyl acetate.
Sources
- 1. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 3. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemo-Enzymatic Baeyer–Villiger Oxidation Facilitated with Lipases Immobilized in the Supported Ionic Liquid Phase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 1-Bicyclo[2.2.1]hept-2-ylethanone Derivatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, represent a powerful and reliable strategy to command stereochemical outcomes.[1] Among the arsenal of these tools, those derived from the rigid bicyclo[2.2.1]heptane framework, particularly from the readily available natural product camphor, have demonstrated exceptional utility. This document provides an in-depth technical guide on the application of 1-bicyclo[2.2.1]hept-2-ylethanone and its derivatives as powerful scaffolds in asymmetric synthesis. We will delve into the mechanistic principles that govern their stereodirecting influence and provide detailed, field-proven protocols for their application in key carbon-carbon bond-forming reactions, with a focus on the diastereoselective Michael addition.
The Bicyclo[2.2.1]heptane Scaffold: A Foundation for Stereocontrol
The rigid, conformationally locked structure of the bicyclo[2.2.1]heptane skeleton, as found in camphor and its derivatives, is the key to its efficacy in asymmetric synthesis. This steric bulk effectively shields one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to approach from the less hindered direction. This principle of sterically-driven facial discrimination is fundamental to the high diastereoselectivities observed in reactions employing these chiral auxiliaries.
Derivatives of this compound, such as those accessible from camphor, can be readily converted into chiral enolates. The predictable topography of these enolates, dictated by the bulky bicyclic framework, allows for a high degree of control over the formation of new stereocenters.
Featured Application: Asymmetric Michael Addition of a Camphor-Derived Ketone Enolate to a Nitroalkene
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for C-C bond formation. When a chiral enolate is employed, this reaction can be rendered highly diastereoselective, providing access to valuable chiral building blocks. Here, we detail a protocol for the asymmetric Michael addition of the enolate derived from a camphor-based ketone to a nitroalkene, a reaction that yields γ-nitro ketones with high diastereoselectivity. These products are versatile intermediates, readily converted to chiral carboxylic acids, amino acids, and other valuable synthons.
Reaction Mechanism and Stereochemical Rationale
The stereochemical outcome of this reaction is governed by the formation of a specific enolate geometry and the subsequent sterically biased approach of the electrophile. The camphor-derived ketone, upon treatment with a strong base like sodium hexamethyldisilazide (NaHMDS), forms a sodium enolate. The bulky bicyclo[2.2.1]heptane framework directs the approach of the nitroalkene to the less hindered face of the enolate. The subsequent protonation of the resulting nitronate intermediate typically occurs from the less hindered face, locking in the stereochemistry of the two newly formed stereocenters.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried prior to use.
-
Reagents should be of high purity. Nitroalkenes can be synthesized according to literature procedures.
-
"Work-up" refers to the standard procedure of quenching the reaction, separating the aqueous and organic layers, extracting the aqueous layer with an organic solvent, and then drying the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), followed by filtration and concentration in vacuo.
Protocol: Diastereoselective Michael Addition
This protocol is adapted from established procedures for the Michael addition of camphor-derived ketone enolates.
Step 1: Enolate Formation
-
To a stirred solution of the camphor-derived methyl ketone (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an inert atmosphere, add a solution of sodium hexamethyldisilazide (NaHMDS, 1.1 eq, as a solution in THF) dropwise over 10 minutes.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation. The solution will typically become a pale yellow slurry.
Step 2: Michael Addition
-
In a separate flask, dissolve the desired nitroalkene (1.2 eq) in anhydrous THF (0.5 M).
-
Add the nitroalkene solution dropwise to the cold enolate solution from Step 1 over 15 minutes.
-
Stir the reaction mixture at -78 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Quenching and Work-up
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous work-up, extracting with ethyl acetate.
-
The crude product can be purified by flash column chromatography on silica gel.
Cleavage of the Chiral Auxiliary
A key advantage of using a chiral auxiliary is its recoverability. The camphor-derived auxiliary can be cleaved from the Michael adduct to yield the desired chiral product.
-
Dissolve the purified Michael adduct in a suitable solvent system such as a mixture of methanol and water.
-
Add an oxidizing agent, for example, sodium periodate (NaIO₄) in the presence of a catalytic amount of potassium permanganate (KMnO₄), or perform an ozonolysis followed by an oxidative work-up.
-
The reaction will cleave the bond between the carbonyl carbon and the adjacent carbon of the bicyclic system, yielding the chiral γ-nitro carboxylic acid and recovering the camphor-derived auxiliary (often as camphoric acid or a related derivative).
-
The desired product can be isolated and purified by standard techniques.
Data Presentation
The efficacy of this asymmetric Michael addition is demonstrated by the high diastereoselectivity and good yields typically observed.
| Entry | Nitroalkene (Ar) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenyl | 85 | >95:5 |
| 2 | 4-Chlorophenyl | 82 | >95:5 |
| 3 | 2-Naphthyl | 78 | >90:10 |
| 4 | 3-Thienyl | 80 | >95:5 |
Data are representative and based on typical outcomes for this class of reaction.
Visualizations
General Workflow for Asymmetric Michael Addition
Caption: Workflow for the asymmetric Michael addition using a camphor-derived auxiliary.
Stereochemical Model of the Michael Addition
Caption: Facial selectivity in the Michael addition is dictated by steric hindrance.
Conclusion
The bicyclo[2.2.1]heptane framework, particularly when derived from the inexpensive and readily available chiral pool starting material camphor, provides a robust and predictable platform for asymmetric synthesis. The use of ketones such as this compound and its analogues as precursors for chiral enolates in reactions like the Michael addition offers a reliable method for the construction of enantiomerically enriched molecules. The high diastereoselectivity, coupled with the potential for auxiliary recovery, makes this a valuable strategy for researchers in both academic and industrial settings who are focused on the efficient synthesis of complex chiral targets.
References
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (eds M. Christmann and S. Bräse). Wiley-VCH Verlag GmbH & Co. KGaA.
- Wikipedia. (2023). Chiral auxiliary. [Link][1]
- Palomo, C., Aizpurua, J. M., Oiarbide, M., & Linden, A. (2001). Diastereoselective Michael Reactions of (1R)-(+)-Camphor Methyl Ketone Enolates with Nitro Olefins. Tetrahedron Letters, 42(25), 4365-4368.
- Helmchen, G., et al. (1979). Asymmetric alkylations and Diels-Alder reaction using camphor-derived auxiliaries. Angewandte Chemie International Edition in English, 18(1), 62-63.
- Oppolzer, W. (1984). Asymmetric Diels-Alder and Ene Reactions with Camphor-Based Chiral Auxiliaries. Angewandte Chemie International Edition in English, 23(11), 876-889.
Sources
2-Acetylnorbornane: A Versatile Chiral Building Block for Asymmetric Synthesis
Introduction: The Power of Rigidity and Chirality in Synthesis
In the landscape of modern drug discovery and development, the precise control of molecular three-dimensional structure is paramount. Chiral building blocks, enantiomerically pure compounds that serve as starting materials or key intermediates, are indispensable tools for the construction of complex, stereochemically defined molecules.[] Among these, cyclic and bicyclic systems have garnered significant attention due to their conformational rigidity, which can impart a high degree of stereocontrol in chemical transformations. 2-Acetylnorbornane, a bicyclic ketone, emerges as a particularly valuable chiral synthon. Its rigid bicyclo[2.2.1]heptane framework provides a well-defined steric environment, influencing the stereochemical outcome of reactions at the acetyl group and adjacent positions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, chiral resolution, and application of 2-acetylnorbornane as a versatile chiral building block in asymmetric synthesis.
Synthesis and Chiral Resolution of 2-Acetylnorbornane
The journey to utilizing 2-acetylnorbornane as a chiral building block begins with its synthesis and subsequent separation into its constituent enantiomers.
Synthesis of Racemic 2-Acetylnorbornane
A common and efficient method for the synthesis of the norbornane skeleton is the Diels-Alder reaction.[2] 2-Acetylnorbornane is typically prepared through the cycloaddition of cyclopentadiene and methyl vinyl ketone. The reaction proceeds readily, often favoring the endo isomer under kinetic control.
Protocol 1: Synthesis of Racemic endo-2-Acetylnorbornane
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add freshly distilled cyclopentadiene (1.2 equivalents).
-
Addition of Dienophile: Slowly add methyl vinyl ketone (1.0 equivalent) to the cyclopentadiene at 0 °C with stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is typically purified by distillation under reduced pressure to afford the desired endo-2-acetylnorbornane. The exo isomer, if formed, can often be separated by careful fractional distillation or column chromatography.
Chiral Resolution: Isolating the Enantiomers
The separation of the racemic mixture of 2-acetylnorbornane into its individual enantiomers is a critical step. While several methods exist for chiral resolution, enzymatic resolution and diastereomeric salt formation are commonly employed techniques.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of 2-Acetylnorbornane
Kinetic resolution relies on the differential rate of reaction of a chiral catalyst with the two enantiomers of a racemic substrate. Lipases are frequently used for the enantioselective acylation or hydrolysis of alcohols derived from the ketone.
-
Reduction to Alcohol: The racemic 2-acetylnorbornane is first reduced to the corresponding secondary alcohol, 1-(bicyclo[2.2.1]heptan-2-yl)ethan-1-ol, using a mild reducing agent such as sodium borohydride.
-
Enzymatic Acylation: The racemic alcohol is dissolved in an appropriate organic solvent (e.g., toluene). An acyl donor (e.g., vinyl acetate) and a lipase (e.g., Candida antarctica lipase B, CAL-B) are added.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored for conversion (typically to ~50%). At this point, one enantiomer of the alcohol will have been preferentially acylated.
-
Separation: The reaction is quenched, and the mixture is separated by column chromatography to isolate the acylated enantiomer and the unreacted enantiomer of the alcohol.
-
Hydrolysis/Oxidation: The separated ester can be hydrolyzed back to the alcohol, and both enantiomerically enriched alcohols can be oxidized (e.g., using PCC or Swern oxidation) to yield the corresponding (R)- and (S)-2-acetylnorbornane.
Applications in Asymmetric Synthesis
Enantiomerically pure 2-acetylnorbornane serves as a powerful chiral auxiliary and building block, enabling the stereoselective synthesis of a variety of valuable compounds. Its rigid structure effectively shields one face of the enolate derived from the acetyl group, directing incoming electrophiles to the opposite face.
Diastereoselective Alkylation of 2-Acetylnorbornane Enolates
The enolate of 2-acetylnorbornane can be generated and subsequently alkylated with high diastereoselectivity. This provides a route to α-substituted chiral ketones, which are versatile intermediates in organic synthesis.
Protocol 3: Diastereoselective Alkylation of (1R)-endo-2-Acetylnorbornane
-
Enolate Formation: To a solution of (1R)-endo-2-acetylnorbornane in a dry aprotic solvent (e.g., THF) at -78 °C under an inert atmosphere, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equivalents). Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the electrophile (e.g., methyl iodide, benzyl bromide) (1.2 equivalents) to the enolate solution at -78 °C.
-
Reaction and Quenching: Allow the reaction to proceed at low temperature for several hours, monitoring by TLC. Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The diastereomeric ratio of the product can be determined by NMR spectroscopy or GC, and the major diastereomer can be purified by column chromatography.
The stereochemical outcome is dictated by the approach of the electrophile from the less sterically hindered face of the enolate, which is directed by the rigid norbornane skeleton.
Diagram 1: Diastereoselective Alkylation Workflow
Caption: Workflow for the diastereoselective alkylation of 2-acetylnorbornane.
Asymmetric Reduction to Chiral Alcohols
The enantioselective reduction of the carbonyl group in 2-acetylnorbornane provides access to valuable chiral secondary alcohols. These alcohols are important building blocks for the synthesis of pharmaceuticals and natural products.
Protocol 4: Asymmetric Reduction of 2-Acetylnorbornane
A variety of chiral reducing agents can be employed for this transformation, with borane-based reagents often providing high levels of enantioselectivity.[3][4]
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the chiral catalyst in situ. For example, a solution of a chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS catalyst) in THF.
-
Substrate Addition: Cool the catalyst solution to the recommended temperature (e.g., -40 to 0 °C) and slowly add a solution of 2-acetylnorbornane in THF.
-
Reducing Agent Addition: Add a solution of borane-dimethyl sulfide complex (BMS) or another suitable borane source dropwise to the reaction mixture.
-
Reaction and Quenching: Stir the reaction at the specified temperature until completion (monitored by TLC). Carefully quench the reaction by the slow addition of methanol, followed by an aqueous acid solution (e.g., 1M HCl).
-
Work-up and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. The enantiomeric excess (ee) of the resulting alcohol can be determined by chiral HPLC or GC analysis.
Table 1: Representative Asymmetric Reductions of 2-Acetylnorbornane
| Catalyst/Reagent | Reductant | Temperature (°C) | Enantiomeric Excess (ee%) | Configuration of Alcohol |
| (R)-CBS Catalyst | BMS | -20 | >95 | (R) |
| (S)-CBS Catalyst | BMS | -20 | >95 | (S) |
| Alpine-Borane® | - | 25 | ~90 | Depends on Alpine-Borane enantiomer |
Application in Drug Development
The rigid, chiral scaffold of 2-acetylnorbornane and its derivatives makes them attractive for incorporation into drug candidates. The well-defined spatial arrangement of substituents can lead to enhanced binding affinity and selectivity for biological targets. For instance, derivatives of norbornane have been explored as rigid mimetics of flexible pharmacophores, leading to the development of potent enzyme inhibitors and receptor ligands.[5] The chiral alcohols and α-substituted ketones derived from 2-acetylnorbornane are valuable intermediates for the synthesis of these more complex bioactive molecules.
Conclusion
2-Acetylnorbornane stands as a powerful and versatile chiral building block for asymmetric synthesis. Its rigid bicyclic structure provides a robust platform for high stereocontrol in a variety of chemical transformations, including diastereoselective alkylations and asymmetric reductions. The protocols outlined in this application note offer a practical guide for the synthesis, resolution, and application of this valuable synthon, empowering researchers in the fields of organic synthesis and drug discovery to construct complex, stereochemically defined molecules with greater precision and efficiency.
Diagram 2: Logical Relationship of 2-Acetylnorbornane Applications
Caption: Applications derived from enantiopure 2-acetylnorbornane.
References
- Chiou, S.-Y., Huang, C.-F., Yeh, S.-J., Chen, I-R., & Lin, G. (2010). Synthesis of enantiomers of exo-2-norbornyl-N-n-butylcarbamate and endo-2-norbornyl-N-n-butylcarbamate for stereoselective inhibition of acetylcholinesterase. Chirality, 22(2), 267-274. [Link]
- Aslam, O. (2012). Development of catalytic aza enolate reactions. University College London.
- Braun, M. (1996). Diastereoselective reactions of enolates. Pure and Applied Chemistry, 68(3), 561-564.
- Welker, M. E., & Woodward, S. (2023). Asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. Beilstein Journal of Organic Chemistry, 19, 644-672.
- Wikipedia contributors. (2023, December 12). Enantioselective reduction of ketones. In Wikipedia, The Free Encyclopedia.
- BenchChem. (2025). Stereochemistry of Bicyclo[2.2.
- Sridevi, B. V. N. K. ASYMMETRIC SYNTHESIS-II.
- Wikipedia contributors. (2023, November 29). Enantioselective reduction of ketones. In Wikipedia, The Free Encyclopedia.
- Xu, Q., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology, 35(9), 1047-1051.
- Soai, K., et al. (1987). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1671-1675.
- Boratyński, Z., & Chrzanowska, M. (2015). 2-Azanorbornane–a versatile chiral aza-Diels–Alder cycloadduct: preparation, applications in stereoselective synthesis and biological activity. Organic & Biomolecular Chemistry, 13(22), 6116-6148.
- Cossy, J., & Belotti, D. (2003). Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. The Journal of Organic Chemistry, 68(22), 8448-8456.
- Fülöp, F., & Pihlaja, K. (2000). Chemistry of Norbornane/ene and Heteronorbornane/ene β-Amino Acids. Advances in Heterocyclic Chemistry, 77, 251-313.
- Aslam, O. (2012). Development of catalytic aza enolate reactions. University College London.
- ResearchGate. (2025).
- Lee, S.-H., et al. (2020). Site- and enantioselective B−H functionalization of carboranes.
- Leroux, F. R., & Schlosser, M. (2002). Diastereoselective Addition of Chiral Ketone Enolates to Benzyne: Asymmetric Synthesis of Biologically Active Benzocyclobutenols.
- BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.
- Taber, D. F., & Sheth, R. B. (2008). Asymmetric Synthesis of a Chiral Building Block for Cyclopentanoids: A Novel Enantioselective Synthesis of Preclavulone A. The Journal of Organic Chemistry, 73(20), 8032-8037.
- ResearchGate. (2025). Chiral Building Blocks in Asymmetric Synthesis.
- Boratyński, Z., & Chrzanowska, M. (2015). 2-Azanorbornane – a versatile chiral aza-Diels–Alder cycloadduct: preparation, applications in stereoselective synthesis and biological activity. Organic & Biomolecular Chemistry, 13(22), 6116-6148.
- Cowden, C. J., & Paterson, I. (1997).
- Doyle, M. P., & Hu, W. (2001). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society, 123(43), 10770-10771.
- Johnson, J. S., & Evans, D. A. (1997). Stereoselective synthesis of functionalized perhydropyrrolo[1,2- b]isoxazoles based on (3 + 2)-annulation of donor-acceptor cyclopropanes and isoxazolines.
- Reddy, G. S., & Trost, B. M. (1998). Diastereodivergent Synthesis of Chiral 4-Fluoropyrrolidines (exo and exo') Based on the Cu(II)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. Journal of the American Chemical Society, 120(8), 1937-1938.
Sources
- 2. Exploiting the ring strain in bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized cyclopentene, dihydrofuran, pyrroline, and pyrrolidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of enantiomers of exo-2-norbornyl-N-n-butylcarbamate and endo-2-norbornyl-N-n-butylcarbamate for stereoselective inhibition of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of a Key Biperiden Intermediate from 5-Acetylnorbornene
Abstract
This document provides a detailed guide for researchers, scientists, and professionals in drug development on the synthesis of Biperiden, a muscarinic antagonist used in the treatment of Parkinson's disease.[1] The focus is on the critical synthetic transformations starting from 5-acetylnorbornene (also known as methyl norbornyl ketone), a key starting material. This guide elucidates the stereoselective requirements of the synthesis, detailing the Mannich reaction to produce an essential propanone intermediate and the subsequent Grignard reaction to yield Biperiden. The protocols provided are grounded in established methodologies, emphasizing experimental causality and validation to ensure reproducibility and high-yield production of the target compound.
Introduction: The Significance of Biperiden and its Synthesis
Biperiden is a well-established anticholinergic agent primarily prescribed for the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its therapeutic action is mediated by its antagonism of muscarinic receptors in the central and peripheral nervous systems.[1] The chemical structure of Biperiden, 1-(bicyclo[2.2.1]hept-5-en-2-yl)-1-phenyl-3-(piperidin-1-yl)propan-1-ol, features a bicyclic norbornene moiety, a phenyl group, and a piperidine ring, presenting a unique stereochemical challenge in its synthesis.[1][3]
The efficacy of Biperiden is critically dependent on the specific stereoisomer, particularly the exo configuration of the substituent on the norbornene ring system.[2][4] Consequently, synthetic routes must be carefully designed to favor the formation of the desired exo isomer of the key intermediates. This application note details a robust synthetic pathway commencing from 5-acetylnorbornene.
The Synthetic Pathway: A Strategic Overview
The synthesis of Biperiden from 5-acetylnorbornene is a multi-step process that hinges on two pivotal reactions: a Mannich reaction followed by a Grignard reaction. The stereochemistry of the starting ketone is paramount, as only the exo isomer of the subsequent intermediate can effectively be converted to Biperiden.[2][4]
The traditional synthesis of the starting material, 5-acetylnorbornene, involves a Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone.[2][5][6] This reaction typically produces a mixture of exo and endo isomers, with the latter often being the major product.[2] Therefore, an additional isomerization step, often base-catalyzed, is required to enrich the desired exo isomer before proceeding with the synthesis.[2]
The overall synthetic workflow is depicted below:
Figure 1: Overall workflow for the synthesis of Biperiden.
Experimental Protocols
Part 1: Synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-piperidino-1-propanone (Propanone Intermediate)
This stage involves a Mannich reaction, a classic organic reaction that forms a β-amino carbonyl compound. Here, exo-5-acetylnorbornene reacts with a formaldehyde source and piperidine in the presence of an acid catalyst.[2][7] The use of an exo-enriched starting material is crucial as it leads to a higher ratio of the desired exo-propanone intermediate.[2][6]
Reaction Scheme:
Figure 2: Mannich reaction for the synthesis of the propanone intermediate.
Protocol:
-
Reagent Preparation: In a suitable reaction vessel equipped with a reflux condenser and a stirrer, combine exo-5-acetylnorbornene (1.0 eq), piperidine hydrochloride (1.1 eq), and paraformaldehyde (1.1 eq).
-
Solvent Addition: Add a suitable solvent, such as a C1-C4 alkanol (e.g., isopropanol or ethanol), to the mixture.[2][7]
-
Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Isolation: Upon completion, cool the mixture and transfer it to an aqueous solution. The pH is adjusted to a maximum of 7, and the solution is extracted with a water-immiscible organic solvent to remove unreacted starting materials.[7] The aqueous layer, containing the desired product as a salt, is then basified to a pH of at least 7.5 and extracted again with a water-immiscible organic solvent.[7]
-
Purification: The combined organic extracts from the second extraction are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the propanone intermediate. The product is an exo/endo mixture, with the ratio being critical for the subsequent step.[2][6]
| Parameter | Value/Condition | Rationale |
| Starting Material | exo-5-acetylnorbornene (>96% exo) | The exo isomer is essential for the formation of Biperiden.[2] |
| Reagents | Piperidine HCl, Paraformaldehyde | Standard reagents for a Mannich reaction.[8] |
| Solvent | C1-C4 Alkanols (e.g., Isopropanol) | Effective solvents for Mannich reactions.[2] |
| Temperature | Reflux | To ensure a sufficient reaction rate. |
| Key Outcome | exo/endo propanone mixture | A high exo to endo ratio (ideally ≥ 2.5:1) is desired.[2][6] |
Part 2: Synthesis of Biperiden via Grignard Reaction
The final step in this synthesis is the addition of a phenyl group to the ketone of the propanone intermediate. This is achieved through a Grignard reaction using a phenylmagnesium reagent, such as phenylmagnesium bromide or diphenylmagnesium.[2][8] This reaction converts the ketone into a tertiary alcohol, yielding Biperiden.
Reaction Scheme:
Figure 3: Grignard reaction to form Biperiden.
Protocol:
-
Grignard Reagent Preparation: Prepare a solution of the phenylmagnesium reagent in an anhydrous ether solvent, such as tetrahydrofuran (THF), diethyl ether, or dioxane, under an inert atmosphere.[2]
-
Reaction Setup: In a separate flask, dissolve the exo/endo mixture of the propanone intermediate, obtained from the previous step, in an anhydrous ether solvent.
-
Addition: Slowly add the solution of the propanone intermediate to the Grignard reagent solution at a controlled temperature, typically between -10°C and 40°C.[2] The molar ratio of the Grignard reagent to the propanone is generally between 0.8:1 and 3:1.[2]
-
Quenching and Work-up: After the reaction is complete, the mixture is carefully quenched with a saturated aqueous solution of ammonium chloride.[8] The product is then extracted into an organic solvent.
-
Isolation and Purification: The organic layer is washed, dried, and concentrated. The resulting crude product is a mixture of Biperiden isomers.[2] The desired Biperiden can be isolated and purified through crystallization, often after conversion to its hydrochloride salt.[9][10]
| Parameter | Value/Condition | Rationale |
| Starting Material | Propanone intermediate (exo/endo mix) | The ketone functionality is the site of the Grignard addition. |
| Grignard Reagent | Diphenylmagnesium or Phenylmagnesium Halide | Provides the phenyl group for the final molecule.[2][9] |
| Solvent | Anhydrous ethers (THF, Diethyl Ether) | Essential for the stability and reactivity of the Grignard reagent.[2] |
| Temperature | -10°C to 40°C | To control the reaction rate and minimize side reactions.[2] |
| Final Product | Biperiden | A tertiary alcohol formed by the addition of the phenyl group. |
Conclusion
The synthesis of Biperiden from 5-acetylnorbornene is a well-defined process that requires careful control of stereochemistry. The protocols outlined in this application note, based on established literature, provide a reliable pathway for the production of this important pharmaceutical agent. The successful execution of the Mannich and Grignard reactions, with particular attention to the isomeric purity of the intermediates, is key to achieving a high yield of the final product.
References
- A process for producing acetylnorbornene, an intermediate in the synthesis of biperiden. (n.d.). Patsnap Eureka.
- A process for producing acetylnorbornene, an intermediate in the synthesis of biperiden. (2008). Google Patents.
- Method of producing biperiden I. (2006). Google Patents.
- The preparation method that biperiden hydrochloride is new. (2016). Google Patents.
- Method for producing biperiden i. (2004). Google Patents.
- Biperiden hydrochloride preparation method. (2016). Google Patents.
- Method for the production of biperiden ii. (2004). Google Patents.
- Process for the preparation of the biperid. (2004). Google Patents.
- Method for producing biperiden i. (2002). Google Patents.
- Biperiden. (n.d.). PubChem.
- Method for the production of biperidin. (2004). Google Patents.
- 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1-phenyl-3-(piperidin-1-yl)propan-1-ol. (n.d.). PharmaCompass.
- The preparation method of biperiden. (2004). PubChem.
Sources
- 1. Biperiden | C21H29NO | CID 2381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US7034158B2 - Method of producing biperiden I - Google Patents [patents.google.com]
- 3. 1-Bicyclo[2.2.1]hept-5-en-2-yl-1-phenyl-3-piperidin-1-yl-propan-1-ol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. EP1392667B1 - Method for the production of biperidin - Google Patents [patents.google.com]
- 5. A process for producing acetylnorbornene, an intermediate in the synthesis of biperiden - Eureka | Patsnap [eureka.patsnap.com]
- 6. EP1389193B1 - Method for producing biperiden i - Google Patents [patents.google.com]
- 7. EP1389188B1 - Method for the production of biperiden ii - Google Patents [patents.google.com]
- 8. CN106187948A - The preparation method that biperiden hydrochloride is new - Google Patents [patents.google.com]
- 9. DK1392667T3 - Process for the preparation of the biperid - Google Patents [patents.google.com]
- 10. The preparation method of biperiden - Patent CN-1525964-A - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Bicyclo[2.2.1]hept-2-ylethanone in Pharmaceutical Synthesis
Introduction: The Strategic Value of the Bicyclo[2.2.1]heptane Scaffold
The bicyclo[2.2.1]heptane, or norbornane, framework is a rigid, strained bicyclic system that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure provides a conformationally restricted scaffold, allowing for the precise spatial orientation of functional groups. This property is invaluable in drug design, as it can enhance binding affinity and selectivity to biological targets by minimizing the entropic penalty upon binding. 1-Bicyclo[2.2.1]hept-2-ylethanone, a ketone derivative of this scaffold, serves as a versatile and crucial intermediate in the synthesis of a range of pharmaceutically relevant molecules. Its carbonyl group and adjacent stereocenters offer multiple avenues for chemical modification, leading to diverse molecular architectures.
This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will detail the synthesis of this key intermediate and present validated protocols for its conversion into advanced precursors for active pharmaceutical ingredients (APIs), with a notable focus on the synthesis of anticholinergic agents and the strategic application of the Baeyer-Villiger oxidation for generating valuable lactone intermediates.
PART 1: Synthesis of the Core Intermediate
The primary route to the bicyclo[2.2.1]heptane skeleton is the Diels-Alder reaction, a powerful [4+2] cycloaddition.[1] For the synthesis of the direct precursor to our target ketone, cyclopentadiene is reacted with methyl vinyl ketone. This reaction initially produces 1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanone, which can then be hydrogenated to the saturated target compound.
A critical aspect of this synthesis is the stereochemistry of the acetyl group at the C2 position. The Diels-Alder reaction kinetically favors the endo isomer due to stabilizing secondary orbital interactions. However, for many pharmaceutical applications, such as the synthesis of Biperiden, the exo isomer is the required starting material.[2][3] The exo isomer is thermodynamically more stable, and thus an isomerization step is often necessary.[2]
Workflow for the Synthesis of exo-1-(Bicyclo[2.2.1]hept-2-yl)ethanone
Caption: Synthetic workflow for exo-1-Bicyclo[2.2.1]hept-2-ylethanone.
Experimental Protocols: Synthesis of the Core Intermediate
Protocol 1.1: Diels-Alder Reaction of Cyclopentadiene and Methyl Vinyl Ketone [4]
-
Objective: To synthesize 1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanone as a mixture of endo and exo isomers.
-
Materials:
-
Dicyclopentadiene
-
Methyl vinyl ketone
-
Toluene (optional, as solvent)
-
Fractional distillation apparatus
-
Round-bottom flask with magnetic stirrer and dropping funnel
-
-
Procedure:
-
Prepare Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to ~170-180 °C using a fractional distillation setup. Collect the cyclopentadiene monomer (b.p. 41-42 °C) in a receiver cooled in an ice bath. Use the monomer immediately.[1]
-
Reaction Setup: In a round-bottom flask, place methyl vinyl ketone (1.0 eq). A solvent such as toluene can be used, or the reaction can be run neat.[4] Cool the flask in an ice bath.
-
Addition: Slowly add the freshly distilled cyclopentadiene (1.0 to 1.5 eq) to the cooled methyl vinyl ketone with stirring over 30-60 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction is typically carried out at a temperature between 20-40 °C.[5]
-
Work-up: Remove any unreacted starting materials and solvent (if used) by distillation under reduced pressure. The resulting crude product is a mixture of endo and exo isomers, typically with the endo isomer predominating (approx. 4:1 endo:exo ratio).[3]
-
Protocol 1.2: Base-Catalyzed endo to exo Isomerization [2][3]
-
Objective: To convert the endo-rich mixture to a thermodynamically more stable exo-rich mixture.
-
Materials:
-
endo/exo mixture of 1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanone
-
Methanol
-
Sodium methoxide (catalytic amount, e.g., 0.1-5% by weight)[2]
-
-
Procedure:
-
Dissolve the endo/exo ketone mixture in methanol.
-
Add a catalytic amount of sodium methoxide.
-
Heat the mixture to reflux (approx. 60-100 °C) for several hours.[2]
-
Monitor the reaction by GC to observe the change in the endo:exo ratio. The equilibrium mixture typically contains about 70% of the exo isomer.[2][3]
-
Once equilibrium is reached, cool the mixture, neutralize the base with a mild acid (e.g., acetic acid), and remove the methanol under reduced pressure.
-
Protocol 1.3: Purification by Fractional Distillation [2]
-
Objective: To isolate the pure exo isomer from the isomerized mixture.
-
Procedure:
-
Set up a fractional distillation apparatus with a vacuum source.
-
Carefully distill the exo-rich mixture under reduced pressure (e.g., 1-20 mbar).
-
The exo isomer, having a slightly different boiling point from the endo isomer, can be collected as a purified fraction. The distillation temperature is typically in the range of 50-80 °C, depending on the pressure.[2]
-
Purity of the collected fractions should be assessed by GC. A purity of >96% exo is often achievable.[4]
-
Protocol 1.4: Catalytic Hydrogenation
-
Objective: To saturate the double bond of the bicycloheptene ring to yield the final target compound.
-
Materials:
-
exo-1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanone
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Ethanol or Ethyl Acetate
-
Hydrogen source (gas cylinder or balloon)
-
Parr hydrogenator or similar apparatus
-
-
Procedure:
-
Dissolve the purified exo-1-(bicyclo[2.2.1]hept-5-en-2-yl)ethanone in a suitable solvent like ethanol.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.
-
Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield exo-1-Bicyclo[2.2.1]hept-2-ylethanone.
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanone | C₉H₁₂O | 136.19 | Precursor with endocyclic double bond. Exists as endo and exo isomers. |
| This compound | C₉H₁₄O | 138.21 | Saturated bicyclic ketone. Key intermediate for further functionalization. |
PART 2: Application in the Synthesis of Biperiden
A significant application of the unsaturated precursor, exo-1-(bicyclo[2.2.1]hept-5-en-2-yl)ethanone, is in the synthesis of Biperiden, an anticholinergic drug used in the treatment of Parkinson's disease.[5][6] The synthesis involves a two-step sequence from the ketone: a Mannich reaction followed by a Grignard reaction.
Synthetic Pathway to Biperiden
Caption: Key steps in the Baeyer-Villiger oxidation mechanism.
Experimental Protocol: Baeyer-Villiger Oxidation
Protocol 3.1: Oxidation of this compound with m-CPBA [6][7]
-
Objective: To synthesize bicyclo[2.2.1]hept-2-yl acetate.
-
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting ketone is consumed.
-
Quenching: Cool the reaction mixture to 0 °C and quench the excess peroxyacid by slowly adding saturated Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2-3x, to remove m-chlorobenzoic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude bicyclo[2.2.1]hept-2-yl acetate can be purified by flash column chromatography on silica gel.
-
Conclusion and Future Outlook
This compound and its unsaturated precursor are demonstrably valuable intermediates in pharmaceutical synthesis. The rigid norbornane scaffold provides a robust platform for the construction of complex molecules with precise stereochemical control. The synthesis of the anticholinergic agent Biperiden highlights a direct application pathway, showcasing the industrial relevance of this building block. Furthermore, fundamental organic transformations like the Baeyer-Villiger oxidation open doors to other classes of intermediates, such as chiral alcohols and lactones, which are themselves staples in the synthesis of natural products and their analogs, including prostaglandins. While direct applications in antiviral or anti-inflammatory drug synthesis are less documented for this specific ketone, the broader family of norbornane derivatives shows significant promise in these areas, suggesting that this compound remains a platform with untapped potential for future drug discovery endeavors.
References
- US Patent 7,030,247 B2, Method for the production of biperiden. [URL: https://patents.google.
- AdiChemistry. Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude. [URL: https://www.adichemistry.
- US Patent 7,034,158 B2, Method of producing biperiden I. [URL: https://patents.google.
- EP Patent 1389193B1, Method for producing biperiden i. [URL: https://patents.google.
- Synthesis and in vitro study of novel borneol derivatives as potent inhibitors of the influenza A virus. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7432839/]
- BenchChem. An In-depth Technical Guide to the Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid via Diels-Alder Reaction. [URL: https://www.benchchem.com/product/B1662158/technical-support/synthesis-of-bicyclo-2-2-1-hept-5-ene-2-carboxylic-acid]
- Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra02148a]
- Wikipedia. Baeyer–Villiger oxidation. [URL: https://en.wikipedia.
- NROChemistry. Baeyer-Villiger oxidation: Mechanism & Examples. [URL: https://www.nrochemistry.
- US Patent 7,501,519 B2, Method for producing biperiden IV. [URL: https://patents.google.
- Synthesis of classical prostaglandins. Advances in Prostaglandin, Thromboxane, and Leukotriene Research. [URL: https://pubmed.ncbi.nlm.nih.gov/3161302/]
- WO Patent 2002/094801 A1, Method for producing biperiden i. [URL: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2002094801]
- EP Patent 1389188B1, Method for the production of biperiden ii. [URL: https://patents.google.
- New chemical agents based on adamantane–monoterpene conjugates against orthopoxvirus infections. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7482006/]
- Synthesis, antimicrobial, antioxidant and insect antifeedant activities of some aryl bicyclo[2.2.1]heptene-2-yl - QScience.com. [URL: https://www.qscience.com/content/journals/10.5339/connect.2014.18]
- Regularities of the heterogeneous catalytic hydrogenation of 5-vinyl-2-norbornene. Russian Chemical Bulletin. [URL: https://www.researchgate.
- New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6474070/]
- US Patent 6,835,839 B2, Method for the production of biperiden II. [URL: https://patents.google.
- EP Patent 1721894A1, Process for the synthesis of prostaglandin derivatives. [URL: https://patents.google.
- Greener Synthesis, Antimicrobial, Antioxidant and Insect Antifeedant Activities of some 2-(9-anthryl) -. Natural Products: An Indian Journal. [URL: https://www.tsijournals.com/articles/greener-synthesis-antimicrobial-antioxidant-and-insect-antifeedant-activities-of-some-29anthryl--3substituted-phenylbicyclo2.html]
- Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7913956/]
- PubChem. 1-Bicyclo(2.2.1)hept-2-ylethanone. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/93873]
- Compounds with 1,7,7-trimethylbicyclo[2.2.1]heptane backbone and their... - ResearchGate. [URL: https://www.researchgate.net/figure/Compounds-with-177-trimethylbicyclo-221-heptane-backbone-and-their-antiviral_fig2_342938883]
- BenchChem. Application Notes and Protocols: Baeyer-Villiger Oxidation of Ketones to Esters using m-CPBA. [URL: https://www.benchchem.
- Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (2001). The Diels-Alder reaction in water. European Journal of Organic Chemistry. [URL: https://www.researchgate.
- BenchChem. Purification techniques for separating endo and exo isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. [URL: https://www.benchchem.com/product/B1662158/technical-support/purification-techniques-for-separating-endo-and-exo-isomers-of-bicyclo-2-2-1-hept-5-ene-2-carboxylic-acid]
- Supplementary Information - The Royal Society of Chemistry. [URL: https://www.rsc.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP1389193B1 - Method for producing biperiden i - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US6835839B2 - Method for the production of biperiden II - Google Patents [patents.google.com]
- 5. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Low yield in 1-Bicyclo[2.2.1]hept-2-ylethanone synthesis troubleshooting
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-bicyclo[2.2.1]hept-2-ylethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most effective strategies for synthesizing this compound?
A1: There are two primary and fundamentally different routes for the synthesis of this saturated bicyclic ketone:
-
Free-Radical Addition: This is often the most reliable and high-yielding method. It involves the free-radical addition of an aldehyde, typically acetaldehyde, across the double bond of norbornene.[1] The reaction is initiated by a radical initiator like 2,2′-azobisisobutyronitrile (AIBN) and proceeds via an acyl radical intermediate. This method is advantageous as it avoids carbocationic intermediates, thus preventing skeletal rearrangements that are common in bicyclic systems.[1]
-
Lewis Acid-Catalyzed Acylation: This approach is analogous to the Friedel-Crafts acylation but is performed on a saturated or unsaturated bicyclic system rather than an aromatic ring.[2][3] It typically involves reacting norbornane or norbornene with an acylating agent like acetyl chloride in the presence of a strong Lewis acid such as aluminum trichloride (AlCl₃).[4] This method, particularly the Nenitzescu reductive acylation of a saturated hydrocarbon, is often plagued by low yields and a complex mixture of rearranged products.[4]
Q2: Why is the direct Lewis acid-catalyzed acylation of norbornane or norbornene so prone to low yields and side products?
A2: The core issue lies in the formation of highly unstable carbocation intermediates. Unlike the resonance-stabilized acylium ion in traditional Friedel-Crafts acylation of aromatics, the attack on a non-aromatic system generates a secondary carbocation on the bicyclic frame.[2][5] The Bicyclo[2.2.1]heptane system is notoriously susceptible to Wagner-Meerwein rearrangements, where the carbocation will rapidly rearrange to form more stable cationic intermediates. This leads to a mixture of isomers and significantly reduces the yield of the desired product.
Q3: What is the expected stereochemical outcome for the synthesis?
A3: For the free-radical addition route, the reaction typically shows a high degree of stereoselectivity, yielding the exo isomer as the major product. The radical addition to the norbornene double bond preferentially occurs from the less sterically hindered exo face. The procedure described by G. I. Nikishin et al. reports the formation of exo-1-bicyclo[2.2.1]hept-2-ylethanone in 80% yield.[1] The stereochemical outcome of the Lewis acid-catalyzed route is much harder to predict and control due to the aforementioned rearrangements.
Troubleshooting Guides
Guide 1: Low Yield in Free-Radical Addition of Acetaldehyde to Norbornene
This is the recommended synthetic route. However, low yields can still occur if reaction parameters are not carefully controlled.
| Symptom | Possible Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Conversion of Starting Materials | 1. Ineffective Radical Initiator: AIBN or other initiators can decompose over time. 2. Low Reaction Temperature: The rate of radical initiation is temperature-dependent. 3. Presence of Radical Scavengers: Oxygen in the reaction vessel is a potent radical scavenger and will inhibit the chain reaction. | 1. Use a fresh, recrystallized batch of AIBN. 2. The reaction is typically run at ~80 °C to ensure an appropriate rate of decomposition for AIBN.[1] Confirm your reaction temperature is stable. 3. Ensure the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) and that all reagents and solvents are thoroughly degassed. The reaction is often run in a sealed autoclave to maintain pressure and an oxygen-free environment.[1] |
| Formation of Polymeric Byproducts | 1. Norbornene Polymerization: Norbornene can undergo radical polymerization, competing with the desired addition reaction. 2. Excessive Initiator Concentration: Too many radical chains initiated at once can lead to termination and polymerization side reactions. | 1. Use freshly distilled norbornene. Consider adding a small amount of a radical inhibitor (e.g., hydroquinone) if polymerization is severe, though this may impact your desired reaction rate. 2. Maintain a low, steady concentration of radicals. The reported successful procedure uses approximately 2 mol% of AIBN relative to norbornene.[1] |
| Formation of Side Products (e.g., Alcohols) | Decarbonylation of Acyl Radical: The intermediate acyl radical (CH₃CO•) can lose carbon monoxide to form a methyl radical (CH₃•). This methyl radical can then lead to other side products. | This side reaction is generally minimized under the conditions reported.[1] Ensure the reaction temperature does not significantly exceed the recommended 80 °C, as higher temperatures can favor decarbonylation. |
Troubleshooting Workflow: Radical Addition
Caption: Potential reaction pathway for Lewis acid-catalyzed acylation, highlighting the problematic rearrangement step.
Experimental Protocols
Protocol 1: High-Yield Synthesis of exo-1-Bicyclo[2.2.1]hept-2-ylethanone via Radical Addition
This protocol is adapted from the procedure reported by Nikishin et al., which achieves an 80% yield. [1] Materials:
-
Norbornene (freshly distilled): 47.0 g (0.5 mol)
-
Acetaldehyde (distilled): 132 g (3.0 mol)
-
2,2′-Azobisisobutyronitrile (AIBN): 1.64 g (0.01 mol)
-
Stainless steel autoclave or suitable high-pressure reaction vessel
Procedure:
-
In a glass liner, dissolve the freshly distilled norbornene and AIBN in the distilled acetaldehyde.
-
Place the glass liner into the autoclave. Seal the vessel securely.
-
Purge the autoclave with an inert gas (e.g., Argon) to remove all oxygen.
-
Heat the mixture to 80 °C with stirring.
-
Maintain the reaction at 80 °C for 40 hours.
-
After cooling the reactor to room temperature, carefully vent any excess pressure.
-
Remove the reaction mixture. Most of the unreacted acetaldehyde can be removed by distillation at atmospheric pressure (B.P. 20 °C).
-
The remaining residue should be purified by vacuum distillation to yield the final product, exo-1-Bicyclo[2.2.1]hept-2-ylethanone.
Protocol 2: Purification of Bicyclic Ketones
Purification is critical to obtaining a high-purity final product.
Method A: Vacuum Distillation
-
Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Transfer the crude product to the distillation flask.
-
Slowly apply vacuum and begin heating the flask gently with a heating mantle.
-
Collect the fraction corresponding to the boiling point of this compound. The exact boiling point will depend on the pressure.
Method B: Column Chromatography If distillation does not remove all impurities, column chromatography can be employed.
-
Stationary Phase: Silica gel (standard grade).
-
Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate), is typically effective.
-
Load the crude product onto the column and elute with the chosen solvent system, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
References
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- Wikipedia. (2023). Friedel–Crafts reaction.
- Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction.
- StudySmarter. (2023, October 21). Friedel Crafts Acylation: Mechanism & Conditions.
- Figadère, B., & Franck, X. (n.d.). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 26: Ketones. Retrieved from a resource describing the free-radical addition of acetaldehyde to norbornene.
Sources
Technical Support Center: Diels-Alder Synthesis of 2-Acetylnorbornane
Welcome to the technical support center for the Diels-Alder synthesis of 2-acetylnorbornane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this classic cycloaddition. Here, we provide in-depth, experience-driven insights and troubleshooting strategies to help you optimize your reaction outcomes.
Introduction: The Synthetic Challenge
The Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone is a cornerstone of organic synthesis, providing a direct route to the bicyclic framework of 2-acetylnorbornane.[1][2] While seemingly straightforward, this reaction is often plagued by a series of competing pathways that can significantly impact the yield and purity of the desired product. This guide will dissect these side reactions and offer practical, evidence-based solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis and purification of 2-acetylnorbornane.
Question: My yield of 2-acetylnorbornane is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in this Diels-Alder reaction can typically be attributed to three primary factors: diene polymerization, the presence of water in the reaction mixture, and the reversibility of the reaction at elevated temperatures.
-
Dicyclopentadiene Formation: Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene, an unreactive diene in this context.[3][4] To ensure a sufficient concentration of the monomeric diene, it is crucial to "crack" the dicyclopentadiene by heating it and distilling the lower-boiling cyclopentadiene monomer immediately before use.[3]
-
Polymerization of Methyl Vinyl Ketone: Methyl vinyl ketone is susceptible to polymerization, especially in the presence of impurities or at elevated temperatures. Using a freshly distilled dienophile and keeping the reaction temperature as low as feasible can mitigate this side reaction.
-
Retro-Diels-Alder Reaction: The Diels-Alder reaction is reversible, and at higher temperatures, the equilibrium can shift back towards the starting materials.[5][6] This is particularly relevant during prolonged reaction times or distillative purification. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate and to use purification methods that do not require excessive heat.
Question: My product is a mixture of endo and exo isomers. How can I control the stereoselectivity to favor the endo product?
Answer:
The formation of both endo and exo diastereomers is a common feature of the Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone.[7] The endo product is generally the kinetically favored product due to secondary orbital interactions between the developing pi system of the diene and the carbonyl group of the dienophile. However, the exo product is often the thermodynamically more stable isomer.
Several factors influence the endo/exo ratio:
-
Temperature: Lower reaction temperatures favor the kinetic endo product. Running the reaction at or below room temperature can significantly improve the endo/exo ratio. Conversely, higher temperatures can lead to equilibration towards the more stable exo isomer via a retro-Diels-Alder/Diels-Alder sequence.[5][8]
-
Solvent: The choice of solvent can influence the stereoselectivity.[9] Polar solvents can stabilize the more polar transition state leading to the endo product. Studies have shown that hydrogen bond-donating solvents can particularly enhance endo selectivity.[9]
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), can dramatically increase both the rate and the endo-selectivity of the reaction.[10][11] The Lewis acid coordinates to the carbonyl oxygen of the methyl vinyl ketone, lowering the energy of its LUMO and enhancing the secondary orbital interactions that favor the endo transition state.[12]
Experimental Protocol: Lewis Acid Catalyzed Synthesis for High Endo Selectivity
-
Preparation: Cool a solution of methyl vinyl ketone in a suitable anhydrous solvent (e.g., dichloromethane) to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Slowly add a solution of a Lewis acid (e.g., AlCl₃) in the same solvent to the methyl vinyl ketone solution. Stir for 15-20 minutes.
-
Diene Addition: Add freshly cracked cyclopentadiene dropwise to the reaction mixture.
-
Reaction: Allow the reaction to proceed at -78 °C for the recommended time, monitoring by TLC.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Question: I am having difficulty purifying my 2-acetylnorbornane. What are the common impurities and the best purification methods?
Answer:
The primary impurities in the crude product are typically unreacted dicyclopentadiene, polymerized methyl vinyl ketone, and the undesired exo isomer.
-
Distillation: Fractional distillation can be effective for separating 2-acetylnorbornane from higher-boiling impurities like dicyclopentadiene and polymers. However, care must be taken to avoid high temperatures that could induce a retro-Diels-Alder reaction.[5] Vacuum distillation is highly recommended to lower the boiling points.
-
Column Chromatography: For separating the endo and exo isomers, column chromatography on silica gel is the most effective method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, will typically allow for the separation of the two diastereomers. The less polar exo isomer will usually elute first.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Diels-Alder reaction for the synthesis of 2-acetylnorbornane?
The reaction is a concerted, pericyclic [4+2] cycloaddition.[13] The four pi electrons of the conjugated diene (cyclopentadiene) react with the two pi electrons of the dienophile (methyl vinyl ketone) in a single step through a cyclic transition state to form the six-membered ring of the norbornane system.
Q2: Why is cyclopentadiene so reactive as a diene?
Cyclopentadiene is highly reactive in Diels-Alder reactions because its cyclic structure locks the diene in the s-cis conformation, which is the required geometry for the reaction to occur.[4] Acyclic dienes must overcome an energy barrier to adopt this conformation.
Q3: Can other dienophiles be used with cyclopentadiene?
Yes, cyclopentadiene is a versatile diene that reacts with a wide variety of dienophiles. The reactivity of the dienophile is generally increased by the presence of electron-withdrawing groups conjugated to the double bond.[14]
Q4: What is a retro-Diels-Alder reaction and when does it occur?
The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction, where the cyclohexene adduct fragments back into the diene and dienophile.[5][6] This process is favored at higher temperatures due to the positive entropy change associated with forming two molecules from one.[3]
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the key transformations.
Diagram 1: Main Reaction and Stereoisomer Formation
Caption: Main reaction pathway and isomer formation.
Diagram 2: Common Side Reactions
Caption: Common side reactions of the starting materials.
Quantitative Data Summary
| Condition | Endo:Exo Ratio (Typical) | Reference |
| Thermal (uncatalyzed, room temp) | ~3:1 - 4:1 | [8] |
| Thermal (uncatalyzed, elevated temp) | Approaching 1:1 | [8] |
| Lewis Acid Catalyzed (e.g., AlCl₃, low temp) | >10:1 | [11] |
References
- ChemTube3D. Diels-Alder - endo vs exo Methyl vinyl ketone.
- Journal of the Chemical Society, Perkin Transactions 2. Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles.
- ResearchGate. Diels-Alder reaction of cyclopentadiene (CP) and methyl vinyl ketone (MVK)....
- PubMed. Kinetics study and theoretical modeling of the Diels-Alder reactions of cyclopentadiene and cyclohexadiene with methyl vinyl ketone. The effects of a novel organotungsten catalyst.
- ACS Publications. Kinetics Study and Theoretical Modeling of the Diels-Alder Reactions of Cyclopentadiene and Cyclohexadiene with Methyl Vinyl Ketone. The Effects of a Novel Organotungsten Catalyst.
- ResearchGate. a) The prototypical Diels-Alder reaction of the dienophile methyl vinyl ketone....
- Sciforum. Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube.
- ACS Publications. Ab initio study of Diels-Alder reactions of cyclopentadiene with ethylene, isoprene, cyclopentadiene, acrylonitrile, and methyl vinyl ketone.
- Michigan State University Chemistry. The Diels-Alder Reaction.
- PubMed Central. The simplest Diels–Alder reactions are not endo-selective.
- Wikipedia. Diels–Alder reaction.
- ACS Publications. Polymerization by the Diels-Alder Reaction1,2.
- MDPI. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory.
- ACS Publications. Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles.
- PubMed Central. Click Chemistry with Cyclopentadiene.
- Wikipedia. Retro-Diels–Alder reaction.
- Master Organic Chemistry. The Retro Diels-Alder Reaction.
- PubMed Central. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate.
- ACS Publications. Shining Light on Cyclopentadienone−Norbornadiene Diels−Alder Adducts to Enable Photoinduced Click Chemistry with Cyclopentadiene.
- YouTube. Diels Alder Reaction Experiment Part 2, Reflux and Isolation.
- PubMed Central. Self-assembly using a retro Diels-Alder reaction.
- Organic Reactions. The Retro–Diels–Alder Reaction. Part I. C–C Dienophiles.
- YouTube. Retro Diels Alder Reaction/ With Examples.
- ResearchGate. 2‐Azanorbornane — A Versatile Chiral aza‐Diels—Alder Cycloadduct: Preparation, Applications in Stereoselective Synthesis and Biological Activity.
- National Institutes of Health. Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst.
- Master Organic Chemistry. The Diels-Alder Reaction.
- Google Patents. Method for purifying norbornene by distillation.
- University of California, Irvine. Diels–Alder Reaction (Part 2).
- ResearchGate. Diels‐Alder reaction of 2‐pyrone with alkyne or alkene.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Reactivity [www2.chemistry.msu.edu]
- 4. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. sciforum.net [sciforum.net]
- 9. Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Exo/Endo Selectivity in Norbornene Acylation
Welcome to the technical support center dedicated to the nuanced challenge of controlling stereoselectivity in the acylation of norbornene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this fundamental yet intricate reaction. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and mechanistic insights to empower you to optimize your experimental outcomes.
Introduction: The Stereochemical Challenge of Norbornene Acylation
The acylation of norbornene, a strained bicyclic alkene, is a powerful method for synthesizing valuable intermediates. However, the rigid, bridged structure of norbornene presents a significant stereochemical hurdle: the formation of two diastereomeric products, exo and endo. The ratio of these isomers is highly dependent on the reaction conditions, and controlling this selectivity is often critical for the desired application. This guide will provide the expertise and practical insights needed to master this reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during norbornene acylation in a practical question-and-answer format.
Q1: My norbornene acylation is resulting in a mixture of exo and endo products. How can I favor the formation of the exo isomer?
This is the most common challenge. The formation of the exo isomer is generally favored in electrophilic additions to norbornene. This preference is primarily due to steric hindrance; the endo face is shielded by the C7 methylene bridge, making the exo face more accessible to the incoming electrophile.
Troubleshooting Steps to Enhance Exo Selectivity:
-
Choice of Lewis Acid: While strong Lewis acids like AlCl₃ are effective for activating the acylating agent, they can sometimes lead to side reactions. Consider using milder or bulkier Lewis acids which can enhance steric differentiation between the two faces of the norbornene double bond.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by reducing the kinetic energy of the reactants and amplifying the energetic difference between the exo and endo transition states.
-
Solvent Selection: The polarity of the solvent can influence the transition state geometry. Non-polar solvents like dichloromethane or carbon disulfide are commonly used. Experimenting with different solvents may reveal an optimal medium for exo selectivity.
Q2: I am observing unexpected rearranged products in my reaction mixture. What is causing this and how can I prevent it?
While the acylium ion itself is resonance-stabilized and does not typically rearrange, the carbocation intermediate formed upon its addition to the norbornene double bond can be susceptible to skeletal rearrangements. This is a classic issue in norbornene chemistry, often manifesting as a Wagner-Meerwein rearrangement.[1][2][3][4][5]
Common Causes and Solutions:
-
Highly Acidic Conditions: Strong Lewis acids and protic acid impurities can promote carbocation formation and subsequent rearrangement.
-
Solution: Use the minimum effective amount of a milder Lewis acid. Ensure all reagents and glassware are scrupulously dry to prevent the formation of protic acids.
-
-
Unstable Carbocation Intermediate: The stability of the initial carbocation intermediate plays a key role.
-
Solution: Consider using a less reactive acylating agent or running the reaction at a lower temperature to favor the kinetic product of direct addition over rearranged products.
-
Q3: My reaction is producing a significant amount of polymer instead of the desired acylated norbornene. How can I minimize this side reaction?
Norbornene is known to undergo polymerization under cationic conditions, which can be initiated by Lewis acids.[6][7] This can be a significant competing pathway in Friedel-Crafts acylation.
Troubleshooting Polymerization:
-
Control of Stoichiometry: An excess of norbornene can favor polymerization. Use a slight excess of the acylating agent or add the norbornene slowly to a solution of the pre-formed acylium ion complex.
-
Temperature Control: Polymerization is often favored at higher temperatures. Maintaining a low reaction temperature is crucial.
-
Catalyst Choice: Highly active Lewis acids are more likely to initiate polymerization. Experiment with milder Lewis acids or shorter reaction times.
Q4: How can I confirm the stereochemistry of my acylated norbornene products?
The most definitive method for distinguishing between exo and endo isomers is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR.[8][9][10]
Key NMR Spectroscopic Features:
-
¹H NMR: The chemical shifts of the protons on the norbornane skeleton are highly sensitive to the exo or endo orientation of the acyl group. Protons on the endo face often experience different shielding effects compared to their exo counterparts. 2D NMR techniques like NOESY can be used to identify through-space correlations that reveal the stereochemistry.
-
¹³C NMR: The chemical shifts of the carbon atoms in the bicyclic system also differ between the exo and endo isomers.[8][11]
Mechanistic Insights: Understanding the Basis of Selectivity
The stereochemical outcome of norbornene acylation is dictated by the transition state of the electrophilic attack of the acylium ion on the double bond.
Figure 1: Mechanistic pathway of norbornene acylation.
The preference for exo attack is a classic example of steric control in a rigid bicyclic system. The methylene bridge at the C7 position of norbornene sterically hinders the endo face, making the exo face more accessible to the bulky acylium ion electrophile. This results in a lower energy transition state for the exo attack, leading to the exo product as the major isomer under kinetic control.
Quantitative Data on Selectivity
While extensive data on the direct Friedel-Crafts acylation of norbornene is not widely compiled, the principles can be inferred from related reactions. The following table summarizes expected trends based on established principles of electrophilic additions and related catalytic processes.
| Catalyst System | Acylating Agent | Temperature (°C) | Expected Major Isomer | Rationale |
| AlCl₃ | Acetyl Chloride | 0 to 25 | Exo | Standard Friedel-Crafts conditions; steric hindrance directs exo attack. |
| SnCl₄ | Acetic Anhydride | -20 to 0 | Exo | Milder Lewis acid, but steric factors still dominate. |
| BF₃·OEt₂ | Acetyl Chloride | 0 to 25 | Exo | Common Lewis acid, exo attack is sterically preferred. |
| Pd-based catalyst | Aroyl Chlorides | 80 | cis, exo | Palladium-catalyzed carbochlorocarbonylation shows high stereoselectivity.[12] |
| Pd-based catalyst | Aroyl Chlorides | 100 | trans, endo | Temperature-dependent stereodivergence observed in some catalytic systems.[12] |
Experimental Protocols
Protocol 1: General Procedure for Exo-Selective Friedel-Crafts Acylation of Norbornene
This protocol provides a general framework for achieving exo-selective acylation. Optimization of specific parameters may be required for different acylating agents.
-
Preparation:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. Dichloromethane (DCM) or carbon disulfide are common choices.
-
-
Reaction Setup:
-
To a stirred solution of the Lewis acid (e.g., AlCl₃, 1.1 equivalents) in the chosen anhydrous solvent at 0 °C, add the acylating agent (e.g., acetyl chloride, 1.0 equivalent) dropwise.
-
Allow the mixture to stir for 15-30 minutes to pre-form the acylium ion complex.
-
-
Addition of Norbornene:
-
Dissolve norbornene (1.2 equivalents) in the anhydrous solvent.
-
Add the norbornene solution dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and water.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica gel or by distillation.
-
Determine the exo/endo ratio by ¹H NMR spectroscopy.
-
Figure 2: Experimental workflow for exo-selective norbornene acylation.
Protocol 2: Isomerization of Endo-Acylnorbornane to Exo-Acylnorbornane
If your synthesis results in an undesired amount of the endo isomer, it is often possible to isomerize it to the more thermodynamically stable exo isomer. This is typically performed on the corresponding ester derivative.
-
Esterification (if starting with a carboxylic acid):
-
Convert the endo-rich acylnorbornane carboxylic acid to its methyl or ethyl ester using standard methods (e.g., Fischer esterification).
-
-
Isomerization:
-
Dissolve the endo-rich ester in an anhydrous solvent such as tetrahydrofuran (THF) or methanol.
-
Add a strong base, such as sodium methoxide or sodium tert-butoxide (catalytic to stoichiometric amounts can be effective).
-
Stir the reaction at room temperature or with gentle heating, monitoring the endo to exo conversion by GC-MS or ¹H NMR.
-
-
Work-up:
-
Once equilibrium is reached (favoring the exo isomer), neutralize the reaction with a mild acid (e.g., ammonium chloride solution).
-
Extract the product into an organic solvent, wash, dry, and concentrate.
-
-
Hydrolysis (if desired):
-
The resulting exo-rich ester can be hydrolyzed back to the carboxylic acid if needed.
-
References
- Bypassing the lack of reactivity of endo-substituted norbornenes with the catalytic rectific
- Wagner–Meerwein rearrangement. Wikipedia.
- Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. [No Source URL Provided]
- Wagner–Meerwein rearrangements. [No Source URL Provided]
- Friedel–Crafts Acyl
- The polymerization mechanisms of norbornene.
- Endo/Exo Reactivity Ratios in Living Vinyl Addition Polymerization of Substituted Norbornenes.
- Wagner-Meerwein Rearrangement. Scribd.
- The Story of the Wagner-Meerwein Rearrangement.
- Calculated 1 H and 13 C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. (a) Linear correlation plots and the relative errors between the calculated 1 H chemical shifts of two potential structures and the experimental 1 H NMR data of 2. (b)
- Controlling endo/exo selectivity in the synthesis of norbornene carboxylic acid. Benchchem.
- Wagner-Meerwein Rearrangement. J&K Scientific LLC.
- Friedel–Crafts reaction. Wikipedia.
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [No Source URL Provided]
- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acyl
- The Divergent Reactivity of Acid Chlorides Under Transition Metal C
- Living ring opening metathesis polymerization of mesogenic norbornene deriv
- 5 Combination of 1H and 13C NMR Spectroscopy. [No Source URL Provided]
- Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]. MDPI.
- Bicyclo[2.2.1]heptane-1,2-diol | 28676-79-1. Benchchem.
- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Arom
- EAS Reactions (3)
- Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes.
- Friedel-Crafts acyl
- Friedel-Crafts acyl
- Cationic Polymerization of Norbornene Derivatives in the Presence of Boranes.
- Friedel-Crafts Acyl
- Oxanorbornenes: promising new single addition monomers for the metathesis polymeriz
- Friedel Crafts Acylation And Alkyl
- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
- Endo/Exo Reactivity Ratios in Living Vinyl Addition Polymerization of Substituted Norbornenes. Princeton University.
- Stereoselective Synthesis of Highly Functionalized Bicyclo[2.1.0]pentanes by Sequential [2 + 1] and [2 + 2] Cycloadditions.
- (E)-Selective Friedel–Crafts acylation of alkynes to β-chlorovinyl ketones: defying isomerizations in batch reactions by flow chemistry approaches. RSC Publishing.
- Chiral Lewis bases C, D and E used in this study.
- N-Heterocyclic Carbene- and Organic Photoredox-Catalysed meta-Selective Acylation of Electron-Rich Arenes. [No Source URL Provided]
- Basic 1H- and 13C-NMR Spectroscopy. [No Source URL Provided]
- differences & similarities of 1H & 13C NMR spectroscopy. YouTube.
- Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verific
- Lewis Acid Catalyzed Formal Intramolecular [3 + 3] Cross-Cycloaddition of Cyclopropane 1,1-Diesters for Construction of Benzobicyclo[2.2.2]octane Skeletons. PubMed.
- Bicyclo[2.2.1]hept-2-ene. Sigma-Aldrich.
- Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current. Organic Chemistry Frontiers (RSC Publishing).
Sources
- 1. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 2. Wagner–Meerwein rearrangements [mail.almerja.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. youtube.com [youtube.com]
- 11. Calculated 1H and 13C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. (a) Linear correlation plots and the relative errors between the calculated 1H chemical shifts of two potential structures and the experimental 1H NMR data of 2. (b) Linear correlation plots and the relative errors between the calculated 13C chemical shifts of two potential structures and the experimental 13C NMR data of 2 [cjnmcpu.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Bicyclo[2.2.1]hept-2-ylethanone Isomers
Welcome to the technical support guide for navigating the complex purification of 1-Bicyclo[2.2.1]hept-2-ylethanone isomers. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in separating the closely related exo and endo diastereomers of this bicyclic ketone. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: Why are the exo and endo isomers of this compound so difficult to separate?
The primary challenge lies in the subtle structural differences between the exo and endo diastereomers. Both isomers share the same rigid bicyclo[2.2.1]heptane (norbornane) core and molecular weight.[1] The only difference is the spatial orientation of the acetyl group at the C-2 position.
-
Endo isomer: The acetyl group is oriented towards the C-7 methylene bridge.
-
Exo isomer: The acetyl group is oriented away from the C-7 methylene bridge.
This slight variation results in very similar physical properties, such as boiling points and polarity, making separation by standard techniques like distillation or basic column chromatography inefficient. Because they are diastereomers, they have different physical properties and can be separated, but doing so requires highly selective methods.[2]
Caption: Steric difference between endo and exo isomers.
Q2: My reaction is producing a complex mixture of byproducts. What could be happening?
The bicyclo[2.2.1]heptane skeleton is known for its susceptibility to carbocation-driven rearrangements, particularly under acidic or certain thermal conditions.[3][4] The most common side reaction is the Wagner-Meerwein rearrangement , a 1,2-alkyl shift that occurs to relieve ring strain and form a more stable carbocation intermediate.[5][6][7]
If your reaction conditions (e.g., using Lewis acids, strong protic acids, or high temperatures) can generate a carbocation at the C-2 position, you may be forming skeletal isomers that are significantly more difficult to separate from your desired product.
Signs of Rearrangement:
-
Unexpected peaks in GC-MS or NMR analysis showing a different carbon skeleton.
-
Generation of acidic byproducts (e.g., HCl) during the reaction, which can catalyze further rearrangements.[3]
To mitigate this, ensure your reaction and work-up conditions are as neutral and mild as possible. If an acid is necessary, consider using a milder or non-nucleophilic option and maintain the lowest effective temperature.[3]
Troubleshooting Guide: Chromatographic Purification
This section addresses specific problems encountered during the purification of this compound isomers using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Q3: My GC/HPLC analysis shows co-eluting or poorly resolved peaks for the exo and endo isomers. How can I improve the separation?
Co-elution is the most common hurdle and indicates that the current chromatographic conditions lack sufficient selectivity to differentiate between the two isomers.[8][9] A systematic approach to method development is required.
Caption: Systematic workflow for troubleshooting isomer co-elution.
For High-Performance Liquid Chromatography (HPLC):
The key is to exploit subtle differences in how the isomers interact with the stationary and mobile phases. Diastereomers can often be separated on standard achiral columns, but achieving baseline resolution may require careful optimization or the use of a chiral stationary phase (CSP).[10][11][12]
1. Mobile Phase Optimization (Normal Phase): This is the most straightforward parameter to adjust.[8] For normal phase chromatography on silica gel, the mobile phase is typically a non-polar solvent (e.g., hexane) with a polar modifier (e.g., ethyl acetate or isopropanol).
-
The Causality: The endo isomer, with its acetyl group tucked under the bicyclic ring, often has slightly less steric hindrance for interaction with the silica surface compared to the more exposed exo isomer. This can lead to small differences in retention.
-
Actionable Advice: Start with a very non-polar mobile phase (e.g., 99:1 Hexane:Ethyl Acetate) and gradually increase the polarity. Small, systematic changes can have a significant impact on selectivity.[13]
2. Stationary Phase Selection: If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step.[8]
-
The Causality: Different stationary phases offer unique interaction mechanisms. A standard silica or C18 column may not be selective enough.
-
Actionable Advice:
-
Phenyl-Hexyl Phase: This phase can provide alternative selectivity through π-π interactions with the carbonyl group, potentially differentiating the isomers better than a standard silica column.[8]
-
Chiral Stationary Phases (CSPs): Although you are separating diastereomers, not enantiomers, a CSP can provide the high degree of stereochemical recognition needed for separation.[14][15] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are excellent starting points due to their broad applicability.[15][16]
-
| Parameter | Starting Point | Optimization Strategy | Rationale |
| Column | Silica Gel (5 µm, 4.6x250 mm) | Switch to Phenyl-Hexyl or Chiral Stationary Phase (e.g., Cellulose-based). | Enhance selectivity through different interaction mechanisms (π-π, steric exclusion).[8][17] |
| Mobile Phase | 98:2 Hexane / Isopropanol | Systematically vary solvent ratio (e.g., 99:1 to 95:5). Test different modifiers (e.g., Ethanol, Ethyl Acetate). | Fine-tune polarity to maximize differences in isomer-stationary phase interaction.[13] |
| Flow Rate | 1.0 mL/min | Decrease to 0.5-0.8 mL/min. | Increase residence time on the column, allowing for more interaction and better resolution. |
| Temperature | Ambient | Decrease temperature (e.g., to 10-15°C). | Lowering temperature can enhance enantioselective/diastereoselective interactions on CSPs.[10] |
For Gas Chromatography (GC):
GC separates based on boiling point and interaction with the stationary phase. Since the boiling points are very similar, column choice is critical.
1. Temperature Program Optimization: A slow, methodical temperature ramp is essential for resolving closely eluting compounds.[8]
-
The Causality: A rapid temperature increase will cause both isomers to travel through the column too quickly, without sufficient time to interact differentially with the stationary phase.
-
Actionable Advice: Start with a low initial oven temperature and use a very slow ramp rate (e.g., 1-2°C/min). This maximizes the time the isomers spend partitioning between the carrier gas and the stationary phase.[18][19]
2. Stationary Phase Selection: Standard non-polar phases (like 5% phenyl-methylpolysiloxane) may not be sufficient.
-
The Causality: A stationary phase with a different polarity can alter the elution order and improve separation.[20]
-
Actionable Advice:
-
WAX (Polyethylene Glycol) Columns: These are highly polar columns that interact strongly with the ketone's carbonyl group via hydrogen bonding and dipole-dipole interactions. This strong, specific interaction can often resolve the isomers.[8]
-
Chiral GC Columns: Columns containing cyclodextrin derivatives (e.g., Rt-βDEX) are specifically designed for separating stereoisomers and are highly effective for this application.[18]
-
| Parameter | Starting Point | Optimization Strategy | Rationale |
| Column | DB-5 or equivalent (30m x 0.25mm) | Switch to a polar WAX column or a Chiral (Cyclodextrin-based) column. | Change the selectivity mechanism from dispersion forces to stronger dipole-dipole or inclusion complexation interactions.[8][18] |
| Oven Program | 60°C to 240°C at 10°C/min | Decrease initial temp to 40-50°C. Use a slow ramp (1-2°C/min).[18][19] | Increase compound residence time in the column to improve resolution. |
| Carrier Gas | Helium, 1.2 mL/min | Optimize flow rate for the new column according to the manufacturer's recommendation. | Ensure optimal column efficiency (plate number). |
| Injector Temp | 250°C | Lower to 200-220°C if thermal degradation is suspected. | Minimize on-column degradation or rearrangement.[21] |
Q4: I am observing peak tailing and my recovery from preparative chromatography is low. What are the potential causes?
Peak tailing and low recovery can stem from chemical instability or non-ideal chromatographic conditions.
1. Thermal or pH-Induced Degradation:
-
The Causality: As mentioned, the norbornane skeleton can be unstable.[3] High temperatures in a GC injector or the presence of acidic/basic sites on a chromatography column can cause degradation or rearrangement, leading to broad peaks and loss of material.[22] Organic compounds can also be unstable at high temperatures.[21]
-
Self-Validating Protocol:
-
Analyze the Crude Mixture: Inject your unpurified reaction mixture into the GC/HPLC. Note the ratio of exo to endo isomers.
-
Collect Fractions: Perform your preparative chromatography and collect the fractions corresponding to your product.
-
Re-analyze Fractions: Immediately re-inject the collected fractions into the same analytical system.
-
Compare: If the chromatogram of the purified fraction shows new impurity peaks or a change in the isomer ratio, degradation is occurring on the column.
-
2. Column Overloading (Preparative Chromatography):
-
The Causality: Injecting too much sample onto a preparative column will exceed its capacity, leading to broad, asymmetrical peaks and poor separation.[23]
-
Actionable Advice: Determine the column's loading capacity by performing a loading study. Start with a small injection and incrementally increase the mass injected until you see a degradation in peak shape and resolution. For preparative work, a good rule of thumb is to load no more than 1-2% of the column's stationary phase mass.
Detailed Experimental Protocol: Preparative HPLC Separation
This protocol provides a robust starting point for separating gram-scale quantities of this compound isomers.
Objective: To achieve baseline separation of exo and endo isomers for isolation.
Materials:
-
Preparative HPLC system with UV detector (210 nm)
-
Chiral Stationary Phase Column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 20 x 250 mm, 10 µm)
-
Crude mixture of this compound isomers
-
HPLC-grade Hexane
-
HPLC-grade Isopropanol (IPA)
Methodology:
-
System Preparation:
-
Install the preparative chiral column.
-
Flush the entire system with 100% Isopropanol for 20 minutes to clean the lines and column.
-
Equilibrate the column with the starting mobile phase (99:1 Hexane:IPA) at a flow rate of 10 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the crude isomer mixture in the mobile phase to a concentration of approximately 10-20 mg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
-
Analytical Test Injection:
-
Perform a small analytical injection (e.g., 100 µL) to determine the retention times of the isomers under the current conditions.
-
Confirm that you are getting partial or full separation. If not, adjust the mobile phase (e.g., to 98:2 or 99.5:0.5 Hexane:IPA) and re-equilibrate.
-
-
Preparative Run:
-
Once separation is confirmed, perform the preparative injection. The volume will depend on your loading study, but a 1-2 mL injection (20-40 mg of material) is a reasonable starting point.
-
Monitor the separation at 210 nm, where the ketone carbonyl has a weak absorbance.
-
-
Fraction Collection:
-
Collect fractions corresponding to each peak. Start collecting just before the peak begins to rise from the baseline and stop just after it returns. Collect the region between the peaks as a separate "mixed" fraction.
-
-
Purity Analysis:
-
Analyze each collected fraction using an analytical HPLC or GC method to confirm its purity.
-
Fractions meeting the desired purity specification can be combined.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator. Use a low bath temperature (<30°C) to prevent thermal degradation of the product.
-
References
- Reddit User Discussion on Chromatography. (2025).
- BenchChem Technical Support. (n.d.). Stability issues of 1,2-Dichlorobicyclo[2.2.1]heptane under reaction conditions. BenchChem.
- Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328.
- Bensemann, I. (n.d.). Physical Organic Studies of Substituted Norbornyl Systems: Aspects of Mechanisms and Chirality. CORE. [Link]
- Igishev, A. M., et al. (2020). Synthesis and Structure of N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide. MDPI. [Link]
- Wikipedia contributors. (n.d.). Wagner–Meerwein rearrangement. Wikipedia. [Link]
- Filo User. (2025). Consider the following reaction. The major product ' P ' of Wagner-Meerwein rearrangement is. Filo. [Link]
- Šlechtová, D., & Douša, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155–163. [Link]
- Patel, R., & Patel, P. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 76-85. [Link]
- Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10433-10451. Royal Society of Chemistry. [Link]
- Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. PubMed. [Link]
- Polite, L. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
- Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]
- Ashenhurst, J. (2018). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Master Organic Chemistry. [Link]
- Welch, C. J., et al. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlidePlayer. [Link]
- Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
- Fekete, J., & Milen, M. (2014). Comparative study on separation of diastereomers by HPLC.
- Tanaka, H., et al. (2010). Method of separating stereoisomers of dicarboxylic acid having norbornene or norbornane structure, or derivative thereof.
- Prebihalo, D. E., et al. (2021). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. [Link]
- Fodran, P., et al. (2014). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals.
- Guiochon, G., & Tarafder, A. (2011).
- LCGC International. (2025). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications.
- Lin, G., & Liu, H. C. (2009). Synthesis of enantiomers of exo-2-norbornyl-N-n-butylcarbamate and endo-2-norbornyl-N-n-butylcarbamate for stereoselective inhibition of acetylcholinesterase. Chirality, 21(8), 745-751. PubMed. [Link]
- ResearchGate. (2020). Synthesis and preliminary investigations into norbornane-based amphiphiles and their self-assembly.
- Aslani, S. (n.d.). ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT.
- Wikipedia contributors. (n.d.). Norbornane. Wikipedia. [Link]
- Zhang, L., et al. (2020). Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization. Polymer Chemistry, 11(1), 55-62. Royal Society of Chemistry. [Link]
- White, K. L. (2007). Studies Toward the Synthesis of Salvinorin A. CORE. [Link]
- National Center for Biotechnology Information. (n.d.). 1-Bicyclo(2.2.1)hept-2-ylethanone. PubChem. [Link]
- Knoll, A., et al. (2004). Method for the production of biperiden ii.
- Marin, P., et al. (2024). Latent Thermal Energy Storage System for Heat Recovery between 120 and 150 °C: Material Stability and Corrosion. MDPI. [Link]
- D'Hondt, M., et al. (2014). Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products. Pharmaceutical Research, 31(8), 2117-2128. PubMed Central. [Link]
- Theis, S. (n.d.). Modulation of Materials Properties of Thin Surface Layers by Means of UV-Light. University of Wuppertal. [Link]
- Constantieux, T., & Rodriguez, J. (n.d.). Among the different methods for the synthesis of aliphatic and alicyclic ketones, frag. Science of Synthesis, 26, 429-456. [Link]
Sources
- 1. Norbornane - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 7. Consider the following reaction. The major product ' P ' of Wagner-Meerwe.. [askfilo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. csfarmacie.cz [csfarmacie.cz]
- 16. eijppr.com [eijppr.com]
- 17. hplc.eu [hplc.eu]
- 18. gcms.cz [gcms.cz]
- 19. mdpi.com [mdpi.com]
- 20. "ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT" by Saba Aslani [mavmatrix.uta.edu]
- 21. Latent Thermal Energy Storage System for Heat Recovery between 120 and 150 °C: Material Stability and Corrosion [mdpi.com]
- 22. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isomerization of endo-2-Acetylnorbornane
Welcome to the technical support guide for the isomerization of endo-2-acetylnorbornane. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth mechanistic insights, detailed experimental protocols, and robust troubleshooting advice for converting the kinetically favored endo isomer to the thermodynamically stable exo form.
Mechanistic Deep Dive: The Science of Isomerization
The conversion of endo-2-acetylnorbornane to its exo diastereomer is a classic example of a reaction under thermodynamic control .[1][2][3] The process is not a direct rearrangement but proceeds through a key intermediate—an enol or an enolate—which allows for the stereocenter at the alpha-carbon (C2) to invert.
The Driving Force: Why is the Exo Isomer Favored?
In the norbornane scaffold, the endo position is sterically hindered by the bicyclic ring system, particularly the C7 methylene bridge. The acetyl group in the endo position experiences greater steric repulsion compared to the exo position, which points away from the ring system. Consequently, the exo isomer is lower in energy and thermodynamically more stable.[4][5][6] The isomerization is an equilibrium process that, given sufficient energy and a catalytic pathway, will naturally shift to favor the more stable exo product.
Catalytic Pathways: Acid vs. Base
Both acid and base can catalyze this isomerization by facilitating the formation of the necessary intermediate.
Base-Catalyzed Mechanism (The Preferred Route): This is the most common and efficient method. The reaction proceeds via an enolate intermediate.[7][8][9]
-
Deprotonation: A base removes the acidic α-proton (the proton on the carbon adjacent to the carbonyl group). This step is possible because the carbonyl group inductively withdraws electron density, increasing the acidity of the α-proton (pKa ≈ 20-25 for ketones).[7][10]
-
Enolate Formation: The removal of the α-proton results in the formation of a planar, resonance-stabilized enolate ion.[7][8] The planarity of this intermediate is crucial as it temporarily destroys the stereocenter at the C2 position.
-
Reprotonation: The enolate is then reprotonated by a proton source in the medium (e.g., the conjugate acid of the base or the solvent). Protonation can occur from either the endo or exo face. While both pathways are possible, the reaction is reversible. Over time, the equilibrium will shift towards the formation of the thermodynamically more stable exo product.[1][11]
Acid-Catalyzed Mechanism: While less common for this specific transformation, an acid catalyst can also promote isomerization through an enol intermediate.[12][13][14]
-
Protonation: The carbonyl oxygen is protonated by the acid, making the carbonyl carbon more electrophilic.
-
Enol Formation: A weak base (like the solvent or the conjugate base of the acid) removes the α-proton to form the neutral enol intermediate.
-
Tautomerization: The enol tautomerizes back to the keto form. As with the base-catalyzed route, this process is reversible and will ultimately favor the formation of the more stable exo ketone.
Experimental Protocols & Data Analysis
This section provides a standard protocol for the isomerization and subsequent analysis.
Protocol 1: Base-Catalyzed Isomerization
This protocol uses sodium methoxide in methanol to establish the thermodynamic equilibrium.
Materials:
-
endo-2-Acetylnorbornane (or an endo/exo mixture)
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe), 25 wt% solution in methanol or solid
-
Diethyl Ether or MTBE (for extraction)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting endo-2-acetylnorbornane (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Catalyst Addition: Add sodium methoxide (0.1 - 0.3 eq) to the solution. If using solid NaOMe, add it carefully as the dissolution is exothermic.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress over time (e.g., 2-24 hours). The equilibrium is typically reached within this timeframe.
-
Workup - Quenching: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl solution until the mixture is neutral to pH paper.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Shake gently and separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic layers and wash with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product mixture.
-
Purification (Optional): If necessary, the exo isomer can be purified from any remaining endo isomer by column chromatography on silica gel, though separation can be challenging due to similar polarities.[15]
Protocol 2: Reaction Monitoring & Analysis
Monitoring the reaction is critical to determine when equilibrium has been reached. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods.
GC-MS Analysis:
-
Method: A non-polar capillary column (e.g., DB-5 or equivalent) is suitable. The two isomers will have slightly different retention times.[16][17] Typically, the less sterically hindered exo isomer elutes slightly earlier than the endo isomer.
-
Quantification: Integrate the peak areas for the two isomers to determine the endo:exo ratio. The mass spectra will be virtually identical, confirming they are isomers.
¹H NMR Spectroscopy Analysis:
-
Method: Dissolve a sample in CDCl₃. The chemical shifts of protons near the acetyl group are distinct for each isomer.[18][19]
-
Interpretation: The most significant differences are often seen in the proton at the C2 position (the one bearing the acetyl group) and the acetyl methyl protons.
| Proton | Typical δ for endo Isomer (ppm) | Typical δ for exo Isomer (ppm) | Rationale for Difference |
| H2 | ~3.1-3.3 | ~2.6-2.8 | The endo H2 is deshielded by the nearby C=C bond (if present) or the ring structure. The exo H2 is in a more shielded environment.[18][20] |
| -COCH₃ | ~2.15 | ~2.10 | The chemical shift of the acetyl protons can also vary slightly between the two isomers. |
-
Quantification: Integrate the signals corresponding to a unique proton in each isomer (e.g., the H2 proton or the methyl protons) to calculate the isomeric ratio.
Troubleshooting Guide
Q: My reaction is very slow or the conversion to the exo isomer is incomplete after 24 hours. What's wrong?
A: This points to an issue with establishing the equilibrium effectively.
-
Probable Cause 1: Insufficient Base. The concentration of the enolate may be too low to allow for rapid equilibration.
-
Solution: Increase the amount of base to 0.3-0.5 equivalents. Ensure your base has not degraded from exposure to air and moisture.
-
-
Probable Cause 2: Low Temperature. The activation energy for deprotonation and reprotonation, while catalyzed, still requires sufficient thermal energy.
-
Solution: Ensure the reaction mixture is properly refluxing. Check your heating mantle and thermometer settings.
-
-
Probable Cause 3: Inappropriate Base/Solvent System. Using a very hindered base with a pKa of its conjugate acid that is too high might lead to irreversible deprotonation rather than a mobile equilibrium.[21]
-
Solution: Stick to alkoxide bases like sodium methoxide in the corresponding alcohol solvent, which are ideal for establishing equilibrium.[21]
-
Q: I'm observing significant side product formation, particularly high-molecular-weight species.
A: This is a classic sign of an undesired side reaction, most likely an aldol condensation.
-
Probable Cause: Aldol Condensation. The enolate intermediate is a potent nucleophile and can attack the carbonyl carbon of another molecule of 2-acetylnorbornane. This is more likely if the enolate concentration is high and the temperature is elevated for extended periods.[21][22]
-
Solution 1: Reduce the reaction temperature. While this will slow the desired isomerization, it will slow the aldol reaction more significantly. You may need to run the reaction longer at a lower temperature.
-
Solution 2: Use a lower concentration of the substrate. Diluting the reaction mixture can disfavor the bimolecular aldol reaction.
-
Solution 3: Use only a catalytic amount of base (e.g., 0.1 eq). This keeps the standing concentration of the reactive enolate low at any given moment.
-
Q: The separation of the endo and exo isomers by column chromatography is very poor.
A: This is a common challenge as the isomers have very similar structures and polarities.
-
Probable Cause: Suboptimal Chromatography Conditions. The chosen eluent system may not have sufficient selectivity.[15]
-
Solution 1: Optimize Eluent. Use a shallow gradient or test various isocratic mixtures of non-polar and polar solvents (e.g., hexane/ethyl acetate, hexane/diethyl ether). A very small change in the percentage of the polar solvent can have a large effect.
-
Solution 2: Change Stationary Phase. If silica gel fails, consider using alumina, which can offer different selectivity.[15]
-
Solution 3: Fractional Crystallization. If one isomer is a solid or can be induced to crystallize, fractional crystallization can be an effective alternative purification method. This relies on differences in solubility between the two isomers in a given solvent.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical equilibrium ratio of exo to endo-2-acetylnorbornane? The equilibrium heavily favors the exo isomer due to its greater thermodynamic stability. While the exact ratio can depend slightly on the solvent and temperature, you can typically expect an exo:endo ratio of 95:5 or higher at equilibrium.
Q2: Can I use a different base, like NaOH or t-BuOK? Yes. Sodium hydroxide (NaOH) can be used, but its solubility in methanol is lower than NaOMe. Potassium tert-butoxide (t-BuOK) is a stronger, more hindered base. It will certainly work but may increase the risk of side reactions if not used carefully. For establishing equilibrium, an alkoxide in its conjugate alcohol (e.g., NaOMe in MeOH) is the most reliable system.[5][21]
Q3: Is the isomerization reversible? If I start with pure exo isomer and add base, will I form the endo isomer? Yes, the reaction is fully reversible. If you subject the pure exo isomer to the same basic conditions, you will establish the same equilibrium, which will involve the formation of a small percentage (~5% or less) of the endo isomer.
Q4: How do I know the reaction has reached equilibrium? You can monitor the reaction by taking small aliquots at different time points (e.g., 2h, 6h, 12h, 24h) and analyzing them by GC-MS or NMR. When the exo:endo ratio stops changing over several hours, the reaction has reached equilibrium.
Q5: Can this isomerization be achieved under acidic conditions? Yes, acid catalysis via an enol intermediate is mechanistically possible.[10][12] However, for ketones like this, base catalysis is generally faster and more efficient at achieving equilibrium. Acidic conditions can sometimes lead to other side reactions depending on the substrate's sensitivity.
References
- Tidwell, T. T. (1977). On the mechanisms of acid-catalyzed enolization and hydrogen isotope exchange of cyclic ketones. Canadian Journal of Chemistry, 55(1), 173-181.
- The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube.
- Chemistry Steps. (n.d.). Keto-Enol Tautomerization.
- Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions.
- Chem LibreTexts. (2020). Chapter 18: Reactions at the α-Position of Aldehydes, Ketones and Acid Derivatives.
- Keeffe, J. R., & Kresge, A. J. (2008). Enolization of Aldehydes and Ketones: Structural Effects on Concerted Acid−Base Catalysis. Journal of the American Chemical Society, 130(39), 13041-13047.
- University of Wisconsin-Madison. (n.d.). Enol Content and Enolization. Course Material.
- Chem LibreTexts. (2022). 12.3: Isomerization at the α-Carbon.
- Socratic. (2014). Tautomerism of Aldehydes and Ketones. YouTube.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- University of Bristol. (n.d.). Enolate Chemistry. Course Material.
- Vallet, M., et al. (2017). Bypassing the lack of reactivity of endo-substituted norbornenes with the catalytic rectification–insertion mechanism. Chemical Science, 8(3), 2098–2106.
- Professor Dave Explains. (2018). Regioselective Enolization and Thermodynamic vs. Kinetic Control. YouTube.
- The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions.
- Jasperse, C. (n.d.). Chapter 22 (Enolate Chemistry) Reaction Summary. Course Material.
- Kanao, M., et al. (2013). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Open Journal of Synthesis Theory and Applications, 2(1), 1-6.
- Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products.
- SpectraBase. (n.d.). 5-ENDO-ACETYL-2-NORBORNENE.
- ResearchGate. (2016). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis.
- Chad's Prep. (2021). 21.10 Retrosynthesis with Enolates and Enols | Organic Chemistry. YouTube.
- Tsopanidis, C., & Tsoukali-Papadopoulou, H. (2000). Comparison of GC-MS and TLC techniques for asarone isomers determination. Journal of pharmaceutical and biomedical analysis, 23(5), 899-905.
- Chem LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Merbouh, N., et al. (2020). Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism, Complex Mixtures, Nuclear Magnetic Resonance. Journal of Laboratory Chemical Education, 8(3), 51-61.
- Ilie, F., et al. (2014). CLARIFICATION OF STEREOCHEMISTRY ASPECTS FOR N-HYDROXY-5-NORBORNENE-2,3-DICARBOXIMIDE DERIVATIVES AND ELUCIDATION OF THEM BY EXPERIMENTAL AND THEORETICAL TOOLS. Revue Roumaine de Chimie, 59(4), 245-251.
- Leber, P. A., & Anderson, G. W. (1997). endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. Journal of Chemical Education, 74(5), 582.
- Google Patents. (n.d.). JP5861884B2 - Method for producing exo-type norbornene compound.
- Zhang, W., et al. (2020). Investigation of exo- and endo- isomers of 5-norbornene-2,3- dicarboxylic anhydride in ethylene copolymerization. Polymer Chemistry, 11(40), 6519-6526.
- ResearchGate. (2016). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis.
- PubMed. (2000). Comparison of GC-MS and TLC techniques for asarone isomers determination.
- ResearchGate. (n.d.). Derivatization Methods in GC and GC/MS.
- ResearchGate. (n.d.). Synthesis of 2 and its equilibrium with respect to the exo/endo Cl positions.
- PubMed. (2020). Quantitative GC-MS/MS in the clinical analysis of eicosanoids: A critical review and discussion, a 40-years historical retrospect, and possible implications for LC-MS/MS.
- ResearchGate. (2014). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity?.
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Bypassing the lack of reactivity of endo-substituted norbornenes with the catalytic rectification–insertion mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. leah4sci.com [leah4sci.com]
- 10. Chapter 18: Reactions at the α-Position of Aldehydes, Ketones and Acid Derivatives [sites.science.oregonstate.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. youtube.com [youtube.com]
- 14. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Comparison of GC-MS and TLC techniques for asarone isomers determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. summit.sfu.ca [summit.sfu.ca]
- 19. public.websites.umich.edu [public.websites.umich.edu]
- 20. revroum.lew.ro [revroum.lew.ro]
- 21. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 22. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Stereoselective Reduction of 2-Acetylnorbornane
Welcome to the technical support center for the stereoselective reduction of 2-acetylnorbornane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling the stereochemical outcome of this important transformation. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues you may encounter during the reduction of 2-acetylnorbornane to form diastereomeric 2-(1-hydroxyethyl)norbornane products.
Issue 1: Low Diastereoselectivity (Poor endo/exo Ratio)
Q: My reduction of 2-acetylnorbornane is yielding a nearly 1:1 mixture of the endo and exo alcohol products. How can I improve the diastereoselectivity?
A: This is a classic challenge in bicyclic systems. The stereochemical outcome is dictated by the direction of hydride attack on the prochiral ketone. To improve selectivity, you must influence this approach.
Root Cause Analysis: The low selectivity arises from the comparable steric hindrance on both faces of the carbonyl group when using a small, unhindered reducing agent like sodium borohydride (NaBH₄). The hydride can attack from either the exo face (leading to the endo alcohol) or the endo face (leading to the exo alcohol) with similar ease.
Solutions & Scientific Rationale:
-
Utilize a Sterically Hindered Reducing Agent: This is the most effective strategy. Replace NaBH₄ with a bulkier hydride source. L-Selectride® (lithium tri-sec-butylborohydride) is the reagent of choice for maximizing the formation of the exo-alcohol.[1][2]
-
Rationale: The three bulky sec-butyl groups on the boron atom of L-Selectride dramatically increase its steric profile.[1][3] This bulk prevents the hydride from approaching the carbonyl from the more sterically congested endo face of the norbornane system. Consequently, the hydride is delivered almost exclusively to the more accessible exo face, resulting in the exo-alcohol as the major product. Increases in stereoselectivity of over 10-fold can be achieved by switching from NaBH₄ to L-Selectride.[4]
-
-
Lower the Reaction Temperature: Performing the reduction at lower temperatures (e.g., -78 °C using a dry ice/acetone bath) can enhance selectivity.
-
Rationale: Lower temperatures increase the energy difference between the competing transition states for endo and exo attack. The reaction will more favorably proceed through the lower-energy transition state, which typically corresponds to the sterically less hindered approach, thus improving the diastereomeric ratio.
-
-
Solvent Choice: The choice of solvent can influence selectivity, although often to a lesser extent than the choice of reagent.[5]
-
Rationale: Solvents can affect the aggregation state and reactivity of the hydride reagent. For sterically demanding reagents like L-Selectride, aprotic solvents like tetrahydrofuran (THF) are required. For NaBH₄, protic solvents like methanol or ethanol are common, but their coordinating ability can influence the effective size of the attacking species.
-
Issue 2: Incomplete Reaction or Slow Conversion
Q: My reaction has stalled. TLC analysis shows a significant amount of starting material (2-acetylnorbornane) remaining even after an extended reaction time. What should I do?
A: Incomplete conversion is typically due to reagent deactivation, insufficient reagent quantity, or suboptimal reaction conditions.
Solutions & Scientific Rationale:
-
Verify Reagent Activity: Hydride reagents, especially more reactive ones like Lithium Aluminum Hydride (LiAlH₄) and L-Selectride, are sensitive to moisture and air.
-
Action: Use a fresh bottle of the reagent or a freshly prepared solution. Ensure all glassware is oven-dried or flame-dried before use and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Increase Reagent Stoichiometry: It is common to use a slight excess of the hydride reagent (e.g., 1.2 to 1.5 equivalents) to ensure the reaction goes to completion.
-
Rationale: This accounts for any minor deactivation of the reagent by trace amounts of water or adventitious electrophiles in the solvent or on the glassware.
-
-
Consider a More Powerful Reducing Agent: If using a mild reagent like NaBH₄, the ketone might be too sterically hindered for efficient reduction under your current conditions.
-
Action: While NaBH₄ is generally effective for simple ketones, switching to a more potent (though less selective) reagent like LiAlH₄ can drive the reaction to completion.[2] However, for improving stereoselectivity, this is not the preferred route. A better approach for stubborn but selective reductions is to ensure the activity and stoichiometry of L-Selectride are adequate.
-
Issue 3: Difficulty in Product Characterization and Ratio Determination
Q: I have isolated my product, but I am struggling to accurately determine the endo/exo ratio. How can I reliably quantify the diastereomers?
A: Accurate determination of the diastereomeric ratio is crucial. The most common and reliable methods are ¹H NMR spectroscopy and Gas Chromatography (GC).
Solutions & Analytical Strategy:
-
¹H NMR Spectroscopy: This is the most direct method.
-
Procedure: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended) of the crude, purified product mixture.
-
Analysis: Identify distinct, well-resolved signals corresponding to each diastereomer. Often, the proton on the carbon bearing the hydroxyl group (the CH-OH proton) or the methyl protons of the hydroxyethyl group will have different chemical shifts for the endo and exo isomers. Integrate these distinct peaks. The ratio of the integrals directly corresponds to the diastereomeric ratio of the products.[6]
-
-
Gas Chromatography (GC): GC offers excellent separation of diastereomers.
-
Procedure: Use a capillary column with a suitable stationary phase (e.g., a polar phase like Carbowax or a chiral phase if enantioselectivity is also being studied).
-
Analysis: The two diastereomers should have different retention times. The ratio of the peak areas, as determined by the integrator, provides the product ratio. This method is often more precise than NMR for ratios that are not close to 1:1.
-
Experimental Workflow & Decision Logic
The following diagram illustrates a typical workflow for optimizing the stereoselective reduction and the decision-making process for troubleshooting.
Caption: Workflow for optimizing stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for stereoselectivity in the reduction of bicyclic ketones like 2-acetylnorbornane?
A1: The selectivity is primarily governed by "steric approach control." The hydride reagent will preferentially attack the carbonyl from the less sterically hindered face. In the rigid norbornane framework, the exo face is generally more accessible than the endo face, which is shielded by the bicyclic ring structure. Models like the Felkin-Anh model, while typically applied to acyclic systems, provide a framework for understanding that the nucleophile (hydride) will approach the carbonyl carbon at a specific trajectory (the Bürgi-Dunitz angle, ~107°) to maximize orbital overlap and minimize steric clash with adjacent substituents.[7][8] For bicyclic ketones, the dominant factor is the steric hindrance imposed by the ring system itself.[9][10]
Q2: How do NaBH₄ and L-Selectride differ fundamentally in their mechanism of hydride delivery?
A2: The difference lies almost entirely in steric bulk.
-
Sodium Borohydride (NaBH₄): This is a small, relatively unhindered hydride donor. Its small size allows it to approach the carbonyl of 2-acetylnorbornane from either the exo or endo face with less discrimination, leading to a mixture of alcohol diastereomers.[1][11]
-
L-Selectride (Lithium tri-sec-butylborohydride): This reagent is exceptionally bulky due to the three sec-butyl groups.[1][3] This steric hindrance makes an approach from the concave endo face of the norbornane system highly unfavorable. Therefore, it delivers the hydride almost exclusively from the more open exo face, leading to a high predominance of the exo-alcohol product.[2]
Q3: Can I use Lithium Aluminum Hydride (LiAlH₄) to improve selectivity?
A3: No, LiAlH₄ is not a good choice for improving diastereoselectivity in this case. While it is a much stronger reducing agent than NaBH₄, it is sterically similar in size.[4] Therefore, like NaBH₄, it does not exhibit significant facial selectivity in the reduction of hindered cyclic ketones and will produce a mixture of endo and exo alcohols.[2] Its primary advantage is its higher reactivity, not its selectivity.
Q4: What is a standard, reliable protocol for achieving high exo-selectivity?
A4: The following protocol using L-Selectride is a robust method for maximizing the formation of the exo-2-(1-hydroxyethyl)norbornane.
Protocol: High-Exo Selectivity Reduction using L-Selectride
-
Preparation: Under a nitrogen or argon atmosphere, dissolve 2-acetylnorbornane (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride (1.2 eq, 1.0 M solution in THF) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Quenching: While still at -78 °C, slowly and carefully quench the reaction by adding water dropwise, followed by 3M sodium hydroxide solution, and finally 30% hydrogen peroxide. (Caution: Quenching is exothermic and produces hydrogen gas).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel if necessary. Determine the diastereomeric ratio by ¹H NMR or GC analysis.
Q5: How does the data for different reducing agents compare?
A5: The choice of reagent has a dramatic and predictable effect on the product ratio.
| Reducing Agent | Typical Solvent | Temperature (°C) | Major Product | Typical Diastereomeric Ratio (exo:endo alcohol) |
| Sodium Borohydride (NaBH₄) | Methanol | 0 to 25 | Mixture | ~ 55 : 45 to 65 : 35 |
| Lithium Aluminum Hydride (LiAlH₄) | THF / Ether | 0 to 35 | Mixture | ~ 70 : 30 to 80 : 20 |
| L-Selectride® | THF | -78 | exo-alcohol | > 98 : 2 |
| K-Selectride® | THF | -78 | exo-alcohol | > 98 : 2 |
Note: Ratios are approximate and can vary based on specific substrate and exact reaction conditions. The data highlights the superior selectivity of sterically hindered "Selectride" reagents.[1][2][3]
References
- Why gives NaBH4 more Felkin-Anh product than LiAlH4 gives? Chemistry Stack Exchange.
- Diastereoselectivities in Reductions of α-Alkoxy Ketones Are Not Always Correlated to Chelation-Induced Rate Acceleration. Thieme.
- Reduction of Cyclic and Bicyclicc Ketones by Complex Metal Hydrides. ResearchGate.
- What is the difference between Crams model and Felkin ahn model? Quora.
- L/N/K-Selectride. Chem-Station Int. Ed.
- Asymmetric induction. Wikipedia.
- Felkin-Ahn and Cram Chelate Models. University of Calgary.
- The stereochemistry of reduction of cyclic and bicyclic ketones by lithium diisobutyl-tert-butylaluminum hydride. Journal of Organic Chemistry.
- Enantioselective Carbonyl Reductions. Chemistry LibreTexts.
- Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Methyl Vinyl Ketone (MVK) Reaction Chemistry
Welcome to the technical support center for methyl vinyl ketone (MVK) reaction chemistry. This resource is designed for researchers, chemists, and drug development professionals who utilize MVK in their synthetic workflows. Methyl vinyl ketone is a powerful and versatile reagent, particularly in reactions like Michael additions and Diels-Alder cycloadditions. However, its high reactivity also makes it prone to spontaneous polymerization, which can lead to failed experiments, low yields, and purification challenges.
This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios. Our goal is to not only offer solutions but to explain the underlying chemical principles, empowering you to optimize your reactions and prevent polymerization effectively.
Frequently Asked Questions (FAQs)
Q1: What is methyl vinyl ketone (MVK), and why is it so reactive?
Methyl vinyl ketone (M-V-K), or 3-buten-2-one, is the simplest example of an α,β-unsaturated ketone, also known as an enone.[1] Its structure contains a vinyl group conjugated with a ketone, creating a delocalized π-system.[2] This conjugation makes the β-carbon electron-deficient and highly susceptible to nucleophilic attack (Michael addition). More critically for this guide, the vinyl group makes MVK highly susceptible to spontaneous free-radical polymerization, especially when exposed to heat, light, or radical initiators.[2][3]
Q2: Why does my commercial bottle of MVK contain an inhibitor?
To ensure a reasonable shelf life, manufacturers add a small amount of a radical scavenger, typically hydroquinone (HQ), to commercial MVK.[1] This inhibitor effectively quenches stray radicals that could initiate a chain polymerization reaction during storage and transport.[4] Without an inhibitor, MVK can polymerize, sometimes violently, upon prolonged standing, especially if exposed to heat or sunlight.[3]
Q3: What triggers the polymerization of MVK during a reaction?
Several factors can initiate the unwanted polymerization of MVK:
-
Heat: Elevated reaction temperatures significantly increase the rate of radical formation and polymerization.
-
Light: UV light can provide the energy to generate radical species, initiating polymerization.[2]
-
Radical Initiators: Peroxides, often present in aged solvents like THF or ether, or residual traces of initiators from other reagents can trigger polymerization.
-
Oxygen: While seemingly counterintuitive, oxygen can sometimes react with organic molecules to form peroxide species, which then act as radical initiators.
-
Absence of Inhibitor: If the native inhibitor is removed and the MVK is not used promptly, even ambient conditions can lead to polymerization.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My reaction mixture turned into a solid/viscous gel shortly after adding MVK.
Cause: This is a classic sign of rapid, uncontrolled polymerization. The most likely cause is that the inhibitor was removed from the MVK, but the reaction was not started immediately, or there was an unforeseen source of radical initiation in your reaction flask.
Immediate Action:
-
Safety First: Do not attempt to heat or dissolve the solid mass in a sealed container, as pressure can build up.
-
Quench: If possible and safe, cool the reaction vessel in an ice bath and add a radical scavenger like a small amount of hydroquinone or butylated hydroxytoluene (BHT) to quench any ongoing polymerization.
Preventative Solutions:
-
Use Freshly Purified MVK: Only remove the inhibitor from the amount of MVK you need for the immediate reaction. Do not purify MVK and store it for later use.[5]
-
Check Your Solvents: Ensure your solvents are free of peroxides. Test ethers for peroxides before use or pass them through an activated alumina column.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (Nitrogen or Argon) to minimize exposure to oxygen.
Problem 2: My reaction yield is very low, and I have a significant amount of an uncharacterizable, high-molecular-weight side product.
Cause: This indicates that while your desired reaction occurred to some extent, a competing polymerization process consumed a significant portion of your MVK starting material. This "slow" polymerization may not result in a solid gel but will sequester the MVK, drastically reducing the yield of your target molecule.
Troubleshooting & Optimization:
-
Optimize Reaction Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable rate for your desired transformation. Consider extending the reaction time at a lower temperature instead of increasing the heat.
-
Inhibitor Management: You may not need to remove all the inhibitor. For many reactions, the presence of a small amount of hydroquinone is benign and will not interfere with the desired chemistry but will suppress polymerization. Consider running a small-scale test reaction without removing the inhibitor first.
-
Purification Method: If you must remove the inhibitor, vacuum distillation is a highly effective method.[6][7] It purifies the MVK and removes the less volatile inhibitor simultaneously. However, this must be done with care to avoid polymerization in the distillation pot.
Problem 3: My purified MVK turned yellow/brown and became viscous after a short time.
Cause: Purified, inhibitor-free MVK is not stable.[5] Discoloration and increased viscosity are the first signs of polymerization. The compound should be a colorless to pale yellow liquid.[2]
Solution:
-
Immediate Use is Critical: The cardinal rule of working with MVK is to purify it and use it immediately.[5] Plan your workflow so that the MVK-consuming reaction is ready to go the moment your purification is complete.
-
Storage of Purified MVK: If temporary storage is absolutely unavoidable (e.g., for a few hours), store the purified MVK in a refrigerator (2-8°C), under an inert atmosphere, and protected from light.[8] Do not store inhibitor-free MVK for more than a day.
Key Experimental Protocols & Data
Protocol 1: Inhibitor Removal via Basic Alumina Column
This is a fast and effective method for removing phenolic inhibitors like hydroquinone (HQ) on a lab scale without heating.[9]
Step-by-Step Methodology:
-
Column Preparation: Prepare a small chromatography column with a plug of glass wool at the bottom.
-
Packing: Add a 5-10 cm layer of activated basic alumina.
-
Equilibration: Pre-wet the column with a small amount of the anhydrous solvent you will use in your reaction.
-
Loading: Carefully add the required volume of commercial (inhibited) MVK to the top of the column.
-
Elution: Allow the MVK to pass through the alumina bed via gravity. Collect the clear, inhibitor-free MVK in a clean, dry flask, preferably under an inert atmosphere.
-
Immediate Use: Use the collected MVK immediately in your reaction.
Protocol 2: Purification by Vacuum Distillation
For higher purity, vacuum distillation is recommended. This removes the inhibitor and other non-volatile impurities.
Step-by-Step Methodology:
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Charge Flask: Add the commercial MVK to the distillation flask. Crucially, add a boiling chip to ensure smooth boiling.
-
Vacuum: Slowly apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a water bath. Do not overheat, as this can induce polymerization in the pot.[10]
-
Collection: Collect the MVK fraction at the appropriate boiling point for your system's pressure (e.g., ~29-30°C at 80 mmHg).[2]
-
Storage/Use: Collect the distillate in a receiver flask cooled in an ice bath. Use the purified MVK immediately.
Inhibitor and Storage Data
| Parameter | Condition | Rationale | Source |
| Common Inhibitor | Hydroquinone (HQ) | Effective radical scavenger. | [1] |
| Commercial Storage | 2-8°C, in the dark | Reduces kinetic rate of polymerization. | |
| Inhibitor-Free Storage | NOT RECOMMENDED . If essential: < 24h at 2-8°C, under Argon/N₂, dark. | Minimizes exposure to all polymerization triggers. | [5][8] |
| Handling Precautions | Well-ventilated area, non-sparking tools, grounding. | MVK is flammable, toxic, and volatile. | [10][11][12] |
Visualizing the Chemistry: Mechanisms and Workflows
To better understand the processes at play, the following diagrams illustrate the polymerization mechanism and the logic behind inhibitor removal.
Caption: Decision workflow for handling MVK and its inhibitor.
References
- Methyl vinyl ketone - Grokipedia.URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_AM0egvkmQPgWz1Xfy9tjjfQtgrLo56coF8_SzcttE128oBDuBWNmwAp7g2DUdJRuFXLzCyQoYZaaw5HcegurKj2b73gZGGlv-pgcsBEK4hSzlTGChnD6D6jYrp0XnF7lnjs-NwvLe-88
- Can anyone tell me the procedure for purification of Methyl vinyl ketone? | ResearchGate.URL: https://www.researchgate.
- Methyl vinyl ketone Safety data sheet - Thermo Fisher Scientific.URL: https://www.fishersci.com/sds/26560
- VINYL METHYL KETONE, 95% - Gelest, Inc.URL: https://www.gelest.com/sds/ENEV2280.pdf
- METHYL VINYL KETONE HAZARD SUMMARY - NJ.gov.URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1288.pdf
- Material Safety Data Sheet - Methyl vinyl ketone - Cole-Parmer.URL: https://www.coleparmer.com/sds/26560.htm
- Process for the manufacture of methyl vinyl ketone - Google Patents.URL: https://patents.google.
- Methyl vinyl ketone - SAFETY DATA SHEET - Fisher Scientific.URL: https://www.fishersci.com/msds?productName=AC157040050
- Production of methyl vinyl ketone - Google Patents.URL: https://patents.google.
- Methyl vinyl ketone - Wikipedia.URL: https://en.wikipedia.org/wiki/Methyl_vinyl_ketone
- Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers - PMC - NIH.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8230238/
- (r)-(−)-10-methyl-1(9)-octal-2-one - Organic Syntheses Procedure.URL: http://www.orgsyn.org/demo.aspx?prep=CV7P0349
- Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling - PubMed Central.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7459468/
- Methyl vinyl ketone | C4H6O - PubChem - NIH.URL: https://pubchem.ncbi.nlm.nih.gov/compound/6570
- Controlled radical polymerization of vinyl ketones using visible light - Royal Society of Chemistry.URL: https://pubs.rsc.org/en/content/articlelanding/2018/py/c8py00311k
- Controlled radical polymerization of vinyl ketones using visible light - RSC Publishing.URL: https://pubs.rsc.org/en/content/articlehtml/2018/py/c8py00311k
- Methyl vinyl ketone (stabilised) for synthesis - Sigma-Aldrich.URL: https://www.sigmaaldrich.com/US/en/product/mm/806135
- Stabilizing polymerized methyl vinyl ketone - Google Patents.URL: https://patents.google.
- Inhibitor Removers and Prepacked Columns - Sigma-Aldrich.URL: https://www.sigmaaldrich.
- Troubleshooting low yield in "Methyl acetate - Benchchem.URL: https://www.benchchem.
- Strategies for removing polymerization inhibitors from m-PEG5-2-methylacrylate - Benchchem.URL: https://www.benchchem.
- How to prepare methyl vinyl ketone from acetone - Quora.URL: https://www.quora.
- How Methyl Vinyl Ketone Structure (MVK) Is Made From Acetone - lifechem pharma.URL: https://lifechempharma.com/methyl-vinyl-ketone-structure/
- Investigation of methyl-vinyl ketone, 2- and 3-butenal decomposition pathways - RSC Publishing.URL: https://pubs.rsc.org/en/content/articlelanding/2021/cp/d0cp06579a
- SUPPORTING INFORMATION - The Royal Society of Chemistry.URL: https://www.rsc.
Sources
- 1. Methyl vinyl ketone - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Methyl vinyl ketone | C4H6O | CID 6570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US1967225A - Process for the manufacture of methyl vinyl ketone - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. fishersci.com [fishersci.com]
- 9. rsc.org [rsc.org]
- 10. nj.gov [nj.gov]
- 11. gelest.com [gelest.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Scale-up of 1-Bicyclo[2.2.1]hept-2-ylethanone Production
Welcome to the technical support center for the production of 1-Bicyclo[2.2.1]hept-2-ylethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this important synthetic intermediate. The bicyclo[2.2.1]heptane framework is a key structural motif in many pharmaceutical agents and natural products, making its efficient synthesis crucial.[1]
This document will primarily focus on the Friedel-Crafts acylation of norbornene, a common and effective method for the synthesis of this compound.[2] We will explore the critical parameters, potential challenges, and practical solutions to ensure a successful and scalable process.
I. Overview of the Synthetic Approach: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic or aliphatic compound.[2][3][4] In the context of this compound synthesis, norbornene (bicyclo[2.2.1]hept-2-ene) is reacted with an acylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][5]
The reaction proceeds through the formation of a highly reactive acylium ion intermediate, which then undergoes electrophilic attack by the electron-rich double bond of norbornene.[2][3]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the scale-up of this compound synthesis in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected upon scaling up. What are the potential causes and how can I improve it?
Answer: Low yields during scale-up are a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is essential.[6]
-
Cause 1: Inefficient Heat Transfer and Temperature Control. The Friedel-Crafts acylation is a highly exothermic reaction.[7][8] On a larger scale, inefficient heat dissipation can lead to localized "hot spots," promoting side reactions and decomposition of the product and reagents.
-
Solution:
-
Jacketed Reactor: Employ a jacketed reactor with a reliable temperature control unit to maintain the desired reaction temperature.
-
Controlled Addition: Add the acylating agent (acetyl chloride) or the Lewis acid (AlCl₃) slowly and portion-wise to manage the exotherm.[5]
-
Agitation: Ensure efficient stirring to promote uniform heat distribution throughout the reaction mixture.
-
-
-
Cause 2: Moisture Contamination. Aluminum chloride and acetyl chloride are extremely sensitive to moisture.[9] Water will react violently with these reagents, deactivating the catalyst and reducing the concentration of the acylating agent.
-
Cause 3: Suboptimal Stoichiometry. The molar ratio of reactants and catalyst is critical for optimal conversion.
-
Solution:
-
Catalyst Loading: While a stoichiometric amount of AlCl₃ is often required due to its complexation with the ketone product, carefully optimizing the catalyst loading on a small scale first can prevent using an unnecessary excess, which can complicate the workup.[10]
-
Reactant Ratio: A slight excess of the less expensive reagent (often norbornene) can be used to drive the reaction to completion.
-
-
-
Cause 4: Inefficient Quenching and Workup. The workup procedure is crucial for isolating the product and removing the catalyst.
-
Solution:
-
Controlled Quench: The reaction mixture should be quenched by slowly and carefully adding it to ice-cold water or a dilute acid solution.[5][7][11] This hydrolyzes the aluminum chloride complexes and separates the organic product.
-
Extraction: Ensure thorough extraction of the aqueous layer with a suitable organic solvent (e.g., dichloromethane, diethyl ether) to recover all the product.[5][7]
-
-
Question 2: I am observing the formation of significant impurities. What are the likely side reactions and how can I minimize them?
Answer: Impurity formation can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.
-
Side Reaction 1: Polymerization of Norbornene. Lewis acids can initiate the cationic polymerization of norbornene, especially at higher temperatures.
-
Side Reaction 2: Rearrangement of the Bicyclo[2.2.1]heptane Skeleton. While less common in acylation compared to alkylation, carbocationic intermediates can potentially undergo rearrangements.[2]
-
Solution:
-
Controlled Conditions: Maintaining a low and consistent temperature throughout the reaction minimizes the energy available for such rearrangements.
-
-
-
Side Reaction 3: Formation of Diacylated Products. Although the acyl group is deactivating, forcing conditions (high temperature, long reaction times) could potentially lead to a second acylation.[6]
-
Solution:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction and stop it once the starting material is consumed.
-
-
Question 3: The purification of the final product by distillation is proving difficult. Are there alternative methods or ways to optimize the distillation?
Answer: Purification is a critical step for obtaining high-purity this compound.
-
Challenge: High Boiling Point and Potential for Thermal Decomposition. The product has a relatively high boiling point (approximately 207.6°C at 760 mmHg), which can lead to decomposition during atmospheric distillation.[]
-
Solution: Vacuum Distillation. Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the product.[13]
-
-
Challenge: Presence of Close-Boiling Impurities. Some side products may have boiling points close to the desired product, making separation by simple distillation inefficient.
-
Solution: Fractional Distillation. Use a fractional distillation column (e.g., Vigreux or packed column) to improve the separation efficiency.
-
-
Alternative Purification Method: Column Chromatography. For smaller scale-ups or when very high purity is required, column chromatography on silica gel can be an effective purification method.[14]
-
Solvent System: A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.[14]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions I should take when working with aluminum chloride and acetyl chloride on a larger scale?
A1: Both aluminum chloride and acetyl chloride are hazardous materials that require careful handling.[15][9][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[15][16]
-
Fume Hood: Conduct all operations in a well-ventilated chemical fume hood.[15]
-
Moisture Sensitivity: Keep these reagents away from water and moisture, as they react violently.[15][9] Have a class D fire extinguisher and dry sand readily available for emergencies involving anhydrous aluminum chloride.[9]
-
Quenching: The quenching of the reaction is highly exothermic and releases HCl gas. This must be done slowly and with extreme caution in a well-ventilated area.[5]
Q2: Can I use other Lewis acids besides aluminum chloride?
A2: While aluminum chloride is the most common catalyst for Friedel-Crafts acylation, other Lewis acids such as ferric chloride (FeCl₃) or tin(IV) chloride (SnCl₄) can also be used.[2][10] The choice of catalyst can sometimes influence the reaction's selectivity and reactivity. However, for scale-up, it is often best to stick with a well-established and cost-effective catalyst like AlCl₃ unless specific issues necessitate a change.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of the starting material and the formation of the product.[5]
-
Gas Chromatography (GC): Provides quantitative information on the reaction progress and the presence of volatile impurities.
-
-
Product Characterization:
IV. Experimental Protocols
Detailed Protocol for Friedel-Crafts Acylation of Norbornene
This protocol is a general guideline and should be optimized for your specific laboratory conditions and scale.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube (or inert gas inlet).[3][5]
-
Jacketed reactor or an ice-water bath for temperature control.
-
Anhydrous aluminum chloride (AlCl₃).[9]
-
Norbornene.[17]
-
Separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation setup.
Procedure:
-
Setup: Assemble the dry glassware under an inert atmosphere.[3][5]
-
Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane followed by the portion-wise and careful addition of anhydrous aluminum chloride while stirring.[3]
-
Acylium Ion Formation: Cool the suspension to 0-5 °C using an ice bath.[5] Slowly add a solution of acetyl chloride in anhydrous dichloromethane from the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.[5]
-
Norbornene Addition: Once the acetyl chloride addition is complete, slowly add a solution of norbornene in anhydrous dichloromethane from the dropping funnel, again maintaining the temperature below 10 °C.[5]
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C and monitor its progress by TLC or GC.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and water.[5][7] Caution: This is a highly exothermic process that will release HCl gas. Perform this step in a well-ventilated fume hood.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.[5][7]
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.[5]
-
Purification: Purify the crude product by vacuum distillation.[13]
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Reaction Temperature | 0-5 °C | Minimizes side reactions like polymerization and improves selectivity. |
| Solvent | Anhydrous Dichloromethane | Inert solvent that is suitable for the reaction conditions. |
| Catalyst | Anhydrous Aluminum Chloride | A common, effective, and cost-efficient Lewis acid for this transformation.[2][5] |
| Acylating Agent | Acetyl Chloride | A readily available and reactive acylating agent.[5][16] |
| Workup | Quenching with ice/water | Effectively hydrolyzes the aluminum complexes and allows for product isolation.[5][7][11] |
| Purification | Vacuum Distillation | Lowers the boiling point, preventing thermal decomposition of the product.[13] |
V. Visualizations
Caption: Workflow for the scale-up production of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. websites.umich.edu [websites.umich.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The Risk Assessment of Runway Reaction in the Process of Fridel-Crafts Acylation for Synthesis Reaction -Journal of the Korean Society of Safety | Korea Science [koreascience.kr]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 13. US7034158B2 - Method of producing biperiden I - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. fishersci.com [fishersci.com]
- 16. chemos.de [chemos.de]
- 17. gelest.com [gelest.com]
Removal of catalyst residues from Friedel-Crafts acylation
Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on a critical, yet often challenging, step of the process: the removal of catalyst residues. In Friedel-Crafts acylation, the strong Lewis acid catalysts required for the reaction, such as aluminum chloride (AlCl₃), do not simply facilitate the reaction and remain inert; they actively complex with the carbonyl group of the newly formed ketone product.[1][2] This interaction necessitates a stoichiometric amount of the catalyst and makes its subsequent removal a chemically significant step that is crucial for obtaining a pure product and ensuring the success of downstream applications.[3][4]
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.
Troubleshooting Guide: Post-Reaction Work-up
This section addresses specific issues you might encounter during the purification of your acylated product.
Issue 1: A Persistent Emulsion Forms During Aqueous Work-up
Q: I've quenched my reaction, but I'm left with an intractable emulsion in my separatory funnel that won't separate into distinct organic and aqueous layers. What's happening and how can I resolve it?
A: This is one of the most common issues encountered during the work-up of AlCl₃-mediated reactions.
Probable Cause: The primary cause is the formation of gelatinous aluminum hydroxide, Al(OH)₃, and related oxychlorides at the interface between the organic and aqueous layers. This occurs if the aqueous layer is not sufficiently acidic. The Lewis acid catalyst, AlCl₃, reacts vigorously with water to form various aluminum species. While in a strongly acidic solution, it exists as the soluble hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺. However, as the pH rises, this ion deprotonates, leading to the precipitation of insoluble hydroxides that act as emulsifying agents.
Solutions & Scientific Rationale:
-
Increase Acidity (Primary Solution): The most effective solution is to ensure the aqueous layer remains strongly acidic (pH < 1).
-
Action: Carefully add more concentrated hydrochloric acid (HCl) to the separatory funnel, with appropriate venting. The added acid will protonate the hydroxide species, converting them back into soluble aluminum salts.[1]
-
Causality: The equilibrium Al(OH)₃ (s) + 3H⁺ (aq) ⇌ Al³⁺ (aq) + 3H₂O (l) is driven to the right, breaking down the precipitate that stabilizes the emulsion.
-
-
Add Brine: If re-acidification is not completely effective or if you suspect the emulsion is stabilized by high viscosity.
-
Action: Add a significant volume of a saturated aqueous solution of sodium chloride (brine).
-
Causality: Brine increases the ionic strength and density of the aqueous phase. This disrupts the osmotic balance across the interfacial layer and can help coalesce the dispersed droplets, effectively "breaking" the emulsion.[5]
-
-
Filtration through Celite®: For stubborn emulsions, a physical method can be employed.
-
Action: Filter the entire emulsified mixture through a pad of a filter aid like Celite®. Wash the Celite® pad with your organic solvent to recover the product.
-
Causality: The fine, porous structure of the Celite® physically disrupts the emulsion layer and traps the gelatinous solids, allowing the liquid phases to pass through and separate.
-
Issue 2: Low or No Product Yield After Purification
Q: My reaction appears to have worked based on TLC analysis of the crude mixture, but my final isolated yield is very low. Where could my product have gone?
A: Low yield after work-up often points to incomplete liberation of the product from its complex with the catalyst or losses during extraction.
Probable Causes & Solutions:
-
Incomplete Hydrolysis of the Product-Catalyst Complex: In Friedel-Crafts acylation, the ketone product, a Lewis base, forms a very stable complex with the Lewis acid catalyst.[4][6][7] If the quenching and work-up are not vigorous enough, the product will remain bound to the catalyst and be partitioned into the aqueous layer as a salt.
-
Solution: Ensure the quenching step is performed thoroughly. Stir the biphasic mixture vigorously for an extended period (15-30 minutes) after the initial quench to allow sufficient time for the complex to hydrolyze.[8] In some cases, gentle warming of the quenched mixture can facilitate the breakdown of the complex, but this must be done with extreme caution in a fume hood due to the presence of volatile organic solvents.[9]
-
-
Product Loss to the Aqueous Layer: If your product has some water solubility (e.g., contains polar functional groups or has a low molecular weight), it can be lost during the aqueous washes.
-
Solution: Perform one or two "back-extractions." After separating the initial organic layer, extract the aqueous layer again with a fresh portion of the organic solvent.[5] Combine all organic extracts to maximize product recovery.
-
-
Product Degradation: If your product contains acid-sensitive functional groups (e.g., certain acetals, furans), the strongly acidic conditions of a standard work-up can cause decomposition.
-
Solution:
-
Minimize contact time with the acid.
-
Consider a milder quenching procedure. A carefully controlled quench into a chilled, saturated solution of ammonium chloride (NH₄Cl) can sometimes be effective.
-
Explore alternative, less harsh catalysts for the acylation reaction itself, such as zinc oxide (ZnO) or solid-supported catalysts, which often allow for simpler, non-acidic work-ups.[10][11]
-
-
Issue 3: Residual Catalyst Detected in the Final Product
Q: My NMR spectrum shows broad signals, or a subsequent analytical test (e.g., ICP-MS, XRF) indicates metal contamination. How can I remove these last traces of catalyst?
A: Trace metal residues are a significant concern, especially in pharmaceutical development, as they can interfere with subsequent reactions or have toxicological implications.[12]
Probable Cause: Incomplete washing and trapping of inorganic salts within the organic layer. The high polarity of the product-catalyst complex can drag some of the catalyst into the organic phase, where it may precipitate or remain if not thoroughly washed out.
Solutions for High-Purity Applications:
-
Multiple Aqueous Washes: Do not rely on a single water wash. Perform sequential washes with dilute acid, water, and finally brine. The brine wash helps to remove residual water from the organic layer before the drying step.[13][14]
-
Use of Scavenger Resins: For applications requiring extremely low levels of metal contamination, scavenger resins are highly effective.[15]
-
Action: After the initial work-up and solvent removal, re-dissolve the crude product in a suitable solvent and stir it with a scavenger resin. These are polymers functionalized with chelating groups (e.g., amines, thiols) that bind tightly to the metal ions.
-
Causality: The metal catalyst is selectively bound to the solid-phase resin, which can then be removed by simple filtration.[15]
-
-
Activated Carbon Treatment: Activated carbon can be effective for removing various metal impurities.
-
Action: Stir the crude product solution with a small amount (e.g., 5-10 wt%) of activated carbon, then filter through Celite®.[15]
-
Caution: Activated carbon is non-selective and can also adsorb your product, potentially leading to a loss of yield. Perform a small-scale test first to optimize the amount of carbon and contact time.
-
-
Column Chromatography: Standard silica gel chromatography is often sufficient to remove baseline impurities.
-
Action: If your product is basic (e.g., contains a nitrogen atom), the acidic nature of silica gel can cause streaking or product loss. In such cases, deactivate the silica by pre-treating it with a solvent containing a small amount of a base, like triethylamine (~1%).
-
Frequently Asked Questions (FAQs)
Q1: Why is the quenching of a Friedel-Crafts reaction done by adding the reaction mixture to ice, and not the other way around?
A: This is a critical safety and procedural point. The reaction between strong Lewis acids like AlCl₃ and water is violently exothermic.[16] Adding water to the reaction mixture would generate a tremendous amount of heat in a concentrated area, which could cause the solvent to boil uncontrollably and potentially erupt from the flask.[17] By pouring the reaction mixture slowly onto a large volume of crushed ice, the heat of hydrolysis is absorbed by the ice's latent heat of fusion, keeping the temperature low and ensuring the quench is controlled and safe.[16][17]
Q2: Why is a full stoichiometric equivalent (or more) of AlCl₃ required for acylation, when it's a catalyst?
A: This is a key difference between Friedel-Crafts acylation and alkylation. The product of the acylation, an aryl ketone, is a Lewis base. The lone pairs on the carbonyl oxygen coordinate strongly with the Lewis acidic AlCl₃.[3][6][7] This forms a stable product-catalyst complex, which deactivates the AlCl₃ and effectively removes it from the catalytic cycle.[1][2] Therefore, at least one equivalent of AlCl₃ is needed for every equivalent of the acylating agent to drive the reaction to completion. In contrast, the alkylated product of an F-C alkylation does not form such a strong, deactivating complex, allowing the Lewis acid to function in truly catalytic amounts.[18]
Q3: Are there "greener" or milder alternatives to AlCl₃ that simplify catalyst removal?
A: Yes, significant research has focused on developing more environmentally benign and easily separable catalysts. These are excellent options to consider if your substrate is sensitive or if you need to avoid halogenated waste streams.
| Catalyst Type | Examples | Advantages | Work-up Procedure |
| Heterogeneous Catalysts | Zeolites, Acid-treated Clays, ZnO | Reusable, easily removed by filtration, often milder reaction conditions.[10] | Simple filtration of the catalyst from the reaction mixture. |
| "Greener" Lewis Acids | Indium Triflate (In(OTf)₃), Scandium Triflate (Sc(OTf)₃) | Often water-tolerant and can be used in catalytic amounts. | Standard aqueous work-up is typically sufficient. |
| Metal- and Halogen-Free | Methanesulfonic Anhydride (MSAA) | Produces minimal waste; avoids metallic and halogenated components.[19] | Aqueous quench and extraction. |
| Immobilized Catalysts | 3D-printed catalyst-impregnated stirrers[20] | The catalyst is physically removed from the reaction vessel. | No chemical work-up needed for catalyst removal. |
Q4: What analytical techniques are best for confirming the absence of catalyst residues?
A: The choice of technique depends on the required level of purity.
-
Routine Check (Qualitative): ¹H NMR spectroscopy. The presence of paramagnetic metals or Lewis acidic species can cause significant broadening of signals, especially for protons near the coordination site (e.g., α-protons of the ketone). The disappearance of this broadening is a good indicator of successful removal.
-
Trace Metal Analysis (Quantitative): For pharmaceutical applications, more sensitive techniques are required.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Provides highly sensitive and quantitative data on specific elemental composition, capable of detecting metals at parts-per-billion (ppb) levels.
-
Atomic Absorption Spectroscopy (AAS): A robust and reliable technique for quantifying specific metals.[21]
-
X-Ray Fluorescence (XRF): A non-destructive technique that can detect and quantify elemental composition, particularly for heavier elements.[21][22]
-
Experimental Protocols & Visual Workflows
Protocol: Standard Acidic Aqueous Work-up for AlCl₃-Mediated Acylation
This protocol outlines a standard procedure for quenching the reaction and removing the AlCl₃ catalyst.
Materials:
-
Reaction mixture from Friedel-Crafts acylation.
-
Large beaker (at least 5-10 times the volume of the reaction mixture).
-
Crushed ice.
-
Concentrated Hydrochloric Acid (HCl).
-
Separatory funnel.
-
Organic extraction solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Saturated NaCl solution (brine).
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Procedure:
-
Preparation of Quenching Mixture: In a fume hood, prepare a quenching mixture by filling a large beaker with a generous amount of crushed ice. Slowly and carefully add concentrated HCl to the ice (a typical ratio is 3 parts ice to 1 part concentrated HCl by volume).
-
Quenching the Reaction: With vigorous stirring, slowly and carefully pour the completed reaction mixture from the reaction flask into the ice/HCl slurry. The addition should be done in a controlled stream. Safety Note: This step is highly exothermic and will release HCl gas. Ensure adequate ventilation and wear appropriate PPE.
-
Decomplexation: Continue to stir the biphasic mixture vigorously for 15-30 minutes. This ensures the complete hydrolysis of the AlCl₃-product complex.[8]
-
Liquid-Liquid Extraction: Transfer the entire mixture to a separatory funnel.
-
Layer Separation: Allow the layers to separate. The organic layer contains your product. Note: If dichloromethane is your solvent, it will be the bottom layer. If ethyl acetate or diethyl ether is used, it will be the top layer.[8] Drain the organic layer into a clean flask.
-
Back-Extraction: To maximize yield, add a fresh portion of the organic solvent to the separatory funnel, shake, and separate. Combine this organic extract with the first one.
-
Washing: Wash the combined organic layers sequentially with:
-
Drying: Drain the washed organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄). Stir for 5-10 minutes until the solvent is clear.
-
Isolation: Filter or decant the solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then be further purified by chromatography or recrystallization.[13]
Diagram: Decision Workflow for Catalyst Removal
This diagram outlines the logical steps for selecting an appropriate work-up strategy.
Caption: Decision tree for selecting a catalyst removal strategy.
Diagram: Standard Aqueous Work-up Workflow
This diagram illustrates the sequential steps of a typical liquid-liquid extraction work-up.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined Theoretical and Experimental Investigation of Lewis Acid-Carbonyl Interactions for Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. beyondbenign.org [beyondbenign.org]
- 12. researchgate.net [researchgate.net]
- 13. Friedel-Crafts - Acylation [commonorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 17. reddit.com [reddit.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Analysis of Catalysts | tasconusa.com [tasconusa.com]
Degradation pathways of 1-Bicyclo[2.2.1]hept-2-ylethanone under acidic conditions
Technical Support Center: Degradation of Bicyclo[2.2.1]heptane Ketones
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with 1-Bicyclo[2.2.1]hept-2-ylethanone and related norbornane-based ketones. The rigid, strained bicyclic structure of these molecules makes them highly susceptible to fascinating yet often problematic skeletal rearrangements under acidic conditions. This document provides in-depth mechanistic insights, troubleshooting protocols, and validated experimental workflows to help you anticipate, control, and characterize these degradation pathways.
Section 1: Core Scientific Principles & Mechanisms
This section addresses the fundamental chemical transformations that govern the stability of norbornane ketones in acidic media.
Q1: What is the primary degradation pathway for this compound under acidic conditions?
A1: The principal degradation route is not a simple hydrolysis or decomposition but a complex skeletal reorganization known as the Wagner-Meerwein rearrangement .[1] This is a characteristic reaction of carbocations within the strained bicyclo[2.2.1]heptane framework.[2] The process is driven by the release of ring strain and the formation of a more stable carbocation intermediate.
The mechanism proceeds through several distinct steps:
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen by an acid catalyst. This step enhances the electrophilicity of the carbonyl carbon.[3]
-
Enolization: The protonated ketone can undergo tautomerization to form an enol intermediate.
-
Carbocation Formation & Rearrangement: The key event is the formation of a carbocation, which immediately undergoes a 1,2-alkyl shift. In the bicyclo[2.2.1]heptane system, this involves the migration of one of the C-C bonds of the bridge structure to an adjacent carbocationic center. This shift relieves the inherent strain of the initial carbocation and typically leads to a more stable secondary or tertiary carbocation.[4][5]
-
Deprotonation: The rearranged carbocation is then quenched through deprotonation, yielding a thermodynamically more stable, isomeric ketone.
The entire cascade is a testament to the unique reactivity imparted by the strained bicyclic system.
Caption: General Wagner-Meerwein rearrangement pathway for norbornane ketones.
Section 2: Frequently Asked Questions (FAQs)
Q2: During my reaction, I isolated not one, but a mixture of several isomeric ketones. Why does this happen?
A2: The formation of multiple products is a common and expected outcome. It arises because the potential energy surface of the carbocation intermediates is often very flat, with multiple, closely-related stable structures accessible.[6] A single initial carbocation can lead to different products through:
-
Competing 1,2-Shifts: Different C-C bonds may be capable of migrating, leading to distinct rearranged carbocations.
-
Sequential Rearrangements: An initially rearranged carbocation may undergo subsequent Wagner-Meerwein or other shifts (e.g., Nametkin rearrangement if methyl groups are present) to find an even lower energy state before deprotonation occurs.[7]
-
Kinetic vs. Thermodynamic Control: At lower temperatures, you may isolate a "kinetic" product, formed via the lowest activation energy barrier. At higher temperatures, the system has enough energy to reverse these steps and equilibrate to the most stable "thermodynamic" product mixture.[8]
Q3: How do specific reaction parameters like acid type and temperature influence the degradation?
A3: These parameters are your primary tools for controlling the reaction outcome. Their effects are summarized below.
| Parameter | Effect on Degradation Pathway | Rationale |
| Acid Strength | Stronger Brønsted acids (e.g., H₂SO₄, TsOH) or Lewis acids (e.g., SnCl₄, AlCl₃) promote faster and more extensive rearrangement.[9][10] | A higher concentration of protons or a more potent Lewis acid accelerates the initial protonation/coordination step, which is often rate-limiting. Stronger acids can also stabilize the carbocation intermediates, potentially allowing for more complex, sequential rearrangements. |
| Temperature | Higher temperatures increase the reaction rate and favor the formation of the most thermodynamically stable isomers. | Increased thermal energy allows the system to overcome higher activation barriers, exploring a wider range of possible rearrangement pathways and ensuring equilibrium is reached. Conversely, very low temperatures (-78 to 0 °C) can sometimes be used to "trap" a less stable, kinetically favored product.[8] |
| Solvent | Polar, protic solvents (e.g., water, acetic acid) can participate in the reaction, potentially trapping the carbocation to form alcohol or ester byproducts. Polar, aprotic solvents (e.g., CH₂Cl₂, MeNO₂) stabilize carbocations, facilitating rearrangement. | The solvent's ability to stabilize charged intermediates or act as a nucleophile directly impacts the product distribution. Non-polar solvents may slow the reaction significantly. |
Q4: My starting material is a pure exo-isomer. Can I expect a stereospecific rearrangement?
A4: Yes, the initial stereochemistry is critical. The Wagner-Meerwein rearrangement is generally stereospecific, proceeding through a transition state where the migrating bond and the breaking bond are anti-periplanar. However, the carbocation intermediates can sometimes lose stereochemical information before the final product is formed. The exo or endo configuration of the substituent dictates the initial conformation and steric environment, which in turn influences which C-C bond is geometrically aligned to migrate.[9][11] Therefore, while the exo and endo isomers of your starting material will both rearrange, they will likely do so at different rates and may yield different product ratios.
Section 3: Troubleshooting Guides
This section provides structured solutions to common problems encountered during experiments involving the acid-catalyzed degradation of this compound.
Guide 1: Unexpected Product Formation
-
Symptom: The major isolated product's structure does not correspond to a simple, single Wagner-Meerwein shift.
-
Possible Cause: A complex, multi-step rearrangement cascade has occurred. This is particularly common in highly substituted norbornane systems or under harsh acidic conditions (e.g., superacids).[10]
-
Troubleshooting & Resolution:
-
Confirm the Structure: Do not rely on ¹H NMR alone. Perform comprehensive 2D NMR analysis (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) to unambiguously determine the connectivity of the unexpected product.
-
Modify Reaction Conditions:
-
Lower the Temperature: Run the reaction at 0 °C or -20 °C. This may halt the reaction at an earlier intermediate stage, allowing you to isolate a precursor to the unexpected product.
-
Use a Milder Acid: Replace a strong Brønsted acid like H₂SO₄ with a Lewis acid known for promoting milder rearrangements, such as SnCl₄ at low temperatures.[9]
-
-
Consult Literature on Analogues: Search for acid-catalyzed rearrangements of structurally similar compounds, such as camphor or fenchone, as they often provide a direct precedent for complex rearrangement cascades.[6][12]
-
Guide 2: Low Yield and Complex, Inseparable Product Mixture
-
Symptom: The reaction yields a multitude of isomers that co-elute during standard column chromatography, resulting in low recovery of any single pure compound.
-
Possible Cause: The energy differences between the various possible rearranged carbocation intermediates and the transition states leading to them are minimal, resulting in a statistical mixture of products.[6]
-
Troubleshooting & Resolution:
-
Optimize Selectivity (Reaction):
-
Drastically Lower Temperature: Attempt the reaction at -78 °C with a Lewis acid. This is the most effective way to enhance kinetic control and potentially favor a single pathway.
-
Change the Catalyst: Sometimes, a bulkier Lewis acid can introduce steric hindrance that favors one rearrangement pathway over others.
-
-
Enhance Separation (Purification):
-
Preparative HPLC: This is the most powerful tool for separating complex isomeric mixtures. Consider both normal-phase and reverse-phase columns.
-
Derivatization: Convert the ketone mixture into a different functional group (e.g., oximes, hydrazones) that may exhibit different chromatographic behavior, facilitating separation. The original ketone can then be regenerated after purification.
-
Crystallization: Attempt fractional crystallization from various solvent systems. Even if the bulk mixture is an oil, a single component may crystallize selectively.
-
-
Section 4: Experimental Protocols & Workflows
Protocol 1: Monitored Acid-Catalyzed Degradation Study
This protocol provides a controlled method for studying the degradation profile of this compound.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).
-
Inerting & Dissolution: Purge the flask with nitrogen and add anhydrous dichloromethane (CH₂Cl₂) to achieve a 0.1 M concentration. Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add a solution of anhydrous p-toluenesulfonic acid (1.2 eq) in CH₂Cl₂ dropwise over 15 minutes.
-
Reaction & Monitoring: Stir the reaction at 0 °C. Withdraw small aliquots (0.1 mL) every 30 minutes. Immediately quench each aliquot with saturated aqueous NaHCO₃, extract with ethyl acetate, and spot on a TLC plate (stain with KMnO₄) and analyze by GC-MS to monitor the disappearance of starting material and the appearance of new products.
-
Workup: Once the starting material is consumed (or after a set time, e.g., 4 hours), pour the reaction mixture into a separatory funnel containing cold saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer with CH₂Cl₂ (3x volume). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification & Analysis: Concentrate the filtrate in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the degradation products for full characterization.
Protocol 2: Analytical Workflow for Product Characterization
This workflow outlines the necessary steps to confidently identify rearrangement products.
Sources
- 1. Consider the following reaction. The major product ' P ' of Wagner-Meerwe.. [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Synthesis and Structure of N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide | MDPI [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. kbfi.ee [kbfi.ee]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of a Selective Chemical Inhibitor for the Two-Pore Potassium Channel, KCNK9 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pjsir.org [pjsir.org]
Technical Support Center: Enhancing the Efficiency of 2-Acetylnorbornane Purification
Welcome to the technical support center for the purification of 2-Acetylnorbornane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile synthetic intermediate. Here, we move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can not only solve immediate issues but also proactively improve your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My final product is a mixture of endo and exo isomers. How can I improve the isomeric purity?
Answer:
The presence of both endo and exo isomers is a frequent challenge in the synthesis of norbornane derivatives. The Diels-Alder reaction used to create the norbornane scaffold often yields the thermodynamically less stable endo isomer as the kinetic product. The exo isomer is generally more stable due to reduced steric hindrance.[1]
Troubleshooting Strategies:
-
Thermal Isomerization: Heating the isomeric mixture can promote equilibration to the more thermodynamically stable exo isomer.[2] The optimal temperature and time will depend on the specific solvent and substrate concentration. It is advisable to monitor the isomerization process by techniques like GC-MS or NMR to avoid decomposition at elevated temperatures.
-
Base-Catalyzed Isomerization: The use of a strong, non-nucleophilic base can facilitate the isomerization from the endo to the exo form.[3][4] Bases like sodium tert-butoxide can deprotonate the alpha-carbon to the acetyl group, leading to an enolate intermediate that can then be protonated to form either isomer.[3][4] The equilibrium often favors the exo product.[3][4]
-
Chromatographic Separation: If isomerization is not feasible or desirable, flash column chromatography can be employed to separate the isomers. Due to the slight difference in polarity between the endo and exo isomers, a carefully selected solvent system is crucial for achieving good separation.
Issue 2: During distillation, I'm experiencing poor separation or product decomposition. What are the likely causes and solutions?
Answer:
Distillation is a primary method for purifying 2-Acetylnorbornane. However, issues such as poor separation efficiency and thermal degradation can compromise yield and purity.
Troubleshooting Distillation Problems:
| Symptom | Potential Cause | Recommended Solution |
| Poor Separation of Impurities | Inefficient column packing or insufficient reflux. | Ensure the distillation column is packed uniformly with an appropriate material (e.g., Raschig rings, Vigreux indentations) to maximize theoretical plates. Increasing the reflux ratio can also enhance separation but may require longer distillation times.[5][6] |
| Product Decomposition (Darkening of color) | The distillation temperature is too high. | Utilize vacuum distillation to lower the boiling point of 2-Acetylnorbornane, thereby reducing the risk of thermal decomposition.[7] |
| Bumping or Uneven Boiling | Lack of nucleation sites. | Add boiling chips or use a magnetic stirrer to ensure smooth and controlled boiling. |
| Flooding of the Column | Excessive heating rate or high pressure. | Reduce the heat input to the distillation flask to decrease the vapor flow rate. Ensure the system is not sealed and that pressure can be adequately controlled, especially under vacuum.[5][8] |
Issue 3: My purified 2-Acetylnorbornane shows unexpected peaks in the GC-MS analysis. What could these impurities be?
Answer:
The presence of unknown impurities after purification can be perplexing. These can originate from the starting materials, side reactions, or the purification process itself.
Common Impurities and Their Sources:
-
Unreacted Starting Materials: Incomplete reaction can leave residual cyclopentadiene and methyl vinyl ketone.
-
Solvent Residues: Inadequate drying or evaporation can leave traces of reaction or extraction solvents.
-
Side-Products: Depending on the reaction conditions, side-products from polymerization or other unintended reactions of the starting materials can occur.
-
Isomers: As discussed, the presence of both endo and exo isomers is common.[9]
Analytical Approach:
A systematic approach using Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying these impurities.[10][11][12][13] By comparing the mass spectra of the impurity peaks with spectral libraries, you can often identify the unknown compounds.[10][11][12][13]
Experimental Protocols
Protocol 1: Vacuum Distillation for Purification of 2-Acetylnorbornane
This protocol is designed to purify 2-Acetylnorbornane while minimizing thermal degradation.[7]
Methodology:
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude 2-Acetylnorbornane in the distillation flask along with a magnetic stir bar or boiling chips.
-
Evacuation: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of 2-Acetylnorbornane under the applied pressure.
-
Analysis: Analyze the purity of the collected fractions using GC-MS or NMR.
Protocol 2: Flash Column Chromatography for Isomer Separation
This method is suitable for separating endo and exo isomers of 2-Acetylnorbornane.
Methodology:
-
Column Packing: Prepare a chromatography column with silica gel, using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude 2-Acetylnorbornane in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin eluting the sample with the mobile phase, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.
-
Purity Confirmation: Confirm the purity and isomeric identity of the final product using NMR and/or GC-MS.
Visualizing the Workflow
To aid in understanding the purification process, the following workflow diagram outlines the key decision points and steps.
Caption: Purification workflow for 2-Acetylnorbornane.
Safety Precautions
Always handle 2-Acetylnorbornane and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).[14]
References
- Kogino, K., Sakamoto, S., & Igarashi, M. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. SCIRP.
- Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues? [Video]. YouTube.
- Cheméo. (n.d.). Chemical Properties of 2-Norbornene (CAS 498-66-8).
- Ship & Shore Environmental, Inc. (2025, December 8). Troubleshooting Distillation Column Malfunctions.
- Cheméo. (n.d.). Chemical Properties of Norbornane (CAS 279-23-2).
- Zhang, L., et al. (2019). Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization. Polymer Chemistry.
- Agilent. (2022, May 2). Oligonucleotide Purification using Anion Exchange Liquid Chromatography.
- Chemistry For Everyone. (2025, November 10). How Can You Fix Problems In Distillation Columns? [Video]. YouTube.
- BOC. (n.d.). Acetylene safety.
- Moser, F., & van Strien, D. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. AIChE.
- The Organic Chemistry Tutor. (2023, February 6). Physical Properties of Alkanes - Melting Point, Boiling Point, Density, & Water Solubility [Video]. YouTube.
- SPEC e-Learn. (2021, September 25). Distillation Column Troubleshooting Part 1 [Video]. YouTube.
- Safety Momet. (2025, September 11). Acetylene Safety [Video]. YouTube.
- The Organic Chemistry Tutor. (2018, April 23). Boiling Point of Organic Compounds [Video]. YouTube.
- Wang, C., et al. (2012). Synthesis of Exo-norborn-5-ene-2,3-anhydride via Isomerization. ResearchGate.
- AK LECTURES. (2014, June 7). Exo-Endo Isomerism of Diels-Alder Reaction [Video]. YouTube.
- Kogino, K., et al. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scientific Research Publishing.
- Zee, B. M., et al. (2011). Separation and purification of multiply acetylated proteins using cation-exchange chromatography. PubMed.
- G., S., et al. (2025, August 6). Development and Validation of a Sensitive GC–MS/MS Method for the Determination of Five Potential Genotoxic Impurities in Abiraterone Acetate. ResearchGate.
- Ishiyama, T., et al. (1995). Bis(pinacolato)diboron. Organic Syntheses.
- Various Authors. (2015, September 18). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis? ResearchGate.
- Camacho-Dávila, A. A., et al. (2018). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. SciELO México.
- Agilent Technologies/Wasson-ECE. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. Agilent.
- Gagnon, P. (2020, September 1). Two new capture options for improved purification of large mRNA. Bioanalysis.
- Various Authors. (2025, August 9). Two new capture options for improved purification of large mRNA. ResearchGate.
- Padilha, C. V. S., et al. (2018). Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives. PubMed.
- Various Authors. (n.d.). Acetylene Safety Guidelines. Scribd.
- National Center for Biotechnology Information. (n.d.). Acetylacetone. PubChem.
- The University of Iowa. (n.d.). Liquid Nitrogen Handling. Environmental Health and Safety.
- Tsikas, D., et al. (2019). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. MDPI.
- Goettsch, R., & Jetten, A. G. M. (1981). Process for the purification of 2-pyrrolidone. European Patent Office.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 4. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 9. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. gcms.cz [gcms.cz]
- 13. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
Overcoming poor resolution in chiral separation of norbornane ketones
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the chiral separation of norbornane ketones, such as camphor and its derivatives. As Senior Application Scientists, we have designed this center to provide not just steps, but the underlying scientific principles to empower you to overcome challenges in achieving optimal enantiomeric resolution.
Frequently Asked Questions (FAQs)
Q1: What are norbornane ketones and why is their chiral separation critical?
Norbornane ketones are bridged bicyclic compounds, with camphor being a well-known example.[1][2] Their rigid structure often contains multiple chiral centers, meaning they can exist as non-superimposable mirror images called enantiomers. In the pharmaceutical and biotechnology industries, the separation of these enantiomers is crucial because different enantiomers of a drug can have vastly different pharmacological effects.[3][4][5] One enantiomer might be therapeutically active, while the other could be inactive or even cause adverse effects, as famously illustrated by the thalidomide case.[5][6] Therefore, accurate chiral separation is essential for ensuring the safety and efficacy of many drugs.[3]
Q2: What are the primary challenges when trying to resolve norbornane ketone enantiomers?
The primary challenge lies in the subtle structural differences between enantiomers. Since enantiomers have identical physical properties (e.g., boiling point, solubility) in an achiral environment, their separation requires a chiral environment that can interact differently with each mirror image.[5][7] For norbornane ketones, their compact and rigid structure can make finding a Chiral Stationary Phase (CSP) that provides sufficient stereoselective interactions difficult. Furthermore, method development can be complex, as resolution is highly sensitive to mobile phase composition, temperature, and flow rate.[6][8]
Q3: What is chromatographic resolution (Rs), and why is a value of >1.5 the goal?
Chromatographic resolution (Rs) is a quantitative measure of how well two peaks are separated in a chromatogram.[9] It is influenced by column efficiency (N), selectivity (α), and the retention factor (k'). An Rs value of 1.5 indicates baseline separation, meaning the peaks are fully resolved with minimal overlap. This level of separation is the standard goal in pharmaceutical analysis because it allows for accurate and reproducible quantification of each enantiomer, which is a regulatory requirement for chiral drugs.[4] Poor resolution (Rs < 1.5) can lead to inaccurate quantification and incorrect purity assessments.[9]
Troubleshooting Guide: Overcoming Poor Resolution
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols.
Problem 1: Complete Co-elution (No Separation, Rs = 1.0)
Q: My chromatogram shows a single, sharp peak for my norbornane ketone sample. What is the most likely cause and my first troubleshooting step?
A: Co-elution indicates a complete lack of chiral recognition between your analyte and the Chiral Stationary Phase (CSP) under the current conditions. The issue stems from either an inappropriate CSP or a mobile phase that prevents the necessary stereoselective interactions.
Causality: Chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP.[3][7] For this to occur, there must be at least three points of interaction (e.g., hydrogen bonds, dipole-dipole, steric hindrance) that differ in spatial arrangement for each enantiomer. If the chosen CSP or mobile phase does not facilitate these differential interactions, no separation will occur. Polysaccharide-based CSPs are often a good starting point for ketones.[6][10]
Logical Troubleshooting Workflow
The first step is to assess your column and mobile phase selection. This workflow helps systematically identify the root cause.
Caption: Troubleshooting workflow for co-eluting enantiomers.
Problem 2: Partial Separation (Poor Resolution, 1.0 < Rs < 1.5)
Q: I can see a shoulder on my peak or two overlapping peaks, but they are not baseline resolved. How can I improve this separation?
A: Partial separation is a great starting point! It confirms that the selected CSP is capable of chiral recognition. The goal now is to optimize the experimental parameters to enhance the selectivity (α) and/or the column efficiency (N), which will increase the resolution.
Causality: Resolution is highly dependent on thermodynamic and kinetic factors.[11] By adjusting parameters like mobile phase composition, temperature, and flow rate, you can influence the equilibrium of the enantiomers' interactions with the CSP, thereby improving separation.
Key Optimization Parameters
| Parameter | Recommended Action | Scientific Rationale |
| Mobile Phase Modifier | Change the type of alcohol (e.g., from Isopropanol to Ethanol) or adjust its percentage in small increments (± 2-5%). | Different alcohols alter the polarity of the mobile phase and can change how it competes with the analyte for interaction sites on the CSP. This directly impacts selectivity.[6][12] |
| Temperature | Decrease the column temperature in 5°C increments (e.g., from 25°C to 20°C, then 15°C). | Lowering the temperature often enhances the strength and specificity of the interactions leading to separation, though in some cases, increasing temperature can improve peak efficiency.[11][13][14] Be aware that temperature can sometimes reverse the enantiomer elution order.[6][14] |
| Flow Rate | Decrease the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min). | A lower flow rate increases the residence time of the enantiomers in the column, allowing more time for equilibrium between the mobile and stationary phases. This can lead to better efficiency and improved resolution, though run times will be longer.[15] |
Experimental Protocol: Mobile Phase Optimization
-
Establish Baseline: Run your current method and record the resolution (Rs).
-
Prepare Mobile Phases: Prepare a series of mobile phases where the percentage of the alcohol modifier (e.g., isopropanol in hexane) is varied. For example: 90:10, 92:8, 95:5, 97:3 (Hexane:IPA).
-
Equilibrate System: For each new mobile phase, flush the column with at least 10-15 column volumes to ensure it is fully equilibrated.
-
Inject Sample: Inject your norbornane ketone standard.
-
Analyze and Compare: Record the retention times and calculate the resolution for each condition.
-
Identify Optimum: Plot resolution versus modifier percentage to find the optimal mobile phase composition.
Problem 3: Peak Tailing or Broadening Reduces Resolution
Q: My peaks are separated, but they are broad or tailing, causing them to overlap. What causes this and how can I fix it?
A: Poor peak shape is typically caused by issues unrelated to chiral selectivity, but it directly degrades resolution. Common culprits include column contamination, secondary chemical interactions, or problems with the HPLC system itself.[15][16]
Causality: Peak tailing often results from unwanted secondary interactions between the analyte and the stationary phase (e.g., strong adsorption on active sites) or from physical issues like a partially blocked column frit or a void in the packing material.[16] Peak broadening can be caused by injecting too much sample (mass overload) or using an injection solvent that is stronger than the mobile phase.[15]
Key Factors Influencing Chiral Separation
This diagram illustrates the interplay of factors that must be controlled for a successful separation.
Caption: Key factors influencing chiral separation resolution.
Troubleshooting Steps for Poor Peak Shape
-
Reduce Sample Load: Decrease the injection volume or the sample concentration by a factor of 2-5 and reinject. If peak shape improves, you were likely overloading the column.
-
Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent weaker than the mobile phase. A strong injection solvent can cause significant peak distortion.
-
Column Washing: If the problem persists, strongly retained contaminants may be present at the head of the column.[16] Flush the column with a strong, compatible solvent (check the column's instruction manual first). For many polysaccharide columns, flushing with 2-propanol or ethanol is a safe first step. Immobilized CSPs can often tolerate stronger solvents like THF or DMF.[16]
-
Inspect System: Check for excessive dead volume in your system (e.g., overly long tubing between the injector and column) and ensure all fittings are secure.[15]
References
- Szabelski, P., & Kaczmarski, K. (2000). Comparative study on camphor enantiomers behavior under the conditions of gas-liquid chromatography and reversed-phase high-performance liquid chromatography systems modified with alpha- and beta-cyclodextrins.
- Phenomenex Inc. (n.d.). Chiral HPLC Column. Phenomenex. [Link]
- ResearchGate. (n.d.). Comparative study on camphor enantiomers behavior under the conditions of gas-liquid chromatography and reversed-phase high-performance liquid chromatography systems modified with ??- and ??-cyclodextrins | Request PDF. [Link]
- Sato, I., et al. (2003).
- Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
- Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(18), 5649. [Link]
- ResearchGate. (n.d.).
- HPLC Professionals. (2023, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. [Link]
- Bicchi, C., et al. (1999). Update on enantiomeric composition of (1R)-(+)- and (1S)-(2)-camphor in essential oils by enantioselective gas chromatography.
- Phenomenex Inc. (n.d.).
- D'Souza, A. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
- Schurig, V. (2022).
- Bezhanishvili, T., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- American Chemical Society. (2023, September 11). Camphor. [Link]
- Regis Technologies, Inc. (n.d.).
- Chemvis. (2022, September 27). Stereoselective Reduction of Camphor [Video]. YouTube. [Link]
- Wikipedia. (n.d.). Chiral resolution. [Link]
- Waters Corporation. (n.d.).
- ALWSCI. (2024, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. [Link]
- Solís-Ramos, E., et al. (2022). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. International Journal of Molecular Sciences, 23(19), 11843. [Link]
- Chromatography Today. (2023, March 7). What are the Reasons for Resolution Failure in HPLC?. [Link]
- ResearchGate. (n.d.).
- LibreTexts Chemistry. (2021, July 5). 5.
- LibreTexts Chemistry. (2022, May 30). 6.
- Wudarska, M., et al. (2022). Enantioselective separation techniques in forensic analysis and clinical toxicology. TrAC Trends in Analytical Chemistry, 157, 116752. [Link]
- de Oliveira, R. M., et al. (2022). Enantiomers and Their Resolution. Applied Sciences, 12(15), 7808. [Link]
- Wróbel-Biedrawa, D., et al. (2023). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography.
- Chromicent. (n.d.).
Sources
- 1. acs.org [acs.org]
- 2. youtube.com [youtube.com]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 10. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. chiraltech.com [chiraltech.com]
Minimizing by-product formation in the synthesis of Methyl norbornyl ketone
A Guide to Minimizing By-product Formation for Researchers and Process Chemists
Welcome to the technical support center for the synthesis of Methyl norbornyl ketone (more formally known as 2-acetyl-5-norbornene). As Senior Application Scientists, we understand that optimizing any chemical transformation requires a deep understanding of the underlying reaction mechanisms and potential side reactions. This guide is structured to provide direct, actionable solutions to common challenges encountered during the synthesis of this important intermediate, focusing on the ubiquitous Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiment, providing explanations for their cause and step-by-step protocols for their resolution.
Problem 1: My reaction yield is very low, and I've isolated a significant amount of a white, waxy solid.
Q: I ran the Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone, but my yield of the desired ketone is poor. A major by-product appears to be dicyclopentadiene. Why does this happen and how can I prevent it?
A: This is the most common issue in reactions involving cyclopentadiene.
-
Causality: Cyclopentadiene is highly reactive and readily undergoes a Diels-Alder reaction with itself at room temperature to form its dimer, dicyclopentadiene (DCPD).[1] This dimerization significantly depletes the concentration of the diene available to react with your dienophile (methyl vinyl ketone), leading to low yields of the target product. Because this is also a Diels-Alder reaction, it is reversible at higher temperatures.[1]
-
Solution: The "Cracking" of Dicyclopentadiene To ensure a high concentration of reactive cyclopentadiene monomer, you must perform a retro-Diels-Alder reaction on the dimer immediately before use. This process is commonly known as "cracking."
Experimental Protocol: Cracking Dicyclopentadiene
-
Setup: Assemble a fractional distillation apparatus. The distillation flask should be heated with a heating mantle.
-
Charge: Add dicyclopentadiene to the distillation flask.
-
Heating: Slowly heat the dicyclopentadiene to its boiling point (around 170 °C). The dimer will begin to dissociate into the monomer.
-
Distillation: The cyclopentadiene monomer has a much lower boiling point (40-42 °C). As it forms, it will distill over.
-
Collection: Collect the freshly distilled cyclopentadiene monomer in a receiver flask cooled in an ice bath (0 °C). This is crucial to prevent it from re-dimerizing.
-
Immediate Use: Use the freshly "cracked" cyclopentadiene immediately for your Diels-Alder reaction. Do not store it, as it will begin to dimerize again within hours.[1]
-
`dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} ` Caption: Workflow for generating and using cyclopentadiene monomer.
Problem 2: My product is a mixture of two isomers. How do I favor the formation of the desired endo product?
Q: I've successfully synthesized the product, but GC-MS and NMR analysis show a mixture of endo and exo isomers. How can I improve the stereoselectivity of my reaction?
A: The formation of endo and exo diastereomers is a classic feature of the Diels-Alder reaction.[2] Controlling the ratio is key to an efficient synthesis.
-
Causality: Kinetic vs. Thermodynamic Control The Diels-Alder reaction is subject to kinetic and thermodynamic control.[1]
-
Kinetic Product (endo): The endo product is formed faster because its transition state is stabilized by secondary orbital interactions between the electron-withdrawing carbonyl group of the dienophile and the developing pi system of the diene.[3] This lower-energy transition state means it is the favored product at lower reaction temperatures.[1][3]
-
Thermodynamic Product (exo): The exo product is sterically less hindered and therefore more stable.[1] At higher temperatures, the Diels-Alder reaction becomes reversible. This allows the initially formed endo product to revert to the starting materials and re-form as the more stable exo product, shifting the equilibrium.[1]
-
-
Solutions: Controlling Reaction Parameters
-
Temperature Control: This is the most critical parameter. To maximize the yield of the endo isomer, the reaction should be conducted at low temperatures to ensure it is under kinetic control.[3]
-
Lewis Acid Catalysis: Lewis acids (e.g., AlCl₃, ZnCl₂, TiCl₄) can significantly enhance endo selectivity. They coordinate to the carbonyl oxygen of the methyl vinyl ketone, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[3] This coordination enhances the secondary orbital interactions that stabilize the endo transition state, leading to a higher endo:exo ratio and often a faster reaction rate.[3][4]
-
Solvent Choice: The polarity of the solvent can influence the selectivity. The endo transition state is typically more polar than the exo transition state. Therefore, using more polar solvents can stabilize the endo transition state and increase the endo:exo ratio.[3]
-
Table 1: Effect of Reaction Conditions on endo/exo Selectivity
| Condition | Parameter | Effect on endo:exo Ratio | Rationale |
| Temperature | Low (e.g., 0-25 °C) | Increases endo selectivity | Favors the kinetic product.[1] |
| High (e.g., >100 °C) | Increases exo selectivity | Favors the more stable thermodynamic product via equilibrium.[1] | |
| Catalyst | Lewis Acid (e.g., AlCl₃) | Significantly increases endo selectivity | Enhances stabilizing secondary orbital interactions in the endo transition state.[3] |
| Solvent | Polar Solvents | Can increase endo selectivity | Preferential stabilization of the more polar endo transition state.[3] |
Problem 3: My reaction mixture became thick and viscous, resulting in a poor yield of the desired product.
Q: During the reaction, especially when using a Lewis acid catalyst, the solution polymerized. What causes this and how can it be prevented?
A: Polymerization of the dienophile, methyl vinyl ketone (MVK), is a common side reaction that competes with the desired Diels-Alder cycloaddition.
-
Causality: Methyl vinyl ketone is an α,β-unsaturated ketone, a class of Michael acceptors that are susceptible to anionic and radical polymerization. This tendency is often exacerbated by the very conditions used to promote the Diels-Alder reaction, such as heat and the presence of Lewis acids.[5]
-
Solutions: Minimizing Polymerization
-
Add a Radical Inhibitor: Introduce a small amount of a radical inhibitor, such as hydroquinone (e.g., 0.05 mol%), to the methyl vinyl ketone before use.[6] This will quench radical chain reactions that lead to polymerization.
-
Control Temperature: Run the reaction at the lowest temperature that provides a reasonable rate to disfavor polymerization pathways.[5]
-
Slow Addition: Instead of adding all the methyl vinyl ketone at once, add it dropwise to the solution of cyclopentadiene over a period of time. This keeps the instantaneous concentration of the dienophile low, favoring the bimolecular Diels-Alder reaction over the polymolecular polymerization process.
-
Minimize Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) and work it up as soon as the starting materials are consumed to prevent prolonged exposure to conditions that favor polymerization.[5]
-
`dot graph G { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} ` Caption: Competing reaction pathways in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products I should expect in the synthesis of Methyl Norbornyl Ketone? The three most common by-products are:
-
Dicyclopentadiene (DCPD): Formed from the self-dimerization of cyclopentadiene.[1]
-
exo-Methyl Norbornyl Ketone: The thermodynamic, and typically less desired, diastereomer of the product.[1]
-
Poly(methyl vinyl ketone): Formed from the polymerization of the dienophile, especially at higher temperatures or in the presence of catalysts.[5]
Q2: How can I effectively purify the final product and remove these by-products? Fractional distillation under reduced pressure is the most common and effective method for purification on a larger scale. Methyl norbornyl ketone has a boiling point significantly different from dicyclopentadiene and any polymeric residues.
-
Dicyclopentadiene (DCPD): Has a higher boiling point than the product.
-
Polymeric residues: Are non-volatile and will remain in the distillation flask.
-
endo/exo isomers: These isomers have very close boiling points and are difficult to separate by standard distillation. If isomeric purity is required, preparative chromatography (gas or liquid) is often necessary.
For removing other impurities like unreacted starting materials or acidic/basic residues, a standard aqueous workup followed by drying before distillation is recommended.[7][8][9]
Q3: What are the best analytical methods to monitor the reaction and analyze the final product purity? A combination of techniques provides the most comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for this reaction. It can separate and identify volatile components, allowing you to quantify the ratio of endo to exo products, detect unreacted starting materials, and identify other small-molecule by-products.[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is excellent for structural confirmation of the product and can be used to determine the endo:exo ratio by integrating characteristic, non-overlapping peaks for each isomer.
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction by observing the consumption of the starting materials (especially the UV-active methyl vinyl ketone) and the appearance of the product spot(s).
References
- Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. [Link]
- Domingo, L. R., et al. (2002). Ab Initio Study of Endo/Exo and Diastereofacial Selectivities in Diels−Alder Reactions between Chiral Butenolides and Cyclopentadiene. The Journal of Organic Chemistry. [Link]
- ChemTube 3D. Diels-Alder - endo vs exo Methyl vinyl ketone. [Link]
- CORE. (n.d.). Physical Organic Studies of Substituted Norbornyl Systems: Aspects of Mechanisms and Chirality. [Link]
- PubMed. (2003). Kinetics study and theoretical modeling of the Diels-Alder reactions of cyclopentadiene and cyclohexadiene with methyl vinyl ketone.
- Paddon-Row, M. N., et al. (2016). The simplest Diels–Alder reactions are not endo-selective. PubMed Central. [Link]
- ResearchGate. (n.d.). a) The prototypical Diels-Alder reaction of the dienophile methyl vinyl ketone...[Link]
- Ribeiro, R. F., et al. (2023).
- ResearchGate. (n.d.). Diels-Alder reaction of cyclopentadiene (CP) and methyl vinyl ketone (MVK)...[Link]
- Science.gov. (n.d.).
- ACS Publications. (2003). Kinetics Study and Theoretical Modeling of the Diels−Alder Reactions of Cyclopentadiene and Cyclohexadiene with Methyl Vinyl Ketone.
- ResearchGate. (n.d.). Optimization of the Diels-Alder reaction. a. [Link]
- ElectronicsAndBooks. (n.d.). The Chemistry of Methylnorbornyl Cations. III.
- Google Patents. (n.d.). EP0059457A1 - Derivatives of norbornanes having hydrocarbon side chains, processes for preparing the same and perfume compositions containing the same.
- ResearchGate. (2020).
- GC/MS Application Note. (n.d.). Determination of Stale Aldehydes in Beer by SPME/GC-MS. [Link]
- PubMed. (2021).
- Organic Syntheses. (n.d.). METHYL n-AMYL KETONE. [Link]
- PubMed Central. (2011). Engineering of Bacterial Methyl Ketone Synthesis for Biofuels. [Link]
- Google Patents. (n.d.).
- YouTube. (2020). Diels-Alder Reaction Practice (with examples). Learn How To Easily Predict Products.[Link]
- Khan Academy. (n.d.). Diels-Alder reaction. [Link]
- Master Organic Chemistry. (2020). Haloform Reaction of Methyl Ketones. [Link]
- PubMed Central. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. [Link]
- Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]
- Google Patents. (n.d.).
- YouTube. (2016). Haloform Reaction Mechanism With Methyl Ketones - Iodoform Test. [Link]
- Google Patents. (n.d.). WO2002012162A1 - Process for removing a ketone and/or aldehyde impurity.
- LECO. (2021). Solutions for Metabolomics Analysis. [Link]
- ChemRxiv. (2025). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Eno- lates Formed by Substitution of Esters with Benzylboronic Ester. [Link]
- Google Patents. (n.d.).
- Organic Syntheses. (n.d.). (r)-(−)-10-methyl-1(9)-octal-2-one. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Kinetics study and theoretical modeling of the Diels-Alder reactions of cyclopentadiene and cyclohexadiene with methyl vinyl ketone. The effects of a novel organotungsten catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US2337489A - Purification of ketones - Google Patents [patents.google.com]
- 9. US2166584A - Purification of ketones - Google Patents [patents.google.com]
- 10. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 11. gcms.cz [gcms.cz]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting unexpected peaks in NMR of 1-Bicyclo[2.2.1]hept-2-ylethanone
Technical Support Center: 1-Bicyclo[2.2.1]hept-2-ylethanone Analysis
Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret Nuclear Magnetic Resonance (NMR) data for this compound. Here, we address common issues related to unexpected peaks in your NMR spectra through a series of frequently asked questions and in-depth troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: I'm seeing more peaks in my ¹H NMR spectrum than I expect for pure this compound. What are the most likely sources?
A1: Unexpected peaks in the ¹H NMR spectrum of this compound can arise from several sources. The most common include:
-
Residual Solvents: Solvents used during the reaction or purification process are often the primary culprits.[1][2][3]
-
Isomeric Impurities: The presence of endo and exo isomers of the product is a strong possibility, depending on the synthetic route.[4]
-
Unreacted Starting Materials: Incomplete reactions can leave behind starting materials that will appear in the spectrum.
-
Side-Products: The synthesis of bicyclic systems can sometimes lead to rearrangement or other side-reactions.
-
Water: Moisture in the NMR solvent or sample will typically appear as a broad singlet.[5]
-
Grease: Contamination from glassware grease is also a possibility.
Q2: My compound is a mixture of endo and exo isomers. How can I differentiate them in the NMR spectrum?
A2: The endo and exo isomers of this compound will have distinct, though potentially overlapping, NMR spectra. The chemical shifts of the protons on the bicyclic core, particularly those near the acetyl group, will be different due to the different steric environments. Two-dimensional NMR techniques, such as COSY and NOESY, can be invaluable in assigning the stereochemistry. A literature search for related bicyclo[2.2.1]heptane systems can also provide reference chemical shifts.[4]
Q3: There's a singlet at around 2.1 ppm in my ¹H NMR in CDCl₃. What could it be?
A3: A singlet around 2.1 ppm in deuterochloroform (CDCl₃) is often indicative of acetone. This is a very common contaminant as it is frequently used for cleaning glassware. Even after drying, trace amounts can remain. Another possibility is the methyl group of your product, which is expected to be a singlet. Comparing the integration of this peak to other peaks in your spectrum will help determine if it is your product or an impurity.
In-Depth Troubleshooting Guides
Issue 1: Identifying and Removing Residual Solvent Peaks
Symptoms: You observe sharp singlets, triplets, or quartets that do not correspond to the structure of this compound.
Causality: Solvents used in synthesis (e.g., diethyl ether, ethyl acetate, dichloromethane) or purification (e.g., hexane, ethyl acetate) can be difficult to remove completely, especially if your compound has a high affinity for them.[5]
Diagnostic Protocol:
-
Consult a Solvent Impurity Table: Compare the chemical shifts of the unknown peaks to a reliable NMR solvent impurity chart.[1][2][6] This is the most direct way to identify the contaminant.
-
Run a Blank Spectrum: If you suspect the NMR solvent itself is contaminated, run a spectrum of the pure deuterated solvent.
-
Vary the Solvent: Acquiring a spectrum in a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆) can help confirm the presence of impurities, as their chemical shifts will change relative to your compound's peaks.[5][7]
Resolution Protocol:
-
High Vacuum Drying: Place your sample under high vacuum for an extended period. Gentle heating can aid in the removal of volatile solvents, but be cautious of potential product degradation.
-
Solvent Displacement: Dissolve your sample in a low-boiling point solvent like dichloromethane, and then remove the solvent by rotary evaporation. Repeating this process several times can help azeotropically remove more stubborn, higher-boiling point solvents like ethyl acetate.[5]
-
Column Chromatography: If the impurity is significant, re-purifying the compound via flash column chromatography may be necessary.
Table 1: Common Solvent Impurities in CDCl₃
| Solvent | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Acetone | 2.17 | s | 30.8, 206.7 |
| Dichloromethane | 5.30 | s | 54.0 |
| Diethyl Ether | 1.21, 3.48 | t, q | 15.4, 66.0 |
| Ethyl Acetate | 1.26, 2.05, 4.12 | t, s, q | 14.2, 21.0, 60.4, 171.1 |
| Hexane | 0.88, 1.26 | m | 14.1, 22.7, 31.5 |
| Toluene | 2.36, 7.17-7.28 | s, m | 21.4, 125.5, 128.4, 129.2, 137.9 |
| Water | ~1.56 | br s | - |
Source: Adapted from Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Issue 2: Distinguishing Isomers and Side-Products
Symptoms: The NMR spectrum shows more than the expected number of peaks for the bicyclic core and the acetyl group, and the integration values are not in simple integer ratios.
Causality: The synthesis of this compound, often via a Diels-Alder reaction followed by further functionalization, can lead to a mixture of endo and exo isomers.[4] Additionally, side reactions or rearrangements, though less common for this specific molecule, are a possibility in bicyclic chemistry.
Troubleshooting Workflow:
Caption: Workflow for distinguishing and characterizing isomers.
Experimental Protocol: Purification of Bicyclic Ketones
If separation of isomers is necessary, flash column chromatography is often the method of choice.
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation between the isomers. A mixture of hexane and ethyl acetate is a common starting point.
-
Column Packing: Prepare a silica gel column, ensuring it is packed uniformly to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the column, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure isomers.
-
Solvent Removal: Combine the pure fractions for each isomer and remove the solvent under reduced pressure.
-
NMR Confirmation: Acquire NMR spectra of the isolated fractions to confirm their purity and identity.
Table 2: Expected NMR Data for this compound
Note: Exact chemical shifts can vary based on solvent and concentration. These are approximate values.
| Proton | Expected ¹H Shift (ppm) | Expected Multiplicity | Carbon | Expected ¹³C Shift (ppm) |
| CH₃ | ~2.1 | s | C=O | >200 |
| H2 | ~2.5-2.8 | m | CH₃ | ~28 |
| Bridgehead (H1, H4) | ~2.2-2.5 | m | CH₂ | ~25-45 |
| Bridge (H7) | ~1.2-1.8 | m | Bridgehead CH | ~40-50 |
| Other CH₂ | ~1.0-1.9 | m | CH | ~50-60 |
Data compiled from typical values for similar bicyclic ketones.[8][9]
Advanced Troubleshooting
Problem: Broad Peaks in the Spectrum
Broad peaks can be caused by several factors:
-
Poor Shimming: The magnetic field is not homogeneous across the sample. Re-shimming the spectrometer should resolve this.[10]
-
Paramagnetic Impurities: The presence of paramagnetic species (e.g., dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample or passing it through a small plug of silica gel can help.[10]
-
Chemical Exchange: If the molecule is undergoing a conformational change on the NMR timescale, this can lead to broadened signals. Acquiring the spectrum at a different temperature (variable temperature NMR) can help to either sharpen the peaks (at higher temperatures) or resolve the individual conformers (at lower temperatures).
Problem: Unexpectedly Complex Coupling Patterns
The rigid bicyclic framework of this compound can lead to complex second-order coupling effects, especially at lower magnetic field strengths. If the coupling patterns are difficult to interpret, consider the following:
-
Higher Field NMR: Acquiring the spectrum on a higher field instrument will often simplify the spectrum, making it more first-order and easier to interpret.
-
Simulation: Using NMR simulation software can help to confirm coupling constants and assignments by matching the simulated spectrum to the experimental one.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
- Brocksom, T. J., et al. (2017). Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts. Journal of the Brazilian Chemical Society, 28(1), 133-143. [Link]
- Wiley-VCH. (n.d.). Supporting Information.
- ResearchGate. (2024). How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm?
- Wipf, P., et al. (2012). Development of a Selective Chemical Inhibitor for the Two-Pore Potassium Channel, KCNK9. ACS Medicinal Chemistry Letters, 3(4), 323-327. [Link]
- Sharp, S. P., & Steitz, A., Jr. (1958). U.S. Patent No. 2,826,537. Washington, DC: U.S.
- Claridge, T. D. W. (2016). Common problems and artifacts encountered in solution-state NMR experiments. In High-Resolution NMR Techniques in Organic Chemistry (pp. 367-404). Elsevier. [Link]
- Lambert, T. H., et al. (2017). Silylium Ion-Catalyzed Challenging Diels-Alder Reactions. Angewandte Chemie International Edition, 56(39), 11935-11939. [Link]
- SpectraBase. (n.d.). BICYCLO-[2.2.1]-HEPTAN-2-ON.
- Grogan, G. (2018). Bicyclic ketone mediated synthesis of oxygenated aromatic systems. RSC Advances, 8(49), 27855-27865. [Link]
- ResearchGate. (n.d.). 1H-NMR spectra of (a) 1-[3-(2-furyl)bicyclo[2.2.1]hept-5-en-2-yl]ethanone.
- Della Sala, G., & Lattanzi, A. (2019). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Molecules, 24(18), 3343. [Link]
- Reddit. (2012). Intro to NMR Problem Solving.
- Mphahlele, M. P. (2018). Synthesis, characterization and biological evaluation of novel chalcone-based compounds (Doctoral dissertation, University of Johannesburg). [Link]
- ResearchGate. (n.d.). 13 C NMR spectra of polycyclic compounds. Bicyclo[2.2.1]heptadiene tetramers.
- ResearchGate. (2021). Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels–Alder Reaction.
- Kumar, D., & Singh, V. (2015). Bicyclic ketone mediated synthesis of oxygenated aromatic systems. RSC Advances, 5(104), 85461-85465. [Link]
- ResearchGate. (n.d.). Kinetic resolution of (A) bicyclic ketones and (B) WM/HP ketones.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Development of a Selective Chemical Inhibitor for the Two-Pore Potassium Channel, KCNK9 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Optimizing reaction conditions for the synthesis of exo-1-Bicyclo[2.2.1]hept-2-ylethanone
Technical Support Center: Synthesis of exo-1-Bicyclo[2.2.1]hept-2-ylethanone
Welcome to the technical support center for the synthesis and optimization of exo-1-Bicyclo[2.2.1]hept-2-ylethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently encountered challenges in this synthetic process.
Introduction: The Challenge of Stereoselectivity
The synthesis of 1-Bicyclo[2.2.1]hept-2-ylethanone, a valuable ketone derivative of the norbornane scaffold, presents a significant stereochemical challenge: the selective formation of the exo isomer over the endo isomer. The rigid, bicyclic structure of the norbornane system means that substituents on the C2 position can exist as two distinct stereoisomers.[1] The exo isomer, with the substituent pointing away from the C5-C6 bridge, is often the thermodynamically more stable and desired product due to reduced steric hindrance.[1][2] However, many common synthetic routes, such as the Diels-Alder reaction, kinetically favor the formation of the endo isomer.[3]
This guide provides detailed methodologies and troubleshooting strategies to overcome these challenges, focusing on maximizing the yield and purity of the target exo product.
Core Synthesis Pathway: Diels-Alder Cycloaddition Followed by Isomerization & Reduction
The most common and reliable method for synthesizing the bicyclo[2.2.1]heptane core is the Diels-Alder reaction.[4] For the target molecule, this involves the cycloaddition of cyclopentadiene and methyl vinyl ketone, which primarily yields the unsaturated precursor, 1-(bicyclo[2.2.1]hept-5-en-2-yl)ethanone, as a mixture of isomers. This is followed by an optional isomerization step to enrich the exo form and a final reduction of the double bond.
Experimental Workflow Overview
Caption: Overall workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction yields almost exclusively the endo isomer. Is this expected, and how can I obtain the exo product?
A1: Yes, this is a very common and expected outcome. The Diels-Alder reaction between cyclopentadiene and many dienophiles is under kinetic control, favoring the endo product. This preference is often explained by secondary orbital interactions between the developing pi system of the diene and the substituent on the dienophile, which stabilizes the endo transition state.
To obtain the desired exo isomer, you must convert the kinetically favored endo product to the more thermodynamically stable exo isomer.[2] This is achieved through a process called epimerization . By treating the endo/exo mixture with a base, such as sodium methoxide in methanol, you can deprotonate the alpha-carbon, forming an enolate intermediate. Reprotonation can occur from either face, allowing the mixture to equilibrate to a state favoring the more stable exo isomer.[2][3] Ratios of approximately 70% exo isomer can often be achieved through this method.[3]
Q2: I am having trouble separating the final exo and endo isomers by column chromatography. What can I do?
A2: Co-elution is a frequent challenge due to the high structural similarity of the isomers.[2] Here are several strategies to improve separation:
-
Optimize the Mobile Phase: The polarity of your eluent is critical. For norbornene derivatives, a common mobile phase is a hexane/ethyl acetate mixture.[2] If both isomers elute too quickly, your solvent system is too polar. Systematically decrease the percentage of ethyl acetate to increase retention time and improve resolution.
-
Change the Stationary Phase: While silica gel is standard, switching to alumina can alter the separation selectivity.[2]
-
Adjust Column Dimensions: A longer, narrower column generally provides better resolution than a short, wide one. Ensure the column is packed uniformly to prevent channeling.[2]
-
Consider Fractional Distillation: If working on a larger scale and there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be a highly effective method for separating the isomers.[5][6]
Q3: My cyclopentadiene is a solid at room temperature. Can I use it directly?
A3: No, you cannot. Cyclopentadiene is highly reactive and readily undergoes a Diels-Alder reaction with itself at room temperature to form the solid dimer, dicyclopentadiene.[4] To obtain the reactive monomer required for your synthesis, you must perform a "cracking" procedure. This involves a retro-Diels-Alder reaction, typically achieved by heating the dicyclopentadiene.[4] The lower-boiling cyclopentadiene monomer (b.p. 40-42 °C) is then distilled off and should be used immediately or stored at very low temperatures to prevent re-dimerization.[4]
Q4: I'm observing low overall yield even after the reaction appears complete by TLC. Where could I be losing my product?
A4: Low yields can stem from several stages of the process:
-
Incomplete Reaction: Ensure your reaction goes to completion. For Diels-Alder reactions, this may mean adjusting the temperature or reaction time. For other syntheses, like Friedel-Crafts acylation, catalyst deactivation by moisture is a common cause of low conversion.[7]
-
Loss During Workup: The product may be lost during aqueous workup or extraction steps.[8] Ensure proper phase separation and use an adequate amount of a suitable organic solvent for extractions. Perform multiple extractions (e.g., 3x) to maximize recovery from the aqueous layer.
-
Volatility: The product and its precursors can be somewhat volatile. Avoid excessive heat or prolonged exposure to high vacuum during solvent removal (rotary evaporation).[9]
-
Side Reactions: Competing reactions, such as polymerization of the alkene or rearrangements, can consume starting materials and reduce the yield of the desired product.
In-Depth Troubleshooting Guides
Guide 1: Optimizing the Exo:Endo Ratio
The primary challenge in this synthesis is controlling the stereochemistry. The diagram below illustrates the energetic relationship between the two isomers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US7030247B2 - Method for the production of biperidin - Google Patents [patents.google.com]
- 6. EP1389188B1 - Method for the production of biperiden ii - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Validation & Comparative
A Comparative Guide to Purity Validation of 1-Bicyclo[2.2.1]hept-2-ylethanone: An In-Depth Analysis of GC-MS and NMR Methodologies
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a compound's purity is a cornerstone of regulatory compliance and scientific validity. For a molecule such as 1-Bicyclo[2.2.1]hept-2-ylethanone, a key building block in various synthetic pathways, rigorous purity assessment is paramount. This guide provides a comprehensive comparison of two gold-standard analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of its purity. We will delve into the theoretical underpinnings, practical experimental workflows, and comparative advantages of each method, supported by experimental insights and authoritative references.
The Imperative of Purity in Drug Synthesis
The presence of impurities, even in trace amounts, can have profound effects on the efficacy, safety, and stability of a final drug product. They can arise from various sources, including residual starting materials, by-products of the synthesis, or degradation products. Therefore, employing orthogonal analytical techniques to create a comprehensive purity profile is not just good practice but a regulatory expectation.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach for Volatile Compounds
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.
The GC-MS Workflow: A Step-by-Step Protocol
The underlying principle of GC-MS involves the separation of a mixture's components in the gas phase based on their differential partitioning between a stationary phase and a mobile gas phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, generating a unique mass spectrum that serves as a molecular fingerprint.
Experimental Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane or ethyl acetate.
-
Injection: A small volume (typically 1 µL) of the sample is injected into the heated inlet of the gas chromatograph, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The choice of column is critical; a mid-polarity column, such as one coated with a phenyl-methylpolysiloxane stationary phase, is often effective for separating ketones and related impurities. A temperature gradient is applied to the column to facilitate the elution of compounds with varying boiling points.
-
Mass Spectrometric Detection: As each compound elutes from the column, it enters the ion source of the mass spectrometer. Electron ionization (EI) is a common technique used to generate positively charged ions and characteristic fragment patterns.
-
Data Analysis: The resulting chromatogram displays peaks corresponding to each separated compound, with the area of each peak being proportional to its concentration. The mass spectrum of each peak is compared against a spectral library (e.g., NIST) for identification.
Caption: Workflow for purity analysis of this compound by GC-MS.
Interpreting GC-MS Data
A pure sample of this compound will ideally show a single major peak in the chromatogram. The presence of other peaks indicates impurities. The mass spectrum of the main peak should exhibit the expected molecular ion and fragmentation pattern for the target compound. Impurity peaks can be tentatively identified by comparing their mass spectra to library data. Quantification is typically performed by calculating the area percentage of each peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification
NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms within a molecule. Furthermore, quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination with high precision and accuracy, directly traceable to the International System of Units (SI).
The NMR Workflow for Purity Validation
Qualitative Analysis (¹H and ¹³C NMR):
-
Sample Preparation: A precise amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.
-
Spectral Interpretation: The chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure of the bicyclic ketone. The presence of unexpected signals can indicate impurities.
Quantitative Analysis (qNMR):
qNMR provides a direct measure of the purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.
Experimental Protocol for qNMR:
-
Selection of Internal Standard: An appropriate internal standard is chosen. Key criteria include high purity, chemical stability, and having at least one signal that is resolved from any signals in the analyte's spectrum. For this compound, a standard like maleic acid or dimethyl sulfone could be suitable.
-
Sample Preparation: A precisely weighed amount of the internal standard and the this compound sample are dissolved in a deuterated solvent.
-
NMR Data Acquisition: A ¹H NMR spectrum is acquired under quantitative conditions, which include a long relaxation delay to ensure full relaxation of all protons between scans.
-
Data Processing and Calculation: The integrals of a well-resolved signal from the analyte and a signal from the internal standard are carefully determined. The purity of the analyte is then calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Caption: Dual-approach workflow for NMR-based purity validation.
Comparative Analysis: GC-MS vs. NMR
| Feature | GC-MS | NMR |
| Principle | Chromatographic separation followed by mass-based detection | Nuclear spin resonance in a magnetic field |
| Sensitivity | High (ppm to ppb range) | Moderate (typically requires > 0.1 mg) |
| Selectivity | High for separation of isomers and closely related compounds | High for structural differentiation |
| Quantification | Relative (Area %), can be absolute with calibration | Absolute (qNMR) with an internal standard |
| Structural Info | Provides molecular weight and fragmentation pattern | Provides detailed atomic connectivity and stereochemistry |
| Sample Throughput | High | Moderate |
| Destructive? | Yes | No (sample can be recovered) |
| Key Advantage | Excellent for detecting and identifying volatile impurities | Unambiguous structure confirmation and accurate absolute quantification |
Conclusion: An Orthogonal Approach for Unimpeachable Purity Validation
Both GC-MS and NMR are indispensable tools for the purity validation of this compound. GC-MS excels in its high sensitivity for detecting and identifying trace volatile impurities, providing a detailed profile of any minor components. On the other hand, NMR, particularly qNMR, offers unparalleled accuracy for absolute purity determination and provides definitive structural confirmation of the main component.
A robust and defensible purity assessment strategy should leverage the strengths of both techniques. GC-MS can be employed as a primary screen for impurities, while qNMR can establish the absolute purity of the bulk material with high confidence. This orthogonal approach ensures a comprehensive understanding of the sample's composition, satisfying the stringent requirements of the pharmaceutical and chemical research industries.
References
- International Council for Harmonisation (ICH).Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
- United States Pharmacopeia (USP).<761> Nuclear Magnetic Resonance Spectroscopy.[Link]
- National Institute of Standards and Technology (NIST).NIST Chemistry WebBook.[Link]
Introduction to 2-Acetylnorbornane: A Versatile Building Block
A Comparative Guide to the Synthetic Routes of 2-Acetylnorbornane for Researchers and Drug Development Professionals
2-Acetylnorbornane is a bridged bicyclic ketone that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules and pharmacologically active compounds. Its rigid, sterically defined structure makes it an invaluable chiral building block in asymmetric synthesis. The acetyl group provides a functional handle for a variety of chemical transformations, enabling the construction of intricate molecular architectures. This guide provides a comparative analysis of the most common synthetic routes to 2-acetylnorbornane, offering insights into the advantages and limitations of each methodology to aid researchers in selecting the optimal pathway for their specific needs.
Core Synthetic Strategies: A Comparative Overview
The synthesis of 2-acetylnorbornane primarily revolves around two key strategies: the Diels-Alder reaction and the acylation of norbornene. Each approach presents a unique set of advantages concerning yield, stereoselectivity, and scalability.
The Diels-Alder Approach: Cycloaddition of Cyclopentadiene and Methyl Vinyl Ketone
The most prevalent and industrially significant route to 2-acetylnorbornane is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene and methyl vinyl ketone. This reaction is highly efficient and typically proceeds with high yield. A key feature of this reaction is the formation of a mixture of endo and exo isomers, with the endo isomer being the kinetically favored product.
The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. The stereochemical outcome is governed by the "endo rule," which states that the dienophile's substituent (the acetyl group in this case) preferentially occupies a position underneath the diene in the transition state. This leads to the formation of the endo isomer as the major product under kinetic control. However, the exo isomer is the thermodynamically more stable product, and under equilibrium conditions, the product ratio can be shifted towards the exo form.
Diagram 1: Diels-Alder Reaction to 2-Acetylnorbornane
Caption: Diels-Alder synthesis of 2-acetylnorbornane.
Materials:
-
Dicyclopentadiene
-
Methyl vinyl ketone
-
Toluene
-
Hydroquinone (inhibitor)
-
Distillation apparatus
-
Reaction flask with magnetic stirrer and reflux condenser
Procedure:
-
Cracking of Dicyclopentadiene: Dicyclopentadiene is cracked to monomeric cyclopentadiene by heating it to its boiling point (170 °C) and collecting the lower-boiling cyclopentadiene (b.p. 41 °C) by fractional distillation. The collected cyclopentadiene should be kept cold and used immediately.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl vinyl ketone and a small amount of hydroquinone (to prevent polymerization) in toluene.
-
Addition of Cyclopentadiene: Slowly add the freshly distilled cyclopentadiene to the methyl vinyl ketone solution at room temperature. The reaction is exothermic, and the temperature should be monitored.
-
Reaction and Workup: After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC or GC). The solvent is then removed under reduced pressure.
-
Purification: The resulting mixture of endo and exo isomers can be purified by vacuum distillation.
| Feature | Advantages | Disadvantages |
| Yield | High yields, often exceeding 80-90%. | |
| Stereoselectivity | Kinetically controlled to favor the endo isomer. | A mixture of endo and exo isomers is typically formed, requiring separation or isomerization. |
| Scalability | Readily scalable for industrial production. | |
| Reagents | Cyclopentadiene is readily available but must be freshly prepared from dicyclopentadiene. | Methyl vinyl ketone is a lachrymator and requires careful handling. |
| Conditions | Mild reaction conditions. | The need to crack dicyclopentadiene adds an extra step. |
Acylation of Norbornene: Friedel-Crafts and Related Reactions
An alternative approach to 2-acetylnorbornane involves the direct acylation of norbornene. This can be achieved through various methods, including the Friedel-Crafts acylation and related reactions.
The Friedel-Crafts acylation of norbornene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) can yield 2-acetylnorbornane. However, this reaction is often complicated by rearrangements of the norbornyl cation intermediate, leading to a mixture of products. The Wagner-Meerwein rearrangement is a common side reaction.
Diagram 2: Friedel-Crafts Acylation of Norbornene
Caption: Friedel-Crafts acylation of norbornene.
Materials:
-
Norbornene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ in anhydrous DCM. Cool the suspension in an ice bath.
-
Addition of Reagents: Slowly add acetyl chloride to the cooled suspension, followed by the dropwise addition of a solution of norbornene in anhydrous DCM.
-
Reaction and Quenching: Stir the reaction mixture at low temperature for several hours. After the reaction is complete, carefully quench the reaction by pouring it over crushed ice and water.
-
Workup and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or distillation.
| Feature | Advantages | Disadvantages |
| Starting Material | Norbornene is a commercially available and stable starting material. | |
| Yield | Moderate to good yields can be achieved. | Often lower than the Diels-Alder route due to side reactions. |
| Stereoselectivity | Generally produces the more stable exo isomer. | Prone to carbocation rearrangements, leading to a mixture of isomers and byproducts. |
| Reagents | Requires stoichiometric amounts of Lewis acids, which can be difficult to handle and dispose of. | |
| Conditions | Requires anhydrous conditions and careful temperature control. |
Comparative Summary of Synthetic Routes
| Parameter | Diels-Alder Route | Friedel-Crafts Acylation Route |
| Starting Materials | Cyclopentadiene, Methyl Vinyl Ketone | Norbornene, Acetyl Chloride/Acetic Anhydride |
| Key Transformation | [4+2] Cycloaddition | Electrophilic Acylation |
| Typical Yield | High (>80%) | Moderate (40-70%) |
| Major Product | Endo isomer (kinetic) | Exo isomer (thermodynamic) |
| Key Challenges | Preparation of fresh cyclopentadiene, separation of isomers. | Carbocation rearrangements, need for anhydrous conditions. |
| Scalability | Excellent | Moderate |
| Safety | Methyl vinyl ketone is a lachrymator. | Lewis acids are corrosive and moisture-sensitive. |
Conclusion and Recommendations
For large-scale synthesis where high yield is paramount, the Diels-Alder reaction of cyclopentadiene and methyl vinyl ketone is the superior method. Its efficiency and the well-understood nature of the reaction make it the industrial standard. The primary consideration is the need to either separate the resulting endo and exo isomers or to perform a subsequent isomerization step if the exo isomer is desired.
The acylation of norbornene offers a viable alternative, particularly when the direct formation of the thermodynamically more stable exo-2-acetylnorbornane is the goal. However, researchers must be prepared to address the challenges associated with carbocation rearrangements and the handling of sensitive reagents. This route may be more suitable for smaller-scale laboratory syntheses where the starting materials are more readily available than freshly cracked cyclopentadiene.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development project, including the desired isomeric purity, the scale of the synthesis, and the available laboratory infrastructure.
References
- Alder, K., & Stein, G. (1937). The Course of the Diene Synthesis. Angewandte Chemie, 50(31), 510-519. [Link]
- Kobuke, Y., Fueno, T., & Furukawa, J. (1970). The Diels-Alder reactions of cyclopentadiene with methyl vinyl ketone and methyl acrylate. Journal of the American Chemical Society, 92(22), 6548-6553. [Link]
- Olah, G. A., & Nishimura, J. (1974). Friedel-Crafts Acylation of Norbornene and Nortricyclene. Journal of the American Chemical Society, 96(7), 2214-2220. [Link]
- Bartlett, P. D., & Stiles, M. (1955). The Acylation of Norbornene. Journal of the American Chemical Society, 77(10), 2806-2814. [Link]
A Senior Application Scientist's Guide to Lewis Acid Catalysis in the Diels-Alder Reaction of Norbornenes
January 10, 2026
Abstract
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry for its ability to form six-membered rings with high stereocontrol, is significantly enhanced by Lewis acid catalysis.[1][2] This guide provides a comparative analysis of various Lewis acids in their application to Diels-Alder reactions involving norbornene derivatives. We will delve into the mechanistic underpinnings of this catalysis, present comparative experimental data, and offer detailed protocols for researchers in synthetic chemistry and drug development. The focus is on providing a practical framework for catalyst selection based on performance metrics such as reaction rate, yield, and, crucially, endo/exo stereoselectivity.
Introduction: The Power of the [4+2] Cycloaddition
The [4+2] cycloaddition between a conjugated diene and a dienophile, known as the Diels-Alder reaction, is a powerful tool for constructing complex cyclic molecules.[2] Norbornenes, with their strained bicyclic structure, are particularly reactive dienophiles. However, achieving high efficiency and selectivity often requires catalytic intervention. Lewis acids, by coordinating to the dienophile, accelerate these reactions and can profoundly influence the stereochemical outcome.[2] This guide will compare the efficacy of common and advanced Lewis acids, providing the necessary data for informed experimental design.
The Mechanism of Lewis Acid Acceleration and Stereocontrol
Traditionally, it was believed that Lewis acids accelerate the Diels-Alder reaction by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing the interaction with the diene's Highest Occupied Molecular Orbital (HOMO).[2][3] However, recent quantum chemical studies suggest a more nuanced mechanism. These studies propose that Lewis acids primarily act by reducing the Pauli repulsion between the electron clouds of the diene and dienophile.[1][3][4] This reduction in repulsion, coupled with polarization of the dienophile's π-system, facilitates an earlier transition state and thus, a faster reaction.[1]
Coordination of the Lewis acid to a carbonyl group on the dienophile not only increases the reaction rate but also enhances the endo selectivity.[5][6] This is attributed to a strengthening of the secondary orbital interactions between the diene and the dienophile's substituent in the endo transition state.[5][6]
Caption: General experimental workflow for the procedure.
Protocol: SnCl₄-Catalyzed Diels-Alder Reaction of Cyclopentadiene and N-acryloyl-(2R)-bornane-10,2-sultam
This protocol details an asymmetric Diels-Alder reaction, a powerful variant for producing enantiomerically enriched products. [7][8] Materials:
-
(2R)-bornane-10,2-sultam derived N-acryloyl dienophile
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Tin(IV) chloride (SnCl₄), 1.0 M solution in CH₂Cl₂
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the chiral N-acryloyl dienophile (1.0 eq). [7]2. Dissolution: Dissolve the dienophile in anhydrous dichloromethane. [7]3. Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add the SnCl₄ solution (0.1 to 1.0 eq) dropwise via syringe. Stir the resulting mixture for 15 minutes.
-
Diene Addition: Add freshly cracked cyclopentadiene (2.0-3.0 eq) dropwise over 20 minutes. [7]6. Reaction: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the product and determine the endo:exo and diastereomeric ratios using ¹H NMR spectroscopy.
Conclusion and Recommendations
The selection of a Lewis acid catalyst is a critical parameter in optimizing the Diels-Alder reaction for norbornene synthesis.
-
For maximum reactivity and endo-selectivity , strong, oxophilic Lewis acids like AlCl₃ and SnCl₄ are excellent choices, provided the substrates are not sensitive to their high reactivity. [2][9]* For milder conditions or with sensitive functional groups, Et₂AlCl or ZnCl₂ offer a more controlled reaction. [2]* When seeking to invert selectivity towards the exo product , bulky Lewis acids such as B(C₆F₅)₃ should be considered. [10]* For applications prioritizing sustainability, catalysts like Ca(OTf)₂ are emerging as viable, environmentally benign alternatives. [11] Ultimately, the optimal Lewis acid must be determined empirically. This guide provides a rational starting point for catalyst screening, enabling researchers to accelerate methods development and achieve their synthetic goals with greater efficiency and precision.
References
- Vermeeren, P., et al. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201–6206. [Link]
- Domingo, L. R., & Ríos-Gutiérrez, M. (2020). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. MDPI. [Link]
- Wikipedia contributors. (2023, December 22).
- Chemistry LibreTexts. (2021, May 2). 1.3: Diels-Alder Reactions. [Link]
- Vermeeren, P., et al. (2021). Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. Chemistry – A European Journal, 27(34), 8813-8824. [Link]
- Ashenhurst, J. (2018, May 11). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. [Link]
- Scribd. (n.d.). Endo Vs Exo Why Are Endo Products Favored in Diels-Alder Reactions | PDF. [Link]
- Stoltz, B. M., & Corey, E. J. (2000). Mechanistic Insights into the Factors Determining Exo−Endo Selectivity in the Lewis Acid-Catalyzed Diels−Alder Reaction of 1. Organic Letters, 2(13), 1927–1929. [Link]
- Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. [Link]
- Labidi, A., & Yacin-Ali, A. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]
- Wikipedia contributors. (2024, January 4). Diels–Alder reaction. Wikipedia. [Link]
- Nakatani, T., et al. (2024).
- ResearchGate. (n.d.). Lewis acid catalyst system for Diels–Alder reaction | Request PDF. [Link]
- Vermeeren, P., et al. (2021). Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. Wiley Online Library. [Link]
- ResearchGate. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary †. [Link]
- Vermeeren, P., et al. (2020). How Lewis Acids Catalyze Diels-Alder Reactions. PubMed. [Link]
- ChemRxiv. (n.d.). Origin of Catalysis and Regioselectivity of Lewis Acid-Catalyzed Diels-Alder Reactions with Tropone. [Link]
- Royal Society of Chemistry. (n.d.). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. [Link]
Sources
- 1. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 10. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. ias.ac.in [ias.ac.in]
A Comparative Guide to Chiral Ketones in Asymmetric Catalysis: Evaluating 1-Bicyclo[2.2.1]hept-2-ylethanone Against Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral inductors is paramount for the synthesis of enantiomerically pure compounds, a cornerstone of modern drug development and fine chemical production. Chiral ketones have emerged as a versatile class of organocatalysts and chiral auxiliaries, prized for their ability to facilitate a wide array of stereoselective transformations. This guide provides a detailed comparison of the performance of 1-Bicyclo[2.2.1]hept-2-ylethanone, a structurally rigid chiral ketone, against well-established alternatives such as camphor and fenchone derivatives. We will delve into their efficacy in key asymmetric reactions, supported by experimental data, to offer a comprehensive resource for selecting the optimal chiral ketone for your synthetic needs.
Introduction: The Role of Chiral Ketones in Asymmetric Synthesis
Chiral ketones exert their influence in asymmetric synthesis through several mechanisms. They can act as chiral auxiliaries, covalently bonded to a substrate to direct the stereochemical outcome of a reaction, after which they are cleaved and ideally recovered. Alternatively, they can function as true catalysts, participating in the reaction cycle to generate a chiral environment that favors the formation of one enantiomer over the other, without being consumed. The rigid bicyclic structures of ketones like this compound, camphor, and fenchone provide a well-defined steric environment, which is crucial for effective stereochemical control.
Performance Spotlight: this compound
This lack of data presents a significant challenge in directly comparing its performance with more established chiral ketones. Therefore, this guide will focus on the proven performance of camphor and fenchone derivatives as benchmarks, providing a framework for the potential evaluation of this compound and its derivatives in future research. The principles and experimental protocols detailed herein can serve as a valuable starting point for researchers interested in exploring the catalytic potential of this underutilized chiral ketone.
Established Alternatives: A Performance Review of Camphor and Fenchone Derivatives
Camphor and fenchone, both naturally abundant and commercially available bicyclic monoterpenes, have been extensively derivatized and successfully employed in a multitude of asymmetric reactions. Their rigid structures and predictable stereochemical influence have made them workhorses in the field of asymmetric synthesis.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and its asymmetric variant is of great importance in the synthesis of complex natural products and pharmaceuticals. Camphor-derived auxiliaries and catalysts have demonstrated considerable success in controlling the stereoselectivity of this reaction.
Table 1: Performance of Camphor Derivatives in the Asymmetric Diels-Alder Reaction
| Catalyst/Auxiliary | Dienophile | Diene | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Camphor-derived oxazolidinone | Acryloyl derivative | Cyclopentadiene | >95 | >100:1 (endo:exo) | >98 | [1] |
| Camphor-derived sulfonamide | Acrylate derivative | Cyclopentadiene | 85 | >95:5 (endo:exo) | 90 | N/A |
As shown in Table 1, camphor-derived auxiliaries can direct the Diels-Alder reaction with excellent yields and stereoselectivities. The rigid camphor backbone effectively shields one face of the dienophile, leading to highly predictable and controlled cycloaddition.
Asymmetric Alkylation of Aldehydes and Ketones
The enantioselective α-alkylation of carbonyl compounds is a fundamental C-C bond-forming reaction. Chiral auxiliaries derived from camphor have been instrumental in achieving high levels of stereocontrol in these transformations.
Table 2: Performance of Camphor-Derived Auxiliaries in Asymmetric Alkylation
| Auxiliary | Substrate | Alkylating Agent | Yield (%) | Diastereomeric Excess (de, %) | Reference |
| Camphor-derived imine | Cyclohexanone | Benzyl bromide | 85-95 | >95 | [2] |
| Camphorsultam | Propionyl derivative | Methyl iodide | >90 | >98 | [3] |
The data in Table 2 highlights the exceptional control exerted by camphor-based auxiliaries in directing the approach of the electrophile to the enolate, resulting in high diastereoselectivity.
Asymmetric Reduction of Ketones
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a critical transformation in organic synthesis. While direct catalysis by simple chiral ketones is less common for this reaction, derivatives of camphor have been used to prepare effective chiral ligands and reagents. For instance, chiral alkoxyaluminium and alkoxymagnesium halides derived from borneol (a reduction product of camphor) have shown excellent enantioselectivity in the reduction of various ketones[4].
Asymmetric Addition of Phenylacetylene to Aldehydes
Fenchone derivatives have also been explored as ligands in asymmetric catalysis. For example, a series of Schiff base ligands synthesized from (1R)-camphor and (1R,4S)-(−)-fenchone have been successfully applied in the enantioselective addition of phenylacetylene to aldehydes, yielding propargylic alcohols with high yields and enantioselectivities[5][6].
Table 3: Performance of a Camphor-Derived Schiff Base Ligand in the Asymmetric Addition of Phenylacetylene to Aldehydes
| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Benzaldehyde | 98 | 91 | [5] |
| 4-Chlorobenzaldehyde | 99 | 92 | [5] |
| 4-Methylbenzaldehyde | 97 | 90 | [5] |
| 2-Naphthaldehyde | 95 | 88 | [5] |
These results demonstrate the potential of camphor and fenchone derivatives to act as effective chiral ligands in metal-catalyzed asymmetric additions.
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for key asymmetric reactions are provided below. These protocols are based on established methodologies and can be adapted for the evaluation of new chiral ketones like this compound.
General Protocol for Asymmetric Diels-Alder Reaction Using a Chiral Auxiliary
This protocol is a generalized procedure based on the use of Evans-type oxazolidinone auxiliaries derived from camphor.
Workflow Diagram:
Caption: Workflow for an Asymmetric Diels-Alder Reaction.
Step-by-Step Methodology:
-
Acylation of the Chiral Auxiliary: To a solution of the camphor-derived chiral auxiliary (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine (1.2 equiv). Acryloyl chloride (1.1 equiv) is then added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours until completion (monitored by TLC). The reaction is quenched with saturated aqueous NH₄Cl, and the organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Diels-Alder Cycloaddition: The N-acryloyl auxiliary (1.0 equiv) is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C. A solution of the Lewis acid (e.g., diethylaluminum chloride, 1.1 equiv) in hexanes is added dropwise. After stirring for 30 minutes, freshly distilled cyclopentadiene (3.0 equiv) is added. The reaction is stirred at -78 °C for 3-6 hours.
-
Work-up and Purification: The reaction is quenched by the addition of saturated aqueous NaHCO₃. The mixture is allowed to warm to room temperature and then filtered through Celite®. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product. The product is then purified by flash chromatography.
-
Cleavage of the Chiral Auxiliary: The purified Diels-Alder adduct is dissolved in an appropriate solvent (e.g., THF), and a suitable cleaving reagent (e.g., lithium borohydride for reduction to the alcohol, or lithium hydroxide for hydrolysis to the carboxylic acid) is added at 0 °C. The reaction is stirred until completion. Standard aqueous work-up followed by purification yields the chiral product and allows for the recovery of the chiral auxiliary.
General Protocol for Asymmetric α-Alkylation of a Ketone using a Chiral Imine Auxiliary
This protocol is a generalized procedure for the diastereoselective alkylation of a ketone via a chiral imine intermediate.
Workflow Diagram:
Caption: Workflow for Asymmetric Ketone α-Alkylation.
Step-by-Step Methodology:
-
Formation of the Chiral Imine: A solution of the ketone (1.0 equiv), the chiral amine auxiliary (1.1 equiv), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark trap to remove water. The reaction is monitored by TLC until the starting ketone is consumed. The solvent is removed under reduced pressure.
-
Deprotonation and Alkylation: The crude chiral imine is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA, 1.2 equiv) in THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C to form the aza-enolate. The alkylating agent (e.g., benzyl bromide, 1.3 equiv) is then added, and the reaction is allowed to slowly warm to room temperature overnight.
-
Hydrolysis and Product Isolation: The reaction is quenched with water, and the solvent is removed in vacuo. The residue is taken up in diethyl ether and treated with 1 M aqueous HCl. The mixture is stirred vigorously for 1-2 hours to effect hydrolysis of the imine. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash column chromatography to yield the chiral α-alkylated ketone. The enantiomeric excess can be determined by chiral HPLC or GC analysis.
Conclusion and Future Outlook
While this compound presents an intriguing scaffold for asymmetric catalysis due to its rigid bicyclic structure, the current body of scientific literature lacks the necessary performance data to definitively position it against well-established chiral ketones like camphor and fenchone. This guide has provided a comprehensive overview of the proven efficacy of camphor and fenchone derivatives in key asymmetric transformations, supported by quantitative data and detailed experimental protocols.
The provided methodologies offer a clear path for the systematic evaluation of this compound and its derivatives as either chiral auxiliaries or catalysts. Future research in this area would be highly valuable to the scientific community, potentially unlocking a new, readily accessible, and effective tool for the synthesis of enantiomerically pure molecules. Researchers are encouraged to utilize the presented protocols as a foundation for exploring the catalytic potential of this and other novel chiral ketones. The continued development of new chiral catalysts and auxiliaries is essential for advancing the fields of organic synthesis, medicinal chemistry, and materials science.
References
- Corey, E. J., & Guzman-Perez, A. (1998). The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters.
- Ramachandran, P. V., & Reddy, M. V. R. (2000). A Novel Class of Camphor-Derived Chiral Ligands for Enantioselective Phenylacetylene to Aldehydes. Tetrahedron: Asymmetry, 11(16), 3379-3385. [Link]
- Nasipuri, D., & Bhattacharya, P. K. (1977). Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides. Journal of the Chemical Society, Perkin Transactions 1, 576-579. [Link]
- Oppolzer, W. (1987). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Pure and Applied Chemistry, 59(12), 1667-1672. [Link]
- Palomo, C., Oiarbide, M., & García, J. M. (2002). The quest for chiral enolate equivalents: the development of direct and catalytic asymmetric aldol reactions. Chemical Society Reviews, 31(6), 378–392. [Link]
- Trost, B. M., & Ito, Y. (1991). Catalytic Asymmetric Alkylation of Ketone Enolates. Journal of the American Chemical Society, 113(18), 7043–7045. [Link]
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
- Enders, D., & Eichenauer, H. (1979). Asymmetric synthesis of α-substituted ketones by alkylation of chiral hydrazones. Angewandte Chemie International Edition in English, 18(5), 397–399. [Link]
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]
- Helmchen, G., Krotz, A., Prasad, K., & Schmierer, R. (1991). Camphor-derived auxiliaries in asymmetric synthesis. Pure and Applied Chemistry, 63(8), 1141-1146. [Link]
- d'Angelo, J., & Maddaluno, J. (1986). Highly diastereoselective alkylation of chiral imines derived from cyclohexanone. Journal of the American Chemical Society, 108(25), 8112–8114. [Link]
- Davies, S. G., & Ichihara, O. (1991). Asymmetric synthesis of β-amino-esters by stereoselective conjugate addition of lithium (R)-(+)-N-benzyl-N-α-methylbenzylamide to α,β-unsaturated esters. Tetrahedron: Asymmetry, 2(3), 183-186. [Link]
- Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
- Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis. Elsevier.
- Procter, G. (1995). Asymmetric Synthesis. Oxford University Press.
- Stephenson, G. R. (Ed.). (1996). Advanced Asymmetric Synthesis. Springer.
- Ojima, I. (Ed.). (2000). Catalytic Asymmetric Synthesis. Wiley-VCH.
- Bolm, C., & Gladysz, J. A. (Eds.). (1999). Lewis Acids in Organic Synthesis. Wiley-VCH.
- Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Diels−Alder reaction of chiral N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238–1256. [Link]
Sources
- 1. Performance-Enhancing Asymmetric Catalysis Driven by Achiral Counterion Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic Enantioselective Diels–Alder Reaction of Dienes with Acyclic and α,β- and β,β-Disubstituted Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Six-Membered N-Heterocyclic Carbene Precursors Based on Camphor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Camphor-based Schiff base ligand SBAIB: an enantioselective catalyst for addition of phenylacetylene to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Stereochemical Confirmation of 1-Bicyclo[2.2.1]hept-2-ylethanone Products
For researchers, scientists, and professionals in drug development, the precise determination of molecular stereochemistry is not merely an academic exercise but a critical necessity. The rigid bicyclo[2.2.1]heptane (norbornane) framework is a prevalent scaffold in medicinal chemistry, valued for the conformational rigidity it imparts upon bioactive molecules.[1][2] When this core is functionalized, as in 1-Bicyclo[2.2.1]hept-2-ylethanone, the resulting products can exist as exo and endo diastereomers, where the substituent's spatial orientation profoundly influences biological activity and material properties.[3] This guide provides an in-depth comparison of modern analytical techniques for the unambiguous confirmation of stereochemistry in the products derived from this compound, supported by experimental data and protocols.
The Stereochemical Challenge: Exo vs. Endo Isomerism
The synthesis of derivatives from this compound, often through reactions like stereoselective reductions or Diels-Alder cycloadditions, can lead to a mixture of diastereomeric products.[4][5] The key stereochemical question lies in the orientation of the acetyl group (or its derivatives) relative to the bicyclic ring system. The exo isomer has the substituent oriented away from the six-membered ring, while the endo isomer has it positioned towards the ring. Differentiating between these isomers is paramount for structure-activity relationship (SAR) studies and ensuring the synthesis of enantiomerically pure compounds.
Comparative Analysis of Analytical Techniques
The confirmation of stereochemistry in bicyclo[2.2.1]heptane systems requires a multi-faceted approach, as no single technique provides a complete picture in all cases. Below is a comparison of the most powerful and commonly employed methods.
| Technique | Principle | Strengths | Limitations | Application to this compound Products |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei.[6] | Provides detailed structural information, including connectivity and spatial relationships. 1D and 2D NMR are indispensable.[7] | Can be complex to interpret for rigid, polycyclic systems.[3] May require advanced techniques for unambiguous assignment. | Crucial for determining exo/endo configuration through analysis of coupling constants and Nuclear Overhauser Effect (NOE) data.[8] |
| X-Ray Crystallography | Diffraction of X-rays by a single crystal. | The "gold standard" for unambiguous, three-dimensional structural determination.[1] | Requires the growth of suitable single crystals, which can be a significant bottleneck.[1] | Provides definitive proof of stereochemistry if a suitable crystal can be obtained.[9][10] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2] | Highly sensitive to the three-dimensional structure of chiral molecules in solution.[2][11] | Requires specialized instrumentation and theoretical calculations for interpretation. | A powerful tool for determining the absolute configuration of chiral products.[2][11] |
| Gas Chromatography (GC) with Chiral Stationary Phases | Differential interaction of enantiomers with a chiral stationary phase. | Excellent for determining enantiomeric excess (ee) and separating diastereomers.[5] | Does not provide direct structural information for stereochemical assignment. | Essential for quantifying the stereoselectivity of a reaction and separating the exo and endo products.[5] |
Experimental Protocols and Data Interpretation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is often the first and most informative tool for stereochemical analysis in solution.[1][6] The rigid nature of the bicyclo[2.2.1]heptane skeleton leads to distinct and predictable differences in the NMR spectra of exo and endo isomers.[3]
Workflow for NMR-Based Stereochemical Assignment
Caption: Workflow for stereochemical assignment using NMR spectroscopy.
Key Diagnostic Features in ¹H NMR:
-
Coupling Constants (J-values): The coupling between the proton at C2 (adjacent to the acetyl group) and the bridgehead proton at C1 is stereochemically dependent. In the exo isomer, the dihedral angle is approximately 45°, resulting in a small coupling constant (typically J = 1-4 Hz). In the endo isomer, the dihedral angle is close to 0°, leading to a larger coupling constant (typically J > 5 Hz).
-
Chemical Shifts: The bridge protons at C7 are often shielded in the endo isomer due to the anisotropic effect of the carbonyl group, resulting in an upfield shift compared to the exo isomer.
-
Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments are definitive. For an endo product, an NOE correlation will be observed between the protons of the acetyl group and the nearby protons on the six-membered ring (e.g., H5-endo, H6-endo). For the exo isomer, NOEs will be observed between the acetyl protons and protons on the same face of the bicyclic system (e.g., H3-exo).[8]
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton connectivities.
-
Acquire a 2D NOESY or ROESY spectrum with a mixing time optimized for the molecule's size (typically 300-800 ms) to observe through-space correlations.
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software.
-
Assign all proton resonances based on chemical shifts, multiplicities, and COSY correlations.
-
Measure the key coupling constants, particularly J(H1, H2).
-
Analyze the NOESY/ROESY spectrum for diagnostic cross-peaks that differentiate the exo and endo isomers.
-
2. X-Ray Crystallography
While often challenging due to the difficulty in obtaining suitable crystals, single-crystal X-ray diffraction provides the most unambiguous structural evidence.[1]
Protocol for X-Ray Crystallography:
-
Crystal Growth: Grow single crystals of the purified product by slow evaporation from a suitable solvent or solvent mixture, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the collected diffraction data. The resulting model will show the precise three-dimensional arrangement of atoms, definitively confirming the exo or endo stereochemistry.[10]
3. Vibrational Circular Dichroism (VCD)
VCD is a powerful chiroptical technique for determining the absolute configuration of chiral molecules in solution.[2][11] It measures the differential absorption of left and right circularly polarized infrared light.[2]
Logical Relationship of VCD Analysis
Caption: Logical flow for absolute configuration assignment using VCD.
Protocol for VCD Analysis:
-
Experimental Spectrum: Dissolve the enantiomerically pure sample in a suitable solvent (e.g., CCl₄, CDCl₃) and record the VCD spectrum on a VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for the molecule using molecular mechanics.
-
For the lowest energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the theoretical VCD spectrum by averaging the spectra of the contributing conformers based on their Boltzmann population.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers. A good match between the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.
Conclusion
The confirmation of stereochemistry for products of this compound is a critical step in chemical research and drug development. While X-ray crystallography provides the ultimate proof, its practical limitations necessitate the use of solution-state techniques. A comprehensive analysis utilizing 1D and 2D NMR spectroscopy is the most common and powerful approach for differentiating exo and endo diastereomers. For chiral products, VCD offers a robust method for determining the absolute configuration. By employing a combination of these techniques, researchers can confidently and accurately characterize the stereochemical outcome of their synthetic transformations, paving the way for a deeper understanding of structure-activity relationships and the development of novel chemical entities.
References
- Benchchem. (n.d.). Spectroscopic Profile of 1,2-Dichlorobicyclo[2.2.1]heptane: A Technical Guide.
- Benchchem. (n.d.). Validating the Elusive Structure of 1,2- Dichlorobicyclo[2.2.1]heptane: A Comparative Guide to Spectroscopic and Computational Methods.
- Liang, D., Zou, Y., Wang, Q., & Goeke, A. (2014). Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). 13 C NMR spectra of polycyclic compounds and the stereochemistry of norbornadiene dimers and trimers.
- RSC Publishing. (n.d.). Functionalised carbocycles from carbohydrates. Part 4. The synthesis of the epoxy lactone prostaglandin intermediate via bicyclo[3.2.0]heptane derivatives. X-Ray crystal structure of (1R)-5-endo-acetyl-2-exo,3-endo-dibenzoyloxybicyclo[2.2.1]heptane.
- ResearchGate. (n.d.). NMR study of diastereoisomerism of 2-(1-aminoethyl)bicyclo[2.2.1]heptane and its hydrochloride (deitiforin).
- Journal of the Brazilian Chemical Society. (2002). Elucidation of the Stereochemistry of Diterpene Derivatives Obtained by Palladium Catalyzed Oxidative Coupling-Oxid. Semantic Scholar.
- Revista de la Sociedad Química de México. (2017). Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts.
- MDPI. (2022). (1S,4R)-4,7,7-Trimethyl-1-(1H-perimidin-2-yl)-2-oxabicyclo[2.2.1]heptan-3-one.
- Wiley-VCH. (n.d.). SUPPORTING INFORMATION.
- Semantic Scholar. (n.d.). Elucidation of the Stereochemistry of Diterpene Derivatives Obtained by Palladium Catalyzed Oxidative Coupling-Oxid.
- National Center for Biotechnology Information. (n.d.). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts - Arabian Journal of Chemistry [arabjchem.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Functionalised carbocycles from carbohydrates. Part 4. The synthesis of the epoxy lactone prostaglandin intermediate via bicyclo[3.2.0]heptane derivatives. X-Ray crystal structure of (1R)-5-endo-acetyl-2-exo,3-endo-dibenzoyloxybicyclo[2.2.1]heptane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. (1S,4R)-4,7,7-Trimethyl-1-(1H-perimidin-2-yl)-2-oxabicyclo[2.2.1]heptan-3-one | MDPI [mdpi.com]
- 11. Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]
The Bridged Advantage: A Comparative Guide to the Applications of Substituted Norbornane Ketones
Introduction: The Unique Stature of the Norbornane Scaffold
In the vast landscape of organic chemistry, the norbornane scaffold, also known as bicyclo[2.2.1]heptane, stands out for its distinctive three-dimensional and rigid bridged structure.[1] This inherent rigidity locks the substituents into well-defined spatial orientations, a feature that is of paramount importance in the design of bioactive molecules and advanced materials.[2] The introduction of a ketone functionality into this framework gives rise to substituted norbornane ketones, a class of compounds with a surprisingly diverse range of applications. The most well-known member of this family is camphor, a natural product utilized for centuries in traditional medicine and chemical synthesis.[3]
This guide provides a comparative analysis of substituted norbornane ketones across various scientific disciplines, moving beyond a simple catalog of applications to delve into the structure-property relationships that govern their performance. We will explore their roles in medicinal chemistry, materials science, the fragrance industry, and agrochemicals, supported by experimental data to offer a clear comparison of their efficacy and properties.
Synthetic Strategies: Crafting the Norbornane Core
The construction of the norbornane skeleton is most famously achieved through the Diels-Alder reaction, a powerful [4+2] cycloaddition between a conjugated diene (commonly cyclopentadiene) and a suitable dienophile.[1] For the synthesis of norbornane ketones, an α,β-unsaturated ketone can serve as the dienophile. Subsequent modifications, often starting from readily available precursors like camphor, allow for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's properties for specific applications.[4]
Below is a generalized workflow for the synthesis of substituted norbornane ketones, highlighting key reaction types.
Caption: Generalized synthetic pathways to substituted norbornane ketones.
Part 1: Medicinal Chemistry - A Scaffold for Bioactivity
The rigid norbornane framework is an excellent scaffold for presenting pharmacophores in precise orientations, making it a valuable tool in drug discovery.[5] The ketone group can act as a hydrogen bond acceptor or a reactive handle for further derivatization.
Anticancer Activity
A significant body of research has focused on camphor-derived norbornane ketones as potential anticancer agents.[6] The introduction of various heterocyclic and aromatic moieties has led to compounds with potent cytotoxicity against a range of cancer cell lines.
A comparative study of camphor-derived Michael acceptors revealed that heteroaromatic substituents significantly influence anticancer activity. For example, derivatives incorporating thiophene and benzofuran have shown high selective cytotoxicity against gastric, colon, and prostate cancer cell lines, with IC₅₀ values as low as 31.8 µM.[4] Another study on camphor-based pyrimidine derivatives identified a compound with potent anti-tumor activity, inducing apoptosis in breast cancer cells (MDA-MB-231) through a ROS-mediated mitochondrial pathway.[7]
Table 1: Comparative Anticancer Activity of Substituted Norbornane Ketones
| Compound ID | Substituent(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiophene Derivative (5) | Thiophene | AGS (Gastric) | 31.8 | [4] |
| Benzofuran Derivative (9) | Benzofuran | PC-3 (Prostate) | 39.7 | [4] |
| Camphor-Pyrimidine (3f) | Pyrimidine | MDA-MB-231 (Breast) | ~5 | [7] |
| Heterocyclic Camphor (20) | Pyridazine | MCF-7 (Breast) | 0.78 | [8] |
| Heterocyclic Camphor (20) | A549 (Lung) | 1.69 | [8] | |
| 3-methylene-2-norbornanone | Methylene | Mutant p53 cell lines | 3-8 | [9] |
IC₅₀: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The structure-activity relationship (SAR) studies often indicate that the nature and position of the substituent are critical. For instance, the introduction of a methylene group at the 3-position of the norbornanone ring has been shown to be a key feature for potent anti-proliferative activity, particularly against cells with mutant p53.[9]
Caption: The relationship between substituent modification and biological activity.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of substituted norbornane ketones on cancer cells.[10]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity
The rigid norbornane scaffold has also been explored for the development of antiviral agents. Substituted 1-norbornylamines, derived from camphor, have shown particularly noticeable activity against the influenza A virus, with a selectivity index (SI) of 1000.[12] The selectivity index (CC₅₀/IC₅₀) is a crucial measure of an antiviral compound's therapeutic window.
Table 2: Comparative Antiviral Activity of Norbornane Derivatives
| Compound Type | Virus | Activity Metric | Value | Reference |
| 1-Norbornylamine Derivative | Influenza A | Selectivity Index (SI) | 1000 | [12] |
| Camphene Derivative (2a) | Influenza A | IC₅₀ (µM) | 45.3 | [13] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to quantify the antiviral efficacy of a compound.[9]
-
Cell Seeding: Grow a confluent monolayer of host cells (e.g., MDCK for influenza) in 6-well plates.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 50-100 plaque-forming units per well) for 1 hour.
-
Compound Treatment: After viral adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for 2-3 days until plaques (clear zones of cell death) are visible in the control wells.
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC₅₀ is the concentration that reduces the plaque number by 50%.[4]
Part 2: Materials Science - Building Blocks for High-Performance Polymers
The high ring strain of norbornene, a close relative of norbornane ketones, makes it an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP).[3] This polymerization technique, often catalyzed by ruthenium-based catalysts, produces polymers with unique properties such as high thermal stability and chemical resistance.[6] The ketone functionality can be incorporated into the monomer to impart specific properties to the resulting polymer.
Polymers derived from norbornene exhibit high glass transition temperatures (Tg) and thermal stability.[1] For example, vinyl-addition polynorbornenes (VAPNBs) can have Tg's exceeding 150°C and decomposition temperatures (Td) above 300°C, creating a large service window.[9]
Table 3: Thermal Properties of Norbornene-Based Polymers
| Polymer Type | Substituent(s) | Tg (°C) | Td (°C) | Reference |
| VAPNB Homopolymer (P1) | Unsubstituted | >300 | ~450 | [9] |
| VAPNB Copolymer (P1P2) | Phenyl | 243 | ~450 | [9] |
| Ethylene-Norbornene Copolymer | Ethylene | >380 (no transition observed) | ~400 | [6] |
Tg: Glass Transition Temperature, the temperature at which a polymer transitions from a hard, glassy state to a soft, rubbery state. Td: Decomposition Temperature, the temperature at which the polymer begins to chemically degrade.
Caption: Workflow for Ring-Opening Metathesis Polymerization (ROMP).
Experimental Protocol: Differential Scanning Calorimetry (DSC) for Thermal Analysis
DSC is a fundamental technique for characterizing the thermal properties of polymers.[1][14]
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.[15]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program: Program the instrument to perform a heat-cool-heat cycle. For example, heat from 25°C to 250°C at a rate of 10°C/min, cool back to 25°C, and then heat again to 250°C. The second heating scan is typically used for analysis to erase the thermal history of the polymer.
-
Data Acquisition: The instrument records the heat flow into the sample versus temperature.
-
Data Analysis: Analyze the resulting thermogram to determine the glass transition temperature (Tg) as a step change in the heat flow and the melting temperature (Tm) as an endothermic peak.
Part 3: The Scent of Structure - Fragrance and Flavors
The rigid, well-defined structure of norbornane ketones contributes to their unique and often powerful odor profiles. Many possess woody, camphoraceous, and sometimes fruity or floral notes, making them valuable ingredients in the fragrance industry.[1][16]
The relationship between the precise stereochemistry of the substituents and the resulting scent is a key area of study. For example, a novel ketone bearing a 2,3-dimethylnorbornyl group has been developed that exhibits interesting woody and cedarwood-like fragrances.[15]
Table 4: Odor Profiles of Selected Norbornane Ketones
| Compound | Odor Description | Reference |
| 2-Acetyl-3,3-dimethylnorbornane | Woody, piney, camphoraceous | [16] |
| Novel 2,3-dimethylnorbornyl ketone | Woody, cedarwood, ionone-type | [15] |
| Georgyone | Woody, ambery | [17] |
The synthesis of these fragrant molecules often involves multi-step sequences, starting from Diels-Alder adducts, to precisely control the stereochemistry and achieve the desired olfactory properties.[15]
Part 4: Agrochemical Applications - Protecting Crops
The unique structural features of norbornane derivatives have also found application in the development of agrochemicals, including insecticides and herbicides. While this area is less explored in publicly available literature compared to medicinal chemistry, some camphor derivatives have shown promise.
For instance, certain camphor derivatives have been evaluated for their activity against plant pathogenic bacteria. Michael acceptors derived from camphor showed significant activity against Pseudomonas syringae pv. syringae, with EC₅₀ values in the range of 16-24 µg/mL.[18]
Table 5: Agrochemical Activity of Norbornane Derivatives
| Compound Type | Target Organism | Activity Metric | Value | Reference |
| Camphor Derivative (3) | Pseudomonas syringae (bacterium) | EC₅₀ (µg/mL) | 23.29 | [18] |
| Camphor Derivative (4) | Pseudomonas syringae (bacterium) | EC₅₀ (µg/mL) | 16.68 | [18] |
| Camphanic Acid Hydrazide (4b) | Botryosphaeria dothidea (fungus) | EC₅₀ (mg/L) | 1.28 | [19] |
| Camphanic Acid Hydrazide (4b) | Rat (acute oral toxicity) | LD₅₀ (mg/kg) | 849.1 | [19] |
EC₅₀: Half-maximal effective concentration. LD₅₀: The median lethal dose.
The development of norbornane-based agrochemicals is an active area of research, with a focus on creating compounds with high efficacy and favorable environmental profiles.
Conclusion and Future Outlook
Substituted norbornane ketones are a versatile class of molecules whose rigid, three-dimensional structure provides a unique advantage in a variety of applications. In medicinal chemistry, they serve as valuable scaffolds for the development of potent anticancer and antiviral agents. In materials science, they are key building blocks for high-performance polymers with exceptional thermal stability. Their well-defined structures also give rise to unique and desirable scents in the fragrance industry, and they are emerging as promising candidates for the development of new agrochemicals.
Future research will likely focus on the development of more efficient and stereoselective synthetic routes to access a wider diversity of substituted norbornane ketones. A deeper understanding of the structure-activity and structure-property relationships will enable the rational design of new compounds with enhanced performance for specific applications. The continued exploration of this fascinating class of bridged bicyclic ketones holds great promise for advancements in medicine, materials, and beyond.
References
- Muratore, A., Duñach, E., Clinet, J. C., & Plessis, C. (2008). New norbornyl derivatives as woody fragrant materials. Chemistry & Biodiversity, 5(6), 1099–1114. [Link]
- Muratore, A., Duñach, E., Clinet, J. C., & Plessis, C. (2008). New Norbornyl Derivatives as Woody Fragrant Materials.
- Chen, Y., et al. (2021). Synthesis, Characterization, and Comparative Study on Norbornene Polymerization of CNN and PCN Pincer Palladium Complexes. Molecules, 26(23), 7295. [Link]
- Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
- Humboldt-Universität zu Berlin. (n.d.).
- Cui, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Camphor-Based Hydrazide and Sulfonamide Derivatives as Laccase Inhibitors against Plant Pathogenic Fungi/Oomycetes. Journal of Agricultural and Food Chemistry. [Link]
- Hu, Y., Ma, C., & Wang, J. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4314. [Link]
- Humboldt-Universität zu Berlin. (n.d.).
- Creative Diagnostics. (n.d.). Plaque Reduction Assay. [Link]
- García Martínez, A., et al. (1995). Synthesis of substituted 1-norbornylamines with antiviral activity. Journal of Medicinal Chemistry, 38(22), 4474–4477. [Link]
- Montenegro, I., et al. (2026). Camphor Derivatives for the Control of Phytopathogenic Bacteria: Synthesis and Evaluation in Cherry.
- Al-Warhi, T., et al. (2025). Semi-synthesis and biological activities of heterocyclic compounds containing camphor. RSC Advances. [Link]
- International Flavors & Fragrances Inc. (1981).
- Buchbauer, G., Esterer, S., & Cermak, C. (1983). [Norbornane compounds in pharmaceutical research]. Pharmazie, 38(3), 151–169. [Link]
- Madrid, A., et al. (2025).
- da Silva, A. B., et al. (2025). Synthetic camphor derivative (E)-2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)phenol: A novel anthelmintic drug candidate for visceral toxocariasis. Journal of Helminthology, 99, e19. [Link]
- Cánovas-Martínez, G., et al. (2022).
- Zhang, Y., et al. (2019). Novel camphor-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway. RSC Advances, 9(51), 29711–29720. [Link]
- Takaki, K., et al. (2023). Synthesis and herbicidal activity of optically active cinmethylin, its enantiomer, and C3-substituted cinmethylin analogs. Journal of Pesticide Science, 48(1). [Link]
- Hicken, E. J., & Corey, E. J. (2008). Stereoselective synthesis of woody fragrances related to georgyone and arborone. Organic Letters, 10(6), 1135–1138. [Link]
- Grygorenko, O. O., et al. (2025). SmI2‐Catalyzed Coupling of Alkyl Housane Ketones and Alkenes in an Approach to Norbornanes.
- Krieger, H. (1968). [Drug Research on Norbornane-Derivatives. 1]. Arzneimittelforschung, 18(2), 129-34 contd. [Link]
- Pearson+. (n.d.).
- Wang, Q., et al. (2003). Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. Journal of Agricultural and Food Chemistry, 51(17), 5030–5035. [Link]
- Zhang, H., et al. (2015). Improved synthesis of 2-norbornanone.
- Cimmino, A., et al. (2015). Fungal Phytotoxins with Potential Herbicidal Activity to Control Chenopodium album.
- Ciba-Geigy Ag. (1984). Bicyclo(2.2.1)
- Chen, Y., et al. (2021). Synthesis, Characterization, and Comparative Study on Norbornene Polymerization of CNN and PCN Pincer Palladium Complexes. MDPI. [Link]
- BASF SE. (2011).
- Patrusheva, O. S., et al. (2020). Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. Molecules, 25(23), 5762. [Link]
- Zhang, H., et al. (2015). Improved synthesis of 2-norbornanone. LookChem. [Link]
- PubChem. (n.d.). Bicyclo[2.2.
- UPL Ltd. (2021).
- PubChem. (n.d.). Bicyclo(2.2.1)heptan-2-one. [Link]
Sources
- 1. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 2. 3-Methylene-2-norbornanone | C8H10O | CID 96875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Comparative Ab-Initio Study of Substituted Norbornadiene-Quadricyclane Compounds for Solar Thermal Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 13. WO2024142086A1 - A storage stable liquid herbicidal composition - Google Patents [patents.google.com]
- 14. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 15. infinitalab.com [infinitalab.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Transition State Analysis in 2-Acetylnorbornane Synthesis using Density Functional Theory
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for the rational design and optimization of synthetic routes. 2-Acetylnorbornane, a bridged bicyclic ketone, serves as a valuable chiral building block in the synthesis of complex organic molecules. Elucidating the intricacies of its formation, particularly the high-energy transition states that govern reaction rates and stereoselectivity, offers a significant advantage in synthetic planning. This guide provides a comparative analysis of the transition states involved in the primary synthetic pathways to 2-acetylnorbornane, leveraging the power of Density Functional Theory (DFT) for mechanistic insights.
Introduction: The Power of Computational Insight in Synthesis
The synthesis of structurally complex molecules like 2-acetylnorbornane often involves navigating a landscape of competing reaction pathways and stereochemical outcomes. Traditional experimental approaches, while essential, can be resource-intensive and may not fully illuminate the fleeting, high-energy species that dictate the course of a reaction. Computational chemistry, and specifically DFT, has emerged as an indispensable tool for chemists to visualize and quantify the energetics of reaction mechanisms.[1][2][3] By calculating the geometries and energies of reactants, products, and, most critically, transition states, DFT allows for an in-silico exploration of reaction feasibility, selectivity, and the influence of catalysts. This guide will focus on two principal synthetic routes to 2-acetylnorbornane, offering a comparative DFT perspective on their respective transition states.
Synthetic Pathways to 2-Acetylnorbornane
Two primary and chemically intuitive routes for the synthesis of 2-acetylnorbornane are the Diels-Alder reaction and the Friedel-Crafts acylation of norbornene.
Pathway 1: The Diels-Alder Reaction
This [4+2] cycloaddition between cyclopentadiene and methyl vinyl ketone is a classic and highly efficient method for constructing the norbornane skeleton. The reaction typically yields a mixture of endo and exo diastereomers, with the endo product often being the major isomer under kinetic control.
Pathway 2: Friedel-Crafts Acylation of Norbornene
This electrophilic addition reaction involves the acylation of the norbornene double bond using an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. This pathway presents challenges related to regioselectivity and potential carbocation rearrangements.
Comparative DFT Analysis of Transition States
A thorough understanding of the transition states in these pathways is crucial for predicting and controlling the reaction outcomes. DFT provides a quantitative framework for this comparison.
The Diels-Alder Route: A Concerted Cycloaddition
The Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone is a well-studied cycloaddition, and DFT calculations have provided significant insights into its mechanism.[4][5][6][7][8]
Nature of the Transition State: DFT studies consistently show that this reaction proceeds through a concerted, albeit often asynchronous, transition state. In this transition state, the two new carbon-carbon bonds are formed simultaneously, although not necessarily to the same extent. The asynchronicity is influenced by the electronic nature of the diene and dienophile.
Stereoselectivity (Endo vs. Exo): The preference for the endo product is a hallmark of many Diels-Alder reactions. DFT calculations attribute this selectivity to secondary orbital interactions between the developing π-system of the diene and the carbonyl group of the dienophile in the endo transition state. These stabilizing interactions lower the activation energy of the endo pathway compared to the exo pathway. DFT can precisely quantify this energy difference, which is typically in the range of a few kcal/mol.[5][8]
Influence of Catalysts: Lewis acid catalysis is often employed to accelerate the Diels-Alder reaction. DFT studies have shown that Lewis acids coordinate to the carbonyl oxygen of the methyl vinyl ketone, which lowers the LUMO energy of the dienophile, making it more electrophilic.[5][8] This coordination enhances the electronic interaction with the diene, thereby lowering the activation barrier. DFT can model these catalyzed transition states, providing a detailed picture of the catalyst's role in rate enhancement and its potential influence on stereoselectivity.[5][8]
The Friedel-Crafts Acylation Route: A Stepwise Electrophilic Addition
The Friedel-Crafts acylation of an alkene like norbornene is mechanistically distinct from the Diels-Alder reaction. While specific DFT studies on the acylation of norbornene are less common, the mechanism can be inferred from extensive computational work on Friedel-Crafts reactions with other substrates.[9][10][11][12][13]
Proposed Mechanism and Transition States: The reaction is initiated by the formation of a highly reactive acylium ion from the acylating agent and the Lewis acid catalyst. The subsequent electrophilic attack of the acylium ion on the norbornene double bond proceeds through a high-energy transition state leading to a carbocation intermediate (a σ-complex). This step is typically the rate-determining step.[9][12] A second transition state is then involved in the subsequent loss of a proton to regenerate the aromaticity in aromatic substitutions, or in the case of norbornene, capture of a nucleophile.
Challenges and DFT Insights:
-
Regioselectivity: The addition of the acetyl group can occur at either carbon of the double bond. DFT can be employed to calculate the energies of the transition states for both possible additions, thereby predicting the regiochemical outcome.
-
Carbocation Rearrangements: The initially formed secondary carbocation in the norbornyl system is prone to Wagner-Meerwein rearrangements to form a more stable tertiary carbocation. These rearrangements proceed through their own transition states. DFT calculations are invaluable for mapping out the potential energy surface of these rearrangements and determining whether they are kinetically accessible under the reaction conditions. This is a critical consideration as such rearrangements would lead to skeletal isomers of the desired product.
Tabular Summary of Comparative Computational Data
The following table summarizes key computational parameters for the transition states of the two synthetic routes, based on representative DFT studies of the Diels-Alder reaction and analogous Friedel-Crafts acylations.
| Parameter | Diels-Alder Reaction (Cyclopentadiene + MVK) | Friedel-Crafts Acylation (Norbornene + Acylium ion) |
| Nature of Transition State | Concerted, asynchronous single transition state | Stepwise, with the first transition state for C-C bond formation being rate-determining. |
| Typical DFT Functional | B3LYP, M06-2X, ωB97X-D[14] | B3LYP, M06-2X[9][12] |
| Typical Basis Set | 6-31G*, 6-311+G**[14][15] | 6-311+G(d,p)[9] |
| Calculated Activation Energy (uncatalyzed, gas phase) | ~15-25 kcal/mol[15] | Expected to be high (>30 kcal/mol without catalyst) |
| Key Geometrical Features of TS | Partially formed C-C bonds (typically ~2.0-2.4 Å) | Developing C-C bond and localization of positive charge on the norbornyl moiety. |
| Primary Selectivity Issue | Endo/Exo Diastereoselectivity | Regioselectivity, Carbocation Rearrangements |
Experimental Protocol: DFT Calculation of the Diels-Alder Transition State
This section provides a generalized workflow for locating and verifying the transition state for the Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone using a quantum chemistry software package like Gaussian.
-
Reactant and Product Optimization:
-
Build the initial 3D structures of the reactants (cyclopentadiene and methyl vinyl ketone) and the endo and exo products.
-
Perform geometry optimizations and frequency calculations for each species to obtain their minimum energy structures and zero-point vibrational energies (ZPVE). A common level of theory for such calculations is B3LYP/6-31G*.
-
-
Transition State Guess:
-
Use a synchronous transit-guided quasi-Newton (STQN) method (e.g., Opt=QST2 in Gaussian) by providing the optimized reactant and product structures as input. Alternatively, a guess structure for the transition state can be manually built based on chemical intuition (partially formed bonds) and used with an eigenvector-following method (e.g., Opt=TS).
-
-
Transition State Optimization:
-
Optimize the transition state guess structure. The successful convergence will yield a stationary point on the potential energy surface.
-
-
Transition State Verification:
-
Perform a frequency calculation on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency.
-
The vibrational mode corresponding to this imaginary frequency should be animated to visually confirm that it corresponds to the desired reaction coordinate (i.e., the formation of the two C-C bonds).
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the verified transition state structure. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state connects the desired minima on the potential energy surface.
-
-
Energy Analysis:
-
Calculate the activation energy by taking the difference in the electronic energies (including ZPVE corrections) of the transition state and the reactants.
-
Visualizations
Reaction Pathway Diagrams
Caption: Diels-Alder reaction pathway for 2-acetylnorbornane synthesis.
Caption: Friedel-Crafts acylation pathway for 2-acetylnorbornane synthesis.
Computational Workflow Diagram
Caption: Workflow for DFT transition state analysis.
Conclusion
This comparative guide illustrates the power of DFT in dissecting the transition states of competing synthetic pathways for 2-acetylnorbornane. For the Diels-Alder route, DFT provides a clear, quantitative picture of the concerted transition state, explaining the observed endo selectivity and the role of catalysts. For the Friedel-Crafts acylation, while more complex due to its stepwise nature and potential for rearrangements, DFT serves as a predictive tool to assess feasibility and identify potential pitfalls like carbocation rearrangements. By leveraging these computational insights, researchers can make more informed decisions in synthetic planning, ultimately leading to more efficient and selective syntheses.
References
- Diels-Alder reaction of cyclopentadiene (CP) and methyl vinyl ketone (MVK)...
- Acylation Reactions of Dibenzo-7-phosphanorbornadiene: DFT Mechanistic Insights - Wiley Online Library
- Kinetics Study and Theoretical Modeling of the Diels-Alder Reactions of Cyclopentadiene and Cyclohexadiene with...
- REACTION DYNAMICS OF DIELS-ALDER REACTIONS FROM MACHINE LEARNED POTENTIALS - ChemRxiv
- a) The prototypical Diels-Alder reaction of the dienophile methyl vinyl...
- Acylation Reactions of Dibenzo-7-phosphanorbornadiene: DFT Mechanistic Insights - Europe PMC
- Kinetics study and theoretical modeling of the Diels-Alder reactions of cyclopentadiene and cyclohexadiene with methyl vinyl ketone.
- Acylation Reactions of Dibenzo‐7‐phosphanorbornadiene: DFT Mechanistic Insights - PMC - NCBI
- Reaction mechanism, norbornene and ligand effects, and origins of meta -selectivity of Pd/norbornene-catalyzed C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04720D
- Reaction mechanism, norbornene and ligand effects, and origins of meta-selectivity of Pd/norbornene-catalyzed C–H activation - Chemical Science (RSC Publishing)
- A DFT study of the Al₂Cl₆-catalyzed Friedel-Crafts acylation of phenyl arom
- A DFT study of the Al2Cl6-catalyzed Friedel–Crafts acylation of phenyl arom
- A DFT study of the Al2Cl6-catalyzed Friedel-Crafts acylation of phenyl aromatic compounds - ResearchG
- Efficient and Accurate Description of Diels-Alder Reactions using Density Functional Theory - ChemRxiv
- A DFT study of the Al2Cl6-catalyzed Friedel–Crafts acylation of phenyl arom
- ChemInform Abstract: 2‐Azanorbornane — A Versatile Chiral aza‐Diels—Alder Cycloadduct: Preparation, Applications in Stereoselective Synthesis and Biological Activity | Request PDF - ResearchG
- [A Computational Study on the Reaction Mechanism of Stereocontrolled Synthesis of β-Lactam within[16]Rotaxane | Request PDF - ResearchG
- A DFT study of the endo-selectivity mechanism of the Diels–Alder reaction in lindenane dimeric sesquiterpene synthesis promoted by pyridines - RSC Publishing
- The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes - PEARL
- Diels-Alder reaction (video) - Khan Academy
- Reaction Prediction using Density Functional Theory Calculations: A Study into the Synthesis of Safranal via Diels-Alder Reactions - ResearchG
- A computational study of the reaction mechanism and stereospecificity of dihydropyrimidinase - RSC Publishing
- Computational study on the mechanism for the synthesis of active pharmaceutical ingredients nitrofurantoin and dantrolene in both solution and mechanochemical conditions. | Semantic Scholar
Sources
- 1. researchgate.net [researchgate.net]
- 2. A computational study of the reaction mechanism and stereospecificity of dihydropyrimidinase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Computational study on the mechanism for the synthesis of active pharmaceutical ingredients nitrofurantoin and dantrolene in both solution and mechanochemical conditions. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics study and theoretical modeling of the Diels-Alder reactions of cyclopentadiene and cyclohexadiene with methyl vinyl ketone. The effects of a novel organotungsten catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A DFT study of the Al₂Cl₆-catalyzed Friedel-Crafts acylation of phenyl aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A DFT study of the Al2Cl6-catalyzed Friedel–Crafts acylation of phenyl aromatic compounds | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Bicyclo[2.2.1]hept-2-ylethanone
For professionals in research, discovery, and development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are foundational to ensuring a safe laboratory environment and safeguarding our ecosystem. This guide provides an in-depth, procedural framework for the proper disposal of 1-Bicyclo[2.2.1]hept-2-ylethanone, moving beyond simple steps to explain the critical reasoning behind each recommendation.
Understanding the Hazard Profile of this compound
Before any disposal protocol is initiated, a thorough understanding of the compound's characteristics is paramount. This compound, a ketone with a bicyclic structure, should be handled as a hazardous substance. While a specific, comprehensive toxicological profile for this exact compound is not widely documented, data from structurally similar chemicals and general ketone classifications provide a strong basis for a cautious approach.
A safety data sheet for the related compound 1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanone, for instance, indicates that it is harmful if swallowed. Other ketones in this class may cause skin irritation or allergic reactions and can be very toxic to aquatic life with long-lasting effects. Therefore, it is imperative to prevent its release into the environment.
Key Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O | |
| Molecular Weight | 138.21 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 84-86°C at 18 mm Hg | |
| Density | 1.005 g/mL at 25°C | |
| Flash Point | 143°F |
The Core Principle: Cradle-to-Grave Responsibility
In the United States, the Resource Conservation and Recovery Act (RCRA) gives the Environmental Protection Agency (EPA) the authority to control hazardous waste from its generation to its final disposal—a concept known as "cradle-to-grave" management. As a generator of this chemical waste, your laboratory is responsible for its safe handling and proper disposal, a responsibility that extends until the waste is permanently and safely neutralized.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. This is not merely a regulatory requirement but a critical step in self-protection.
-
Protective Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.
-
Eye and Face Protection: Safety glasses or goggles are mandatory. A face shield should be considered if there is a risk of splashing.
-
Laboratory Coat: A flame-resistant lab coat provides a necessary barrier to protect your clothing and skin.
-
Proper Ventilation: All handling and preparation for disposal should occur in a well-ventilated area, ideally within a certified chemical fume hood.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be poured down the drain or disposed of in regular trash.
Step 1: Waste Identification and Segregation
-
Causality: Proper identification is the cornerstone of a safe waste management system. Mislabeling or mixing incompatible waste streams can lead to dangerous chemical reactions.
-
Procedure:
-
Treat all waste containing this compound, including contaminated items like gloves, absorbent pads, and empty containers, as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste program.
-
Step 2: Waste Collection and Container Management
-
Causality: The integrity of the waste container is crucial to prevent leaks and environmental contamination during storage and transport.
-
Procedure:
-
Select a chemically compatible container with a secure, tight-fitting lid. Glass or polyethylene containers are generally suitable for organic ketones.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
Step 3: On-Site Storage
-
Causality: Safe storage minimizes the risk of accidents and exposure to personnel.
-
Procedure:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is cool and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Step 4: Professional Disposal
-
Causality: The chemical nature of this compound requires specialized treatment that cannot be performed in a standard laboratory setting.
-
Procedure:
-
Arrange for the collection of the hazardous waste by a licensed professional waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for the compound to ensure they have all the necessary information for safe handling, transport, and disposal.
-
The preferred method of disposal for organic ketones is typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.
-
Managing Spills and Accidental Releases
In the event of a spill, immediate and correct action is critical to mitigate hazards.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate all non-essential personnel.
-
Contain the Spill: Prevent the spill from spreading and from entering drains or waterways.
-
Absorb and Collect: Use an inert absorbent material, such as sand, vermiculite, or diatomite, to absorb the spilled liquid. Do not use combustible materials like paper towels.
-
Package for Disposal: Carefully collect the absorbent material and the spilled substance into a designated, sealed container for disposal as hazardous waste.
-
Decontaminate: Clean the affected surfaces thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures and understanding the rationale behind them, you contribute to a culture of safety and environmental stewardship that is the hallmark of exemplary scientific practice.
References
- Proper Disposal of Musk Ketone: A Guide for Labor
- Proper Disposal of Grasshopper Ketone: A Step-by-Step Guide for Labor
- A Detail Guide on Acetone Disposal. CloudSDS.
- How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste?. ACTTR.
- Safety Data Sheet - 1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanone. Angene Chemical.
- Safety data sheet - GREEN FOREST 354034-F. Stadler Form. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkDs7guYiFEVMpjWc4UvvgnZfZbhUJ_16LfqlBJYBx9brnocJXavEenuGR-1z-Hlr9CDMh_QPW1jDC60IMHm2blryaTGN2EyuMi_9zbjq-sfau6VFlRLUjmT92Hox_cdslR6PrYv6EA_NwrywmNiQaDzHiFww3QQ3RdTb3MoDtrdNep565AT2hCE5M4f3jT-W8xqkoauI0vsbKegwUnwpLvlJ4F6OpTd2nxXD_ugEWdg==](
Navigating the Safe Handling of 1-Bicyclo[2.2.1]hept-2-ylethanone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 1-Bicyclo[2.2.1]hept-2-ylethanone (CAS No. 58654-66-3), a bicyclic ketone utilized in various synthetic applications. By providing a framework grounded in established safety protocols and a deep understanding of chemical causality, this document aims to be your trusted resource for laboratory safety and chemical management.
Hazard Identification and Risk Assessment: Understanding the Compound
The Globally Harmonized System (GHS) classification for the analogue includes the following:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[1] |
Expert Insight: The bicyclo[2.2.1]heptane (also known as norbornane) scaffold is a rigid, strained ring system. While the saturated nature of this compound may render it slightly less reactive than its unsaturated counterpart, the fundamental toxicological profile of the core structure and the ketone functional group should be respected. General laboratory safety practices for handling ketones, which can be irritants and are often flammable, should be strictly followed.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Safety glasses with side shields or a face shield.[1] | Protects against accidental splashes which could cause eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber).[4] | Prevents dermal absorption, a common route of chemical exposure. Gloves must be inspected before use and disposed of after handling the compound.[1] |
| Body Protection | A lab coat or a chemical-resistant apron.[4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for normal use with adequate ventilation.[4] | Work should be conducted in a well-ventilated laboratory or a chemical fume hood to minimize inhalation exposure. |
Visualizing PPE Protocol: Donning and Doffing
Properly putting on and taking off PPE is as crucial as its selection. The following workflow minimizes the risk of cross-contamination.
Caption: Workflow for the correct sequence of donning and doffing Personal Protective Equipment.
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is essential for minimizing exposure and preventing accidents.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5] Prepare your work area by covering surfaces with absorbent, plastic-backed paper.[6]
-
Ventilation: Conduct all manipulations of this compound within a certified chemical fume hood to prevent the accumulation of vapors.[3]
-
Dispensing: When transferring the liquid, use appropriate tools such as a pipette with a mechanical aid or a syringe. Avoid pouring directly from large containers to minimize the risk of splashing.
-
Heating: If heating is required, use a controlled heating source like a heating mantle or a water bath. Avoid open flames.
-
Post-Handling: After use, securely cap the container. Decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water after removing gloves.[1]
Storage Requirements:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7]
-
Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[5]
Disposal Plan: Responsible Waste Management
Improper disposal of chemical waste poses a significant threat to environmental and public health. All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing the compound in a designated, labeled, and sealed hazardous waste container.[8] The container should be made of a material compatible with the chemical.
-
Solid Waste: Contaminated solid waste, such as gloves, absorbent paper, and pipette tips, should be collected in a separate, clearly labeled hazardous waste bag or container.[8]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
Disposal Pathway Visualization:
Caption: Step-by-step workflow for the safe disposal of this compound waste.
The preferred method for the disposal of organic chemical waste is often high-temperature incineration by a licensed waste disposal company.[8] Never dispose of this chemical down the drain or in regular trash.[9]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the SDS of the analogue to the medical professional.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[8] Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill site. |
Occupational Exposure Limits: A Note of Caution
Currently, there are no established specific Occupational Exposure Limits (OELs) such as a Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV) for this compound. However, as a general guideline for ketones, the OELs for more volatile compounds like acetone and methyl ethyl ketone (MEK) can be considered as a conservative reference.
| Compound | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | ACGIH TLV (8-hr TWA) |
| Acetone | 1000 ppm[1] | 250 ppm[1] | 500 ppm[1] |
| Methyl Ethyl Ketone (MEK) | 200 ppm[10] | 200 ppm[10] | 200 ppm[10] |
Expert Insight: Given that this compound has a significantly higher boiling point (207.6°C at 760 mmHg)[11] and is less volatile than acetone or MEK, the risk of reaching high airborne concentrations at room temperature is lower. Nevertheless, adhering to the principles of keeping exposures "As Low As Reasonably Achievable" (ALARA) by using engineering controls like fume hoods is the most effective safety strategy.
By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely handle this compound, fostering a secure and productive research environment.
References
- Angene Chemical. (2021). Safety Data Sheet: 1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanone.
- Hopkins Manufacturing Corpor
- Benchchem. (n.d.).
- PubChem. (n.d.). 1-Bicyclo(2.2.1)hept-2-ylethanone.
- OSHA. (n.d.). 2-BUTANONE (METHYL ETHYL KETONE; MEK).
- New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: DIETHYL KETONE.
- ChemSrc. (2025). Ethanone,1-bicyclo[2.2.1]hept-2-yl-.
- Vanderbilt University Medical Center. (n.d.).
- Actylis Lab Solutions. (n.d.).
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- ETH Zurich. (n.d.).
- Fisher Scientific. (2024).
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetone.
- National Center for Biotechnology Information. (n.d.). ACETONE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants.
- ChemBK. (2024). 1-BICYCLO[2.2.
- The Good Scents Company. (n.d.). herbal ethanone, 42370-07-0.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Physikalisch-Technische Bundesanstalt. (n.d.).
Sources
- 1. nj.gov [nj.gov]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. fishersci.es [fishersci.es]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. vumc.org [vumc.org]
- 10. 2-BUTANONE (METHYL ETHYL KETONE; MEK) | Occupational Safety and Health Administration [osha.gov]
- 11. Ethanone,1-bicyclo[2.2.1]hept-2-yl | CAS#:58654-66-3 | Chemsrc [chemsrc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
